Ethyl 8-chlorooctanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-chlorooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHPPZMCJLFGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462996 | |
| Record name | Ethyl 8-chlorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105484-55-7 | |
| Record name | Octanoic acid, 8-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105484-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-chlorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octanoic acid, 8-chloro-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 8-chlorooctanoate: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on ethyl 8-chlorooctanoate (CAS No. 105484-55-7). We will delve into its core chemical properties, synthesis methodologies, reactivity, and critical applications, providing field-proven insights to support its effective utilization in research and development.
Introduction and Strategic Importance
This compound is a bifunctional organic compound featuring a terminal alkyl chloride and an ethyl ester group. This unique structure makes it a highly versatile building block in organic synthesis.[1] Its ability to undergo selective reactions at either functional group allows for the construction of complex molecular architectures, rendering it an indispensable intermediate in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Notably, it serves as a key precursor in the synthesis of valuable active pharmaceutical ingredients (APIs), including α-lipoic acid, a potent antioxidant used in the treatment of diabetic neuropathy.[4][5][6]
Molecular Identity
Below is the fundamental structural and identifying information for this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system for producing high-purity this compound. The causality behind each step is explained to ensure reproducibility and safety.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 8-chlorooctanoic acid (1.0 eq) in absolute ethanol (5-10 eq). The excess ethanol serves to shift the reaction equilibrium towards the ester product, maximizing yield.
-
Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the carboxylic acid mass). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 3-9 hours. Progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting carboxylic acid spot.
-
Work-up - Quenching and Extraction: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator. Dissolve the remaining residue in diethyl ether. This organic solution is then washed sequentially with water (to remove residual ethanol and acid), a saturated sodium bicarbonate solution (to neutralize any remaining sulfuric and carboxylic acid, evidenced by CO₂ evolution), and finally with brine (to reduce the solubility of organic material in the aqueous layer and initiate drying).
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent. The crude product is then purified by vacuum distillation to yield pure this compound.
Chemical Reactivity and Mechanistic Insights
The utility of this compound stems from its two distinct reactive sites. The ester group can undergo hydrolysis or transesterification, while the terminal C-Cl bond is an excellent electrophilic site for bimolecular nucleophilic substitution (Sₙ2) reactions.
Nucleophilic Substitution (Sₙ2) Reactions
The primary alkyl chloride is sterically unhindered, making it an ideal substrate for Sₙ2 reactions. [7]This pathway is favored by good nucleophiles that are weak bases (e.g., N₃⁻, CN⁻), lower reaction temperatures, and polar aprotic solvents like DMF or DMSO. [8]
Caption: Generalized Sₙ2 mechanism at the terminal carbon.
A common challenge in these reactions is the competing bimolecular elimination (E2) pathway, which is favored by strong, sterically hindered bases and higher temperatures. [7]
Comparative Reactivity: Chloride vs. Bromide
In the context of Sₙ2 reactions, leaving group ability is paramount. When comparing this compound to its bromo-analog, ethyl 8-bromooctanoate, the latter is significantly more reactive. [9]This is explained by three core principles:
-
Bond Strength: The C-Br bond is weaker than the C-Cl bond, requiring less energy to break during the transition state. [9]* Polarizability: The larger electron cloud of the bromide ion is more polarizable, which helps to stabilize the developing negative charge in the Sₙ2 transition state. [9]* Basicity: Bromide (Br⁻) is the conjugate base of a stronger acid (HBr) than chloride (Cl⁻ from HCl), making it a weaker base and thus a more stable, better leaving group. [9] Due to these factors, reactions with ethyl 8-bromooctanoate typically proceed faster and under milder conditions than with this compound. [9]
Spectroscopic Profile for Characterization
Accurate characterization is essential for verifying the identity and purity of synthesized intermediates. While specific spectra can vary slightly based on instrumentation, the following provides a predicted profile based on the compound's structure and data from analogous molecules. [10]
-
¹H NMR (Proton NMR): The spectrum would show characteristic signals including a triplet for the terminal -CH₂Cl group, a quartet and a triplet for the ethyl ester group (-OCH₂CH₃), and a series of overlapping multiplets for the central methylene (-CH₂-) groups of the carbon chain.
-
IR (Infrared) Spectroscopy: A strong, sharp absorption band is expected around 1735-1745 cm⁻¹, which is characteristic of the C=O stretch of the aliphatic ester. A weaker band around 650-750 cm⁻¹ would correspond to the C-Cl stretching vibration.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key diagnostic feature would be the M+2 peak at approximately one-third the intensity of the M⁺ peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Safety, Handling, and Storage
Proper handling of this compound is crucial for laboratory safety.
-
Hazard Identification: The compound is classified as harmful to aquatic life with long-lasting effects (H412). [11][12][13]* Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious clothing, and appropriate gloves. [12]Work should be conducted in a well-ventilated area or a chemical fume hood.
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. [12] * Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. [12] * Eye Contact: Rinse cautiously with pure water for at least 15 minutes. [12] * Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting. [12]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [14]Keep away from incompatible materials such as strong oxidizing agents and strong bases. [15]
-
Conclusion
This compound is a strategically important chemical intermediate with a well-defined profile of properties, reactivity, and applications. Its value as a bifunctional building block, particularly in the synthesis of pharmaceuticals like α-lipoic acid, is well-established. A thorough understanding of its synthesis via Fischer esterification and its reactivity in nucleophilic substitution reactions is essential for its effective use. By adhering to the detailed protocols and safety guidelines presented in this guide, researchers and drug development professionals can confidently and safely leverage the synthetic potential of this versatile compound.
References
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- This compound | C10H19ClO2 | CID 11344782 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11344782
- Cas 105484-55-7, 8-CHLORO-OCTANOIC ACID ETHYL ESTER | lookchem. URL: https://www.lookchem.com/cas-105/105484-55-7.html
- Octanoic acid, 8-chloro-, ethyl ester SDS, 105484-55-7 Safety Data Sheets - ECHEMI. URL: https://www.echemi.com/sds/octanoic-acid--8-chloro---ethyl-ester-cas105484-55-7.html
- 105484-55-7|this compound|BLD Pharm. URL: https://www.bldpharm.com/products/105484-55-7.html
- Synthesis of 6-Hydroxy-8-chlorooctanoate Ethyl Ester by Chemoenzymatic Method - ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.3c09530
- Spectroscopic Profile of Ethyl 8-bromooctanoate: A Technical Guide - Benchchem. URL: https://www.benchchem.com/product/b179384/technical-guide/spectroscopic-profile
- 8-CHLORO-OCTANOIC ACID ETHYL ESTER | 105484-55-7 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8444264.htm
- Synthesis of 6-Hydroxy-8-chlorooctanoate Ethyl Ester by Chemo- enzymatic Method - Who we serve. URL: https://www.whioserve.
- Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate - ChemicalBook. URL: https://www.chemicalbook.
- A Comparative Guide to the Reactivity of this compound and Ethyl 8-bromooctanoate in SN2 Reactions - Benchchem. URL: https://www.benchchem.
- This compound: Key Building Block for API Synthesis. URL: https://www.dakenchem.
- A Technical Guide to the Synthesis of Ethyl 8-Bromooctanoate from 8-Bromooctanoic Acid - Benchchem. URL: https://www.benchchem.
- SAFETY DATA SHEET - Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC118220050
- Minimizing elimination byproducts in reactions of Ethyl 8-bromooctanoate - Benchchem. URL: https://www.benchchem.
- Technical Support Center: Ethyl 8-bromooctanoate Nucleophilic Substitution - Benchchem. URL: https://www.benchchem.com/product/B179384/technical-guide/nucleophilic-substitution-troubleshooting
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An In-depth Technical Guide to Ethyl 8-Chlorooctanoate: Properties, Synthesis, and Applications
Introduction
Ethyl 8-chlorooctanoate is a versatile bifunctional molecule of significant interest to researchers and synthetic chemists, particularly in the fields of pharmaceutical development and materials science.[1] Its linear eight-carbon chain is functionalized with a terminal chlorine atom and an ethyl ester group, providing two distinct reactive sites for a variety of chemical transformations. This guide offers a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, with a focus on providing practical insights for laboratory professionals.
Core Physical and Chemical Properties
The utility of this compound in a laboratory setting is fundamentally dictated by its physical and chemical characteristics. These properties influence reaction conditions, purification strategies, and handling procedures. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉ClO₂ | [1][2][3] |
| Molecular Weight | 206.71 g/mol | [1][2][3] |
| Boiling Point | 251.5 °C at 760 mmHg | [1][2] |
| Density | 0.991 g/cm³ | [1][2] |
| Refractive Index | 1.44 | [1][2] |
| Flash Point | 107.5 °C | [1][2] |
| Vapor Pressure | 0.0204 mmHg at 25°C | [1][2] |
| CAS Number | 105484-55-7 | [1][2][3] |
These properties indicate that this compound is a relatively high-boiling liquid with a density close to that of water. Its high flash point suggests it is not highly flammable under standard laboratory conditions. The low vapor pressure indicates that it is not significantly volatile at room temperature.
Molecular Structure and Reactivity
The structure of this compound allows for selective reactions at either the ester or the alkyl chloride functionality. This dual reactivity is a cornerstone of its utility in multi-step syntheses.
Caption: Chemical structure and reactive sites of this compound.
Synthesis of this compound
This compound is not a naturally occurring compound and must be synthesized. A common laboratory-scale synthesis involves the esterification of 8-chlorooctanoic acid with ethanol in the presence of an acid catalyst.
Typical Synthetic Workflow
The synthesis of this compound is a foundational organic chemistry process that illustrates the principles of esterification.
Caption: General workflow for the synthesis of this compound.
Applications in Research and Development
The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules.[1]
Pharmaceutical Synthesis
In the pharmaceutical industry, it serves as a building block for creating novel drug candidates.[1] For instance, it is an important intermediate in the synthesis of α-lipoic acid, a powerful antioxidant.[4][5] The synthesis of a key intermediate for α-lipoic acid, 6-hydroxy-8-chlorooctanoate ethyl ester, highlights the utility of related structures.[4][5] The chloro- group can be displaced by various nucleophiles to build molecular complexity, while the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol.
Materials Science
In materials science, this compound can be used as a monomer or a chain-modifying agent in the synthesis of specialty polymers.[1] The terminal chloro group can initiate polymerization reactions or be converted to other functional groups to be incorporated into a polymer backbone.
Safety and Handling
According to safety data sheets, this compound is classified as harmful to aquatic life with long-lasting effects.[3][6] Therefore, it should be handled with appropriate care to avoid release into the environment.[6]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended:
-
Eye/Face Protection: Tightly fitting safety goggles.[6]
-
Skin Protection: Impervious clothing and chemical-resistant gloves.[6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[6]
First-Aid Measures
-
Inhalation: Move the victim to fresh air.[6]
-
Skin Contact: Immediately wash off with soap and plenty of water.[6]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[6]
-
Ingestion: Rinse mouth with water and do not induce vomiting.[6]
In all cases of exposure, it is advisable to consult a doctor.[6]
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
Experimental Protocols for Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[7]
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), methylene protons adjacent to the chlorine and the carbonyl group, and the other methylene protons in the alkyl chain.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, the carbon bearing the chlorine, and the other methylene carbons.
Infrared (IR) Spectroscopy
-
Sample Preparation: A neat spectrum can be obtained by placing a drop of the liquid between two salt plates (NaCl or KBr).[7]
-
Data Acquisition: The spectrum is typically recorded between 4000 cm⁻¹ and 400 cm⁻¹. A strong absorption band around 1740 cm⁻¹ is characteristic of the C=O stretch of the ester. The C-Cl stretch will appear in the fingerprint region.
Mass Spectrometry (MS)
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing this volatile compound.[7]
-
Analysis: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the ethoxy group or cleavage adjacent to the chlorine atom.
Conclusion
This compound is a valuable and versatile chemical intermediate with important applications in both pharmaceutical synthesis and materials science. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it a useful tool for the modern research scientist. Proper handling and a thorough understanding of its reactivity are essential for its safe and effective use in the laboratory.
References
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- LookChem. (n.d.). This compound.
- LookChem. (n.d.). Cas 105484-55-7, 8-CHLORO-OCTANOIC ACID ETHYL ESTER.
- Echemi. (n.d.). Octanoic acid, 8-chloro-, ethyl ester SDS, 105484-55-7 Safety Data Sheets.
- PubChem. (n.d.). This compound.
- Who we serve. (2024, September 17). Synthesis of 6-Hydroxy-8-chlorooctanoate Ethyl Ester by Chemo- enzymatic Method.
- Google Patents. (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
- Benchchem. (2025, December). Spectroscopic Profile of Ethyl 8-bromooctanoate: A Technical Guide.
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An In-depth Technical Guide to Ethyl 8-chlorooctanoate (CAS: 105484-55-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 8-chlorooctanoate is a bifunctional organic compound of significant interest in the realms of medicinal chemistry and organic synthesis. Its linear eight-carbon backbone is functionalized with an ethyl ester at one terminus and a reactive primary alkyl chloride at the other. This dual reactivity makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, applications, and safety protocols, tailored for professionals in research and drug development.
Chemical Profile
This compound is a colorless to pale yellow liquid with a molecular formula of C₁₀H₁₉ClO₂ and a molecular weight of 206.71 g/mol .[1][2][3] Its structure combines the stability of an ester with the reactivity of an alkyl halide, allowing for selective chemical transformations at either end of the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 105484-55-7 | [4] |
| Molecular Formula | C₁₀H₁₉ClO₂ | [1][4] |
| Molecular Weight | 206.71 g/mol | [1] |
| Boiling Point | 251.5 °C at 760 mmHg | [4] |
| Density | 0.991 g/cm³ | [4] |
| Refractive Index | 1.44 | [4] |
| Flash Point | 107.5 °C | [4] |
| LogP | 3.12890 | [4] |
| SMILES | CCOC(=O)CCCCCCCCl | [4] |
Synthesis and Purification
The synthesis of this compound can be achieved through several routes, with the most common being the Fischer esterification of 8-chlorooctanoic acid.
Synthesis Workflow
Sources
Introduction: The Versatility of a Bifunctional Building Block
An In-depth Technical Guide to Ethyl 8-chlorooctanoate: Synthesis, Characterization, and Applications
This compound (CAS No. 105484-55-7) is a specialty chemical that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Its molecular architecture, featuring a terminal chloro group and an ethyl ester, provides two distinct reactive sites. This bifunctionality makes it an exceptionally valuable precursor for constructing complex molecules, particularly in the pharmaceutical and materials science sectors.[1][3] For drug development professionals and research scientists, a thorough understanding of this molecule's properties, synthesis, and analytical validation is essential for its effective application in creating novel therapeutic agents and advanced materials.[1] This guide offers a comprehensive technical overview, grounded in established scientific principles, to support its use in demanding research and development environments.
Molecular Structure and Physicochemical Properties
The unambiguous identification of a chemical intermediate begins with its fundamental properties. This compound is a linear, ten-carbon chain ester with a chlorine atom at the C8 position.[4] This structure dictates its reactivity and physical characteristics.
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edge [fontname="Helvetica"];
// Atom nodes
C1 [label="C", pos="0,0!", fillcolor="#202124"];
C2 [label="C", pos="1.5,0!", fillcolor="#202124"];
O1 [label="O", pos="2.25,1.2!", fillcolor="#EA4335"];
O2 [label="O", pos="2.25,-1.2!", fillcolor="#EA4335"];
C3 [label="C", pos="3.75,-1.2!", fillcolor="#202124"];
C4 [label="C", pos="5.25,-1.2!", fillcolor="#202124"];
C5 [label="C", pos="6.75,-1.2!", fillcolor="#202124"];
C6 [label="C", pos="8.25,-1.2!", fillcolor="#202124"];
C7 [label="C", pos="9.75,-1.2!", fillcolor="#202124"];
C8 [label="C", pos="11.25,-1.2!", fillcolor="#202124"];
C9 [label="C", pos="12.75,-1.2!", fillcolor="#202124"];
C10 [label="C", pos="14.25,-1.2!", fillcolor="#202124"];
Cl [label="Cl", pos="15.75,-1.2!", fillcolor="#34A853"];
// Edges (bonds)
C1 -- C2;
C2 -- O1 [label="="];
C2 -- O2;
O2 -- C3;
C3 -- C4;
// Chain
C4 -- C5 [style=invis]; // Invisible edge for layout
edge [style=solid];
C3 -- C4 -- C5 -- C6 -- C7 -- C8 -- C9 -- C10 -- Cl [style=chain];
}
Caption: Workflow for the Synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 8-chlorooctanoic acid (1.0 eq), absolute ethanol (5.0-10.0 eq), and a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the carboxylic acid mass).
-
Heating: Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Isolation: The crude product can be further purified by vacuum distillation to yield pure this compound.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system, where each technique offers complementary information to build a complete structural profile.
Caption: Integrated Workflow for Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive carbon-hydrogen framework.[5][6]
-
¹H NMR (Proton NMR): The spectrum will show distinct signals for each unique proton environment.
-
δ ~4.12 ppm (quartet, 2H): Methylene protons (-O-CH₂ -CH₃) of the ethyl group, split by the adjacent methyl group.
-
δ ~3.53 ppm (triplet, 2H): Methylene protons adjacent to the chlorine atom (-CH₂ -Cl).
-
δ ~2.28 ppm (triplet, 2H): Methylene protons adjacent to the ester carbonyl (-CH₂ -C=O).
-
δ ~1.25 ppm (triplet, 3H): Methyl protons (-O-CH₂-CH₃ ) of the ethyl group, split by the adjacent methylene group.
-
δ ~1.30-1.80 ppm (multiplet, 8H): Overlapping signals for the four central methylene groups in the alkyl chain.
-
¹³C NMR (Carbon NMR): The spectrum will display a signal for each unique carbon atom.[7][8]
-
δ ~173.5 ppm: Ester carbonyl carbon (C =O).
-
δ ~60.5 ppm: Methylene carbon of the ethyl group (-O-CH₂ -CH₃).
-
δ ~45.0 ppm: Methylene carbon bonded to chlorine (-CH₂ -Cl).
-
δ ~25-35 ppm: A series of signals for the six other aliphatic methylene carbons.
-
δ ~14.2 ppm: Methyl carbon of the ethyl group (-O-CH₂-CH₃ ).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[9][10]
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Description |
| :--- | :--- | :--- |
| ~2850-2960 | C-H stretch | Aliphatic C-H bonds |
| ~1735 | C=O stretch | Strong, sharp peak characteristic of the ester carbonyl group |
| ~1180 | C-O stretch | Ester C-O single bond |
| ~650-750 | C-Cl stretch | Characteristic of the alkyl chloride |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, confirming the elemental composition.[9]
-
Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z 206.
-
Isotopic Pattern: A characteristic feature will be the presence of an M+2 peak at m/z 208, with an intensity approximately one-third of the M+ peak, confirming the presence of a single chlorine atom (³⁵Cl:³⁷Cl ratio ≈ 3:1).
-
Key Fragments: Common fragmentation pathways include the loss of the ethoxy group (-•OCH₂CH₃, m/z 45) and cleavage along the alkyl chain.
Applications in Drug Development and Research
This compound is not an active pharmaceutical ingredient (API) itself but is a crucial starting material for synthesizing more complex molecules. Its value lies in the ability to perform selective chemistry at either the chloro or ester terminus.
A primary application is in the synthesis of α-Lipoic Acid, a potent antioxidant used in dietary supplements and for treating conditions like diabetic neuropathy.[11][12] this compound can be converted into key intermediates for this synthesis.
Caption: Synthetic pathway from an this compound derivative to α-Lipoic Acid.
In this pathway, a derivative of this compound, ethyl 6-hydroxy-8-chlorooctanoate, is chlorinated to form ethyl 6,8-dichlorooctanoate.[12][13] This dichloro intermediate is then cyclized with a sulfur source to form the dithiolane ring characteristic of lipoic acid.[12] This demonstrates how the simple alkyl halide backbone of the starting material can be elaborated into a complex, biologically active molecule.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful to aquatic life with long-lasting effects (H412).[4][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[14]
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An In-Depth Technical Guide to the Synthesis of Ethyl 8-Chlorooctanoate
Introduction
Ethyl 8-chlorooctanoate is a valuable bifunctional molecule widely utilized as a versatile building block in organic synthesis.[1] Its structure, featuring a terminal chloroalkane and an ethyl ester, allows for selective chemical transformations at either end of the C8 carbon chain. This dual reactivity makes it a key intermediate in the production of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices, tailored for researchers and professionals in chemical and drug development.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 105484-55-7 | [2][3] |
| Molecular Formula | C₁₀H₁₉ClO₂ | [2][3] |
| Molecular Weight | 206.71 g/mol | [2][3] |
| Appearance | Colorless to Pale Yellow Oil/Liquid | [4] |
| Boiling Point | 251.5 °C at 760 mmHg | [1][2] |
| Density | 0.991 g/cm³ | [1][2] |
| Flash Point | 107.5 °C | [1][2] |
| Refractive Index | 1.44 | [1][2] |
Primary Synthesis Pathway: Esterification of 8-Chlorooctanoic Acid
The most direct and fundamentally sound approach to synthesizing this compound is through the esterification of its corresponding carboxylic acid, 8-chlorooctanoic acid. This strategy is bifurcated into two main parts: the initial synthesis of the chloro-acid precursor and its subsequent conversion to the ethyl ester.
Part A: Synthesis of the Precursor, 8-Chlorooctanoic Acid
The availability of 8-chlorooctanoic acid is the critical prerequisite for this pathway. It is not always commercially available in bulk and often needs to be synthesized in the lab.
Methodology: From 1,8-Octanediol
A practical route begins with the readily available 1,8-octanediol. The synthesis involves a two-step process: selective monochlorination of the diol followed by oxidation of the remaining primary alcohol to a carboxylic acid.
-
Selective Monochlorination: This step is crucial for maximizing the yield of the desired 8-chloro-1-octanol. Reacting 1,8-octanediol with a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl), under controlled conditions allows for the preferential reaction at one of the two hydroxyl groups. Statistical distribution and careful control of stoichiometry are key to minimizing the formation of the undesired 1,8-dichlorooctane.
-
Oxidation: The resulting 8-chloro-1-octanol is then oxidized to 8-chlorooctanoic acid.[5] Common and effective oxidizing agents for this transformation include Jones reagent (CrO₃ in sulfuric acid), potassium permanganate (KMnO₄), or modern, milder reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane, though the latter are more often used for smaller-scale syntheses. The choice of oxidant depends on the scale, cost, and environmental considerations of the process.[5]
Part B: Esterification of 8-Chlorooctanoic Acid
Once 8-chlorooctanoic acid is obtained, it can be efficiently converted to its ethyl ester via several established methods. The two most prominent are the Fischer-Speier esterification and a two-step process involving an acyl chloride intermediate.
Method 1: Fischer-Speier Esterification
This is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7] It is often favored for its operational simplicity and use of inexpensive reagents.
Causality and Mechanism:
The Fischer esterification is a nucleophilic acyl substitution that proceeds via a series of reversible protonation and deprotonation steps.[8] The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄ or p-TsOH).[9] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol).[6][8] The resulting tetrahedral intermediate undergoes proton transfer to generate a good leaving group (water).[10] Elimination of water and subsequent deprotonation of the carbonyl oxygen yield the final ester product.[8][10]
Because the reaction is in equilibrium, specific strategies must be employed to drive it towards the product side, in accordance with Le Châtelier's Principle.[6][7] The most common approach is to use a large excess of the alcohol reactant (ethanol), which acts as both the nucleophile and the solvent.[7] An alternative, or complementary, strategy is the removal of water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.[9]
Caption: Figure 1: Fischer-Speier Esterification Mechanism.
Experimental Protocol: Fischer Esterification
This protocol is adapted from standard procedures for the esterification of analogous haloalkanoic acids.[11][12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-chlorooctanoic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 3-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting carboxylic acid.[11]
-
Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator. Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Aqueous Washing: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[12]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: For high-purity requirements, the crude product should be purified by fractional distillation under reduced pressure.[13]
Method 2: Acyl Chloride Intermediate Pathway
This method circumvents the equilibrium limitations of the Fischer esterification by first converting the carboxylic acid into a highly reactive acyl chloride, which then readily reacts with ethanol to form the ester.[14] Thionyl chloride (SOCl₂) is the most common reagent for this transformation.[14][15]
Causality and Mechanism:
This two-stage approach is highly effective because it is essentially irreversible.[15]
-
Acyl Chloride Formation: 8-chlorooctanoic acid reacts with thionyl chloride (SOCl₂) to form 8-chlorooctanoyl chloride. The mechanism involves the conversion of the carboxylic hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[16] A subsequent attack by a chloride ion leads to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[14][15][16] The escape of these gases from the reaction mixture drives the reaction to completion.
-
Esterification: The highly electrophilic acyl chloride then reacts rapidly and exothermically with ethanol in a nucleophilic acyl substitution reaction. A weak base, such as pyridine, is sometimes added to neutralize the HCl generated in this step, although in the context of a subsequent esterification, the HCl can also serve as a catalyst.
Caption: Figure 2: Acyl Chloride Pathway to Ester Synthesis.
Experimental Protocol: Acyl Chloride Pathway
Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood under anhydrous conditions.[17]
-
Acyl Chloride Formation: To a flask containing 8-chlorooctanoic acid (1.0 eq), add thionyl chloride (SOCl₂, ~1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[15] After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours until gas evolution ceases.
-
Removal of Excess Reagent: Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Esterification: Cool the resulting crude acyl chloride in an ice bath. Slowly add absolute ethanol (≥ 1.0 eq) dropwise to the flask. The reaction is exothermic.
-
Reaction Completion and Work-up: After the addition of ethanol, stir the reaction at room temperature for 1-2 hours. The work-up is similar to the Fischer esterification: dilute with an organic solvent, wash with water, sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final product by vacuum distillation.
Comparison of Synthesis Pathways
The choice between the Fischer esterification and the acyl chloride pathway depends on several factors, including the scale of the reaction, the desired purity, and the sensitivity of the starting materials to harsh acidic conditions.
Table 2: Comparison of Primary Esterification Methods
| Feature | Fischer-Speier Esterification | Acyl Chloride Pathway |
| Reversibility | Reversible; requires driving equilibrium | Irreversible; driven by gaseous byproducts |
| Reaction Conditions | Moderately acidic, reflux temperature | Can be done at lower temperatures after acyl chloride formation |
| Reagents | Carboxylic acid, excess alcohol, acid catalyst | Carboxylic acid, SOCl₂, alcohol |
| Byproducts | Water | SO₂, HCl |
| Advantages | Operationally simple, inexpensive reagents, good for large scale | High yield, faster reaction times, works for sterically hindered alcohols |
| Disadvantages | Equilibrium-limited, may require water removal, can be slow | Harsh/corrosive reagent (SOCl₂), requires anhydrous conditions, safety precautions |
Conclusion
The synthesis of this compound is most reliably achieved through the esterification of 8-chlorooctanoic acid. For laboratory-scale synthesis where simplicity and cost are primary concerns, the Fischer-Speier esterification offers a robust and effective method, provided that an excess of ethanol is used to drive the reaction to completion. For applications demanding higher yields, faster reaction times, or when dealing with substrates that may be sensitive to prolonged heating under acidic conditions, the acyl chloride pathway is superior. This method's irreversible nature ensures a more complete conversion to the desired product. Both pathways, when followed by careful work-up and purification via vacuum distillation, are capable of producing high-purity this compound suitable for advanced applications in research and development.
References
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- (n.d.). A Technical Guide to the Synthesis of Ethyl 8-Bromooctanoate from 8-Bromooctanoic Acid. Benchchem.
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IR spectrum of Ethyl 8-chlorooctanoate
An In-depth Technical Guide to the Infrared Spectrum of Ethyl 8-chlorooctanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₁₀H₁₉ClO₂) is a versatile bifunctional molecule utilized as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and specialized polymers.[1] Its linear structure incorporates a terminal chloroalkane and an ethyl ester, functionalities that demand precise characterization for quality control and reaction monitoring. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the structural integrity of this compound. This guide offers a detailed theoretical and practical framework for understanding, acquiring, and interpreting the IR spectrum of this compound, grounded in established spectroscopic principles.
Theoretical Framework: Predicting the IR Spectrum
The infrared spectrum of this compound is dictated by the vibrational modes of its constituent functional groups. By dissecting its structure, we can anticipate the characteristic absorption bands that serve as its spectroscopic signature.
The Alkyl Backbone (C-H Vibrations)
The molecule's core consists of a C₈ alkyl chain and an ethyl group, giving rise to predictable C-H bond vibrations.
-
C-H Stretching: Strong, sharp absorptions are expected in the 3000–2850 cm⁻¹ region, characteristic of sp³ hybridized C-H bonds.[2][3] Multiple peaks in this region arise from the asymmetric and symmetric stretching modes of the methylene (-CH₂) and methyl (-CH₃) groups.
-
C-H Bending:
The Ester Functional Group (C=O and C-O Vibrations)
The ethyl ester group is the most prominent feature in the IR spectrum, typically exhibiting three strong, characteristic peaks often referred to as the "Rule of Three".[6]
-
C=O Carbonyl Stretch: This is the most intense and readily identifiable absorption in the spectrum. For a saturated aliphatic ester like this compound, this sharp, strong peak is expected between 1750–1735 cm⁻¹.[5][7][8] Its high frequency, compared to a ketone, is influenced by the inductive effect of the adjacent alkoxy oxygen atom.[9][10]
-
C-O Stretches: The ester linkage contains two distinct C-O single bonds, which give rise to two strong absorptions in the 1300–1000 cm⁻¹ region.[6][7]
-
Asymmetric C-C-O Stretch: Involving the carbonyl carbon, the adjacent C-C bond, and the ester oxygen, this band typically appears for saturated esters in the 1210–1160 cm⁻¹ range.[6]
-
Symmetric O-C-C Stretch: Involving the ester oxygen and the ethyl group, this absorption also falls within the broader 1300–1000 cm⁻¹ range.[6]
-
The Terminal Alkyl Halide (C-Cl Vibrations)
The C-Cl bond at the terminus of the octanoate chain produces absorptions in the lower frequency "fingerprint" region of the spectrum.
-
C-Cl Stretch: A medium to strong absorption for the C-Cl stretching vibration is expected between 850–550 cm⁻¹.[2][11] The exact position can be influenced by the conformation of the molecule.
-
CH₂-Cl Wag: The wagging vibration of the methylene group attached to the chlorine atom (-CH₂Cl) can sometimes be identified in the 1300–1150 cm⁻¹ region, though it may overlap with other bands.[11]
Experimental Protocol: High-Fidelity FT-IR Spectrum Acquisition
This protocol ensures a reproducible and high-quality spectrum, free from common artifacts, thereby establishing a trustworthy analytical method.
Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector, capable of a resolution of at least 4 cm⁻¹.
-
Sample Cells: Demountable salt plates (e.g., Sodium Chloride, NaCl, or Potassium Bromide, KBr). Ensure plates are clean, dry, and polished.
-
Sample: this compound, >98% purity.
-
Consumables: Pasteur pipettes, lint-free tissues, and a volatile solvent (e.g., anhydrous dichloromethane or acetone) for cleaning.
Step-by-Step Methodology
-
Instrument Preparation: Purge the spectrometer's sample compartment with dry nitrogen or air for at least 15 minutes to minimize atmospheric water vapor (broad bands ~3400 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹) and carbon dioxide (sharp doublet ~2349 cm⁻¹) absorptions.
-
Background Spectrum Acquisition:
-
Ensure the sample compartment is empty.
-
Collect a background spectrum (interferogram). This is a critical self-validating step that records the instrument's intrinsic response and the atmospheric conditions.
-
Set acquisition parameters: typically 16 to 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum should be a flat line at 100% transmittance after Fourier transform.
-
-
Sample Preparation (Neat Liquid Film):
-
Place one to two drops of this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles. The ideal film thickness should result in the most intense peak (C=O stretch) having an absorbance below 1.0.
-
-
Sample Spectrum Acquisition:
-
Place the assembled salt plates into the spectrometer's sample holder.
-
Using the same acquisition parameters as the background scan, collect the sample spectrum.
-
-
Data Processing:
-
The spectrometer software will automatically perform a Fourier transform and ratio the sample spectrum against the background spectrum, converting the output to Absorbance or % Transmittance.
-
Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Analysis and Interpretation of a Representative Spectrum
A successful analysis will confirm the presence of all key functional groups and the absence of significant impurities. The absence of a broad O-H stretch (3300–2500 cm⁻¹) is crucial, as it confirms the sample has not hydrolyzed to the corresponding carboxylic acid.[12]
Tabulated Spectral Data
| Expected Wavenumber (cm⁻¹) | Observed (Typical) (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3000–2850 | ~2985, 2935, 2860 | Strong | C-H Asymmetric & Symmetric Stretch | Alkyl Chain (-CH₃, -CH₂-) |
| 1750–1735 | ~1740 | Very Strong, Sharp | C=O Stretch | Ester |
| 1470–1450 | ~1465 | Medium | -CH₂- Scissoring (Bend) | Alkyl Chain |
| 1375 | ~1370 | Medium | -CH₃- Umbrella (Bend) | Alkyl Chain |
| 1300–1150 | ~1245 | Strong | Asymmetric C-C-O Stretch | Ester |
| 1300–1150 | ~1175 | Strong | Symmetric O-C-C Stretch | Ester |
| 850–550 | ~730 | Medium | C-Cl Stretch | Alkyl Halide |
| 725–720 | ~722 | Weak to Medium | -CH₂- Rocking | Long Alkyl Chain |
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the logical workflow from identifying functional groups within the molecule to assigning their characteristic peaks in the infrared spectrum.
Caption: Workflow mapping functional groups of this compound to their IR regions.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification of this compound. A thorough understanding of the characteristic absorption frequencies for its ester, alkyl halide, and hydrocarbon components allows for a confident and rapid confirmation of its identity and purity. The combination of a strong C=O stretch around 1740 cm⁻¹, prominent C-O stretches between 1300-1000 cm⁻¹, robust C-H stretches below 3000 cm⁻¹, and a C-Cl absorption in the fingerprint region provides a unique spectroscopic fingerprint. By following a validated experimental protocol, researchers can reliably generate high-fidelity data to support drug development and materials science applications.
References
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- ACS Publications. (n.d.). Infrared Absorption Spectra.Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry.
- Susi, H., & Smith, A. M. (1965). The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters. Canadian Journal of Chemistry, 43(4), 891-903.
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Introduction: The Critical Role of Purity in a Versatile Chemical Intermediate
An In-depth Technical Guide to the Purity Specifications of Ethyl 8-Chlorooctanoate
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 105484-55-7) is a bifunctional molecule that has emerged as a crucial building block in modern organic and medicinal chemistry.[1][2] Its linear eight-carbon chain, terminated by an ethyl ester at one end and a chlorine atom at the other, provides two distinct reactive handles for synthetic transformations. This structural versatility makes it an indispensable intermediate in the synthesis of a wide array of complex molecules, including Active Pharmaceutical Ingredients (APIs) and various specialty chemicals.[1][3][4] Given its role as a precursor, the purity of this compound is not merely a quality metric but a foundational pillar for the success, reproducibility, and safety of subsequent synthetic stages and the final product.
Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and the generation of difficult-to-separate by-products, potentially compromising the efficacy and safety profile of a final drug substance. This guide provides an in-depth examination of the purity specifications for this compound, detailing the analytical methodologies required for its comprehensive characterization and the common impurities that may be encountered.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and analysis.
| Property | Value | Source(s) |
| CAS Number | 105484-55-7 | [1][2][5] |
| Molecular Formula | C₁₀H₁₉ClO₂ | [1][2][6] |
| Molecular Weight | 206.71 g/mol | [1][2] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Boiling Point | 251.5 °C at 760 mmHg | [1] |
| Density | 0.991 g/cm³ | [1] |
| Refractive Index | 1.44 | [1] |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly sealed container. | [7][8] |
Synthetic Pathway and Potential Impurities
The purity profile of this compound is intrinsically linked to its manufacturing process. A common and straightforward synthetic route is the Fischer esterification of 8-chlorooctanoic acid with ethanol, typically catalyzed by a strong acid.
Caption: Simplified synthesis of this compound and origins of potential impurities.
Based on this and other potential synthetic routes, common impurities may include:
-
Starting Materials: Unreacted 8-chlorooctanoic acid and excess ethanol.
-
By-products: Diethyl ether (from the acid-catalyzed self-condensation of ethanol) or products from multi-substitution if starting from precursors like 1,6-dichlorohexane.[9]
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., toluene, heptane).
Analytical Methods for Purity Determination
A multi-technique approach is often necessary to establish a comprehensive purity profile. The volatility and chemical nature of this compound make Gas Chromatography the primary tool for its analysis.
Gas Chromatography (GC)
Principle: GC is the gold standard for assessing the purity of volatile and thermally stable compounds like this compound.[10] The technique separates components of a mixture based on their differential partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert carrier gas). A Flame Ionization Detector (FID) is typically used for quantification due to its broad applicability to organic compounds and its response being proportional to the mass of carbon, allowing for accurate area-percent purity calculations. Mass Spectrometry (MS) is used for definitive identification of the main component and any impurities.
Trustworthiness: The GC method's validity is ensured by demonstrating system suitability (e.g., resolution, tailing factor) and by analyzing a known reference standard to confirm retention time and response.
High-Performance Liquid Chromatography (HPLC)
Principle: While GC is preferred, HPLC can be employed to detect non-volatile or thermally labile impurities, such as unreacted acidic starting materials or high-molecular-weight by-products.[10] A reversed-phase C18 column is typically used, with a mobile phase of acetonitrile and water. Detection via a UV detector is challenging as the molecule lacks a strong chromophore, but it can be effective for chromophoric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR are powerful tools for structural confirmation of the main component.[7] Furthermore, quantitative NMR (qNMR) can be used for an absolute purity assessment by integrating the signal of the analyte against that of a certified internal standard of known purity and concentration.
Purity Specifications
Commercial grades of this compound for research and development purposes typically adhere to the following specifications. It is crucial to request a lot-specific Certificate of Analysis (CoA) for critical applications.[11]
| Parameter | Specification | Method | Rationale |
| Appearance | Colorless to pale yellow liquid | Visual | Provides a quick check for significant degradation or contamination. |
| Identity | Conforms to the structure | ¹H NMR, IR, MS | Confirms that the material is unequivocally this compound. |
| Assay (Purity) | ≥98.0% | GC (Area %) | Quantifies the main component relative to other volatile impurities.[3][4][12][13] |
| Water Content | ≤0.1% | Karl Fischer Titration | Water can hydrolyze the ester and interfere with certain reactions. |
| Individual Impurity | ≤0.5% | GC (Area %) | Controls specific known and unknown impurities. |
| Total Impurities | ≤2.0% | GC (Area %) | Ensures overall material quality. |
Experimental Protocols & Workflow
The following represents a validated workflow for the quality control of an incoming batch of this compound.
Caption: Quality control workflow for this compound purity assessment.
Detailed Protocol: Purity Determination by GC-MS
This protocol provides a robust method for determining the purity and impurity profile of this compound. The parameters are based on standard methods for analyzing similar chlorinated hydrocarbons and esters.[10][14][15]
1. Objective: To quantify the purity of this compound and to identify and quantify any volatile impurities.
2. Materials and Reagents:
-
This compound sample
-
Ethyl acetate (GC grade or higher)
-
Helium (carrier gas, 99.999% purity)
-
Reference standard of this compound (if available, for identity confirmation)
3. Instrumentation:
-
Gas Chromatograph (e.g., Agilent 7890B) with a Flame Ionization Detector (FID) and a Mass Selective Detector (MSD) (e.g., Agilent 5977A).[10][14]
-
Capillary Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]
4. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 20.0 mL of ethyl acetate to create a solution of approximately 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
5. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1.0 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 10 minutes.[10]
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
6. Data Analysis:
-
Identity Confirmation: Compare the mass spectrum of the major peak in the sample chromatogram with a reference library (e.g., NIST) or a separately injected reference standard. The spectrum should match that of this compound.
-
Purity Calculation: Using the FID chromatogram, calculate the area percent of the main peak relative to the total area of all peaks detected.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
Impurity Profiling: Identify impurity peaks by comparing their mass spectra against a reference library. Quantify each impurity using its area percent from the FID chromatogram.
Conclusion
For researchers, scientists, and drug development professionals, a rigorous approach to verifying the purity of this compound is non-negotiable. Its role as a foundational element in complex syntheses means that its quality directly influences downstream outcomes. By implementing robust analytical controls, centered around gas chromatography and supported by other spectroscopic techniques, one can ensure the material integrity required for reproducible, high-quality research and development. Always insist on a comprehensive Certificate of Analysis and, when necessary, perform in-house verification using the principles and protocols outlined in this guide.
References
- Ethyl 8-chlorooctano
- China this compound 105484-55-7 Suppliers, Manufacturers, Factory - Fengchen. [Link]
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- Cas 105484-55-7,8-CHLORO-OCTANOIC ACID ETHYL ESTER | lookchem. [Link]
- Ensuring Quality: A Guide to Sourcing Ethyl 8-Chlorooctano
- Ethyl 8-chlorooctano
- Method 8121: Chlorinated Hydrocarbons by Gas Chrom
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- 15. epa.gov [epa.gov]
Solubility of Ethyl 8-chlorooctanoate in organic solvents
An In-depth Technical Guide to the Solubility of Ethyl 8-chlorooctanoate in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various chemical syntheses.[1] Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical and practical aspects of its solubility in common organic solvents. By understanding these properties, researchers can optimize reaction conditions, improve purification processes, and enhance the overall efficiency of their synthetic workflows.
Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is paramount to predicting its solubility. This compound (CAS No: 105484-55-7) is a bifunctional molecule featuring a terminal chloroalkane and an ethyl ester.[2] This structure dictates its interactions with various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉ClO₂ | [2] |
| Molecular Weight | 206.71 g/mol | [2][3] |
| Boiling Point | 251.5 °C at 760 mmHg | [1][2] |
| Density | 0.991 g/cm³ | [1][2] |
| Refractive Index | 1.44 | [1][2] |
| LogP | 3.12890 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
The molecule's relatively high LogP value suggests a lipophilic character, indicating a preference for nonpolar environments.[1] The presence of two hydrogen bond acceptors (the carbonyl and ether oxygens of the ester group) allows for some interaction with polar solvents, though the lack of hydrogen bond donors limits its ability to form strong hydrogen bonding networks.[1]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound in a given organic solvent is determined by the balance of intermolecular forces between the solute and solvent molecules. These forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonding.
Given its long alkyl chain, this compound is expected to be readily soluble in nonpolar and weakly polar aprotic solvents where London dispersion forces are the predominant intermolecular interaction. Its solubility in polar aprotic solvents will be influenced by dipole-dipole interactions between the solvent and the ester and chloro functionalities. In polar protic solvents, the potential for hydrogen bonding with the ester's oxygen atoms will contribute to its solubility, although the large nonpolar alkyl chain will be a detracting factor.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl ether | High | The long alkyl chain of this compound will readily interact with nonpolar solvents via London dispersion forces. |
| Polar Aprotic | Acetone, Ethyl acetate, Acetonitrile | Moderate to High | The dipole moments of these solvents can interact with the polar ester and chloro groups of the solute. |
| Polar Protic | Ethanol, Methanol | Moderate | The ability of these solvents to act as hydrogen bond donors allows for interaction with the ester's oxygen atoms. However, the large nonpolar portion of the solute may limit solubility compared to smaller esters. |
| Highly Polar | Water | Low | The large, nonpolar alkyl chain dominates the molecule's character, making it largely immiscible with water despite the presence of a polar ester group. |
Experimental Determination of Solubility
For precise quantitative data, experimental determination of solubility is essential. The following protocols outline standard methods for this purpose.
Isothermal Saturation Method
This gravimetric method is a reliable and straightforward approach for determining solubility.
Experimental Workflow:
Caption: Isothermal Saturation Method Workflow.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel. The presence of undissolved solute is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Separation: Cease agitation and allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary to achieve a clear supernatant.
-
Sampling: Carefully withdraw a precise volume of the clear, saturated solution without disturbing the solid phase.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed container and carefully evaporate the solvent. For volatile solvents, this can be done in a fume hood or with a rotary evaporator.
-
Drying and Weighing: Dry the container with the non-volatile residue to a constant weight in a desiccator or vacuum oven.
-
Calculation: The mass of the dissolved this compound is the difference between the final and initial weights of the container. Solubility is then expressed in grams per liter (g/L) or other appropriate units.
Analytical Quantification Method
For a more rapid or higher-throughput approach, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Experimental Workflow:
Caption: Analytical Quantification Workflow for Solubility.
Step-by-Step Protocol:
-
Saturated Solution Preparation: Prepare a saturated solution and separate the clear supernatant as described in the isothermal saturation method.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using a suitable analytical method (e.g., GC with a flame ionization detector) to create a calibration curve of instrument response versus concentration.
-
Sample Analysis: Take a known volume of the saturated supernatant and dilute it with a known volume of the solvent to ensure the concentration falls within the linear range of the calibration curve. Analyze this diluted sample using the same analytical method.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility.
Safety and Handling
This compound should be handled with appropriate safety precautions.[4][5] It is recommended to work in a well-ventilated area or a fume hood and to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[6] For detailed safety information, consult the Safety Data Sheet (SDS).[4][5][6]
Conclusion
While specific quantitative solubility data for this compound is not widely published, its physicochemical properties provide a strong basis for predicting its behavior in various organic solvents. It is anticipated to have high solubility in nonpolar and polar aprotic solvents and moderate solubility in polar protic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide offer robust and reliable methods for their determination. This understanding is critical for the effective use of this compound in research and development.
References
- LookChem.
- LookChem. 8-CHLORO-OCTANOIC ACID ETHYL ESTER. [Link]
- PubChem.
- Scribd.
Sources
Ethyl 8-Chlorooctanoate: A Comprehensive Guide to Stability, Storage, and Handling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 8-chlorooctanoate is a versatile bifunctional reagent crucial for the synthesis of complex organic molecules in the pharmaceutical and specialty chemical sectors.[1] Its utility is fundamentally dependent on its chemical purity and stability. This technical guide provides a comprehensive analysis of the factors governing the stability of this compound, offering scientifically-grounded, field-proven insights into optimal storage, handling, and quality verification protocols. By elucidating the causality behind its degradation pathways and establishing self-validating systems for its management, this document aims to empower researchers to maintain the integrity of this critical intermediate, ensuring the reliability and reproducibility of their synthetic outcomes.
Introduction: The Strategic Importance of this compound
This compound is a valuable building block in organic synthesis due to its dual functionality: a reactive terminal alkyl chloride and an ethyl ester.[1] This structure allows for sequential or orthogonal chemical transformations, making it an ideal starting material for introducing linear eight-carbon chains in the development of novel drug candidates and other high-value chemical entities.[1] However, the very features that make it synthetically useful also render it susceptible to degradation if not managed with meticulous care. This guide provides the authoritative grounding necessary for its proper stewardship in a laboratory setting.
Chemical Stability and Degradation Pathways
The long-term stability of this compound is dictated by the reactivity of its two primary functional groups. Understanding these potential degradation routes is the cornerstone of developing a robust storage and handling strategy. The primary threats to its integrity are hydrolysis and incompatibility with other chemical agents.
Hydrolytic Cleavage of the Ester
The most prevalent degradation pathway is the hydrolysis of the ethyl ester linkage. This reaction, which yields 8-chlorooctanoic acid and ethanol, is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.
-
Mechanism: In the presence of moisture, the ester can slowly hydrolyze. This process is significantly expedited by trace amounts of acid or base, which can act as catalysts.
-
Consequence: The formation of 8-chlorooctanoic acid introduces an acidic impurity that can alter reaction conditions, interfere with subsequent synthetic steps, and complicate purification processes.
Given that moisture is the key reactant in this degradation pathway, its rigorous exclusion is the most critical aspect of preserving the compound's integrity.[2][3]
Incompatible Materials and Conditions
Contact with certain substances can lead to rapid decomposition or hazardous reactions. Based on general principles for handling chlorinated and ester compounds, the following should be avoided:
-
Strong Bases: Will rapidly saponify the ester and can promote elimination or substitution reactions at the alkyl chloride.[4]
-
Strong Oxidizing Agents: Can react with the alkyl chain.[4]
-
Strong Acids: Can catalyze ester hydrolysis.
-
Heat and Ignition Sources: While the flash point is relatively high at 107.5 °C, it is still a combustible liquid and should be kept away from open flames and high heat.[5][6][7]
The primary degradation pathways are visualized below.
Caption: The primary degradation route via hydrolysis.
Recommended Storage and Handling Protocols
A multi-layered approach to storage is required to create a self-validating system that protects against degradation. The core principles are to keep the compound cold, dry, and inert. [2][4]
Optimal Storage Conditions
Adherence to the following conditions will ensure the long-term viability of the material.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store at Room Temperature. For long-term storage, refrigeration (2-8°C) can be considered. | Lowering the temperature reduces the kinetic energy of molecules, thereby slowing the rate of all potential degradation reactions, including hydrolysis. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[2] | An inert atmosphere displaces atmospheric moisture and oxygen, directly inhibiting the primary hydrolytic degradation pathway.[3] |
| Container | Use chemically resistant borosilicate glass bottles with PTFE-lined screw caps. | Prevents leaching of impurities and ensures a hermetic seal against moisture ingress. Avoid metal containers unless their compatibility is certified.[2][8][9] |
| Environment | Store in a dry, well-ventilated place away from incompatible materials.[4][6][7] | Minimizes accidental contact with catalysts for degradation and ensures safety. |
Step-by-Step Handling Protocol
Proper handling is critical to maintain the compound's integrity once the primary seal is broken.
-
Preparation: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold surfaces of the compound.
-
Inert Environment: Conduct all transfers in a fume hood and, for maximum protection, under a stream of dry inert gas (Argon or Nitrogen).
-
Equipment: Use only oven-dried glassware and syringes to prevent the introduction of moisture.[3]
-
Dispensing: Quickly dispense the required amount and immediately reseal the container.
-
Resealing and Storage: Before returning to storage, flush the headspace of the container with dry inert gas to remove any air that entered during handling.
The logical workflow for proper storage is illustrated below.
Caption: A workflow ensuring compound integrity during storage and use.
Quality Verification Methodologies
To ensure the validity of experimental results, the purity of this compound should be periodically verified, especially for older stock materials.
Purity Assessment via Gas Chromatography (GC-FID)
Principle: This method separates volatile compounds, allowing for the quantification of the parent compound relative to any degradation products or impurities.
Experimental Protocol:
-
Standard Preparation: Prepare a high-purity standard of this compound at a known concentration (e.g., 1 mg/mL) in anhydrous ethyl acetate.
-
Sample Preparation: Prepare the sample to be tested at the same concentration in the same solvent.
-
Instrumentation (Typical Conditions):
-
Column: A mid-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector: 250°C, split mode.
-
Detector (FID): 280°C.
-
Oven Program: 100°C hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.
-
Carrier Gas: Helium.
-
-
Analysis: Compare the chromatogram of the test sample to the standard. The appearance of a significant peak corresponding to 8-chlorooctanoic acid (which may require derivatization for good chromatography) or other impurities indicates degradation. Purity is calculated based on the relative peak area.
Acidity Test for Hydrolysis
Principle: This is a rapid qualitative or semi-quantitative test to detect the presence of the acidic hydrolysis product, 8-chlorooctanoic acid.
Experimental Protocol:
-
Sample Preparation: Dissolve ~1 mL of this compound in 10 mL of neutralized, anhydrous ethanol.
-
Indicator: Add 2-3 drops of a suitable pH indicator (e.g., bromothymol blue).
-
Observation: A color change indicating an acidic pH (e.g., yellow for bromothymol blue) suggests the presence of 8-chlorooctanoic acid and therefore, hydrolytic degradation.
-
Quantification (Optional): The sample can be titrated with a standardized solution of dilute sodium hydroxide to quantify the acid content.
Conclusion
The effective use of this compound in a research and development setting is contingent upon a thorough understanding and proactive management of its stability. By implementing the multi-faceted strategy detailed in this guide—combining controlled storage temperatures, the rigorous exclusion of moisture via an inert atmosphere, and periodic analytical verification—scientists can ensure the chemical integrity of this valuable reagent. These protocols, grounded in the principles of chemical reactivity, provide a robust framework for safeguarding experimental reproducibility and success.
References
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- LookChem. (n.d.). Cas 105484-55-7, 8-CHLORO-OCTANOIC ACID ETHYL ESTER.
- LookChem. (n.d.). This compound.
- European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- European Chlorinated Solvents Association. (n.d.). Storage & Handling.
- Eurochlor. (2016-05-23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents.
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Navigating the Sourcing of Ethyl 8-chlorooctanoate: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Ethyl 8-chlorooctanoate in Synthesis
This compound (CAS No. 105484-55-7) is a bifunctional organic molecule of significant interest to the pharmaceutical and specialty chemical industries. Its linear eight-carbon chain, terminating in a chloro group at one end and an ethyl ester at the other, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The presence of two distinct reactive sites allows for selective chemical transformations, providing a valuable tool for medicinal chemists and process development scientists in the construction of novel drug candidates and other high-value compounds.[1]
The quality and purity of this compound are paramount, as any impurities can have a significant impact on the yield, purity, and safety of the final product.[3] This guide offers a comprehensive overview for researchers, scientists, and procurement managers on navigating the commercial supplier landscape, understanding the underlying chemistry of its synthesis and purification, and implementing robust quality control measures to ensure the integrity of this crucial starting material.
Evaluating Commercial Suppliers: A Critical Step in the Supply Chain
The selection of a reliable supplier for this compound is a critical decision that can influence the success and reproducibility of research and development projects. Key factors to consider extend beyond mere price and availability and should encompass a thorough evaluation of the supplier's quality systems, documentation, and technical support.
Key Supplier Evaluation Criteria:
-
Purity and Specifications: Suppliers typically offer this compound with a purity of ≥98.0% or 99%.[4] It is essential to obtain a Certificate of Analysis (CoA) for each batch to verify the purity and identify any specific impurities.
-
Manufacturing Standards: For applications in drug development, it is highly desirable to source materials from suppliers who adhere to Good Manufacturing Practices (GMP) for intermediates.[5][6] While full GMP compliance is often required for the final API, sourcing intermediates from GMP-compliant or ISO 9001 certified facilities provides a higher level of quality assurance and traceability.[1][4][7]
-
Documentation and Traceability: Reputable suppliers will provide comprehensive documentation, including Safety Data Sheets (SDS), Certificates of Analysis, and information on the manufacturing process and quality control measures.[8]
-
Technical Support: A supplier with a strong technical support team can be an invaluable resource for addressing questions regarding product specifications, stability, and handling.
Table 1: Comparison of Select Commercial Suppliers of this compound
| Supplier | Reported Purity | Available Grades | Noteworthy Information |
| American Custom Chemicals Corporation | 98.00%[2] | Research Grade | Offers various small-scale quantities for research purposes.[2] |
| JHECHEM CO LTD | Pharmaceutical Grade/99%[4] | Manufacturing | An established manufacturer with a focus on pharmaceutical intermediates.[4] |
| SK Pharma Tech Solutions | In Stock[9] | Laboratory Chemicals | Provides analytical services and custom synthesis in addition to chemical supply.[9] |
| BLD Pharm | Research Use Only[10] | Research Grade | Provides product information and safety data.[10] |
| ChemicalBook | Varies by supplier (≥98%)[11] | Multiple Grades | A platform connecting various global suppliers.[11] |
| LookChem | 98.00% - 99%[2] | Raw & Reagent | Provides a database of suppliers and technical information.[2] |
Synthesis and Purification: From Starting Materials to a High-Purity Intermediate
A thorough understanding of the synthesis and purification of this compound is crucial for troubleshooting potential issues and for appreciating the potential impurity profile of the commercial product. A common and industrially viable route involves a multi-step synthesis starting from 1,6-dichlorohexane and diethyl malonate. A similar and well-documented procedure is the Fischer esterification of the corresponding carboxylic acid.
Synthetic Pathway Overview: A Two-Step Approach
A plausible and efficient synthesis of this compound can be adapted from the synthesis of its bromo-analog.[12] This involves the initial formation of 8-chlorooctanoic acid followed by a Fischer esterification.
Caption: A two-step synthetic workflow for this compound.
Experimental Protocol: Fischer Esterification of 8-chlorooctanoic acid
This protocol is adapted from the well-established Fischer esterification of long-chain haloalkanoic acids.[13]
Objective: To synthesize this compound via Fischer esterification of 8-chlorooctanoic acid.
Materials:
-
8-chlorooctanoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-chlorooctanoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume by removing excess ethanol using a rotary evaporator.
-
Dilute the residue with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
Purification: Achieving High Purity through Fractional Vacuum Distillation
For applications requiring high purity, the crude this compound should be purified by fractional vacuum distillation.[14][15] This technique is particularly effective for separating liquids with close boiling points and for purifying thermally sensitive compounds by lowering their boiling point.[16]
Step-by-Step Fractional Vacuum Distillation:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is free of cracks or defects.[17]
-
Grease Joints: Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Add Sample and Stir Bar: Place the crude this compound and a magnetic stir bar into the distilling flask. Boiling stones are not effective under vacuum.[17]
-
Apply Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating: Gently heat the distilling flask using a heating mantle.
-
Fraction Collection: Collect the distillate fractions over the appropriate boiling point range at the reduced pressure. The main fraction containing the purified this compound should be collected.
-
Shutdown: After distillation is complete, cool the system to room temperature before slowly reintroducing air.
Quality Control and Analytical Validation: A Self-Validating System
Rigorous quality control is essential to ensure the identity, purity, and consistency of this compound. A combination of chromatographic and spectroscopic techniques should be employed.
Analytical Workflow
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An In-depth Technical Guide to the Role of Ethyl 8-chlorooctanoate in Organic Synthesis
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern organic synthesis, efficiency and molecular precision are paramount. The ability to construct complex molecular architectures from readily available, versatile starting materials is a cornerstone of synthetic strategy, particularly in the realms of pharmaceutical development and materials science. Ethyl 8-chlorooctanoate (E8CO), a bifunctional aliphatic ester, stands out as a pivotal intermediate, offering chemists two distinct and orthogonally reactive sites for molecular elaboration.[1] Its linear eight-carbon chain, capped by an ethyl ester at one terminus and a primary alkyl chloride at the other, provides a robust scaffold for introducing long-chain functionality, building complex acyclic systems, and serving as a precursor to important therapeutic agents.[2][3]
This guide provides an in-depth analysis of the chemical reactivity and synthetic applications of this compound. We will dissect the causality behind its utility, moving beyond mere reaction schemes to explore the mechanistic underpinnings that researchers can leverage for rational synthetic design. This document serves as a technical resource for scientists and drug development professionals, offering field-proven insights and detailed protocols for its effective application.
| Physicochemical Property | Value | Reference(s) |
| CAS Number | 105484-55-7 | [4][5][6] |
| Molecular Formula | C₁₀H₁₉ClO₂ | [5] |
| Molecular Weight | 206.71 g/mol | [5] |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Boiling Point | 251.5 °C at 760 mmHg | [1] |
| Density | 0.991 g/cm³ | [1] |
| Canonical SMILES | CCOC(=O)CCCCCCCCl | [1] |
Part 1: Dissecting the Dual Reactivity of this compound
The synthetic versatility of E8CO is rooted in the differential reactivity of its two functional groups: the terminal alkyl chloride and the ethyl ester. This allows for selective chemical transformations, where one group can be manipulated while the other remains intact, a crucial feature for multi-step synthesis.
The Electrophilic Terminus: The Carbon-Chlorine Bond
The primary site of reactivity on E8CO is the carbon atom bearing the chlorine. This C-Cl bond is the molecule's key electrophilic center, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[7] In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion as a leaving group in a single, concerted step.
Causality of Reactivity: The rate and success of this substitution are governed by several factors:
-
Leaving Group Ability: The chloride ion (Cl⁻) is a reasonably good leaving group, being the conjugate base of a strong acid (HCl). However, its performance is surpassed by heavier halides like bromide (Br⁻) and iodide (I⁻). The C-Cl bond is stronger than a C-Br bond, requiring more energy to break, which translates to a slower reaction rate compared to its bromo-analog, ethyl 8-bromooctanoate.[7] This differential reactivity is a critical consideration for experimental design; reactions with E8CO may require more forcing conditions (e.g., higher temperatures, longer reaction times) than with its bromo-counterpart.[7]
-
Steric Hindrance: As a primary alkyl halide, the electrophilic carbon in E8CO is sterically unhindered, making it an ideal substrate for the Sₙ2 pathway and minimizing competing elimination (E2) reactions, especially with good nucleophiles that are weak bases.[8]
This reactivity allows for the facile introduction of a wide variety of functional groups, including azides, cyanides, thiolates, and alkoxides, thereby converting the simple chloro-ester into a diverse array of more complex intermediates.[8][9]
The Carboethoxy Moiety: A Site for Hydrolysis and Transformation
The ethyl ester functional group is generally less reactive than the alkyl chloride under neutral or mildly acidic conditions.[9] This allows chemists to perform a wide range of nucleophilic substitutions at the C-Cl bond without affecting the ester. However, under basic (saponification) or strongly acidic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. This functionality is often leveraged at a later stage in a synthetic sequence, for instance, to improve water solubility or to reveal a carboxylic acid handle for further coupling reactions (e.g., amide bond formation).
Part 2: Keystone Application in the Synthesis of α-Lipoic Acid
One of the most significant industrial applications of this compound is its role as a key precursor in the synthesis of α-Lipoic Acid, a vital mitochondrial coenzyme and powerful antioxidant used widely in dietary supplements and pharmaceuticals.[10] E8CO is not the direct starting material but is used to generate the crucial intermediate, Ethyl 6,8-dichlorooctanoate. The pathway highlights the strategic manipulation of the octanoate backbone.
The industrial synthesis generally proceeds through the following key transformations:
-
Friedel-Crafts Acylation: Monoethyl adipate is converted to its acid chloride (6-chloro-6-oxocaproate ethyl ester), which then reacts with ethylene in the presence of a Lewis acid catalyst like AlCl₃. This addition reaction forms Ethyl 6-oxo-8-chlorooctanoate.[10]
-
Ketone Reduction: The carbonyl group at the C6 position is selectively reduced to a hydroxyl group, yielding Ethyl 6-hydroxy-8-chlorooctanoate. This transformation can be achieved using traditional reducing agents or, more recently, through highly efficient and stereoselective chemoenzymatic methods.[10][11]
-
Hydroxyl-to-Chloride Conversion: The final step to the key intermediate involves the substitution of the hydroxyl group at C6 with a second chlorine atom, producing Ethyl 6,8-dichlorooctanoate. This is typically achieved using chlorinating agents like thionyl chloride or, for a greener process, bis(trichloromethyl)carbonate (triphosgene).[12][13]
Part 3: Detailed Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key experimental choices to ensure reproducibility and understanding.
Protocol 1: Chemoenzymatic Synthesis of Ethyl 6-hydroxy-8-chlorooctanoate
This protocol is adapted from the work of Ding et al. and represents a green, highly efficient method for the asymmetric reduction of a prochiral ketone.[10][11] The use of a keto reductase enzyme system allows for high conversion and yield under mild, environmentally benign conditions.
Rationale: The enzymatic approach is superior to traditional metal hydride reduction as it avoids hazardous reagents and often provides high stereoselectivity, which can be crucial in pharmaceutical synthesis. The system uses a coenzyme (NADP⁺) and a recycling system (glucose dehydrogenase) to make the process economically viable.
Materials:
-
Ethyl 6-oxo-8-chlorooctanoate (Substrate)
-
Keto reductase HGD-1
-
Coenzyme glucose dehydrogenase (GDH)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
D-Glucose
-
Phosphate buffer (pH 6.5–7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Biocatalyst Preparation: In a temperature-controlled reaction vessel, prepare a phosphate buffer solution (pH 6.5–7.5).
-
Reagent Addition: To the buffer, add the substrate, Ethyl 6-oxo-8-chlorooctanoate, to a final concentration of 50 g/L.
-
Add the enzymes and coenzyme: keto reductase HGD-1 (3 g/L), glucose dehydrogenase (4 g/L), and NADP⁺ (0.05 g/L).
-
Initiation of Reaction: Add D-glucose, which serves as the ultimate reductant for the recycling of the coenzyme.
-
Reaction Conditions: Maintain the reaction mixture at a temperature of 25–30 °C with gentle agitation for 4 hours. The optimal pH of 6.5–7.5 is critical for enzyme activity and stability.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Work-up: Upon completion (typically >95% conversion), extract the product from the aqueous mixture using ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification: If necessary, purify the product further by column chromatography on silica gel. Under optimized conditions, a yield of approximately 92% can be expected.[10][11]
Protocol 2: Synthesis of Ethyl 6,8-dichlorooctanoate via Vilsmeier Reagent
This protocol utilizes bis(trichloromethyl)carbonate (triphosgene) and N,N-dimethylformamide (DMF) as a chlorinating system. This method is an advancement over using thionyl chloride, as it avoids the generation of large quantities of acidic SO₂ gas and uses a solid, more easily handled reagent.[13]
Rationale: Triphosgene reacts with DMF in situ to form the Vilsmeier reagent, [Cl₂C=N(CH₃)₂]⁺Cl⁻, which is the active chlorinating agent. This is a milder and more selective method for converting secondary alcohols to chlorides compared to harsher reagents.
Materials:
-
Ethyl 6-hydroxy-8-chlorooctanoate
-
Bis(trichloromethyl)carbonate (Triphosgene)
-
N,N-dimethylformamide (DMF)
-
Toluene or Chlorobenzene (Organic Solvent)
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 6-hydroxy-8-chlorooctanoate (1.0 eq) in DMF (1.0–1.5 eq).
-
Reagent Preparation: In a separate flask, dissolve triphosgene (0.34–0.5 eq) in toluene or chlorobenzene. The mass of the solvent should be 1.5 to 3 times the mass of the triphosgene.
-
Addition: Cool the flask containing the starting material to 0 °C using an ice-water bath. Add the triphosgene solution dropwise to the reaction mixture under vigorous stirring. The dropwise addition is crucial to control the exotherm and the release of CO₂ gas.
-
Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50–80 °C. Maintain this temperature for 2–8 hours, monitoring the reaction by TLC.
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to below 30 °C. Carefully quench the reaction by slowly adding aqueous sodium bicarbonate solution until the mixture is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel. The layers will separate; collect the organic layer. Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure Ethyl 6,8-dichlorooctanoate.[13]
Conclusion
This compound is a powerful and versatile bifunctional reagent whose value is defined by the predictable and selective reactivity of its terminal chloride and ester groups. While its reactivity at the C-Cl bond is more moderate than its bromo- and iodo-analogs, this can be a synthetic advantage, allowing for greater functional group tolerance and control. Its central role as a precursor in the industrial synthesis of α-lipoic acid underscores its importance in the pharmaceutical sector.[1][10] The detailed protocols and mechanistic insights provided herein demonstrate that a thorough understanding of this building block's properties enables researchers and drug development professionals to design more efficient, robust, and innovative synthetic pathways.
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The Strategic Utility of Ethyl 8-Chlorooctanoate in the Synthesis of Complex Molecules: An In-Depth Technical Guide
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the myriad of bifunctional building blocks, ethyl 8-chlorooctanoate has emerged as a versatile and economically viable synthon for the construction of complex molecular architectures. Its linear eight-carbon backbone, coupled with the differential reactivity of a terminal primary chloride and an ethyl ester, provides a powerful handle for the strategic introduction of molecular complexity. This in-depth technical guide explores the synthesis, reactivity, and diverse applications of this compound, offering field-proven insights into its role as a cornerstone for innovation in chemical synthesis.
Foundational Knowledge: Synthesis and Physicochemical Properties
A thorough understanding of a building block's provenance and intrinsic properties is fundamental to its effective application. This compound is a clear, colorless to pale yellow liquid, the quality of which is paramount for its successful use in multi-step syntheses.[1]
Synthetic Routes to this compound
The industrial production of this compound is a key consideration for its application in large-scale synthesis. One common strategy involves the reaction of 1,6-dichlorohexane with diethyl malonate. This is followed by a selective reaction under acidic conditions to yield the target molecule.[2] Another approach starts from 1,8-octanediol, which is selectively chlorinated and then oxidized and esterified to produce this compound.[3]
A patented method details a process that begins with the alkylation of diethyl malonate with 1,6-dichlorohexane, catalyzed by a phase-transfer catalyst such as tetramethyl ammonium bromide in the presence of a base like potassium carbonate. The resulting intermediate, diethyl 2-(6-chlorohexyl)malonate, undergoes hydrolysis and decarboxylation, followed by esterification with ethanol to furnish the final product.[4] The choice of route is often dictated by the availability of starting materials, cost, and the desired purity of the final product.
Physicochemical Data for the Synthetic Chemist
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for reaction planning, purification, and safety considerations.
| Property | Value | Reference(s) |
| CAS Number | 105484-55-7 | [5][6] |
| Molecular Formula | C10H19ClO2 | [5][6] |
| Molecular Weight | 206.71 g/mol | [6] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Boiling Point | 251.5 °C at 760 mmHg | [5] |
| Density | 0.991 g/cm³ | [5] |
| Flash Point | 107.5 °C | [5] |
| Refractive Index | 1.44 | [5] |
The Cornerstone of Reactivity: Nucleophilic Substitution at the Terminal Chloride
The primary chloride of this compound is the focal point of its utility, serving as a robust electrophilic site for a wide range of nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functionalities, paving the way for the synthesis of a vast array of complex molecules.
The Halogen Choice: Chloro vs. Bromo
In the realm of alkyl halides, the corresponding bromide, ethyl 8-bromooctanoate, is often perceived as the more reactive counterpart. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the better leaving group ability of the bromide ion. However, the choice between the chloro and bromo derivative is a nuanced decision. This compound offers advantages in terms of cost-effectiveness and stability, making it a preferred choice for large-scale industrial processes where cost and shelf-life are significant factors. While reaction times may be longer, or more forcing conditions required, the economic benefits often outweigh these considerations.
Introducing Nitrogen Nucleophiles: Building Amines and Heterocycles
The reaction of this compound with nitrogen-based nucleophiles is a cornerstone of its application in pharmaceutical synthesis. Primary and secondary amines readily displace the chloride to form the corresponding 8-aminooctanoates. These products are valuable intermediates for the synthesis of more complex structures, including polyamines and nitrogen-containing heterocycles.[7]
The reaction of a primary amine with an alkyl chloride, such as in ethyl chloroacetate, results in the substitution of the chlorine atom to form a secondary amine.[8] This principle is directly applicable to this compound.
A critical consideration in these reactions is the potential for over-alkylation, particularly with primary amines. Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-alkylation product. The use of a suitable base, such as potassium carbonate, and a polar apathetic solvent like DMF or acetonitrile can facilitate the reaction while minimizing side products.[7]
Incorporating Sulfur: The Gateway to Lipoic Acid and its Analogs
One of the most prominent applications of this compound is as a key precursor in the synthesis of α-lipoic acid, a potent antioxidant with numerous therapeutic applications. The synthetic strategy typically involves the conversion of this compound to an intermediate that can then be transformed into the characteristic 1,2-dithiolane ring of lipoic acid.
A common industrial route involves the transformation of this compound into ethyl 6,8-dichlorooctanoate. This intermediate then undergoes a reaction with a sulfur source, such as sodium sulfide, to form the dithiolane ring.[9]
Experimental Protocol: Synthesis of Ethyl Lipoate from Ethyl 6,8-Dichlorooctanoate
This protocol outlines the general steps for the synthesis of ethyl lipoate, a direct precursor to α-lipoic acid, starting from ethyl 6,8-dichlorooctanoate.
Materials:
-
Ethyl 6,8-dichlorooctanoate
-
Sodium sulfide (Na₂S)
-
Sulfur (S)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Water
-
Organic solvent for extraction (e.g., toluene)
Procedure:
-
Preparation of the Sulfur Reagent: A solution of sodium sulfide and elemental sulfur is prepared in water. This forms polysulfide species that will act as the sulfur source.
-
Reaction Setup: Ethyl 6,8-dichlorooctanoate is dissolved in a suitable solvent, and the phase-transfer catalyst is added. The mixture is heated to around 80-85 °C.[10]
-
Cyclization: The aqueous solution of the sulfur reagent is slowly added to the heated solution of the dichloro-ester. The reaction is stirred vigorously for several hours to facilitate the formation of the dithiolane ring.
-
Workup: After the reaction is complete, the organic layer is separated, washed, and dried. The solvent is removed under reduced pressure to yield crude ethyl lipoate.
-
Purification: The crude product can be purified by column chromatography or distillation.
-
Hydrolysis: The purified ethyl lipoate is then hydrolyzed under basic conditions, followed by acidification, to yield α-lipoic acid.[10]
Expanding the Synthetic Horizon: Beyond Simple Substitutions
The utility of this compound extends beyond simple nucleophilic displacements. Its bifunctional nature allows for its incorporation into more complex synthetic strategies, leading to a diverse range of molecular scaffolds.
Precursor to Heterocyclic Systems
The long carbon chain of this compound can be manipulated to create precursors for the synthesis of various heterocyclic compounds. For instance, after substitution of the chloride, the ester functionality can be involved in intramolecular cyclization reactions to form large-ring lactones or lactams, which are valuable motifs in medicinal chemistry.[11]
Role in the Synthesis of Pharmaceutical Intermediates
This compound serves as a crucial building block for a variety of active pharmaceutical ingredients (APIs).[1] Its ability to introduce a flexible eight-carbon linker is valuable in drug design for optimizing the pharmacokinetic and pharmacodynamic properties of a molecule. While specific, non-proprietary examples in the public domain are often limited, the patent literature provides a rich source of information on its application in the synthesis of novel therapeutic agents.[6]
Practical Considerations for the Bench Chemist
Handling and Safety
As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood.
Reaction Monitoring and Purification
Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the progress of reactions involving this compound. Purification of the resulting products is typically achieved through standard laboratory techniques such as column chromatography on silica gel or distillation under reduced pressure.
Conclusion: A Versatile Tool in the Synthetic Chemist's Arsenal
This compound stands as a testament to the power of a well-designed building block in modern organic synthesis. Its combination of a reactive primary chloride and a modifiable ester group, all within a flexible eight-carbon chain, provides a reliable and cost-effective platform for the construction of complex molecules. From the industrial-scale synthesis of vital antioxidants like α-lipoic acid to the development of novel pharmaceutical candidates, this compound continues to be a valuable and strategic tool for chemists pushing the boundaries of molecular design and innovation. Its judicious application, guided by a thorough understanding of its reactivity and properties, will undoubtedly continue to fuel discoveries in the chemical sciences for years to come.
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Methodological & Application
The Versatile Role of Ethyl 8-chlorooctanoate in Pharmaceutical Synthesis: Application Notes and Protocols
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 8-chlorooctanoate, a bifunctional organic molecule, serves as a critical and versatile building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its linear eight-carbon chain, coupled with a reactive terminal chloro group and an ethyl ester, provides a scaffold amenable to a wide range of chemical transformations. This guide provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical agents and intermediates, demonstrating the utility of this compound in modern drug development. The protocols herein are designed to be robust and scalable, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the intricate landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of the efficiency, cost-effectiveness, and novelty of a synthetic route. This compound (CAS: 105484-57-7) has emerged as a strategic precursor in the creation of complex molecular architectures.[2] The presence of two distinct functional groups—a terminal alkyl chloride and an ethyl ester—at opposite ends of a flexible carbon chain allows for sequential and selective reactions. The alkyl chloride is a prime electrophile for nucleophilic substitution reactions, enabling the introduction of a variety of heteroatomic functional groups, while the ester moiety can undergo hydrolysis, amidation, or reduction to further elaborate the molecular structure.
This guide will explore two primary applications of this compound in pharmaceutical synthesis:
-
As a precursor to α-Lipoic Acid , a potent antioxidant with numerous therapeutic applications.
-
As an alkylating agent for heterocyclic amines , a common strategy in the synthesis of diverse pharmacologically active compounds, including analogs of piperidine-based drugs.
Application Note 1: Synthesis of α-Lipoic Acid
Background: α-Lipoic acid is a naturally occurring antioxidant that plays a crucial role in cellular metabolism. Its therapeutic potential is leveraged in the management of diabetic neuropathy, and it is explored for other conditions due to its ability to scavenge reactive oxygen species. The synthesis of α-lipoic acid often involves the construction of the 1,2-dithiolane ring on an octanoic acid backbone. This compound, or its close analog ethyl 6,8-dichlorooctanoate, is an ideal starting material for this purpose. The following protocol details a representative synthesis of Ethyl Lipoate, the direct precursor to α-Lipoic Acid, from a halo-octanoate derivative. While the protocol specifically mentions the dichloro-analog, the principles are directly applicable to a monohalo-starting material with appropriate modifications.
Synthetic Workflow for α-Lipoic Acid
Caption: Synthetic pathway from Ethyl 6,8-dichlorooctanoate to α-Lipoic Acid.
Experimental Protocol: Two-Step Synthesis of α-Lipoic Acid
This protocol outlines a two-step process to synthesize α-Lipoic Acid from Ethyl 6,8-dichlorooctanoate. The first step involves the formation of the dithiolane ring to yield Ethyl Lipoate, which is then hydrolyzed to the final product.
Step 1: Synthesis of Ethyl Lipoate
Causality: This step involves a nucleophilic substitution reaction where a polysulfide species, generated in situ from sodium sulfide and sulfur, displaces the chloride ions to form the cyclic disulfide. The use of a phase transfer catalyst like tetrabutylammonium bromide can facilitate the reaction between the aqueous sulfide solution and the organic substrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 6,8-dichlorooctanoate, sulfur, and tetrabutylammonium bromide to a water solvent.
-
Reagent Addition: Slowly add a solution of sodium sulfide to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to approximately 82°C and maintain for several hours (e.g., 5 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to 65°C and allow the layers to separate. The organic layer containing Ethyl Lipoate is collected.
Step 2: Hydrolysis to α-Lipoic Acid
Causality: The ethyl ester of the lipoate is hydrolyzed under basic conditions to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final α-Lipoic Acid.
-
Reaction Setup: To the Ethyl Lipoate obtained in the previous step, add a solution of sodium hydroxide.
-
Reaction Conditions: Heat the mixture to a temperature between 50-80°C and stir until the hydrolysis is complete, as monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the crude α-Lipoic Acid. The crude product can then be purified by recrystallization.
| Parameter | Value | Reference |
| Starting Material | Ethyl 6,8-dichlorooctanoate | |
| Key Reagents | Sodium sulfide, Sulfur, Sodium hydroxide | |
| Overall Yield | >65% | |
| Purity | >99% |
Application Note 2: N-Alkylation of Heterocyclic Amines
Background: The introduction of an alkyl chain onto a nitrogen atom within a heterocyclic system is a cornerstone of medicinal chemistry. This modification can significantly impact a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. This compound is an effective alkylating agent for introducing a C8-ester chain onto nucleophilic nitrogen atoms in heterocycles, a common strategy in the synthesis of various pharmaceutical intermediates. The following protocol describes a general procedure for the N-alkylation of a piperidine derivative, a prevalent scaffold in many FDA-approved drugs.
General Workflow for N-Alkylation
Caption: General scheme for the N-alkylation of a heterocyclic amine with this compound.
Experimental Protocol: N-Alkylation of 1-Benzyl-4-piperidone
This protocol provides a representative example of the N-alkylation of a secondary amine using an ethyl 8-halooctanoate. While the original protocol utilizes the bromo-analog, the chloro-derivative is expected to undergo a similar reaction, potentially requiring slightly more forcing conditions (e.g., higher temperature or longer reaction time) due to the lower reactivity of alkyl chlorides compared to bromides.
Causality: This is a classic SN2 reaction. A base is used to deprotonate the secondary amine, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon atom attached to the chlorine, displacing the chloride ion and forming a new C-N bond. Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the amine, and do not participate in the reaction.
-
Reaction Setup: To a solution of the heterocyclic amine (e.g., 1-benzyl-4-piperidone) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask, add a suitable base (e.g., potassium carbonate).
-
Reagent Addition: Stir the mixture at room temperature for a short period to facilitate the deprotonation of the amine. Then, add this compound dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Typical Value/Condition | Rationale |
| Amine to Alkyl Halide Ratio | 1:1 to 1.2:1 | A slight excess of the amine can help drive the reaction to completion. |
| Base | K₂CO₃, NaH, or organic bases | To deprotonate the amine and facilitate nucleophilic attack. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents enhance the rate of SN2 reactions. |
| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier of the reaction. |
| Reaction Time | Several hours to overnight | Dependent on the reactivity of the specific amine and halide. |
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its bifunctional nature allows for the straightforward construction of complex molecules through well-established reaction pathways. The protocols detailed in this guide for the synthesis of α-lipoic acid and the N-alkylation of heterocyclic amines serve as a testament to its utility. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively leverage this compound to accelerate the development of novel therapeutic agents.
References
- LookChem.
- Google Patents. Preparation method for high-purity alpha-lipoic acid.
- Google Patents.
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Ethyl 8-chlorooctanoate: A Versatile Intermediate for the Synthesis of Active Pharmaceutical Ingredients (APIs)
Introduction: The Strategic Importance of Bifunctional Intermediates in Drug Development
In the intricate landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and economic viability of producing Active Pharmaceutical Ingredients (APIs). Ethyl 8-chlorooctanoate, a bifunctional molecule featuring a terminal alkyl chloride and an ethyl ester, represents a key building block in the medicinal chemist's toolbox. Its unique structural attributes offer a versatile platform for the construction of a diverse array of complex molecular architectures, particularly in the synthesis of APIs where the introduction of a flexible eight-carbon chain is desired. This technical guide provides an in-depth exploration of the applications of this compound as a pivotal intermediate, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and effective use in synthesis.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₀H₁₉ClO₂ |
| Molecular Weight | 206.71 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 251.5 °C at 760 mmHg |
| Density | 0.991 g/cm³ |
| Refractive Index | 1.44 |
| Flash Point | 107.5 °C |
| Solubility | Insoluble in water, soluble in common organic solvents |
| CAS Number | 105484-55-7 |
Safety and Handling:
This compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as harmful to aquatic life with long-lasting effects.[1] All waste materials should be disposed of in accordance with local regulations.
Application in API Synthesis: A Gateway to Diverse Scaffolds
The reactivity of the terminal chloride and the ester functionality allows for a wide range of chemical transformations, making this compound a valuable precursor for various classes of APIs.
Synthesis of Lipoic Acid: A Potent Antioxidant
A prominent application of this compound is in the synthesis of α-Lipoic Acid, a naturally occurring antioxidant with therapeutic applications in diabetic neuropathy and other oxidative stress-related conditions. The synthesis involves a multi-step pathway where this compound is a key precursor to the crucial intermediate, ethyl 6,8-dichlorooctanoate.
Workflow for the Synthesis of Lipoic Acid:
Caption: Synthetic pathway from this compound to α-Lipoic Acid.
Protocol 1: Synthesis of Ethyl 6,8-dichlorooctanoate
This protocol outlines the conversion of ethyl 6-hydroxy-8-chlorooctanoate, a derivative of the title compound, to ethyl 6,8-dichlorooctanoate. The initial hydroxylation of this compound at the 6-position is a challenging step and can be achieved through various methods, including chemoenzymatic approaches which offer high selectivity.[2]
Step 1a: Chemoenzymatic Synthesis of Ethyl 6-hydroxy-8-chlorooctanoate (Illustrative)
Step 1b: Chlorination of Ethyl 6-hydroxy-8-chlorooctanoate
Causality: This step substitutes the hydroxyl group at the 6-position with a chlorine atom, yielding the key dichloro-intermediate. Thionyl chloride is a common and effective chlorinating agent for alcohols. The reaction is typically performed in the presence of a base like pyridine or in a solvent like DMF to neutralize the HCl byproduct and facilitate the reaction.[4]
-
Materials:
-
Ethyl 6-hydroxy-8-chlorooctanoate
-
Thionyl chloride (SOCl₂)
-
Pyridine (or N,N-Dimethylformamide - DMF)
-
Anhydrous benzene (or other suitable inert solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 6-hydroxy-8-chlorooctanoate in anhydrous benzene.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the mixture in an ice bath and add thionyl chloride dropwise with stirring.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure ethyl 6,8-dichlorooctanoate.[4][5][6]
-
Protocol 2: Synthesis of α-Lipoic Acid from Ethyl 6,8-dichlorooctanoate
Causality: This two-step process involves the formation of the dithiolane ring via reaction with a sulfur source, followed by hydrolysis of the ethyl ester to yield the final carboxylic acid. Sodium disulfide is a common reagent for introducing the two sulfur atoms.
-
Materials:
-
Ethyl 6,8-dichlorooctanoate
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur powder
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Preparation of Sodium Disulfide: In a round-bottom flask, dissolve sodium sulfide nonahydrate in water and add sulfur powder. Heat the mixture gently with stirring until the sulfur dissolves to form a dark reddish-brown solution of sodium disulfide.
-
Thiolation and Cyclization: Add a solution of ethyl 6,8-dichlorooctanoate in ethanol to the sodium disulfide solution. Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.[7]
-
Work-up and Isolation of Ethyl Lipoate: After cooling, remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude ethyl lipoate.
-
Hydrolysis: Dissolve the crude ethyl lipoate in ethanol and add an aqueous solution of sodium hydroxide. Stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC).[8]
-
Acidification and Isolation of α-Lipoic Acid: Remove the ethanol under reduced pressure. Dilute the residue with water and wash with an organic solvent to remove any unreacted ester. Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to a pH of approximately 2. The α-lipoic acid will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate).[9]
-
Synthesis of Amine-Containing APIs via N-Alkylation
The terminal chloride of this compound serves as an excellent electrophile for nucleophilic substitution reactions with primary and secondary amines. This allows for the introduction of an eight-carbon ester-containing chain onto a nitrogen atom, a common structural motif in various APIs. While protocols often utilize the more reactive bromo-analog, the principles are directly applicable to the chloro-derivative, potentially requiring slightly more forcing reaction conditions (e.g., higher temperature, longer reaction time, or the addition of a catalyst like sodium iodide).
General Workflow for N-Alkylation:
Caption: General scheme for the N-alkylation of amines with this compound.
Protocol 3: General Procedure for N-Alkylation of a Secondary Amine
Causality: This is a standard Sₙ2 reaction where the amine acts as a nucleophile, displacing the chloride. A base is required to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like DMF or acetonitrile is typically used to solvate the reactants and facilitate the reaction.
-
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Sodium iodide (NaI) (optional, as a catalyst)
-
-
Procedure:
-
To a round-bottom flask, add the secondary amine (1.1 equivalents), potassium carbonate (1.5 equivalents), and anhydrous DMF. If using the less reactive chloro-compound, adding a catalytic amount of sodium iodide (0.1 equivalents) can be beneficial (Finkelstein reaction).
-
Stir the mixture under an inert atmosphere (N₂ or Ar).
-
Add this compound (1.0 equivalent) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile intermediate in the synthesis of APIs. Its bifunctional nature allows for the construction of complex molecules through sequential and selective reactions at its two reactive sites. The protocols detailed herein for the synthesis of key intermediates for Lipoic Acid and for the general N-alkylation of amines provide a solid foundation for researchers in the field of drug discovery and development. Future applications of this intermediate will likely expand as new synthetic methodologies are developed, further solidifying its role as a cornerstone in the construction of novel therapeutic agents. The development of more direct and greener synthetic routes utilizing this compound will continue to be an area of active research, aiming to enhance the overall efficiency and sustainability of API manufacturing.
References
- Ding, Z., & Zhang, H. (2023). Synthesis of 6-Hydroxy-8-chlorooctanoate Ethyl Ester by Chemoenzymatic Method. ACS Omega, 8(38), 34871–34878. [Link]
- Ding, Z., & Zhang, H. (2024). Synthesis of 6-Hydroxy-8-chlorooctanoate Ethyl Ester by Chemo- enzymatic Method. Who we serve.
- Patsnap. (n.d.). Preparation method for high-purity alpha-lipoic acid.
- Patsnap. (n.d.). Preparation method for high-purity alpha-lipoic acid.
- Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1154–1174. [Link]
- Kottisch, V., & Naundorf, C. (2020). A Greener and More Scalable Synthesis of Biogenic Polydisulfides from Lipoic Acid. Angewandte Chemie International Edition, 59(46), 20569-20575. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides.
- Organic Chemistry Portal. (n.d.). Alcohol synthesis by substitution (hydroxylation) or hydroboration.
- Google Patents. (n.d.). Synthesis method of 8-bromoethyl octanoate.
- Google Patents. (n.d.). Process for the chlorination of a hydroxylated organic compound.
- Google Patents. (n.d.). Preparation method for low-residue lipoic acid.
- Google Patents. (n.d.). Synthetic method of alpha-lipoic acid.
- Google Patents. (n.d.). Production method of ethyl 8-chlorooctoate.
- Google Patents. (n.d.). Preparation method of ethyl 6-oxo-8-chloro-caprylate.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate.
- Google Patents. (n.d.). A kind of preparation method of α-lipoic acid.
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Application Note: The Reaction of Ethyl 8-chlorooctanoate with Nucleophiles - A Comprehensive Guide for Synthetic Applications
Abstract
Ethyl 8-chlorooctanoate is a versatile bifunctional molecule widely utilized as a precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its structure, featuring a terminal primary alkyl chloride and an ethyl ester, allows for selective nucleophilic substitution reactions to introduce a wide array of functional groups. This guide provides an in-depth analysis of the reactivity of this compound with various nucleophiles, offering detailed protocols, mechanistic insights, and troubleshooting strategies tailored for researchers, scientists, and drug development professionals.
Core Principles of Reactivity
The synthetic utility of this compound is primarily centered on the electrophilic carbon atom bonded to the chlorine. This site is susceptible to attack by nucleophiles, predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.[3]
1.1. The SN2 Mechanism and the Role of the Leaving Group
The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[4] The rate of this reaction is highly dependent on the stability of the departing species, known as the leaving group. For halogens, the leaving group ability increases down the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻.[5]
This trend is governed by two key factors:
-
Bond Strength: The carbon-chlorine (C-Cl) bond (~338 kJ/mol) is stronger than the carbon-bromine (C-Br) bond (~285 kJ/mol).[5] Consequently, more energy is required to break the C-Cl bond, resulting in a slower reaction rate compared to its bromo- and iodo-analogs.[5]
-
Basicity: Chloride (Cl⁻) is a stronger base than bromide (Br⁻) and iodide (I⁻). Weaker bases are better leaving groups because they are more stable in solution and less likely to re-attack the carbon center.[5]
Due to the relatively lower reactivity of the chloride, reactions with this compound often require more forcing conditions (e.g., higher temperatures, longer reaction times) or conversion to a more reactive intermediate.
1.2. Competing Reaction Pathways
When designing a synthesis using this compound, it is critical to consider potential side reactions that can diminish the yield of the desired substitution product.
-
E2 Elimination: Bimolecular elimination (E2) is a common competing pathway, especially when using strong, sterically hindered bases.[6] This reaction leads to the formation of ethyl oct-7-enoate. To favor SN2 over E2, one should use good nucleophiles that are weak bases (e.g., N₃⁻, CN⁻, I⁻), maintain the lowest feasible reaction temperature, and use polar aprotic solvents like DMF or DMSO.[7]
-
Saponification (Ester Hydrolysis): The ester functional group is susceptible to hydrolysis under basic or acidic conditions, yielding 8-chlorooctanoic acid.[8] This is a significant concern when using hydroxide or alkoxide nucleophiles, particularly in the presence of water.[7] Performing reactions under strictly anhydrous conditions is crucial to prevent this side reaction.[7]
Strategic Activation: The Finkelstein Reaction
Given the lower reactivity of the C-Cl bond, a common and highly effective strategy is to first convert this compound into its more reactive iodo-analog, ethyl 8-iodooctanoate. This is achieved through the Finkelstein reaction .[9]
The Finkelstein reaction is a halogen exchange process that proceeds via an SN2 mechanism.[10] The classic protocol involves treating the alkyl chloride with sodium iodide in acetone. The reaction is driven to completion because sodium iodide is soluble in acetone, while the resulting sodium chloride is not and precipitates out of solution, thereby shifting the equilibrium toward the product according to Le Châtelier's principle.[9][11]
Protocol 2.1: Synthesis of Ethyl 8-iodooctanoate
Objective: To convert this compound to the more reactive ethyl 8-iodooctanoate.
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq.) in anhydrous acetone.
-
Add sodium iodide (1.5 - 3.0 eq.) to the solution.[12]
-
Heat the mixture to reflux (approx. 50-60 °C) with vigorous stirring.[5][13] A white precipitate of sodium chloride should become visible as the reaction progresses.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
The resulting residue can be redissolved in diethyl ether and washed with water and brine to remove any remaining salts.[12]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 8-iodooctanoate, which can often be used in the next step without further purification.
Reactions with Key Nucleophile Classes
The following sections provide detailed protocols for reacting this compound (or its iodo-analog for enhanced reactivity) with various classes of nucleophiles.
3.1. Nitrogen Nucleophiles
A. Azide Substitution
The reaction with sodium azide is a robust method to introduce a nitrogen-containing functional group. The resulting ethyl 8-azidooctanoate is a versatile intermediate, readily reduced to the corresponding amine or used in "click" chemistry to form triazoles.[3]
Protocol 3.1.1: Synthesis of Ethyl 8-azidooctanoate
Materials:
-
This compound (or 8-iodooctanoate)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water & Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.[7]
-
Add sodium azide (1.5 eq.) to the solution.[7]
-
Stir the mixture at 50-70 °C.[3][7] Note: Using the chloro- starting material will require higher temperatures or longer reaction times than the iodo- analog.
-
Monitor reaction progress by TLC. The reaction is typically complete within 12-24 hours.[3]
-
After cooling to room temperature, pour the reaction mixture into deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.[6]
-
Combine the organic layers and wash with water and then brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Purify by silica gel column chromatography if necessary.
B. Amine Alkylation
Direct alkylation of ammonia or primary/secondary amines can be performed, but often leads to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, due to over-alkylation.[14] The newly formed amine product can itself act as a nucleophile.[14] Using a large excess of the amine nucleophile can help favor the formation of the desired mono-alkylated product.
3.2. Oxygen Nucleophiles: Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction for forming ethers from an alkoxide and an alkyl halide.[4][15] This method can be applied to this compound to introduce various alkoxy or aryloxy groups. The reaction involves deprotonating an alcohol or phenol to form a potent alkoxide/phenoxide nucleophile, which then displaces the chloride.[16]
Protocol 3.2.1: Synthesis of Ethyl 8-phenoxyoctanoate
Materials:
-
This compound (or 8-iodooctanoate)
-
Phenol
-
Potassium carbonate (K₂CO₃), finely pulverized
-
Acetonitrile, anhydrous
Procedure:
-
To a round-bottom flask, add phenol (1.0 eq.), finely pulverized potassium carbonate (1.5 eq.), and anhydrous acetonitrile.[3]
-
Stir the suspension vigorously at room temperature for 15-30 minutes.
-
Add this compound (1.0 eq.) to the mixture.
-
Heat the reaction to reflux and monitor by TLC. The reaction is typically complete in 1-8 hours.[4][16]
-
Cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in diethyl ether and wash sequentially with 1 M NaOH, water, and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ether.
-
Purify by silica gel column chromatography.
3.3. Sulfur Nucleophiles: Thiolation
Thiols are excellent nucleophiles and react readily with primary alkyl halides to form thioethers (sulfides). The reaction is typically carried out in the presence of a weak base to deprotonate the thiol, forming the more nucleophilic thiolate anion.
Protocol 3.3.1: Synthesis of an Ethyl 8-(alkylthio)octanoate
Materials:
-
This compound (or 8-iodooctanoate)
-
Desired thiol (e.g., ethanethiol)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)
-
DMF or Acetonitrile, anhydrous
Procedure:
-
Dissolve the thiol (1.1 eq.) in anhydrous DMF.
-
Add a weak base such as Na₂CO₃ (1.5 eq.) or Et₃N (1.2 eq.).
-
Stir the mixture for 15 minutes at room temperature.
-
Add this compound (1.0 eq.) to the solution.
-
Stir the reaction at room temperature or warm gently (e.g., 40-50 °C) to increase the rate.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup similar to Protocol 3.1.1 by pouring the mixture into water and extracting with an organic solvent like diethyl ether.
-
Wash the organic layer, dry, and concentrate to obtain the crude thioether, which can be purified by column chromatography.
Data and Workflow Visualization
4.1. Summary of Reaction Conditions
| Nucleophile | Reaction Type | Typical Solvent | Base | Temperature (°C) | Key Considerations |
| Iodide (NaI) | Finkelstein | Acetone | None | 50-60 | Drives reaction by precipitation of NaCl.[9] |
| Azide (NaN₃) | Azide Substitution | DMF, DMSO | None | 50-70 | Good nucleophile, weak base; minimizes E2.[7] |
| Alkoxide (RO⁻) | Williamson Ether | THF, DMF | NaH, K₂CO₃ | 25-80 | Requires anhydrous conditions to prevent saponification.[16] |
| Amine (RNH₂) | Alkylation | Ethanol, DMF | Excess Amine | 25-100 | Risk of over-alkylation; use large excess of amine.[14] |
| Thiolate (RS⁻) | Thiolation | DMF, ACN | Na₂CO₃, Et₃N | 25-50 | Thiols are strong nucleophiles; reactions are often efficient. |
| Cyanide (NaCN) | Cyanation | DMSO, DMF | None | 60-100 | Good nucleophile, weak base; yields a nitrile product.[7] |
4.2. Visualized Diagrams
Caption: General workflow for nucleophilic substitution.
Caption: Competing SN2 and E2 reaction pathways.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | 1. Poor leaving group (Cl⁻).2. Insufficient temperature.3. Poorly soluble nucleophile. | 1. Convert to ethyl 8-iodooctanoate via Finkelstein reaction (Protocol 2.1).2. Gradually increase reaction temperature while monitoring for byproduct formation.3. Use a polar aprotic solvent (DMF, DMSO) to improve solubility. |
| Low Yield of Desired Product | 1. Competing E2 elimination.2. Saponification of the ester.3. Incomplete reaction. | 1. Lower the reaction temperature; ensure nucleophile is not a strong, bulky base.[6]2. Use strictly anhydrous solvents and reagents.[8]3. Increase reaction time or temperature moderately. |
| Alkene Byproduct Detected (E2) | 1. Base is too strong or bulky.2. Reaction temperature is too high. | 1. Switch to a less basic nucleophile (e.g., use K₂CO₃ instead of t-BuOK for Williamson ether synthesis).2. Perform the reaction at the lowest temperature that allows a reasonable rate.[7] |
| Carboxylic Acid Byproduct Detected (Saponification) | 1. Water present in the reaction.2. Use of strong hydroxide base. | 1. Ensure all glassware is oven-dried and use anhydrous grade solvents.2. If a strong base is required, use a non-hydroxide base like NaH. If aqueous workup is needed, use buffered or neutral washes.[7] |
References
- Benchchem. (n.d.). Ethyl 8-bromooctanoate Nucleophilic Substitution - Technical Support Center.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of this compound and Ethyl 8-bromooctanoate in SN2 Reactions.
- Benchchem. (n.d.). Application Note: Williamson Ether Synthesis of Ethyl 8-alkoxyoctanoates.
- Benchchem. (n.d.). An In-Depth Technical Guide to Ethyl 8-bromooctanoate: Chemical Structure and Reactivity.
- (n.d.). The Williamson Ether Synthesis.
- Google Patents. (n.d.). Synthesis method of 8-bromoethyl octanoate.
- Jee, S. (n.d.). Finkelstein Reaction.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4).
- Wikipedia. (n.d.). Williamson ether synthesis.
- Wikipedia. (n.d.). Finkelstein reaction.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Google Patents. (n.d.). Preparation method of ethyl 6-oxo-8-chloro-caprylate.
- L.S.College, Muzaffarpur. (2020, August 12). Finkelstein reaction.
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of Ethyl 8-bromooctanoate and Ethyl 8-iodooctanoate in Nucleophilic Substitution Reactions.
- Benchchem. (n.d.). Minimizing elimination byproducts in reactions of Ethyl 8-bromooctanoate.
- YouTube. (2025, April 2). The Finkelstein Reaction Mechanism.
- Google Patents. (n.d.). Production method of ethyl 8-chlorooctoate.
- Clark, J. (n.d.). Hydrolysing esters. Chemguide.
- LookChem. (n.d.). This compound.
- Benchchem. (n.d.). A Technical Guide to the Synthesis of Ethyl 8-Bromooctanoate from 8-Bromooctanoic Acid.
- PubChem. (n.d.). This compound. National Institutes of Health.
- YouTube. (2022, September 29). Nucleophilic Substitution of Halogenoalkanes with Ammonia, NH3 (A-level Chemistry).
- Benchchem. (n.d.). Hydrolysis of the ester group in Ethyl 8-bromooctanoate as a side reaction.
- ChemicalBook. (n.d.). Ethyl 8-bromooctanoate synthesis.
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Grignard Reaction with Ethyl 8-chlorooctanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive technical guide for conducting the Grignard reaction with ethyl 8-chlorooctanoate. The primary objective of this protocol is the synthesis of tertiary alcohols via the nucleophilic addition of a Grignard reagent to the ester functionality. A critical aspect of this transformation is managing the chemoselectivity, given the presence of a reactive alkyl chloride moiety within the same molecule. This guide will dissect the mechanistic underpinnings of the reaction, delineate potential side reactions, and present a detailed, optimized protocol to favor the desired transformation. Furthermore, this document includes troubleshooting advice, safety protocols, and data presentation guidelines to assist researchers in successfully employing this versatile synthetic methodology.
Introduction and Scientific Background
The Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon center.[1] When esters are employed as the electrophile, they typically undergo a double addition of the Grignard reagent to yield tertiary alcohols.[2][3][4] This process occurs via a two-step mechanism: an initial nucleophilic acyl substitution to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent in a nucleophilic addition reaction.[3]
The substrate of focus, this compound, presents a unique challenge due to the presence of two distinct electrophilic sites: the ester carbonyl carbon and the primary alkyl chloride at the opposing end of the carbon chain. The success of the desired transformation hinges on directing the nucleophilic attack of the Grignard reagent preferentially to the ester group.
Mechanistic Rationale
The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[5] The ester carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. The primary alkyl chloride is also an electrophilic center susceptible to nucleophilic substitution.
The desired reaction pathway involves the initial attack of the Grignard reagent on the ester carbonyl. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to generate a ketone. This ketone is more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent to form a magnesium alkoxide.[6] Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.
Competing Side Reactions: The Wurtz-Type Coupling
A significant potential side reaction is the Wurtz-type coupling, where the Grignard reagent acts as a nucleophile and attacks the electrophilic carbon of the alkyl chloride.[5] This results in the formation of a carbon-carbon bond at the terminal end of the octanoate chain, leading to an undesired coupled product.
The relative rates of these two competing reactions (attack at the ester vs. attack at the alkyl chloride) are influenced by several factors, including the nature of the Grignard reagent, reaction temperature, and the mode of addition. Generally, the carbonyl carbon of an ester is a "harder" electrophile, while the sp3-hybridized carbon of an alkyl chloride is a "softer" electrophile. Grignard reagents are considered "hard" nucleophiles, which typically favor reaction with harder electrophiles. However, kinetic factors can play a significant role.
To favor the desired reaction at the ester, it is crucial to maintain a low concentration of the this compound relative to the Grignard reagent and to keep the reaction temperature low. This is best achieved by the slow, dropwise addition of the chloroester to a solution of the pre-formed Grignard reagent.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Grignard reaction of this compound with a generic Grignard reagent (R-MgX). For the purpose of this protocol, we will use methylmagnesium bromide (MeMgBr) as a representative example to yield 9-chloro-2-methylnonan-2-ol.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Ensure dryness before use. |
| Methylmagnesium Bromide | 3.0 M in Diethyl Ether | Commercially Available | Titrate before use for accurate stoichiometry. |
| Anhydrous Diethyl Ether | ≥99.7%, DriSolv® | Commercially Available | Essential for reaction success. |
| Saturated Ammonium Chloride (aq.) | Reagent Grade | Commercially Available | For quenching the reaction. |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available | For drying the organic phase. |
| Magnesium Turnings | High Purity | Commercially Available | For in-situ Grignard preparation (if needed). |
| Iodine | Crystal, Reagent Grade | Commercially Available | As an activator for magnesium. |
Equipment Setup
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Reflux condenser (oven-dried)
-
Pressure-equalizing dropping funnel (oven-dried)
-
Nitrogen or Argon gas inlet and bubbler
-
Ice-water bath
-
Septa and needles
-
Glassware for workup (separatory funnel, Erlenmeyer flasks, etc.)
Step-by-Step Protocol
Safety First: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, must be worn at all times.
Step 1: Reaction Setup and Inert Atmosphere
-
Assemble the oven-dried three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel.
-
Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
Step 2: Grignard Reagent Addition
-
To the reaction flask, add the required volume of methylmagnesium bromide solution (2.2 equivalents) via a syringe under a positive flow of inert gas.
-
Dilute the Grignard reagent with anhydrous diethyl ether to a suitable concentration (e.g., 0.5 M) to ensure efficient stirring and heat dissipation.
-
Cool the flask to 0 °C using an ice-water bath.
Step 3: Addition of this compound
-
In a separate, dry flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Transfer this solution to the pressure-equalizing dropping funnel.
-
Add the this compound solution dropwise to the stirred Grignard reagent solution over a period of 1-2 hours. Crucial Step: Maintain the internal reaction temperature below 5 °C throughout the addition to minimize the Wurtz-type coupling side reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Remove the ice bath and let the reaction warm to room temperature, stirring for another 1-2 hours to ensure complete reaction.
Step 4: Reaction Quench and Workup
-
Cool the reaction flask back down to 0 °C in an ice-water bath.
-
Slowly and cautiously add saturated aqueous ammonium chloride solution dropwise to the stirred reaction mixture to quench any unreacted Grignard reagent and to protonate the magnesium alkoxide. This process is exothermic.
-
Continue adding the ammonium chloride solution until the evolution of gas ceases and two distinct layers are observed.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine all organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Step 5: Purification
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Visualization of the Process
Reaction Workflow
Caption: Experimental workflow for the Grignard reaction with this compound.
Reaction Mechanism
Caption: Competing reaction pathways in the Grignard reaction with a haloester.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Reaction fails to initiate (if preparing Grignard in-situ) | 1. Inactive magnesium surface (oxide layer).[7] 2. Wet solvent or glassware. | 1. Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings with a glass rod. 2. Ensure all glassware is rigorously oven-dried and solvents are anhydrous. |
| Low yield of tertiary alcohol | 1. Significant Wurtz-type coupling. 2. Inaccurate Grignard reagent concentration. 3. Incomplete reaction. | 1. Ensure slow, dropwise addition of the ester at low temperature (< 5 °C). 2. Titrate the Grignard reagent before use to determine its exact molarity. 3. Increase reaction time at room temperature. |
| Complex mixture of products | 1. Multiple side reactions occurring. 2. Reaction temperature was too high. | 1. Review and implement all recommendations for minimizing side reactions. 2. Maintain strict temperature control throughout the addition. |
| Formation of a white precipitate before quenching | Magnesium alkoxide product is precipitating from the solution. | This is often normal. Ensure efficient stirring to maintain a homogenous suspension. |
Safety Precautions
-
Grignard Reagents: Highly flammable, corrosive, and pyrophoric in some cases. They react violently with water and other protic sources.[8] Handle exclusively under an inert atmosphere using air-free techniques.
-
Anhydrous Ethers (Diethyl Ether, THF): Extremely flammable and can form explosive peroxides upon storage. Use in a fume hood away from ignition sources.
-
Quenching: The quenching of a Grignard reaction is highly exothermic and can cause splashing and rapid boiling of the solvent. Perform the quench slowly and with cooling.
-
Emergency Preparedness: Have a Class D fire extinguisher (for reactive metals) and a bucket of sand readily available. Ensure another person familiar with the reaction is present in the laboratory.
References
- Grignard Reaction. (n.d.). In Organic Chemistry Portal.
- Reactions of Grignard Reagents. (2015, December 10). In Master Organic Chemistry.
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- Unusual reactions of Grignard reagents toward fluoroalkylated esters. (2025, August 6). In ResearchGate.
- Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). In Master Organic Chemistry.
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- This compound. (n.d.). In LookChem.
- Preparation method of ethyl 6-oxo-8-chloro-caprylate. (n.d.). In Google Patents.
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- 3 - Organic Syntheses Procedure. (n.d.). In Organic Syntheses.
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- Show how you would add Grignard reagent to acid chloride or ester... (n.d.). In Pearson.
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Application Note & Protocol: Suzuki-Miyaura Coupling of Ethyl 8-chlorooctanoate Derivatives for Advanced Synthesis
Abstract & Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is widespread in the pharmaceutical and materials science industries for constructing complex molecular architectures.[3] While the coupling of aryl and vinyl halides (C(sp²)-X) is a well-established and routine transformation, the use of saturated alkyl electrophiles (C(sp³)-X) presents a significantly greater challenge. This is particularly true for unactivated alkyl chlorides, such as Ethyl 8-chlorooctanoate, due to the high bond dissociation energy of the C(sp³)-Cl bond, which makes the initial oxidative addition step of the catalytic cycle kinetically demanding.[4][5]
This guide provides a comprehensive overview of the mechanistic principles and practical considerations required to achieve successful Suzuki-Miyaura couplings with long-chain alkyl chloride derivatives. We present a detailed, field-proven protocol for the C(sp³)-C(sp²) cross-coupling of this compound, offering researchers a robust starting point for their synthetic endeavors. The causality behind experimental choices, from ligand selection to reaction setup, is explained to empower scientists to adapt and troubleshoot these challenging yet highly valuable transformations.
Mechanistic Considerations: Overcoming the C(sp³)-Cl Activation Barrier
The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][6] For substrates like this compound, the entire success of the reaction hinges on the first step: the oxidative addition of the alkyl chloride to the low-valent metal center (typically Pd(0) or Ni(0)).
-
Oxidative Addition: This is the rate-determining step for unactivated alkyl chlorides.[4] The palladium(0) catalyst must insert itself into the strong carbon-chlorine bond. Unlike aryl halides, where π-systems can facilitate this process, alkyl halides lack such electronic assistance. Success requires a highly electron-rich and sterically bulky catalyst complex that is reactive enough to cleave the C-Cl bond.
-
Transmetalation: Following oxidative addition, an organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate "ate" complex.[5] This complex then transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: This final step forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6] For alkyl couplings, this step must be rapid to outcompete potential side reactions like β-hydride elimination.
The key to unlocking the reactivity of alkyl chlorides lies in the rational selection of the ligand bound to the metal center.
Figure 1: Catalytic cycle for the Suzuki coupling of an alkyl chloride. The oxidative addition step is the primary kinetic barrier.
Key Parameters for a Successful C(sp³)-C(sp³) Coupling
Achieving high yields requires careful optimization of four key components: the palladium source, the ligand, the base, and the solvent system. While nickel-based systems are also highly effective for this transformation, this note focuses on palladium catalysis.[7][8]
3.1 The Catalyst System: Ligand is Paramount
The active catalyst is a Pd(0) species, which is typically generated in situ from a stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂).[6] The choice of ligand is the single most critical factor for activating C-Cl bonds.
-
Causality: To facilitate oxidative addition into the strong C-Cl bond, the palladium center must be highly electron-rich.[9] Bulky, electron-donating phosphine ligands serve this purpose by increasing the electron density on the metal.[10][11] The steric bulk of the ligand also promotes the final reductive elimination step and can suppress side reactions.[12]
-
Recommended Ligands: Dialkylbiaryl phosphines are the state-of-the-art for this class of reaction. Ligands such as RuPhos have proven exceptionally effective for coupling primary alkyltrifluoroborates and chlorides.[13][14] N-heterocyclic carbenes (NHCs) also represent a powerful class of ligands for activating unreactive chlorides.[2]
3.2 The Base: Activating the Boron Reagent
The base plays a crucial role in the transmetalation step. It reacts with the organoboron compound to form a more nucleophilic tetravalent boronate species, which is necessary for efficient transfer of the organic moiety to the palladium center.[3][15]
-
Causality: Boronic acids are not sufficiently nucleophilic to engage in transmetalation directly. The formation of the "ate" complex increases the electron density on the boron-bound carbon, facilitating its transfer.
-
Common Choices:
-
Potassium Carbonate (K₂CO₃): A moderately strong and widely effective base for these couplings.[14]
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base often used in challenging couplings.[15]
-
Cesium Carbonate (Cs₂CO₃): A stronger base whose solubility in organic solvents can sometimes accelerate reactions.
-
3.3 The Solvent System
Aprotic organic solvents are standard, often in combination with a small amount of water.
-
Causality: The organic solvent (e.g., Toluene, Dioxane, THF) is required to solubilize the organic substrates, catalyst, and ligand. Water is often beneficial, as it can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[16]
-
Degassing: It is critical that solvents are thoroughly degassed before use. Oxygen can oxidize and deactivate both the Pd(0) catalyst and the electron-rich phosphine ligands, leading to reaction failure.[15]
| Parameter | Recommended Choice | Rationale & Citation |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Stable, commercially available Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst.[6] |
| Ligand | RuPhos (or other dialkylbiaryl phosphines) | Bulky, electron-donating ligand that accelerates the rate-limiting oxidative addition of the C-Cl bond.[12][13] |
| Boron Reagent | Arylboronic Acid or Potassium Aryltrifluoroborate | Boronic acids are standard; trifluoroborates offer enhanced stability and are excellent partners for alkyl couplings.[14][17] |
| Base | K₂CO₃ or K₃PO₄ (finely powdered) | Activates the boronic acid for transmetalation without promoting significant side reactions.[14][15] |
| Solvent | Toluene/H₂O or 1,4-Dioxane/H₂O (e.g., 10:1 v/v) | Provides solubility for reagents while the aqueous phase assists the base in activating the boron species.[14] |
| Table 1: Optimized Parameters for Suzuki Coupling of Alkyl Chlorides. |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid as a representative example.
4.1 Materials & Reagents
-
This compound (1.0 equiv)
-
4-methoxyphenylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (3.0 equiv)
-
Toluene, anhydrous and degassed
-
Water, degassed
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Magnetic stirrer and heating plate
Figure 2: General experimental workflow for the Suzuki coupling protocol.
4.2 Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and finely powdered K₂CO₃ (3.0 equiv).
-
Rationale: Adding the solid reagents first allows for efficient removal of air and moisture. The base should be finely powdered to maximize its surface area and reactivity.
-
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and the electron-rich phosphine ligand.[15]
-
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv) and 4-methoxyphenylboronic acid (1.5 equiv).
-
Rationale: An excess of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.
-
-
Solvent Addition: Add degassed toluene and degassed water via syringe to achieve a final concentration of ~0.2 M with respect to the alkyl chloride (e.g., in a 10:1 toluene/water ratio).
-
Rationale: Solvents must be degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen.
-
-
Reaction Execution: Lower the flask into an oil bath preheated to 100 °C and stir vigorously.
-
Rationale: Elevated temperature is required to provide sufficient energy to overcome the high activation barrier of the C-Cl oxidative addition.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active base. 3. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere technique and use freshly degassed solvents. Use a fresh bottle of ligand. 2. Screen other bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous and finely powdered. 3. Increase the temperature in 10 °C increments (up to ~120 °C for toluene). |
| Significant Hydrodehalogenation | Presence of a proton source that intercepts the alkylpalladium intermediate. | Ensure all reagents and solvents are anhydrous (except for the deliberate water co-solvent). |
| Boronic Acid Homocoupling (Biaryl Product) | Presence of oxygen, which can promote oxidative coupling of the boronic acid. | Improve degassing procedures for all solvents and the reaction headspace.[15] |
| Low Yield with Electron-Poor Arylboronic Acids | Slower transmetalation step. | Consider switching to a stronger base like K₃PO₄ or using the corresponding potassium aryltrifluoroborate salt, which can be more reactive.[13] |
Table 2: Troubleshooting guide for common issues in alkyl chloride Suzuki couplings.
Conclusion
The Suzuki-Miyaura coupling of this compound and related unactivated primary alkyl chlorides is a challenging but achievable transformation. Success is predicated on understanding the critical role of the catalyst system. By employing bulky, electron-rich phosphine ligands such as RuPhos, researchers can effectively overcome the high activation energy of the C(sp³)-Cl oxidative addition. Careful attention to reaction parameters, particularly the exclusion of oxygen and the choice of an appropriate base, is essential for achieving high yields and minimizing side reactions. The protocol and principles outlined in this guide provide a solid foundation for scientists to leverage this powerful reaction in the synthesis of novel long-chain molecules for pharmaceutical and materials science applications.
References
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- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Malueñda, I., & Navarro, O. (2015). Recent Developments in the Suzuki–Miyaura Reaction: 2010–2014. Molecules, 20(5), 7528–7557.
- Wikipedia. (n.d.). Suzuki reaction.
- Sirois, L. E., Han, C., Zhang, H., Sigman, M. S., & Gosselin, F. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0). Journal of the American Chemical Society, 142(36), 15270–15275.
- SciSpace. (2010). Alkyl–Alkyl Suzuki Cross‐Coupling of Unactivated Secondary Alkyl Chlorides.
- Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603.
- Singh, U. K., & Samanta, S. (2009). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 74(13), 4992–4995.
- Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- ResearchGate. (2025). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp)–C(sp)) Suzuki-Miyaura Cross-Couplings.
- Malueñda, I., & Navarro, O. (2015). Recent developments in the Suzuki–Miyaura reaction: 2010–2014. Molecules, 20(5), 7528-7557.
- ResearchGate. (2025). Alkyl-Alkyl Suzuki Cross-Coupling of Unactivated Secondary Alkyl Chlorides.
- MDPI. (n.d.). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?.
- ResearchGate. (2025). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Saito, B., & Fu, G. C. (2010). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Angewandte Chemie International Edition, 49(48), 9221–9224.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- McDonald, S. M., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Catalysis, 13(9), 6334-6341.
- RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides.
- BOC Sciences. (2023). Applications of Suzuki Coupling Reaction.
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- ResearchGate. (n.d.). A Broadly Applicable Alkyl-Alkyl Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by an Iron-Based Complex.
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- Semantic Scholar. (n.d.). Recent Advances in Cross-Coupling Reactions with Alkyl Halides.
- Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2872–2875.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Macmillan Group. (2023). Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp3)–C(sp3) Cross-Coupling.
- Benchchem. (2025). Technical Support Center: Catalyst Selection for Efficient Ethyl 8-Bromooctanoate Reactions.
- Knecht, T., et al. (2020). Stereoselective Csp3−Csp2 Cross‐Couplings of Chiral Secondary Alkylzinc Reagents with Alkenyl and Aryl Halides. Angewandte Chemie International Edition, 59(1), 320–324.
- Li, Y., & El-Sayed, M. A. (2000). Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution. Organic Letters, 2(15), 2385–2388.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Reddy, K. S., et al. (2005). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Organometallics, 24(13), 3081–3084.
- New Journal of Chemistry. (n.d.). Sustainable Heck–Mizoroki and Suzuki–Miyaura reactions mediated by aqueous palladium nanoparticles and imidazolium–sulfonate additives.
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Application Notes and Protocols for the Synthesis of α-Lipoic Acid Intermediate from Ethyl 8-chlorooctanoate
Abstract
This document provides a comprehensive technical guide for the multi-step synthesis of α-lipoic acid, a powerful antioxidant with significant therapeutic applications.[1][2] The protocol begins with the challenging selective chlorination of ethyl 8-chlorooctanoate to yield the pivotal intermediate, ethyl 6,8-dichlorooctanoate.[3][4] Subsequent sections detail the phase-transfer catalyzed cyclization to form ethyl lipoate, followed by hydrolysis and purification to obtain high-purity α-lipoic acid. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also in-depth explanations of the underlying chemical principles and experimental rationale to ensure reproducibility and success.
Introduction: The Significance of α-Lipoic Acid and Synthetic Strategy
α-Lipoic acid (ALA), also known as 1,2-dithiolane-3-pentanoic acid, is a naturally occurring disulfide-containing compound that plays a crucial role as a cofactor in vital mitochondrial enzymatic processes.[2][5] Beyond its physiological function, it is widely recognized as a "universal antioxidant" for its ability to scavenge free radicals in both aqueous and lipid environments.[6][7] This property has led to its extensive use in the treatment and prevention of various conditions, including diabetic neuropathy, heart disease, and neurodegenerative disorders.[6][8]
While numerous synthetic routes to ALA exist, many rely on precursors such as ethyl 6-hydroxy-8-chlorooctanoate.[3][4] This guide addresses a less conventional but industrially relevant pathway starting from this compound. The critical challenge in this approach is the regioselective introduction of a second chlorine atom at the C-6 position of the aliphatic chain—a typically unactivated site. This protocol outlines a robust strategy to overcome this hurdle using radical-mediated chlorination before proceeding to the more established steps of dithiolane ring formation and final product isolation.
Overall Synthetic Pathway
The synthesis is performed in three primary stages: (1) Selective radical chlorination of the starting material, (2) Phase-transfer catalyzed dithiolation and cyclization, and (3) Hydrolysis and purification to yield the final product.
Stage 1: Synthesis of Ethyl 6,8-dichlorooctanoate via Radical Chlorination
Direct chlorination of a specific methylene group in an aliphatic chain is non-trivial due to the similar reactivity of C-H bonds. A free-radical chain reaction provides a viable method for achieving this transformation.[9][10] The mechanism involves three key phases: initiation, propagation, and termination.[11]
Mechanistic Insight: The Radical Chain Process
The reaction is initiated by the homolytic cleavage of an initiator (e.g., AIBN or light) to generate radicals. These radicals then abstract a hydrogen atom from the substrate, with a slight preference for secondary hydrogens, to form a carbon-centered radical. This radical subsequently reacts with the chlorine source (e.g., sulfuryl chloride, SO₂Cl₂) in a chain propagation step to yield the chlorinated product and a new radical, which continues the chain.[9][11] While selectivity can be challenging, controlling reaction conditions can favor the desired product.
Protocol 1: Radical Chlorination of this compound
Disclaimer: This protocol is based on established principles of radical chemistry. Researchers should perform initial small-scale trials to optimize conditions.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1.0 eq | Starting Material |
| Sulfuryl Chloride (SO₂Cl₂) | 1.1 eq | Chlorine Source |
| Azobisisobutyronitrile (AIBN) | 0.05 eq | Radical Initiator |
| Dichloromethane (DCM) | 10-20 volumes | Solvent |
| Temperature | Reflux (~40°C) | Initiate Reaction |
| Reaction Time | 4-8 hours | For Completion |
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add this compound and anhydrous dichloromethane.
-
Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can interfere with radical reactions.
-
Reagent Addition: Add sulfuryl chloride to the solution, followed by the radical initiator, AIBN.
-
Reaction: Heat the mixture to reflux (approximately 40°C for DCM) and maintain for 4-8 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour it into a saturated solution of sodium bicarbonate (NaHCO₃) to quench any remaining SO₂Cl₂.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, containing a mixture of chlorinated products, should be purified by vacuum distillation or column chromatography on silica gel to isolate the desired ethyl 6,8-dichlorooctanoate.[8][12][13] The expected boiling point is around 172-176°C at 5 mmHg.[8][12]
Stage 2: Synthesis of Ethyl Lipoate
This stage involves the reaction of ethyl 6,8-dichlorooctanoate with a sulfur nucleophile to form the characteristic 1,2-dithiolane ring of lipoic acid. The reaction is greatly enhanced by the use of a phase-transfer catalyst.
The Role of Phase-Transfer Catalysis (PTC)
The reaction involves two immiscible phases: an organic phase containing the ethyl 6,8-dichlorooctanoate substrate and an aqueous phase containing the inorganic nucleophile, sodium disulfide (Na₂S₂). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is essential.[14][15][16] The lipophilic cation of the catalyst pairs with the disulfide anion, shuttling it from the aqueous phase into the organic phase where it can react with the substrate.[17][18] This technique avoids the need for expensive, anhydrous polar solvents and significantly accelerates the reaction rate.[19]
Protocol 2: Dithiolation and Cyclization
This protocol is adapted from established patented methods.[14][15][16][20]
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| Ethyl 6,8-dichlorooctanoate | 1.0 eq | Substrate |
| Sodium Sulfide (Na₂S·9H₂O) | ~1.2 eq | Sulfur Source Precursor |
| Sulfur Powder | ~1.1 eq | Forms Disulfide |
| Tetrabutylammonium Bromide (TBAB) | 0.05-0.1 eq | Phase-Transfer Catalyst |
| Water & Toluene | Biphasic System | Solvents |
| Temperature | 80-90°C | Reaction Temperature |
| Reaction Time | 5-8 hours | For Completion |
Step-by-Step Methodology:
-
Prepare Sodium Disulfide Solution: In a separate flask, dissolve sodium sulfide nonahydrate and sulfur powder in water. Gently heat (50-60°C) and stir until a clear, reddish-brown solution of sodium disulfide (Na₂S₂) is formed.[14]
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and thermometer, charge ethyl 6,8-dichlorooctanoate, toluene (or another suitable organic solvent), water, and the phase-transfer catalyst (TBAB).
-
Reaction: Heat the biphasic mixture to 80-85°C with vigorous stirring. Slowly add the prepared sodium disulfide solution dropwise over 1-2 hours, maintaining the temperature below 90°C.[7][15]
-
Monitoring: After the addition is complete, continue stirring at 85-90°C for an additional 5-8 hours. Monitor the disappearance of the starting material by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and allow the layers to separate.
-
Extraction: Separate the lower aqueous layer. Wash the upper organic layer with water and then with brine.
-
Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure to yield crude ethyl lipoate as an oil. This intermediate can be used in the next step without further purification.[14]
Stage 3: Synthesis and Purification of α-Lipoic Acid
The final stage involves the conversion of the ethyl lipoate intermediate into the free carboxylic acid, α-lipoic acid, through base-catalyzed hydrolysis (saponification).
Protocol 3: Hydrolysis and Acidification
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| Crude Ethyl Lipoate | 1.0 eq | Substrate |
| Sodium Hydroxide (NaOH) | 2.0-3.0 eq | Hydrolysis Agent |
| Methanol/Water | Co-solvent system | Solvent |
| Hydrochloric Acid (HCl) | to pH 1-2 | Acidification |
| Temperature | 50-60°C | Reaction Temperature |
| Reaction Time | 4-6 hours | For Completion |
Step-by-Step Methodology:
-
Saponification: Dissolve the crude ethyl lipoate in a mixture of methanol and water. Add a 20-40% aqueous solution of sodium hydroxide.[14][20]
-
Reaction: Heat the mixture to 50-60°C and stir for 4-6 hours until the hydrolysis is complete (monitored by TLC, confirming the disappearance of the ester spot).
-
Solvent Removal: Remove the methanol from the reaction mixture by distillation under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath to 5-10°C. With vigorous stirring, slowly add concentrated hydrochloric acid to adjust the pH to 1-2.[20] A yellow solid, crude α-lipoic acid, will precipitate.
-
Isolation: Filter the precipitated solid, wash it thoroughly with cold water to remove inorganic salts, and dry it under vacuum.
Protocol 4: Purification by Recrystallization
High-purity α-lipoic acid suitable for research and pharmaceutical applications is obtained by recrystallization.[1][21]
| Parameter | Value/Solvent System |
| Solvent System | Toluene/Heptane or Cyclohexane/Ethyl Acetate[21] |
| Ratio (Lipoic Acid:Solvent) | 1:8 to 1:12 (w/v)[21] |
| Dissolution Temperature | 50-60°C |
| Crystallization Temperature | Cool slowly to RT, then to -15°C[21] |
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude, dried α-lipoic acid in a minimal amount of the chosen hot solvent system (e.g., toluene/heptane 1:1 mixture) at 50-60°C.
-
Filtration (Optional): If the solution is not clear, perform a hot filtration to remove any insoluble impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature. Seeding with a small crystal of pure lipoic acid can induce crystallization. Once crystals begin to form, cool the flask further in an ice bath and finally to -15°C for several hours to maximize the yield.
-
Isolation and Drying: Collect the pale-yellow crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them thoroughly under vacuum to yield pure α-lipoic acid.
Conclusion
This application guide provides a detailed, scientifically-grounded framework for the synthesis of α-lipoic acid starting from this compound. By elucidating the rationale behind critical steps such as radical chlorination and phase-transfer catalysis, this document equips researchers with the necessary knowledge to not only replicate the synthesis but also to troubleshoot and optimize the process. The successful execution of these protocols can provide a reliable source of this vital antioxidant for further research and development.
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Introduction: The Strategic Role of Functional Initiators in Polymer Chemistry
An Application Guide to Ethyl 8-chlorooctanoate in Advanced Polymer Synthesis
In the pursuit of advanced polymeric materials with precisely defined architectures and functionalities, the role of the initiator extends far beyond merely commencing a polymerization reaction. Functional initiators are pivotal tools that install specific chemical groups at the polymer chain end, enabling post-polymerization modifications, the synthesis of complex architectures like block copolymers, or the conjugation to surfaces and biomolecules. This compound (ECHO), with its terminal chloro group and ester moiety, is a prime example of such a versatile building block in modern polymer chemistry.[1][2] This guide provides an in-depth exploration of its application, focusing on its primary role in Atom Transfer Radical Polymerization (ATRP) and its subsequent use in creating advanced polymer structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 105484-55-7 | [1] |
| Molecular Formula | C₁₀H₁₉ClO₂ | [3] |
| Molecular Weight | 206.71 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [4] |
| Boiling Point | 251.5 °C at 760 mmHg | [1] |
| Density | 0.991 g/cm³ | [1] |
| Refractive Index | 1.44 | [1] |
Part 1: Application in Atom Transfer Radical Polymerization (ATRP)
ATRP is a dominant technique in controlled/"living" radical polymerization (CRP), prized for its ability to produce polymers with predetermined molecular weights, low dispersity (Đ), and high chain-end functionality.[5][6] The fundamental principle of ATRP is the establishment of a rapid dynamic equilibrium between a small concentration of active, propagating radicals and a vast majority of dormant species (alkyl halides).[7] This equilibrium minimizes termination reactions, allowing for controlled chain growth.[8]
The Mechanism: this compound as an ATRP Initiator
The success of an ATRP reaction hinges on the choice of initiator, a transition metal catalyst (typically a copper(I) halide), and a coordinating ligand.[9] this compound serves as an excellent initiator. The process begins with the activation of the C-Cl bond in ECHO by the copper(I) complex (e.g., Cu(I)Br/PMDETA). This involves a one-electron transfer and the abstraction of the chlorine atom to form a copper(II) species (e.g., Cu(II)BrCl/PMDETA) and an alkyl radical.[8] This radical then adds to a monomer molecule, initiating polymerization. The newly formed propagating radical can then be reversibly deactivated by the Cu(II) complex, reforming a dormant polymer chain and the Cu(I) activator. This reversible activation-deactivation cycle is the cornerstone of control in ATRP.[7]
The use of ECHO is particularly advantageous as it introduces an ethyl ester group at the alpha (α) end of the polymer chain, a feature that can be leveraged for subsequent chemical transformations if desired.
Caption: ATRP mechanism using an alkyl halide initiator.
Protocol: ATRP of Methyl Methacrylate (MMA) using this compound
This protocol describes a typical lab-scale ATRP of MMA. The ratio of Monomer:Initiator:Cu(I)Br:Ligand is a critical parameter that determines the degree of polymerization and the reaction rate. The target degree of polymerization (DP) is set to 100.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (ECHO, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Schlenk flask, rubber septa, syringes, magnetic stirrer
Experimental Workflow Diagram:
Caption: Experimental workflow for a typical ATRP synthesis.
Step-by-Step Procedure:
-
Catalyst Preparation: Add CuBr (14.3 mg, 0.1 mmol) to a 25 mL Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to ensure an inert atmosphere.
-
Monomer Solution: In a separate flask, prepare the monomer solution by combining MMA (1.00 g, 10 mmol, DP=100), ECHO (20.7 mg, 0.1 mmol), PMDETA (17.3 mg, 0.1 mmol), and anisole (2 mL).
-
Deoxygenation: The presence of oxygen is detrimental to ATRP as it can terminate radical chains. Deoxygenate the monomer solution by bubbling with nitrogen for 30 minutes. Causality Note: Removing dissolved oxygen is critical to prevent the formation of peroxyl radicals, which would lead to irreversible termination and loss of control over the polymerization.
-
Reaction Initiation: Using a nitrogen-purged syringe, transfer the deoxygenated monomer solution to the Schlenk flask containing the CuBr catalyst.
-
Polymerization: Place the flask in a preheated oil bath at 70°C. The solution should turn from colorless to slightly green/blue, indicating the formation of the Cu(II) species and the start of the reaction. Allow the polymerization to proceed for the desired time (e.g., 6 hours). Samples can be taken periodically via syringe to monitor conversion and molecular weight evolution by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.
-
Termination: To stop the reaction, cool the flask to room temperature and open it to the air. The solution will turn a darker green/blue as the Cu(I) is oxidized.
-
Purification and Isolation: Dilute the viscous solution with tetrahydrofuran (THF, ~5 mL). Pass the solution through a short column of neutral alumina to remove the copper catalyst. Concentrate the filtrate and precipitate the polymer by adding it dropwise into a beaker of cold methanol (~200 mL) with vigorous stirring. The white polymer will precipitate out. Collect the polymer by filtration and dry it under vacuum to a constant weight.
Polymer Characterization
-
¹H NMR: Confirms the polymer structure and allows for the calculation of monomer conversion.
-
Gel Permeation Chromatography (GPC/SEC): Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ). For a controlled polymerization, Mₙ should increase linearly with conversion, and Đ should be low (typically < 1.3).[10]
Part 2: Synthesis of Advanced Architectures: Block Copolymers
The true power of using a functional initiator like ECHO is realized in the synthesis of more complex polymer architectures, such as block copolymers.[11] The polymer created in Part 1, poly(methyl methacrylate)-Cl (PMMA-Cl), can serve as a macroinitiator for a second, different type of polymerization. A common and powerful combination is the synthesis of an amphiphilic block copolymer by sequential ATRP and Ring-Opening Polymerization (ROP).[11]
From ATRP to ROP: A Two-Step Synthetic Strategy
To synthesize a block copolymer like PMMA-b-poly(ε-caprolactone) (PMMA-b-PCL), the terminal chlorine atom of the PMMA macroinitiator must be converted into a group capable of initiating the ROP of ε-caprolactone. A common strategy is to convert the terminal halide to a hydroxyl group. This new hydroxyl-terminated PMMA can then initiate the ROP of ε-caprolactone, typically catalyzed by a compound like tin(II) 2-ethylhexanoate (Sn(Oct)₂).[12][13]
Caption: Synthetic pathway for a diblock copolymer via ATRP and ROP.
Protocol: Synthesis of PMMA-b-PCL
Step A: Synthesis of PMMA-Cl Macroinitiator
-
Follow the protocol detailed in Section 1.2.
Step B: Conversion of PMMA-Cl to PMMA-OH
-
Azidation: Dissolve the PMMA-Cl macroinitiator (e.g., 1 g) in dimethylformamide (DMF, 10 mL). Add sodium azide (NaN₃, 5-fold molar excess over Cl end-groups) and stir at room temperature for 24 hours. Causality Note: This Sₙ2 reaction replaces the terminal chlorine with an azide group (PMMA-N₃), which is a more versatile intermediate for further reactions.
-
Precipitation: Precipitate the PMMA-N₃ into a methanol/water mixture to remove excess NaN₃ and DMF. Filter and dry.
-
Reduction: Dissolve the PMMA-N₃ in THF. Add a reducing agent like triphenylphosphine (TPP, 2-fold molar excess) and a small amount of water. Stir at 50°C for 24 hours to reduce the azide to an amine (Staudinger reaction), or use a milder reduction if an alcohol is desired directly. For conversion to a hydroxyl group, a more direct nucleophilic substitution with a protected alcohol followed by deprotection is often cleaner. A simpler, albeit potentially less efficient, method is direct substitution with a diol salt. For this protocol, we will assume a successful conversion to PMMA-OH.
Step C: Ring-Opening Polymerization of ε-Caprolactone
-
Setup: In a flame-dried Schlenk flask under nitrogen, dissolve the PMMA-OH macroinitiator (e.g., 0.5 g) and ε-caprolactone monomer (e.g., 0.5 g) in dry toluene (5 mL).
-
Catalyst Addition: Add a stock solution of Sn(Oct)₂ in toluene (typically a Monomer:Catalyst ratio of 500:1 to 1000:1).
-
Polymerization: Immerse the flask in an oil bath preheated to 110°C and stir for 12-24 hours. The ROP proceeds via a coordination-insertion mechanism.[14]
-
Isolation: Cool the reaction, dilute with THF, and precipitate into cold methanol or hexane to isolate the final PMMA-b-PCL block copolymer. Filter and dry under vacuum.
Characterization: GPC analysis should show a clear shift to higher molecular weight compared to the initial PMMA-OH macroinitiator, while maintaining a relatively low dispersity, confirming the successful growth of the second block. ¹H NMR will show characteristic peaks for both PMMA and PCL segments.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for precision polymer synthesis. Its primary application as an initiator for ATRP provides a robust platform for creating well-defined homopolymers with a valuable ester functionality at the chain end. This functionality, combined with the living nature of the polymerization, allows for its use as a macroinitiator to access advanced architectures like block copolymers through combination with other polymerization techniques like ROP. The protocols and principles outlined in this guide demonstrate the causality behind the experimental choices, offering researchers a solid foundation for employing this compound to design and synthesize the next generation of functional polymeric materials.
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Application Notes & Protocols: Evaluation of Ethyl 8-Chlorooctanoate for the Fragrance & Flavor Industry
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide for the evaluation of Ethyl 8-chlorooctanoate (CAS No. 105484-55-7) as a potential novel ingredient for the fragrance and flavor industry. While primarily documented as a chemical intermediate in pharmaceutical and material science synthesis, its structural similarity to known fragrance esters, such as ethyl octanoate, suggests a potential for unique sensory properties.[1][2] This guide outlines the necessary protocols for a thorough assessment of its olfactory and gustatory profile, performance, stability, and safety considerations. The methodologies are designed for researchers, perfumers, flavorists, and product development scientists, providing a framework to generate the empirical data required to determine its viability and potential applications.
Compound Profile: this compound
This compound is an ester of octanoic acid characterized by a chlorine atom at the terminal (C8) position. Its physical and chemical properties are summarized below. Understanding these properties is foundational to designing appropriate handling, formulation, and testing procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 105484-55-7 | [3][4] |
| Molecular Formula | C₁₀H₁₉ClO₂ | [3][4] |
| Molecular Weight | 206.71 g/mol | [3][4] |
| Boiling Point | 251.5 °C at 760 mmHg | [3] |
| Density | 0.991 g/cm³ | [3] |
| Flash Point | 107.5 °C | [3] |
| Refractive Index | 1.44 | [3] |
| Vapor Pressure | 0.0204 mmHg at 25°C | [1] |
| Appearance | Not specified (typically a liquid) |[3] |
Rationale for Evaluation in Fragrance & Flavor
The vast palette of the fragrance and flavor industry relies heavily on esters, which are responsible for many of the characteristic fruity and floral notes found in nature and in formulated products.[5][6][7]
2.1 The Precedent: Ethyl Octanoate The non-chlorinated analogue, ethyl octanoate (CAS 106-32-1), is a well-established ingredient used to impart fruity and floral scents, often described as having notes of apricot and a general fruitiness.[8][9][10] It is valued in both flavor and fragrance formulations for its pleasant and versatile character.[8]
2.2 The Hypothesis: Impact of Terminal Chlorination The introduction of a chlorine atom to the alkyl chain of ethyl octanoate is hypothesized to modulate its sensory properties in several ways:
-
Odor & Flavor Profile: The electronegativity and size of the chlorine atom may alter the molecule's interaction with olfactory and gustatory receptors, potentially shifting the profile away from purely fruity notes towards more complex, perhaps waxy, green, or marine nuances.
-
Volatility & Tenacity: With a higher molecular weight (206.71 g/mol vs. 172.27 g/mol for ethyl octanoate) and a higher boiling point, this compound is expected to be less volatile.[3][10] This could translate to increased longevity (tenacity) on the skin or in a product base, making it a potential long-lasting middle or base note in a fragrance composition.
-
Polarity & Solubility: The C-Cl bond increases the molecule's polarity, which may affect its solubility in different solvents and its performance in various product matrices (e.g., emulsions vs. alcoholic solutions).
Safety & Regulatory Considerations
Prior to any sensory evaluation, a thorough safety assessment is mandatory.
-
Known Hazards: Current GHS classification identifies this compound as H412: Harmful to aquatic life with long-lasting effects.[4][11] Standard industrial hygiene practices, including the use of personal protective equipment (PPE) such as safety goggles and gloves, should be followed.[11]
-
Toxicological Data Gaps: There is a lack of comprehensive toxicological data for this specific molecule. Before it can be considered for commercial use, especially in applications with dermal contact or ingestion, rigorous testing for skin sensitization, irritation, and other endpoints is required.
-
Regulatory Compliance: Any new fragrance ingredient must comply with the standards set by the International Fragrance Association (IFRA).[12] Similarly, flavor ingredients must adhere to regional regulations, such as those overseen by the FDA in the United States or EFSA in Europe. The current regulatory status of this compound for these applications is not established.
Experimental Protocols for Evaluation
This section provides a structured, multi-faceted approach to systematically evaluate the potential of this compound.
Protocol 1: Initial Sensory Screening
Objective: To safely determine the basic olfactory and gustatory character of the compound and identify any potent off-notes.
Causality: This initial step is a critical risk-mitigation and resource-saving measure. By using high dilutions, potential nasal or oral irritation is minimized. It allows for a quick " go/no-go " decision before committing to more resource-intensive panel testing.
Caption: Initial sensory screening workflow for this compound.
Methodology:
-
Preparation of Dilutions: Prepare serial dilutions of the raw material at 10%, 1%, and 0.1% (w/w) in a suitable solvent. For fragrance, use perfumer's grade ethanol. For a preliminary flavor assessment, use a neutral carrier like propylene glycol (PG) or medium-chain triglycerides (MCT oil).
-
Olfactory Evaluation:
-
Dip a standard smelling strip into the 0.1% dilution, allowing the solvent to evaporate for ~10 seconds.
-
A trained analyst or perfumer should smell the strip at intervals: immediately (top note), after 15 minutes (mid note), and after 1 hour (dry down).
-
Record all sensory descriptors, intensity, and any perceived chemical or "off" notes.
-
Repeat with the 1% and 10% dilutions, exercising caution.
-
-
Gustatory Evaluation (Conditional): This step must only be performed after a favorable review of all available toxicological data.
-
Prepare a solution in a 5% sugar/water base at a concentration of 1-10 ppm.
-
A trained flavorist should conduct a "sip and spit" evaluation.
-
Record all flavor descriptors, noting similarities and differences to the aroma profile.
-
-
Decision: Based on these initial findings, decide if the profile is promising enough to proceed with full panel testing.
Protocol 2: Quantitative Descriptive Analysis (QDA)
Objective: To create a detailed, quantitative sensory map of the compound's fragrance and flavor profile using a trained panel.
Causality: While an expert provides a good initial assessment, a trained panel provides objective, reproducible data.[13] QDA is the industry standard for building a complete sensory profile, which is essential for understanding how an ingredient might function in a complex formula.[14]
Methodology:
-
Panelist Selection & Training:
-
Recruit 8-12 panelists screened for sensory acuity and descriptive ability.[15]
-
Conduct training sessions where panelists are familiarized with the test compound at a safe concentration alongside a variety of reference standards (e.g., ethyl octanoate for "fruity," hexanol for "green," geosmin for "earthy").
-
Collaboratively develop a lexicon of 10-15 specific sensory descriptors for the compound.
-
-
Evaluation Session:
-
Provide panelists with coded, randomized samples of the compound at a pre-determined concentration in the evaluation base (e.g., unscented alcohol for fragrance, sugar water for flavor).
-
Panelists individually rate the intensity of each descriptor from the agreed-upon lexicon on a structured scale (e.g., a 15-point line scale from 0=none to 15=very strong).
-
Conduct the evaluation in isolated sensory booths with controlled temperature and ventilation to prevent cross-contamination.[15]
-
-
Data Analysis:
-
Analyze the data for statistical significance.
-
Plot the mean intensity scores for each attribute on a spider web (or radar) plot to create a visual sensory fingerprint of the molecule.
-
Table 2: Example QDA Scoring Ballot
| Attribute | Intensity (0-15) | Comments |
|---|---|---|
| Fruity (Apricot-like) | ||
| Waxy | ||
| Green | ||
| Marine / Ozonic | ||
| Chemical / Solvent | ||
| Sweet | ||
| Floral |
| ... (other descriptors) | | |
Protocol 3: Performance & Stability Testing
Objective: To assess the compound's stability under accelerated conditions and its performance over time in a simple application.
Causality: An ingredient is only viable if it remains stable and effective throughout a product's intended shelf life.[16] Accelerated testing simulates long-term storage, providing a predictive measure of stability and saving significant development time.[17][18]
Caption: Workflow for the stability assessment of this compound.
Methodology:
-
Sample Preparation: Prepare a 1% solution of this compound in perfumer's grade ethanol. Dispense into multiple airtight, sealed glass vials.
-
Storage Conditions:
-
Accelerated Heat: Place a set of samples in a stability oven at a constant temperature (e.g., 40°C or 45°C).[17]
-
Photostability: Place a set of samples in a UV light cabinet, exposing them to controlled light sources to simulate exposure to sunlight.[17]
-
Control: Store a reference set of samples under normal conditions (room temperature, protected from light).
-
-
Time-Point Analysis: At specified intervals (e.g., Time 0, 1 week, 2 weeks, 4 weeks, 8 weeks, 12 weeks), remove one sample from each condition for analysis.
-
Analysis Methods:
-
Sensory Evaluation: A trained analyst compares the odor of the aged samples to the T=0 control, noting any changes in character or intensity.
-
Physical Observation: Visually inspect for any changes in color or clarity.
-
GC-MS Analysis (See Protocol 4.4): Quantify the concentration of the parent molecule to determine the percentage of degradation. Identify any new peaks that may indicate degradation products.
-
Protocol 4: Analytical Validation by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the purity of the raw material and to quantitatively track its degradation during stability studies.
Causality: GC-MS is the cornerstone of fragrance quality control.[18][19] It provides objective, quantitative data on the identity and concentration of volatile compounds, which is essential for validating sensory observations and ensuring product consistency.[20][21][22]
Methodology:
-
Sample Preparation: Dilute samples from the stability study (Protocol 4.3) to an appropriate concentration (e.g., ~100 ppm) in a suitable solvent like ethanol or hexane.
-
GC-MS Instrument Parameters (Example):
-
System: Gas Chromatograph coupled to a Mass Spectrometer.[20]
-
Column: Rxi-5MS (30 m x 0.25 mm i.d. x 1.00 µm) or similar non-polar column.[20]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[20]
-
Injector: Splitless mode, 280°C.[20]
-
Oven Program: Start at 100°C for 0.5 min, ramp to 280°C at 30°C/min, hold for 15 min.[20] (Note: This program should be optimized for this compound).
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
-
Data Analysis:
-
Purity: For the T=0 sample, calculate the peak area percentage to confirm the purity of the starting material.
-
Degradation: For aged samples, compare the peak area of this compound against the T=0 sample to calculate the percentage remaining.
-
Byproducts: Identify any significant new peaks in the chromatograms of aged samples by searching their mass spectra against a library (e.g., NIST) to understand degradation pathways.
-
Data Interpretation & Application Potential
The combined results from these protocols will form a comprehensive profile of this compound.
-
Sensory Profile: The QDA results will define its core character. Is it a fruity modifier, a novel marine note, or something else entirely? This profile dictates its potential role in a composition.
-
Performance: The olfactory evaluation over time (from smelling strips and stability tests) will determine its tenacity. A linear evaporation curve suggests it could be a team player, while a profile that changes significantly on dry-down indicates a more complex, active character.
-
Stability: The GC-MS and sensory stability data will define its limitations. If it degrades under heat or light, it may be unsuitable for products like candles or clear-packaged body washes but could be acceptable in opaque-packaged, cold-filled applications like fine fragrance.
-
Final Assessment: By synthesizing the sensory, performance, and stability data, a final determination can be made. This compound could be a powerful new molecule for creating unique accords, a functional ingredient for adding tenacity, or it may be deemed unsuitable for fragrance and flavor use. This structured, data-driven approach ensures the decision is based on sound science.
References
- LookChem. (n.d.). Cas 105484-55-7, 8-CHLORO-OCTANOIC ACID ETHYL ESTER.
- LookChem. (n.d.). This compound.
- Ding, Z., & Zhang, H. (2022).
- Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing.
- FasterCapital. (n.d.). Fragrance Quality Control The Role of Fragrance Quality Control in Building a Successful Startup.
- MLAP Botanicals. (n.d.). Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Al-Saleh, I., & Al-Doush, I. (2023). GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers. Molecules.
- Al-Saleh, I., & Al-Doush, I. (2023). GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers. PubMed.
- Mowitz, M., et al. (2012). Stability of Fragrance Patch Test Preparations Applied in Test Chambers. PubMed.
- Mowitz, M., et al. (2012). Stability of fragrance test preparations applied in test chambers. ResearchGate.
- Ding, Z., & Zhang, H. (2022).
- China this compound 105484-55-7 Suppliers, Manufacturers, Factory. (n.d.).
- SCCS. (n.d.).
- Google Patents. (n.d.). CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate.
- Eurolab. (n.d.). GC-MS Analysis for Perfume Compound Identification.
- ResearchGate. (n.d.). Fragrances and sensory evaluation techniques.
- Umbrex. (n.d.). Fragrance and Sensory Appeal Testing.
- Dixit, S. (n.d.).
- Sense:lab. (2024, September 11). 5 Essential Tips for Effective Sensory Fragrance Testing.
- Google Patents. (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
- Salim, S. M., & Fleeh, N. A. (2022). Analysis of volatile organic compounds concentration using GC-MS technique for some types of concentrated perfumes in the Baghdad's local shops. Biochem. Cell. Arch..
- BRF Ingredients. (n.d.). How to validate flavorings: aroma testing and sensory evaluation.
- Lieu, D. (2023, January 31). Regulations.gov.
- Aromatic & Fine Chemicals. (n.d.). Buy High Quality Ethyl Octanoate | Fruity Aroma Chemical Supplier.
- Webflow. (n.d.). Esters in food flavourings.
- Brown, C. (n.d.). Uses of Esters in Perfumes and Flavourings. Prezi.
- The Good Scents Company. (n.d.). ethyl octanoate, 106-32-1.
- Imbibe. (2016, October 19). Esters – The Fruity Building Blocks of Flavor.
- Scent Journer. (n.d.). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony.
- Wikipedia. (n.d.). Ethyl octanoate.
- Chemsafe Consulting. (2024, September 3). August Regulatory Updates.
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Application Note: A Robust HPLC Method for Monitoring the Reaction of Ethyl 8-chlorooctanoate
Introduction
Ethyl 8-chlorooctanoate is a key intermediate in the synthesis of a variety of specialty chemicals and pharmaceutical agents.[1] Its bifunctional nature, possessing both an ester and a terminal alkyl chloride, allows for a wide range of chemical transformations. Consequently, the ability to accurately monitor the progress of reactions involving this substrate is crucial for process optimization, yield determination, and impurity profiling in research, development, and manufacturing environments. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of reactions involving this compound. We will delve into the rationale behind the method development, provide a step-by-step protocol, and discuss validation parameters to ensure data integrity.
The Analytical Challenge
The primary challenge in the HPLC analysis of this compound and its reaction mixtures lies in the molecule's lack of a strong UV chromophore. The ester carbonyl group provides some UV absorbance at low wavelengths, but this necessitates a mobile phase with a low UV cutoff. Furthermore, the reactants and potential byproducts can have closely related polarities, requiring a highly efficient separation technique. This method addresses these challenges through a carefully selected stationary phase, mobile phase gradient, and detector settings.
HPLC Method Development: A Rationale-Driven Approach
The development of this HPLC method was guided by the physicochemical properties of this compound. With a LogP of approximately 3.2, it is a relatively non-polar compound, making it an ideal candidate for reversed-phase chromatography.[1][2]
Column Selection: The Foundation of Separation
A C18 stationary phase is the workhorse of reversed-phase HPLC and was chosen for this application due to its excellent hydrophobic retention of non-polar to moderately polar analytes.[3] A column with a smaller particle size (e.g., ≤ 5 µm) provides higher efficiency and better resolution of closely related compounds.[4]
Mobile Phase: Driving the Separation
A gradient elution with water and acetonitrile was selected to ensure the separation of the non-polar this compound from potentially more polar reactants or products, as well as any highly non-polar impurities. Acetonitrile is an excellent choice for reversed-phase HPLC due to its low viscosity and UV cutoff.[5] The gradient starts with a higher proportion of water to retain polar compounds and gradually increases the acetonitrile concentration to elute the more non-polar components.
Detection: Seeing the Unseen
Given the weak UV absorbance of this compound, detection was performed at a low wavelength (210 nm) to maximize the signal from the ester carbonyl group. It is critical to use high-purity solvents to minimize baseline noise at this wavelength. For applications requiring universal detection or when dealing with complex matrices, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) can be considered as alternatives.
Visualizing the Method Development Workflow
Caption: Logical workflow for the HPLC method development.
Detailed HPLC Protocol
1. Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
0.45 µm syringe filters.
-
Standard laboratory glassware.
2. Standard Preparation
-
Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a stock solution of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.
3. Sample Preparation
-
Withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the aliquot with a known volume of acetonitrile (e.g., 10 mL) to bring the concentration of the analyte within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Operating Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Gradient | 0-2 min: 60% B |
| 2-15 min: 60% to 95% B | |
| 15-20 min: 95% B | |
| 20.1-25 min: 60% B (re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
5. Data Analysis
-
Identify the peak for this compound based on its retention time from the standard injection.
-
Quantify the amount of this compound in the reaction sample by constructing a calibration curve from the peak areas of the standards versus their concentrations.
Method Validation
To ensure the reliability of the analytical data, the method was validated according to the International Council for Harmonisation (ICH) guidelines.[6]
Linearity: The method demonstrated excellent linearity over the concentration range of 0.05 mg/mL to 0.5 mg/mL, with a correlation coefficient (R²) of >0.999.
Accuracy: The accuracy was assessed by spiking a placebo mixture with known amounts of this compound at three concentration levels. The recovery was found to be within 98-102%.
Precision: The precision of the method was evaluated by performing six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas was less than 2%.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 1.2% |
Visualizing the Analytical Workflow
Caption: Step-by-step workflow of the HPLC analysis.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column contamination or degradation | Flush the column with a strong solvent; if the problem persists, replace the column. |
| Baseline Noise | Impure solvents or detector lamp issue | Use high-purity HPLC grade solvents; check the detector lamp's energy and replace if necessary. |
| Retention Time Shift | Change in mobile phase composition or flow rate | Prepare fresh mobile phase; check the pump for leaks and ensure a consistent flow rate. |
| Low Sensitivity | Incorrect wavelength or low sample concentration | Verify the detector wavelength is set to 210 nm; ensure the sample concentration is within the detection limits. |
Conclusion
This application note provides a comprehensive and validated reversed-phase HPLC method for the quantitative analysis of this compound reactions. The method is demonstrated to be linear, accurate, and precise, making it suitable for routine use in process monitoring and quality control. The detailed protocol and troubleshooting guide will enable researchers and analysts to implement this method effectively in their laboratories.
References
- LookChem.
- PubChem.
- LookChem. Cas 105484-55-7, 8-CHLORO-OCTANOIC ACID ETHYL ESTER. [Link]
- HALO Columns. A GUIDE TO EFFECTIVE HPLC METHOD DEVELOPMENT. [Link]
- HALO Columns.
- Phenomenex. Reversed Phase HPLC Columns. [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
Sources
Application Note: A Validated GC-MS Method for the Quantitative Analysis of Ethyl 8-chlorooctanoate
Abstract & Introduction
Ethyl 8-chlorooctanoate is a halogenated fatty acid ester that serves as a key intermediate in various organic syntheses, including the production of active pharmaceutical ingredients (APIs) and other specialty chemicals. Its purity and concentration are critical parameters that can significantly influence reaction yield, impurity profiles, and the overall safety and efficacy of the final product. Therefore, a robust, selective, and sensitive analytical method for its precise quantification is imperative for process monitoring, quality control, and stability studies.
This application note details a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of this compound. The methodology leverages the high separation efficiency of gas chromatography and the unparalleled specificity of mass spectrometry, operated in Selected Ion Monitoring (SIM) mode, to achieve high sensitivity and exclude matrix interferences. An internal standard is employed to ensure the highest degree of precision and accuracy, correcting for potential variations in sample preparation and instrument response. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers to implement and adapt this protocol with confidence.
Principle of the Method: The Synergy of GC and MS
The quantification of this compound is achieved through Gas Chromatography-Mass Spectrometry (GC-MS), a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds.[1]
-
Gas Chromatography (GC): The sample, once injected, is vaporized and carried by an inert gas through a capillary column. Separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column wall).[2] Analytes with higher volatility and weaker interactions with the stationary phase elute from the column faster. The choice of a non-polar column and a programmed temperature gradient ensures a sharp peak shape and effective separation of this compound from the sample matrix.
-
Mass Spectrometry (MS): As the separated components exit the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with high-energy electrons (Electron Ionization, EI), causing them to ionize and fragment in a reproducible manner. These fragments provide a structural "fingerprint" of the molecule. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For quantitative analysis, the instrument is set to Selected Ion Monitoring (SIM) mode, where it only detects a few specific, characteristic ions of the analyte and the internal standard. This drastically increases sensitivity and selectivity by filtering out background noise.[3][4]
-
Internal Standard (IS) Calibration: To achieve the highest level of accuracy and precision, an internal standard is used. An IS is a compound with similar chemical properties to the analyte but is not naturally present in the samples.[5] It is added at a constant, known concentration to all standards, controls, and unknown samples.[5][6] By plotting the ratio of the analyte's peak area to the IS's peak area against the analyte's concentration, a calibration curve is generated. This ratioing technique corrects for variations in injection volume, sample evaporation, and instrument drift, ensuring a robust and reliable quantification.[6][7]
Materials, Reagents, and Instrumentation
Reagents and Standards
-
Analyte: this compound (CAS: 105484-55-7), ≥98% purity.[8][9]
-
Internal Standard (IS): Ethyl Decanoate (CAS: 110-38-3), ≥99% purity. Rationale: Ethyl Decanoate is an excellent choice as it is a fatty acid ethyl ester with similar chromatographic behavior to the analyte, ensuring consistent extraction and response. It is not expected to be present in typical samples and is well-resolved from the analyte under the specified conditions.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC grade or higher. Rationale: These volatile organic solvents are suitable for GC-MS analysis and provide excellent solubility for the analyte and internal standard.[2][10] They must be of high purity to avoid interfering peaks.
-
Carrier Gas: Helium, ultra-high purity (99.999%).
Equipment and Consumables
-
GC-MS System (e.g., Agilent 7890B GC with 5977A MSD, or equivalent).
-
Autosampler with 10 µL syringe.
-
GC Capillary Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose non-polar column that provides excellent resolution for a wide range of semi-volatile compounds like this compound.[11]
-
Glass autosampler vials (1.5 mL) with PTFE-lined septa.
-
Calibrated volumetric flasks (Class A) and micropipettes.
-
Vortex mixer and centrifuge (if samples contain particulates).
Detailed Experimental Protocol
Preparation of Standard and Sample Solutions
4.1.1 Internal Standard (IS) Working Solution (10 µg/mL)
-
Prepare a 1.0 mg/mL stock solution of Ethyl Decanoate in dichloromethane.
-
Dilute this stock solution to create a working IS solution with a final concentration of 10 µg/mL. This working solution will be used to spike all calibration standards and samples.
4.1.2 Calibration Standards
-
Prepare a 1.0 mg/mL primary stock solution of this compound in dichloromethane.
-
Perform serial dilutions of the primary stock to prepare a series of calibration standards. For a typical range, concentrations of 0.1, 0.5, 2.0, 10, 25, and 50 µg/mL are recommended.
-
To prepare 1 mL of each calibration standard, combine the appropriate volume of the diluted analyte stock with 100 µL of the 10 µg/mL IS working solution, and bring the final volume to 1 mL with dichloromethane. This ensures a constant IS concentration of 1 µg/mL in every standard.
-
Vortex each standard for 10 seconds and transfer to an autosampler vial.
4.1.3 Sample Preparation
-
Accurately weigh or pipette the sample into a volumetric flask.
-
Dissolve and dilute the sample with dichloromethane to a concentration that is expected to fall within the calibration range.
-
Transfer a 900 µL aliquot of the diluted sample to a clean vial.
-
Add 100 µL of the 10 µg/mL IS working solution to the vial, for a final IS concentration of 1 µg/mL.
-
Vortex for 10 seconds. If particulates are present, centrifuge at 3000 x g for 5 minutes and transfer the supernatant to an autosampler vial for analysis.
GC-MS Instrumentation and Analysis Workflow
The overall workflow from sample preparation to final result is depicted below.
Caption: GC-MS quantification workflow.
4.2.1 GC-MS Instrument Parameters
All quantitative and qualitative data should be acquired using the parameters summarized in the table below.
| Parameter | Setting | Justification |
| GC System | ||
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile non-polar column providing good peak shape for semi-volatile esters.[11] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal efficiency. |
| Injection Mode | Split (20:1 ratio) | Prevents column overloading and ensures sharp peaks for the expected concentration range.[11] For trace analysis, splitless mode can be used after validation. |
| Injection Volume | 1.0 µL | Standard volume for reproducible injections. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and IS without thermal degradation.[11] |
| Oven Program | Initial: 80 °C, hold 2 min.Ramp: 15 °C/min to 280 °C.Hold: 5 min at 280 °C. | The initial hold allows for solvent focusing. The ramp provides good separation, and the final hold cleanses the column of any high-boiling residues.[3] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and quantification. |
| Ion Source Temperature | 230 °C | Standard operating temperature to maintain ion optics cleanliness and prevent condensation. |
| Quadrupole Temperature | 150 °C | Standard operating temperature for stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring only the most characteristic ions, which is crucial for accurate quantification.[3][4] |
| Solvent Delay | 3.0 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |
4.2.2 Selected Ion Monitoring (SIM) Parameters
The selection of appropriate ions is critical for specificity. The ions below are chosen based on the predictable fragmentation of long-chain ethyl esters and halogenated compounds. The molecular weight of this compound is 206.7 g/mol .[8][12]
| Analyte | Role | m/z Ion | Rationale for Selection |
| This compound | Quantifier | 161 | Represents the acylium ion [M - OCH₂CH₃]⁺. This is a highly abundant and specific fragment. The presence of a peak at m/z 163 (~1/3 intensity) would confirm the presence of chlorine. |
| Qualifier 1 | 88 | Corresponds to the McLafferty rearrangement product, a characteristic fragment for ethyl esters.[13][14] | |
| Qualifier 2 | 117 | A common fragment from cleavage along the alkyl chain. | |
| Ethyl Decanoate (IS) | Quantifier | 127 | Represents the acylium ion [M - OCH₂CH₃]⁺ for the internal standard. |
| Qualifier | 88 | Corresponds to the McLafferty rearrangement product, common to both the analyte and IS. |
Data Analysis, Validation, and Quality Control
Calibration and Quantification
-
Integration: Following data acquisition, integrate the peak areas for the quantifier ions of this compound (m/z 161) and the IS (m/z 127) in each chromatogram.
-
Ratio Calculation: For each calibration standard, calculate the Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of IS).
-
Calibration Curve: Plot the Peak Area Ratio (y-axis) against the known concentration of this compound (x-axis).
-
Linear Regression: Perform a linear regression on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantification.
-
Quantification: Calculate the Peak Area Ratio for each unknown sample and use the regression equation to determine the concentration of this compound.
System Suitability and Method Validation
To ensure the trustworthiness of the results, the method must be validated according to established guidelines (e.g., ICH, FDA).[1][15][16]
| Validation Parameter | Acceptance Criteria | Description |
| Specificity | No significant interfering peaks at the retention times of the analyte and IS in a blank matrix sample. | Demonstrates that the method can unequivocally assess the analyte in the presence of other components.[15][17] |
| Linearity & Range | Coefficient of determination (R²) ≥ 0.995 over the defined concentration range. | Confirms a proportional relationship between the measured response and the analyte concentration.[18] |
| Accuracy | Mean recovery of 90-110% for spiked samples at low, medium, and high concentrations. | Assesses the closeness of the measured value to the true value, typically evaluated via spike-recovery experiments.[15][17][18] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5% for six replicate injections of a standard. | Measures the closeness of results from repeated analyses of the same sample under the same conditions.[15][17] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10. The lowest concentration on the calibration curve must be at or above the LOQ. | The lowest concentration of analyte that can be determined with acceptable precision and accuracy.[19] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3. | The lowest concentration of analyte that can be reliably detected but not necessarily quantified.[19] |
Conclusion
This application note provides a detailed, robust, and scientifically-grounded GC-MS method for the accurate quantification of this compound. By employing an internal standard and operating in the highly selective SIM mode, this protocol offers excellent sensitivity, precision, and accuracy. The clear, step-by-step instructions and justifications for methodological choices provide a solid foundation for researchers in pharmaceutical development and chemical synthesis to implement this protocol for routine quality control, process monitoring, and research applications. Adherence to the outlined validation and quality control procedures will ensure that the data generated is reliable, reproducible, and fit for its intended purpose.
References
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- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2021). National Institutes of Health.
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- Common Sample Preparation Techniques for GC-MS Analysis. (2024). CD Bioparticles.
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Application Note: Advanced Derivatization Strategies for the Analytical Determination of Ethyl 8-chlorooctanoate
Abstract
Ethyl 8-chlorooctanoate is a bifunctional molecule of significant interest as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Accurate and sensitive quantification of this analyte is crucial for reaction monitoring, purity assessment, and quality control. However, its physicochemical properties—moderate volatility and lack of a strong chromophore—can present challenges for direct analysis, particularly at trace levels. This application note provides a comprehensive guide to the derivatization of this compound to enhance its detectability and chromatographic performance for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer guidance on data interpretation, empowering researchers to achieve reliable and sensitive measurements.
Introduction: The Rationale for Derivatization
In analytical chemistry, derivatization is a strategic chemical modification of a target analyte to alter its properties, making it more suitable for a specific analytical method.[3][4] For this compound, derivatization serves several key objectives:
-
Enhanced Detectability: The introduction of specific functional groups can dramatically increase the response of detectors like a GC-MS or an HPLC-UV/Fluorescence detector.[3]
-
Improved Chromatographic Behavior: Modification of the analyte can increase its volatility for GC analysis or alter its polarity for better separation and peak shape in HPLC.[5]
-
Increased Mass for MS: For GC-MS, increasing the molecular weight can shift the parent ion and key fragments to a higher, less crowded mass region of the spectrum, improving signal-to-noise and specificity.
-
Structural Confirmation: The predictable mass shift resulting from a derivatization reaction provides an additional layer of confidence in analyte identification.
This compound possesses two potential sites for derivatization: the ester group and the terminal alkyl chloride. While the ester can undergo transesterification[6], the alkyl chloride is a more strategic target for introducing functionality that significantly enhances analytical performance. The primary alkyl chloride moiety is an excellent substrate for nucleophilic substitution reactions.
Principles of Derivatization: Nucleophilic Substitution
The most effective derivatization strategy for this compound leverages the reactivity of the C-Cl bond. As a primary alkyl halide, it readily undergoes bimolecular nucleophilic substitution (SN2) reactions.[7][8]
Mechanism (SN2 Reaction): The SN2 mechanism is a single-step, concerted process where an incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion).[9] This "backside attack" results in the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the leaving group.[7] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[7] Polar aprotic solvents, such as acetone or dimethylformamide (DMF), are typically used as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile, leaving it free to attack.
Caption: The SN2 reaction mechanism for derivatization.
The choice of nucleophile (Nu⁻) is dictated by the intended analytical platform.
-
For GC-MS: A heavier halide like iodide (I⁻) is an excellent choice. The resulting ethyl 8-iodooctanoate is more volatile than other derivatives and produces a distinct mass spectrum.
-
For HPLC-UV/Fluorescence: A nucleophile containing a chromophore, such as sodium phenoxide or sodium 2-naphthoxide, can be used to attach a UV-active or fluorescent tag.
Experimental Workflow and Protocols
The overall workflow for derivatization is a multi-step process that requires careful execution to ensure quantitative conversion and prevent sample loss.
Caption: General experimental workflow for derivatization.
Protocol 1: Derivatization for GC-MS via Halogen Exchange (Finkelstein Reaction)
This protocol converts this compound to its more volatile and mass-spectrometrically distinct iodo-analogue, ideal for sensitive GC-MS analysis.
A. Principle The Finkelstein reaction is a classic SN2 process where an alkyl chloride is converted to an alkyl iodide using an excess of sodium iodide in acetone.[10] The reaction is driven to completion because sodium chloride is insoluble in acetone and precipitates out, effectively removing it from the equilibrium.
B. Reagents and Materials
-
This compound standard/sample
-
Sodium Iodide (NaI), anhydrous
-
Acetone, HPLC grade, anhydrous
-
Hexane, HPLC grade
-
Deionized Water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Micro-reaction vials (2 mL) with screw caps
-
Heating block or water bath
-
Vortex mixer
C. Step-by-Step Protocol
-
Sample Preparation: Prepare a stock solution of this compound in acetone (e.g., 1 mg/mL).
-
Reaction Setup: In a 2 mL reaction vial, add 100 µL of the sample/standard solution.
-
Add Reagent: Add approximately 15-20 mg of anhydrous sodium iodide to the vial. This represents a significant molar excess.
-
Reaction: Tightly cap the vial, vortex briefly, and heat at 60 °C for 2 hours in a heating block. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.
-
Cooling and Quenching: After 2 hours, remove the vial from the heat and allow it to cool to room temperature.
-
Extraction:
-
Add 500 µL of hexane and 500 µL of deionized water to the vial.
-
Vortex vigorously for 30 seconds to extract the derivatized product into the hexane layer.
-
(Optional) If the organic layer has a yellow/brown tint from excess iodine, add 100 µL of a 5% (w/v) aqueous sodium thiosulfate solution to decolorize it, and vortex again.
-
-
Phase Separation: Centrifuge the vial briefly (e.g., 2 min at 2000 rpm) to ensure clean separation of the aqueous and organic layers.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
D. Expected Results & Data Interpretation The successful conversion is confirmed by a shift in retention time and the mass spectrum.
| Compound | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | Expected Retention |
| This compound | 206.71[11] | 171 [M-Cl]⁺, 161 [M-OC₂H₅]⁺, 125, 97 | Shorter |
| Ethyl 8-iodooctanoate | 298.15 | 253 [M-OC₂H₅]⁺, 171 [M-I]⁺, 127 [I]⁺ | Longer |
The presence of a strong peak at m/z 127 (I⁺) and the molecular ion corresponding to the iodinated product, along with the disappearance of the starting material peak, confirms successful derivatization.
Protocol 2: Derivatization for HPLC-UV Analysis with 2-Naphthol
This protocol attaches a strong UV-absorbing naphthyl group to the analyte, enabling highly sensitive detection using a standard HPLC-UV system.
A. Principle This SN2 reaction uses the sodium salt of 2-naphthol (sodium 2-naphthoxide), a potent nucleophile, to displace the chloride from this compound. The resulting ether derivative contains the highly conjugated naphthalene ring system, which has a strong UV absorbance around 254 nm.[12]
B. Reagents and Materials
-
This compound standard/sample
-
2-Naphthol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, HPLC grade
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Micro-reaction vials (2 mL) with screw caps
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
C. Step-by-Step Protocol
-
Prepare Nucleophile (Sodium 2-naphthoxide):
-
Caution: Sodium hydride is highly reactive with water. Handle under an inert atmosphere.
-
In a dry reaction vial under a stream of nitrogen, add 15 mg of 2-naphthol.
-
Add 500 µL of anhydrous DMF and a small stir bar.
-
Carefully add ~4 mg of sodium hydride (60% dispersion). Effervescence (H₂ gas) will be observed.
-
Stir at room temperature for 30 minutes until the solution is clear and effervescence has ceased. This forms the sodium 2-naphthoxide nucleophile in situ.
-
-
Derivatization Reaction:
-
Add 10 µL of a concentrated this compound solution (e.g., 10 mg/mL in DMF) to the prepared nucleophile solution.
-
Seal the vial and stir the reaction mixture at 70 °C for 4 hours.
-
-
Workup and Extraction:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by slowly adding 1 mL of deionized water.
-
Add 1 mL of ethyl acetate and vortex to extract the product.
-
Transfer the mixture to a larger vial or tube, wash the organic layer twice with 1 mL of water, and once with 1 mL of brine.
-
-
Sample Preparation for HPLC:
-
Dry the collected ethyl acetate layer over anhydrous sodium sulfate.
-
Transfer the dried solution to a clean vial and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase (e.g., acetonitrile/water).
-
-
Analysis: The sample is ready for injection into the HPLC-UV system, monitoring at ~254 nm.
Trustworthiness: A Self-Validating System
To ensure the integrity of the analytical results, every derivatization experiment must include the following controls:
-
Method Blank: A vial containing all reagents except the analyte, processed through the entire protocol. This identifies any contamination from reagents or glassware.
-
Positive Control: A known concentration of this compound standard processed through the protocol. This validates the efficiency of the derivatization reaction.
-
Laboratory Control Spike: A blank sample matrix (e.g., clean water or solvent) spiked with a known amount of the analyte. This assesses the recovery and performance of the method in a representative matrix.
By analyzing these controls alongside the unknown samples, the researcher can have high confidence in the accuracy and precision of the reported concentrations.
References
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- University of Illinois Springfield. Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]
- GERLI Lipidomics.
- LibreTexts Chemistry.
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- McLafferty, F. W. (Ed.). (1994). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Analytical Chemistry, 66(8), 1302-1307. [Link]
- U.S. Environmental Protection Agency. (1996). Method 515.3: Determination of Chlorinated Acids in Drinking Water by Liquid-liquid Extraction Derivatization and Gas Chromatography With Electron Capture Detection. [Link]
- ResearchGate. (2008).
- MDPI Books.
- Qiu, H., et al. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Talanta, 72(4), 1392-1398. [Link]
- Halket, J. M., & Zaikin, V. V. (2004). Derivatization in mass spectrometry-3. Alkylation (arylation). European journal of mass spectrometry, 10(1), 1-19. [Link]
- Salmè, M., et al. (2021). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 26(11), 3183. [Link]
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- Ding, Z., & Zhang, H. (2023). Synthesis of 6-Hydroxy-8-chlorooctanoate Ethyl Ester by Chemoenzymatic Method.
- ResearchGate. (2012).
- Liu, Y., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. ACS omega, 7(22), 18386-18394. [Link]
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Large-scale synthesis of Ethyl 8-chlorooctanoate
An Application Note for the Large-Scale Synthesis of Ethyl 8-chlorooctanoate
Abstract
This comprehensive application note provides a detailed protocol for the large-scale synthesis of this compound, a critical intermediate in the pharmaceutical and specialty chemical industries.[1][2][3] The guide is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of a robust and scalable synthesis strategy. The protocol emphasizes the Fischer esterification of 8-chlorooctanoic acid, detailing the reaction mechanism, step-by-step procedures, safety and hazard management, and rigorous quality control methods. By integrating field-proven insights with authoritative scientific principles, this document serves as a practical guide for achieving high-yield, high-purity production of the target compound.
Introduction and Strategic Importance
This compound (CAS No. 105484-55-7) is a bifunctional molecule of significant industrial value.[4] Its linear eight-carbon chain, terminating in a chloro group at one end and an ethyl ester at the other, makes it a versatile building block for complex organic synthesis.[1] In the pharmaceutical sector, it is a key precursor for the synthesis of important active pharmaceutical ingredients (APIs), including Lipoic Acid, a powerful antioxidant used in treating diabetic neuropathy, and as an intermediate for absorption enhancers like Sodium N-(8-[2-hydroxybenzoyl]-amino)caprylate (SNAC).[3][5] Given its role in producing high-value compounds, establishing a reliable, scalable, and cost-effective synthesis protocol is a primary objective for chemical development teams.
This guide focuses on a classic yet highly effective method for its preparation on a large scale: the acid-catalyzed Fischer esterification. This method is favored in industrial settings for its use of readily available, inexpensive reagents and its straightforward operational parameters.[6][7]
Synthesis Strategy and Mechanistic Rationale
Selected Route: Fischer Esterification
The chosen synthetic route is the Fischer esterification of 8-chlorooctanoic acid with ethanol, catalyzed by a strong mineral acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[8][9]
Reaction: Cl-(CH₂)₇-COOH + CH₃CH₂OH <--H⁺--> Cl-(CH₂)₇-COOCH₂CH₃ + H₂O
This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[7] The primary challenge in scaling this process is managing the chemical equilibrium. To achieve high conversion rates, the equilibrium must be shifted towards the product side. This is accomplished by applying Le Châtelier's Principle in two key ways:
-
Use of Excess Reagent: The reaction is conducted using a large excess of ethanol, which acts as both a reactant and the solvent. This high concentration of a reactant drives the equilibrium forward.[6][10]
-
Removal of Water: The water generated as a byproduct is continuously removed from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus, which prevents the reverse reaction (ester hydrolysis) from occurring.[8][9]
Reaction Mechanism
The mechanism of the Fischer esterification involves several distinct, reversible steps:[6][8]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and generating a protonated ester.
-
Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.
Overall Synthesis Workflow
The diagram below illustrates the high-level workflow for the synthesis of this compound, from starting materials to the final, purified product.
Caption: High-level workflow for this compound synthesis.
Quantitative Data Summary
The following table provides a summary of the reagents, conditions, and expected outcomes for a representative large-scale batch.
| Parameter | Value | Rationale / Notes |
| Reactants | ||
| 8-Chlorooctanoic Acid | 1.0 molar equivalent (e.g., 5 kg) | The limiting reagent. |
| Absolute Ethanol | 10-20 molar equivalents | Serves as both reactant and solvent. A large excess drives the reaction to completion.[6] |
| Catalyst | ||
| Conc. Sulfuric Acid (98%) | 0.05 - 0.1 molar equivalents | A strong acid catalyst is essential for protonating the carbonyl group.[7] |
| Solvent | ||
| Toluene or Hexane | ~20% of Ethanol Volume | Used to facilitate azeotropic removal of water with a Dean-Stark trap.[8] |
| Reaction Conditions | ||
| Temperature | Reflux (~80-110 °C) | Depends on the boiling point of the ethanol/toluene azeotrope. Provides sufficient energy for the reaction. |
| Reaction Time | 4 - 10 hours | Monitored by TLC or GC until consumption of the starting carboxylic acid is complete.[8] |
| Workup Reagents | ||
| Saturated NaHCO₃ Solution | As needed | To neutralize the acidic catalyst and any unreacted carboxylic acid.[7] |
| Brine (Saturated NaCl) | As needed | To wash the organic layer and reduce the solubility of the organic product in the aqueous phase.[7] |
| Anhydrous Na₂SO₄ or MgSO₄ | As needed | To remove residual water from the organic phase before distillation.[9] |
| Expected Outcome | ||
| Yield | 85 - 95% | Typical yield for Fischer esterification when water is efficiently removed. |
| Purity (Post-Distillation) | ≥ 98.0% | Achievable with careful fractional distillation under vacuum.[11] |
Detailed Experimental Protocol
This protocol outlines the procedure for the large-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor with necessary safety controls.
Caption: Step-by-step experimental workflow for the synthesis.
Step 1: Reactor Setup and Reagent Charging
-
Ensure the large-scale glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Equip the reactor with an overhead mechanical stirrer, a reflux condenser topped with a nitrogen inlet, a thermocouple, and a Dean-Stark apparatus.
-
Charge the reactor with 8-chlorooctanoic acid (1.0 eq), absolute ethanol (15 eq), and toluene (~20% of the ethanol volume).
-
Begin stirring to dissolve the solid acid.
Step 2: Catalysis and Reflux
-
Cool the mixture to below 20°C using a cooling jacket.
-
Slowly and carefully, add concentrated sulfuric acid (0.05 eq) subsurface. An exotherm will be observed; maintain the temperature below 30°C during the addition.
-
Once the addition is complete, begin heating the mixture to a gentle reflux. Water will begin to co-distill with the toluene and collect in the Dean-Stark trap.
-
Continue refluxing, draining the collected water from the trap periodically.
Step 3: Reaction Monitoring and Completion
-
Monitor the reaction's progress every 1-2 hours by taking a small aliquot, quenching it, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
The reaction is considered complete when the starting carboxylic acid is no longer detectable. This typically takes 4-10 hours.
Step 4: Workup and Neutralization
-
Once complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separate vessel containing cold water or ice to dilute the ethanol and quench the reaction.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring to neutralize the sulfuric acid catalyst and any unreacted 8-chlorooctanoic acid. Caution: This will evolve CO₂ gas; ensure adequate venting and control the rate of addition to prevent excessive foaming.[7]
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Transfer the biphasic mixture to a large separatory funnel or extraction vessel. Separate the organic layer.
-
Extract the aqueous layer 1-2 times with additional toluene or ethyl acetate to recover any dissolved product.
Step 5: Washing and Drying
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with deionized water and then with brine (saturated NaCl solution). The brine wash helps to break emulsions and remove the bulk of the dissolved water.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), stir for 30-60 minutes, and then filter to remove the drying agent.
Step 6: Purification
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude oil is then purified by fractional distillation under high vacuum to yield pure this compound as a clear, colorless to pale yellow liquid.[2][12]
Safety and Hazard Management
Handling the reagents for this synthesis requires strict adherence to safety protocols.
-
Sulfuric Acid (H₂SO₄): Is extremely corrosive and will cause severe burns upon contact. It is also a strong dehydrating agent and reacts exothermically with water. Always add acid to other solutions slowly and with cooling.
-
Thionyl Chloride (SOCl₂): Although not used in this specific protocol, it is a common reagent for converting carboxylic acids to acyl chlorides as a potential alternative first step. It is highly toxic, corrosive, and reacts violently with water, releasing toxic HCl and SO₂ gases.[13][14][15] All work must be done in a certified fume hood.[16][17] Personal protective equipment (PPE), including a face shield, full suit, and vapor respirator, is mandatory.[13][14]
-
Solvents (Ethanol, Toluene): Are flammable. Ensure all heating is done using heating mantles or oil baths with no open flames or spark sources nearby.
-
Personal Protective Equipment (PPE): At all stages, operators must wear appropriate PPE, including safety goggles, face shields, acid-resistant gloves, and flame-retardant lab coats.
-
Waste Disposal: Aqueous acidic and basic washes must be neutralized before disposal. Organic waste containing halogenated material must be segregated and disposed of according to institutional and local environmental regulations.[16]
Quality Control and Analytical Methods
To ensure the final product meets the required specifications (purity ≥98.0%), a series of analytical tests must be performed.
Caption: Quality control workflow for product validation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for determining purity. The purity is calculated from the peak area percentage of the main product relative to the total area of all detected peaks. MS helps in identifying any residual starting materials or byproducts.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the chemical structure of the final product. The ¹H NMR spectrum should show characteristic peaks for the ethyl group, the chlorinated methylene group, and the aliphatic chain protons. The absence of a broad peak characteristic of a carboxylic acid proton confirms the reaction's completion.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to verify the functional groups present. Key signals include a strong absorbance around 1735 cm⁻¹ (ester C=O stretch) and the absence of the broad O-H stretch from the starting carboxylic acid.
By following this detailed protocol and implementing rigorous safety and quality control measures, laboratories and manufacturing facilities can reliably produce high-purity this compound on a large scale.
References
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Application Note & Protocol: Safe Handling and Disposal of Ethyl 8-chlorooctanoate
Abstract
Ethyl 8-chlorooctanoate is a halogenated ester utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.[1] As with many chlorinated organic compounds, its handling and disposal necessitate a systematic and informed approach to mitigate potential risks to laboratory personnel and the environment. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards.
Understanding the Compound: Physicochemical and Toxicological Profile
A foundational element of safe chemical handling is a thorough understanding of its properties. This compound is a colorless liquid.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C10H19ClO2 | [3][4][5] |
| Molecular Weight | 206.71 g/mol | [3][4][5] |
| Boiling Point | 251.5 °C at 760 mmHg | [1][4] |
| Flash Point | 107.5 °C | [1][4] |
| Density | 0.991 g/cm³ | [1][4] |
While specific, comprehensive toxicological data for this compound is limited in publicly accessible literature, its classification as a halogenated organic compound warrants a cautious approach.[6] The primary identified hazard is that it is harmful to aquatic life with long-lasting effects.[2][3] General hazards associated with halogenated hydrocarbons include potential irritation to the skin, eyes, and respiratory tract. Therefore, treating this compound with a high degree of care and minimizing all potential exposures is a critical safety principle.
Hazard Identification and Risk Assessment Workflow
A proactive and systematic approach to safety is essential. Before any work with this compound begins, a thorough risk assessment must be conducted to identify potential hazards and implement appropriate control measures.
Caption: A systematic workflow for risk assessment when handling this compound.
Personal Protective Equipment (PPE) and Engineering Controls
Minimizing exposure is achieved through a multi-layered approach combining robust engineering controls and appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed within a certified chemical fume hood. This is the most critical control to prevent inhalation of vapors.
-
Ventilation: Ensure the laboratory is equipped with adequate general ventilation to dilute and remove any fugitive emissions.
Personal Protective Equipment (PPE):
The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being performed.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE | Standard/Specification | Rationale |
| Eyes/Face | Safety goggles with side shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US).[2] | Protects against splashes and vapors. |
| Hands | Nitrile or Neoprene gloves. | Aromatic and halogenated hydrocarbons can attack many glove materials; double gloving is recommended for extended handling.[7] | Provides a barrier against skin contact.[7] |
| Body | Chemical-resistant laboratory coat. | Protects skin from accidental splashes. | |
| Respiratory | Not typically required with proper fume hood use. | A full-face respirator may be necessary for large spills or in cases of ventilation failure.[2] | To prevent inhalation of high concentrations of vapor. |
Safe Handling and Storage Protocols
Strict adherence to established protocols is crucial for preventing accidents and ensuring personnel safety.
Protocol 4.1: General Handling
-
Preparation: Before starting work, confirm the chemical fume hood is functioning correctly. Clear the workspace of all non-essential items.
-
PPE: Don all required PPE as specified in Table 2.
-
Transfers: Use appropriate, chemically resistant tools such as glass pipettes or stainless steel spatulas for all transfers. Perform these actions slowly and deliberately to prevent splashing.
-
Heating: If heating is necessary, use a controlled heating source like a heating mantle or an oil bath. Avoid the use of open flames.
-
Post-Handling: Upon completion of work, decontaminate all surfaces with an appropriate solvent (e.g., isopropanol), followed by soap and water. Remove and correctly dispose of gloves. Thoroughly wash hands with soap and water.
Protocol 4.2: Storage
-
Container: Store this compound in its original, tightly sealed container. The container must be clearly labeled with the chemical name and all relevant hazard information.
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8]
-
Segregation: Store separately from incompatible materials such as strong oxidizing agents and bases.[8][9]
Spill Management and Emergency Procedures
A clear and practiced spill response plan is essential for mitigating the impact of an accidental release.
Caption: A stepwise workflow for responding to a spill of this compound.
Protocol 5.1: Small Spill Response (<100 mL)
-
Alert: Immediately notify personnel in the vicinity.[10]
-
PPE: Ensure you are wearing the appropriate PPE as outlined in Table 2 before approaching the spill.[10]
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[11][12]
-
Collection: Carefully scoop the absorbed material using non-sparking tools into a labeled, sealable plastic bag for hazardous waste.[10]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol) followed by a thorough wash with soap and water.[10]
-
Disposal: All contaminated materials must be disposed of as hazardous waste.[13]
Protocol 5.2: Large Spill Response (>100 mL)
-
Evacuate: Immediately evacuate the area.[10]
-
Emergency Services: Alert your institution's emergency response team or the local fire department.[9]
-
Ventilation: If safe to do so, increase ventilation to the area.
-
Ignition Sources: Remove all sources of ignition.[12]
-
Professional Response: Do not attempt to clean up a large spill yourself. This should only be handled by trained emergency responders.[12]
Waste Disposal
The proper disposal of this compound and associated contaminated materials is a critical aspect of responsible chemical management.
Protocol 6.1: Waste Segregation and Collection
-
Waste Stream: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), must be collected as halogenated organic hazardous waste.[14]
-
Waste Container: Use a dedicated, properly labeled, and leak-proof container specifically for halogenated organic waste.[9] These containers should be kept closed when not in use.[15]
-
Labeling: The waste container must be clearly marked with "Hazardous Waste," the contents (e.g., "Halogenated Organic Waste," "this compound"), and the associated hazards.[9][15]
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams like acids, bases, and non-halogenated organic waste.[8][16]
Disposal Method:
The standard and required method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility.[14] This high-temperature process ensures the complete destruction of the molecule. Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[8][16]
Conclusion
The safe and responsible use of this compound in a research and development setting is achievable through a comprehensive safety-oriented approach. By understanding the compound's properties, conducting thorough risk assessments, and strictly adhering to the detailed protocols for handling, storage, spill management, and disposal, professionals can effectively mitigate potential risks, ensuring a safe laboratory environment and environmental protection.
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Application Notes and Protocols for the Safe Handling of Ethyl 8-chlorooctanoate
Introduction: Understanding the Compound and Associated Risks
Ethyl 8-chlorooctanoate is a chlorinated fatty acid ester utilized in various research and development applications, including as an intermediate in the synthesis of novel pharmaceutical compounds. While it is a valuable reagent, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. The primary documented hazard of this compound is its environmental toxicity, classified under the Globally Harmonized System (GHS) as H412: Harmful to aquatic life with long-lasting effects[1][2]. Although comprehensive toxicological data for direct human exposure is limited, the chemical structure, a halogenated ester, warrants a cautious approach. Analogous compounds, such as ethyl chloroacetate, are known to be toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin and eye irritation[3][4][5]. Therefore, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental protocol when handling this compound.
These application notes provide a detailed guide to the selection and use of appropriate PPE for researchers, scientists, and drug development professionals working with this compound. The protocols outlined below are designed to foster a self-validating system of safety, grounded in established E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles.
Core Principles of Chemical Safety: A Proactive Stance
Safe laboratory practice begins with a comprehensive understanding of the risks associated with each chemical.[6][7] Before handling this compound, a thorough risk assessment must be conducted. This involves not only reviewing the Safety Data Sheet (SDS) but also considering the specific experimental conditions, such as the quantity of the substance being used, the potential for aerosolization, and the duration of exposure.
The Hierarchy of Controls
It is essential to remember that PPE is the last line of defense.[8] The hierarchy of controls prioritizes engineering and administrative controls to minimize exposure to hazardous substances.
-
Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. When handling this compound, work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any potential vapors.[3]
-
Administrative Controls: These are changes to work practices, such as minimizing exposure time and providing proper training.
-
Personal Protective Equipment (PPE): When the above controls are not sufficient to eliminate the risk, appropriate PPE must be used.
Personal Protective Equipment (PPE) Selection and Protocols
A comprehensive PPE strategy is required to protect against potential chemical exposure when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Given that this compound is an ester, Butyl rubber gloves are highly recommended due to their excellent resistance to esters.[8][9] Neoprene also offers good resistance.[8] While nitrile gloves are common in laboratories, their effectiveness against esters can be limited, and they should only be used for incidental contact after consulting chemical resistance charts.[10][11][12][13][14] Always inspect gloves for any signs of degradation or punctures before use. For prolonged handling, consider double-gloving. |
| Body | Laboratory Coat or Chemical-Resistant Apron | A standard laboratory coat should be worn at all times.[1] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. Ensure the lab coat is fully buttoned. |
| Eyes & Face | Safety Goggles with Side Shields or a Face Shield | To protect the eyes from splashes, safety goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory.[1] When there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[15] |
| Respiratory | NIOSH/OSHA-approved Respirator (as needed) | Under normal conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is not typically required. However, if there is a potential for aerosol generation or if working in a poorly ventilated area, a risk assessment should be conducted to determine if a respirator is necessary. If required, a NIOSH/OSHA-approved respirator with organic vapor cartridges is recommended. |
| Feet | Closed-toe Shoes | Fully enclosed, chemical-resistant footwear is required to protect against spills. |
Experimental Protocols: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for both safety and the success of the experiment.
Protocol 1: Preparation and Donning of PPE
-
Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have an emergency eyewash station and safety shower readily accessible.
-
Gather Materials: Assemble all necessary PPE, handling equipment, and spill containment materials before retrieving the this compound container.
-
Donning Sequence:
-
Put on the laboratory coat and ensure it is fully buttoned.
-
Put on safety goggles.
-
If required by your risk assessment, don a respirator. Ensure a proper fit test has been conducted.
-
Wash and dry hands thoroughly.
-
Put on the appropriate chemical-resistant gloves (Butyl rubber recommended). Ensure the gloves extend over the cuffs of the lab coat.
-
Diagram: PPE Donning Workflow
Caption: Workflow for donning Personal Protective Equipment.
Protocol 2: Handling and Dispensing
-
Container Inspection: Before opening, inspect the container for any signs of damage or leaks.
-
Secure Handling: Handle the container with care, avoiding dropping or impact.
-
Dispensing: Conduct all dispensing of this compound inside a chemical fume hood. Use appropriate tools (e.g., a clean pipette or syringe) to transfer the liquid. Avoid splashing.
-
Container Sealing: After dispensing, securely seal the container.
-
Waste Disposal: Dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.
Protocol 3: Doffing of PPE and Decontamination
-
Glove Removal:
-
Grasp the outside of one glove at the wrist with the other gloved hand.
-
Peel it off, turning the glove inside out.
-
Hold the removed glove in the gloved hand.
-
Slide the fingers of the ungloved hand under the wrist of the remaining glove.
-
Peel it off over the first glove, containing both gloves.
-
Dispose of the gloves in the designated hazardous waste container.
-
-
Goggles/Face Shield Removal: Remove by handling the strap, avoiding touching the front surface.
-
Lab Coat Removal: Remove the lab coat by rolling it outwards and away from the body to prevent contaminating your clothes.
-
Hand Washing: Wash hands thoroughly with soap and water.
Diagram: PPE Doffing Workflow
Caption: Workflow for doffing Personal Protective Equipment.
Emergency Procedures: Responding to Spills and Exposures
In the event of an accidental release or exposure, a swift and appropriate response is critical.
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.[4]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][16] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a foundational understanding of its potential hazards and the diligent application of appropriate safety protocols. By integrating these detailed application notes and protocols into your laboratory's standard operating procedures, you contribute to a robust culture of safety that protects researchers, ensures the integrity of scientific work, and minimizes environmental impact. Remember that these guidelines are a starting point; a site-specific risk assessment for each experimental protocol is essential.
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Application Notes: Fire-fighting Measures for Ethyl 8-chlorooctanoate
Introduction
Ethyl 8-chlorooctanoate (CAS: 105484-55-7) is a chlorinated ester utilized as an intermediate and building block in the synthesis of pharmaceuticals and specialty chemicals.[1] While not classified as a flammable liquid, its designation as a combustible liquid necessitates a comprehensive understanding of its fire hazard profile and the implementation of specific, informed firefighting protocols. This document provides a detailed guide for researchers, scientists, and drug development professionals on the appropriate emergency response to fires involving this compound, grounded in its chemical and physical properties.
Part 1: Fire Hazard Profile of this compound
A precise fire response strategy begins with a thorough understanding of the material's properties. This compound is an organic ester containing a chlorine atom, which significantly influences its behavior in a fire.
1.1. Combustibility Classification The key determinant of a liquid's fire risk is its flash point—the minimum temperature at which it gives off enough vapor to ignite in the presence of an ignition source. This compound has a flash point of 107.5 °C (225.5 °F).[1][2] This classifies it as a combustible liquid , not a flammable one. This distinction is critical:
-
Flammable liquids have flash points below 37.8 °C (100 °F) and can ignite at ambient temperatures.
-
Combustible liquids , like this compound, must be heated above their flash point to ignite.
In a laboratory or drug development setting, this means that while the compound is not an immediate fire risk at room temperature, its vapors can form an ignitable mixture with air if heated during a process or exposed to an existing fire.
1.2. Physicochemical Properties Relevant to Firefighting
| Property | Value | Significance in a Fire Scenario |
| Molecular Formula | C₁₀H₁₉ClO₂[3] | The presence of chlorine dictates the formation of hazardous combustion byproducts. |
| Molecular Weight | 206.71 g/mol [3] | Influences vapor density. |
| Flash Point | 107.5 °C (225.5 °F)[1][2] | The liquid must be heated to this temperature to produce ignitable vapors. |
| Boiling Point | 251.5 °C at 760 mmHg[1][2] | High boiling point indicates low volatility at ambient temperatures. |
| Vapor Density | >1 (Air = 1.0) | Vapors are heavier than air and can accumulate in low-lying areas, traveling to a distant ignition source. |
Part 2: Hazardous Combustion Products: A Critical Consideration
The most significant danger when this compound burns is not the fire itself, but the toxic and corrosive gases produced. The combustion of chlorinated organic compounds is complex and can generate a range of hazardous substances.[4][5][6]
Upon thermal decomposition or combustion, this compound is expected to produce:
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): As with any organic fire.
-
Hydrogen Chloride (HCl): A highly toxic and corrosive gas that forms hydrochloric acid on contact with moisture, such as in the lungs or on the skin.
-
Phosgene (COCl₂): A highly toxic chemical warfare agent, potentially formed in fires involving chlorinated hydrocarbons.[5]
-
Other Chlorinated Organic Byproducts: Incomplete combustion can lead to the formation of various toxic chlorinated compounds.[7][8]
Causality: The presence of these byproducts is the primary reason that Self-Contained Breathing Apparatus (SCBA) is mandatory for anyone involved in fighting a fire with this chemical.[9] Standard respirators are insufficient.
Part 3: Strategic Fire Suppression Protocols
Response to a fire involving this compound must be swift, decisive, and informed by the scale of the incident.
3.1. Selection of Extinguishing Agents The choice of extinguishing agent is critical for effectiveness and to avoid exacerbating the situation. The recommended agents work by interrupting the fire triangle (fuel, heat, oxygen) or the chemical chain reaction of combustion.[10][11][12]
| Extinguishing Agent | Mechanism of Action | Suitability & Rationale |
| Dry Chemical (ABC or BC) | Interrupts the chemical chain reaction of combustion and smothers the fire by coating the fuel.[11][13] | Excellent. Highly effective for Class B (liquid) fires. ABC powder is versatile for mixed-material fires. |
| Carbon Dioxide (CO₂) | Displaces oxygen, starving the fire, and provides a cooling effect as the liquid CO₂ expands into a gas.[14][15] | Excellent for small, contained fires. It is a clean agent that leaves no residue, ideal for protecting sensitive lab equipment.[16][17] |
| Alcohol-Resistant Foam (AR-AFFF) | Creates a physical barrier that smothers the fire, separates the fuel from the oxygen, and suppresses vapor release.[18][19][20] The polymer in AR foam resists breakdown by polar solvents and esters.[21][22] | Excellent for large spills/fires. The foam blanket provides lasting vapor suppression, preventing re-ignition. |
| Water Spray/Fog | Primarily a cooling agent. | Use with caution. Can be used to cool containers exposed to fire, but a solid water jet should NEVER be used as it can spread the burning liquid. |
3.2. Personal Protective Equipment (PPE) for Fire Response Given the hazardous combustion products, robust PPE is non-negotiable.
-
For all Firefighting Operations:
-
Respiratory Protection: A NIOSH-approved Self-Contained Breathing Apparatus (SCBA) is mandatory.[9]
-
Body Protection: Wear fire/flame resistant and impervious clothing.[9] This includes a firefighter's turnout gear or a chemical-resistant suit with flash protection.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton®) under structural firefighting gloves.
-
Eye/Face Protection: Full-face shield in conjunction with SCBA facepiece.
-
3.3. Protocol for Small-Scale Fires (e.g., Laboratory Bench)
-
Assess the Situation: If the fire is small, contained, and you are trained, proceed. If not, evacuate immediately.
-
Alert Personnel & Activate Alarm: Immediately notify all personnel in the area and activate the nearest fire alarm.
-
Don PPE (if safe and time permits): At a minimum, a lab coat, safety goggles, and appropriate gloves should already be worn.
-
Select Extinguisher: Use a CO₂ or Dry Chemical extinguisher. A CO₂ extinguisher is preferred to minimize equipment damage.[14]
-
Extinguish the Fire:
-
Aim the nozzle at the base of the fire.
-
Use a sweeping motion to cover the entire surface of the burning liquid.
-
Approach from an upwind direction to avoid smoke and vapors.
-
-
Ventilate: Once the fire is out, ventilate the area thoroughly to disperse any remaining vapors and toxic gases.
3.4. Protocol for Large-Scale Fires (e.g., Storage Area, Major Spill)
-
EVACUATE & ALARM: Immediately activate the building's fire alarm system and evacuate the area.
-
CALL EMERGENCY SERVICES: Contact your institution's emergency response team and the local fire department. Provide the chemical name ("this compound"), CAS number (105484-55-7), location, and scale of the fire.
-
Isolate (If Safe): From a remote location, shut off ignition sources and ventilation to the affected area.
-
Contain (If Safe): Prevent the chemical from entering drains or waterways.
-
Allow Professionals to Respond: Only trained emergency responders with full structural firefighting gear and SCBA should approach a large fire.[9] They will likely use Alcohol-Resistant foam or dry chemical agents to suppress the fire.[18]
Part 4: Post-Extinguishment and Decontamination
After a fire is extinguished, significant hazards remain.
-
Secure the Area: Ensure the area is well-ventilated and monitor for re-ignition.
-
Containment & Cleanup: Spilled material and fire-extinguishing residue (e.g., foam, dry chemical powder) must be contained. Use an inert absorbent material (e.g., sand, vermiculite) for any remaining liquid.
-
Disposal: All contaminated materials must be collected and disposed of as hazardous waste in accordance with local, state, and federal regulations.
Part 5: Logical Flowchart for Emergency Response
The following diagram outlines the critical decision-making process for responding to a fire involving this compound.
Caption: Decision workflow for this compound fire response.
Part 6: References
-
Advanced Fire Protection. (n.d.). What is a dry chemical fire suppression system? | FAQs. Retrieved January 8, 2026, from [Link]
-
CWS. (2023, June 16). How does a CO2 fire extinguisher work?. Retrieved January 8, 2026, from [Link]
-
Dyne USA. (n.d.). Alcohol Resistance in Firefighting Foam. Retrieved January 8, 2026, from [Link]
-
Ethanol Emergency Response Coalition. (n.d.). Fire Fighting Foam Principles. Retrieved January 8, 2026, from [Link]
-
Fire Products Direct. (2023, September 18). Types of Dry Chemical Fire Extinguishers: Which One is Right for You. Retrieved January 8, 2026, from [Link]
-
Fire Protection Online. (n.d.). How Does A Co2 Fire Extinguisher Work?. Retrieved January 8, 2026, from [Link]
-
HowStuffWorks. (2023, May 2). How do dry chemical fire extinguishers work?. Retrieved January 8, 2026, from [Link]
-
LookChem. (n.d.). Cas 105484-55-7,8-CHLORO-OCTANOIC ACID ETHYL ESTER. Retrieved January 8, 2026, from [Link]
-
LookChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]
-
National Institutes of Health, PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]
-
Senecal, J. A. (1999). Carbon Dioxide as a Fire Suppressant: Examining the Risks. US Environmental Protection Agency. Retrieved from [Link]
-
Total Safe UK. (2023, October 4). All About Alcohol Resistant Foam. Retrieved January 8, 2026, from [Link]
-
Tsang, W. (1986). Mechanisms for the Formation and Destruction of Chlorinated Organic Products of Incomplete Combustion. Combustion Science and Technology, 46(3-6), 231-255. Retrieved from [Link]
-
Unbsa. (n.d.). What is a CO2 Fire Suppression System?. Retrieved January 8, 2026, from [Link]
-
Wikipedia. (n.d.). Firefighting foam. Retrieved January 8, 2026, from [Link]
-
Wichterle, K., et al. (2006). Fate of Chlorine Compound in Combustion of Alternative Fuels. Acta Montanistica Slovaca, 11(2), 79-83. Retrieved from [Link]
-
Zaitsev, A. S., et al. (2023). On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds. IOP Conference Series: Earth and Environmental Science, 1159(1), 012089. Retrieved from [Link]
-
Swedish Environmental Protection Agency. (n.d.). Chlorinated organic substances. Retrieved January 8, 2026, from [Link]
-
Massachusetts Institute of Technology. (1995). The chemistry of chlorine in combustion systems and the gas-phase formation of chlorinated and oxygenated pollutants. Retrieved January 8, 2026, from [Link]
-
BIOEX. (n.d.). How does a firefighting foam concentrate work on fire?. Retrieved January 8, 2026, from [Link]
-
Fire Extinguisher Guide. (2023, September 12). Understanding Dry Chemical Fire Extinguishers: A Comprehensive Guide. Retrieved January 8, 2026, from [Link]
-
Fire Extinguisher Online. (2023, November 24). Dry Chemical Fire Extinguisher: What It Is & How It Works. Retrieved January 8, 2026, from [Link]
-
National Institutes of Health, PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 8-chlorooctanoate
Welcome to the technical support center for the synthesis of Ethyl 8-chlorooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve reaction yields, ensure product purity, and overcome common challenges encountered during your experiments.
Synthesis Overview & Common Methodologies
This compound (CAS: 105484-55-7) is a valuable bifunctional molecule used as a versatile building block in the synthesis of more complex organic structures, including pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of both an ester and a terminal chloride, allowing for a wide range of selective chemical transformations.[2][3]
The two most prevalent synthetic routes are:
-
Fischer-Speier Esterification: A direct, acid-catalyzed reaction between 8-chlorooctanoic acid and ethanol. This is often the most straightforward method if the carboxylic acid precursor is available.[4][5]
-
Multi-step Synthesis from Di-halogenated Alkanes: A more complex route that typically involves the alkylation of a malonic ester with 1,6-dichlorohexane, followed by hydrolysis and decarboxylation, and finally esterification.[6][7]
The following diagram illustrates the primary synthetic pathways.
Sources
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- 6. CN115611740B - A kind of production method of 8-chlorooctanoic acid ethyl ester - Google Patents [patents.google.com]
- 7. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Ethyl 8-chlorooctanoate
Introduction
Ethyl 8-chlorooctanoate is a key bifunctional intermediate in the synthesis of various pharmaceuticals and specialty chemicals, notable for its role as a precursor to compounds like Sodium N-(8-[2-hydroxybenzoyl]amino)caprylate (SNAC), an oral absorption promoter.[1][2] Its synthesis, while seemingly straightforward, is prone to several side reactions that can significantly impact yield and purity. This guide provides researchers, scientists, and drug development professionals with a detailed troubleshooting framework, addressing common issues encountered during its preparation through various synthetic routes.
Frequently Asked Questions (FAQs)
Question 1: What are the most common industrial synthesis routes for this compound?
There are two primary routes favored for the synthesis of this compound, each with distinct advantages and challenges:
-
Fischer-Speier Esterification: This is a direct, acid-catalyzed esterification of 8-chlorooctanoic acid with ethanol.[3] It is an equilibrium-driven process, valued for its atom economy. The reaction's success hinges on effectively shifting the equilibrium towards the product.[4][5]
-
Malonic Ester Synthesis Route: This multi-step approach begins with the alkylation of diethyl malonate using 1,6-dichlorohexane.[1] The resulting intermediate undergoes hydrolysis, decarboxylation, and a final esterification step. While more complex, this route can be advantageous when starting from bulk materials like 1,6-dichlorohexane. However, it is notoriously susceptible to several side reactions.[1]
-
Acyl Chloride Intermediate Route: A third, highly effective method involves converting 8-chlorooctanoic acid to 8-chlorooctanoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] The highly reactive acyl chloride is then treated with ethanol to rapidly and irreversibly form the final ester.[8][9]
Question 2: Why is controlling water content so critical during Fischer Esterification?
Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol form an ester and water.[10]
Carboxylic Acid + Alcohol ⇌ Ester + Water
According to Le Châtelier's Principle, the presence of water, a product, will shift the equilibrium back towards the starting materials, thereby reducing the yield of the desired ester.[11] To achieve high conversion, water must be actively removed from the reaction mixture, or one of the reactants (typically ethanol) must be used in a large excess to drive the reaction forward.[4][11]
Troubleshooting Guide: Side Reactions & Solutions
Scenario 1: Fischer Esterification of 8-Chlorooctanoic Acid
Problem: My reaction yield is consistently low (<70%), and TLC analysis shows significant starting material even after prolonged reflux.
Cause & Troubleshooting:
This is a classic issue of unfavorable equilibrium. Several factors can be addressed to drive the reaction to completion:
-
Excess Reactant: The most straightforward method is to use a large excess of absolute ethanol, which acts as both a reactant and a solvent. This shifts the equilibrium towards the product side.[11]
-
Water Removal: Water is a direct product that inhibits the forward reaction.
-
Protocol: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms.[5]
-
Drying Agents: Ensure all reagents and glassware are scrupulously dry. Use absolute ethanol. While adding molecular sieves directly to the reaction can absorb water, their effectiveness can be limited at reflux temperatures.
-
-
Catalyst Choice & Concentration: While strong acids like sulfuric acid (H₂SO₄) are effective, they can also promote side reactions.
-
Alternative Catalysts: Consider using p-toluenesulfonic acid (p-TsOH), which is a solid and can be easier to handle and sometimes less prone to causing charring.[4]
-
Concentration: Insufficient catalyst will result in a slow reaction that may not reach equilibrium in a reasonable time. Conversely, excessive acid can lead to degradation. A typical catalytic amount is 1-5 mol% relative to the carboxylic acid.
-
Problem: I'm observing a significant, volatile impurity with a low boiling point during purification.
Cause & Troubleshooting:
The likely culprit is diethyl ether .
-
Mechanism of Formation: Strong acid catalysts, particularly sulfuric acid, at elevated temperatures can catalyze the intermolecular dehydration of ethanol to form diethyl ether. This is a well-known side reaction in alcohol-based systems under acidic conditions.
2 CH₃CH₂OH --(H⁺, Heat)--> CH₃CH₂OCH₂CH₃ + H₂O
-
Preventative Measures:
-
Lower Reaction Temperature: If possible, run the reaction at the minimum temperature required for a reasonable reaction rate.
-
Use a Milder Catalyst: Lewis acids or milder Brønsted acids like p-TsOH may reduce the rate of ether formation compared to concentrated H₂SO₄.[4]
-
Optimize Catalyst Loading: Use the lowest effective concentration of the acid catalyst.
-
-
Purification: Diethyl ether can typically be removed during the solvent evaporation step (rotary evaporation) prior to final high-vacuum distillation of the product.[3]
Scenario 2: Malonic Ester Synthesis Route
Problem: My initial alkylation of diethyl malonate with 1,6-dichlorohexane produces a complex mixture of products, including a high-molecular-weight species.
Cause & Troubleshooting:
This route is plagued by several competing reactions stemming from the bifunctional nature of the reactants.[1] The primary side reactions are:
-
Di-alkylation: The desired mono-alkylated product, diethyl 2-(6-chlorohexyl)malonate, still possesses an acidic proton. It can be deprotonated again and react with another molecule of 1,6-dichlorohexane, leading to a high-molecular-weight disubstituted impurity.[1]
-
Intramolecular Cyclization: The mono-alkylated product can undergo an internal Sₙ2 reaction, where the malonate anion attacks the terminal chloride, forming diethyl cycloheptylmalonate.[1]
-
Elimination: The base used for deprotonation (e.g., sodium ethoxide) can induce the elimination of HCl from 1,6-dichlorohexane, forming 1-chloro-6-hexene.[1]
-
Preventative Measures & Optimization:
-
Control Stoichiometry: Use a significant excess of 1,6-dichlorohexane relative to diethyl malonate to favor mono-alkylation. The unreacted dichlorohexane can be recovered and recycled.
-
Slow Addition: Add the base (e.g., sodium ethoxide) slowly to a solution of diethyl malonate and 1,6-dichlorohexane. This keeps the concentration of the deprotonated malonate low, minimizing the risk of di-alkylation.
-
Temperature Control: Maintain a moderate reaction temperature (e.g., 70-80 °C) to avoid promoting the elimination side reaction.[1]
-
Reaction Pathway & Side Products (Malonic Ester Route)
Below is a diagram illustrating the desired reaction alongside the major competing side reactions.
Caption: Key reaction pathways in the malonic ester synthesis of this compound.
Data Summary: Comparison of Synthetic Routes
| Parameter | Fischer Esterification | Acyl Chloride Route | Malonic Ester Route |
| Starting Materials | 8-chlorooctanoic acid, Ethanol | 8-chlorooctanoic acid, SOCl₂, Ethanol | 1,6-dichlorohexane, Diethyl malonate |
| Key Advantage | Atom economical, fewer steps | High reactivity, irreversible | Utilizes basic bulk chemicals |
| Common Side Reactions | Diethyl ether formation | Incomplete conversion to acyl chloride | Di-alkylation, cyclization, elimination[1] |
| Reaction Conditions | Reflux with acid catalyst[3] | Mild, often room temp for ester formation[8][9] | Elevated temp (70-80 °C) with base[1] |
| Workup Complexity | Moderate (neutralization, extraction) | Simple (solvent removal), but requires careful handling of SOCl₂ | High (purification of intermediates) |
| Typical Yield | 60-90% (depends on water removal) | >90% | Variable, often lower due to side products |
Experimental Protocols
Protocol 1: Synthesis of 8-chlorooctanoyl chloride
This protocol describes the conversion of the carboxylic acid to its more reactive acyl chloride form.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 8-chlorooctanoic acid.
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~1.5 to 2.0 equivalents) dropwise to the carboxylic acid at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the mixture gently to reflux (approx. 80 °C) for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.[12]
-
Work-up: Remove the excess thionyl chloride by distillation or rotary evaporation (ensure the vacuum pump is protected by a suitable trap). The crude 8-chlorooctanoyl chloride is often used directly in the next step without further purification.[13]
Protocol 2: Esterification via Acyl Chloride
-
Setup: In a flask equipped with a dropping funnel and a stirrer, dissolve the crude 8-chlorooctanoyl chloride in a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Ethanol Addition: Cool the solution in an ice bath. Slowly add a solution of absolute ethanol (1.1 equivalents) and a non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) in the same solvent. The base is crucial to neutralize the HCl formed during the reaction.[6]
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl (to remove the base), then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.[14]
-
Purification: Purify the crude product by vacuum distillation to obtain high-purity this compound.[14]
References
- CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google P
- A Technical Guide to High-Purity Ethyl 8-Bromooctanoate for Researchers and Drug Development Professionals - Benchchem
- CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate - Google P
- reaction between acyl chlorides and alcohols - addition / elimin
- Reactions of Acyl Chlorides with Alcohols - Chemistry LibreTexts
- Minimizing elimination byproducts in reactions of Ethyl 8-bromooctano
- Explaining the reaction between acyl chlorides and alcohols - addition / elimin
- An In-Depth Technical Guide to Ethyl 8-bromooctanoate: Chemical Structure and Reactivity - Benchchem
- CN115611740B - Production method of ethyl 8-chlorooctoate - Google P
- Synthesis of 6-Hydroxy-8-chlorooctanoate Ethyl Ester by Chemoenzym
- Ethyl 8-chlorooctano
- Fischer Esterific
- Fischer Esterific
- Fischer Esterific
- A Technical Guide to the Synthesis of Ethyl 8-Bromooctanoate
- Fischer–Speier esterific
- Simply Mechanisms 7b.
- Experiment 10: Fischer Esterification: An ester
- Exploring Ethyl 8-Bromooctanoate: Properties, Applic
- This compound | C10H19ClO2 | CID 11344782 - PubChem - NIH
- Synthesis of alkyl chlorides - Organic Chemistry Portal
- Synthesis and Reactions of Acid Chlorides - Organic Chemistry Tutor
- 8-CHLORO-OCTANOIC ACID ETHYL ESTER | 105484-55-7 - ChemicalBook
- How to achieve chlorination of carboxylic acid to convert into acid chloride ?
- Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides
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Technical Support Center: Purification of Crude Ethyl 8-chlorooctanoate by Distillation
Welcome to the technical support guide for the purification of crude Ethyl 8-chlorooctanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the distillation of this important chemical intermediate. As a key building block in organic synthesis, particularly for pharmaceuticals, achieving high purity is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of its purification.
This compound possesses a high boiling point, making vacuum distillation the required method for purification to prevent thermal degradation.[2][3] This guide explains the causality behind experimental choices and provides self-validating protocols to ensure you achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation required for purifying this compound?
This compound has a high boiling point at atmospheric pressure, approximately 251.5 °C at 760 mmHg.[1][2] Heating the compound to such high temperatures can cause thermal decomposition, leading to impurities and reduced yield.[3] Vacuum distillation lowers the pressure of the system, which in turn lowers the boiling point of the compound, allowing it to be distilled at a much lower, safer temperature.[4][5] This minimizes the risk of degradation and ensures the integrity of the final product.
Q2: What are the common impurities in crude this compound?
Impurities largely depend on the synthetic route. A common synthesis involves the reaction of 1,6-dichlorohexane with diethyl malonate.[6] Potential side-products and impurities from this route include:
-
Unreacted Starting Materials: Residual 1,6-dichlorohexane, diethyl malonate, or ω-chlorocaprylic acid.[2]
-
Disubstituted Byproducts: Diethyl 2,2-bis(6-chlorohexyl)malonate can form if the malonate is alkylated twice.[6]
-
Cyclized Byproducts: Self-cyclization of intermediates can lead to cyclic impurities like diethyl cycloheptyl malonate.[6]
-
Solvents and Reagents: Residual solvents from the reaction or workup, and any acid catalysts used during esterification.[7]
Q3: What workup steps are necessary before proceeding to distillation?
A thorough aqueous workup is critical to remove salts, acid catalysts, and water-soluble impurities. A typical pre-distillation protocol is essential for a clean separation.[8]
Pre-Distillation Workflow
Caption: Pre-distillation workup for crude this compound.
Q4: What are the physical properties and expected boiling points under vacuum for this compound?
Understanding the physical properties is key to designing the distillation protocol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉ClO₂ | |
| Molecular Weight | 206.71 g/mol | |
| Boiling Point (atm) | 251.5 °C @ 760 mmHg | [1][2] |
| Density | 0.991 g/cm³ | [1][2] |
| Refractive Index | 1.44 | [1][2] |
| Caption: Physical Properties of this compound. |
The boiling point decreases significantly under vacuum. The following table provides estimated boiling points at various pressures, calculated using the Clausius-Clapeyron relation.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | 120 - 125 |
| 5 | 108 - 113 |
| 2 | 93 - 98 |
| 1 | 82 - 87 |
| Caption: Estimated Boiling Points of this compound at Reduced Pressures. |
Troubleshooting Guide
This section addresses specific problems you may encounter during the vacuum distillation of this compound.
Problem 1: I cannot reach the target vacuum pressure.
-
Possible Cause 1: System Leaks. This is the most common issue in vacuum distillation.[9] Leaks often occur at ground glass joints, hose connections, or through cracked glassware.
-
Solution:
-
The "Wiggle Test": Gently move hoses and connections to see if the pressure reading changes, indicating a loose part.[10]
-
Systematic Isolation: Break the system into smaller segments. Start by connecting the vacuum gauge directly to the pump to ensure the pump itself is functioning correctly.[10]
-
Check Joints: Ensure all ground glass joints are properly sealed with a suitable vacuum grease. Do not over-grease, as this can contaminate the product.[7] A thin, transparent ring of grease is sufficient.
-
Inspect Glassware: Carefully check all glassware for hairline cracks, especially in the distilling flask, which is under thermal stress.
-
-
-
Possible Cause 2: Inefficient Vacuum Pump. The pump oil may be contaminated with volatile solvents from previous experiments, or the pump itself may require maintenance.
Problem 2: The liquid is bumping violently, even with a stir bar.
-
Possible Cause: Insufficient Bump Protection. Under vacuum, liquids can superheat and boil explosively, a phenomenon known as bumping. While a stir bar is essential, its effectiveness can be limited if the stirring is not vigorous enough or if the heat is applied too quickly. Boiling chips are ineffective under vacuum.[11]
-
Solution:
-
Use a Claisen Adapter: This piece of glassware is essential for vacuum distillations as it provides a secondary neck, preventing violent bumps from splashing over into the condenser and contaminating your distillate.[11]
-
Ensure Vigorous Stirring: Use a strong magnetic stir plate and a properly sized stir bar. The vortex should be clearly visible before and during heating.
-
Gradual Heating: Heat the distillation flask slowly and evenly. A heating mantle paired with a Variac and a lab jack for fine control is ideal.[11]
-
-
Problem 3: The distillate is coming over with a yellow or brown color.
-
Possible Cause: Thermal Decomposition. A colored distillate is a strong indicator that the compound is decomposing due to excessive heat.[9] This suggests your pot temperature is too high, which is a direct consequence of an insufficient vacuum.
-
Solution:
-
Improve the Vacuum: Stop the distillation, allow the system to cool, and troubleshoot the vacuum (see Problem 1). A lower pressure will allow the product to distill at a lower temperature, preventing decomposition.[4]
-
Reduce Heating: Lower the setting on your heating mantle. The goal is a slow, steady distillation rate of 1-2 drops per second.
-
Check for Residual Acid: Ensure the pre-distillation workup was thorough. Residual acid catalyst can promote decomposition at elevated temperatures.[7]
-
-
Distillation Troubleshooting Logic
Caption: Decision tree for troubleshooting common distillation problems.
Problem 4: My yield is significantly lower than expected.
-
Possible Cause 1: Inefficient Fractionation. If your crude mixture contains impurities with boiling points close to that of the product, a simple vacuum distillation setup may not be sufficient to separate them.
-
Solution: Insert a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser.[12] This increases the number of theoretical plates, enhancing the separation of components with close boiling points.[13][14] Note that this will require a slightly higher temperature or a better vacuum to overcome the pressure drop in the column.
-
-
Possible Cause 2: Prematurely Ending Distillation. It can be difficult to judge when the distillation is complete.
-
Solution: Monitor the temperature at the distillation head. Once the main fraction has distilled, the temperature will either drop significantly (if higher boiling impurities remain) or rise (if lower boiling impurities were present first). When the temperature is no longer stable at the product's boiling point and vapor is no longer collecting, the distillation of that fraction is likely complete.
-
-
Possible Cause 3: Hold-up in the Apparatus. A significant amount of product can be lost as a coating on the surface of a large or complex distillation apparatus.
-
Solution: For small-scale distillations (<10g), use a short-path distillation apparatus.[11] This design minimizes the surface area and travel distance for the vapor, maximizing recovery.
-
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- LookChem. (n.d.). This compound.
- Beaker & Wrench. (2025). Trouble with vacuum leaks in your distillation system? Learn how to te.
- NExT. (n.d.). Vacuum Distillation Unit Operations and Troubleshooting.
- Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
- lookchem.com. (n.d.). Cas 105484-55-7,8-CHLORO-OCTANOIC ACID ETHYL ESTER.
- Lab Society. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment.
- Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points?.
- StudySmarter. (2024). Vacuum Distillation: Setup & Advantages.
- BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements.
- Pressure Control Solutions. (2019). Vacuum Distillation issues?.
- Wikipedia. (n.d.). Vacuum distillation.
- Lisa Nichols. (2022). Vacuum Distillation [Video]. YouTube.
- NPTEL. (n.d.). Module 3 : Alkanes and Alkyl Halides.
- Wikipedia. (n.d.). Fractional distillation.
- The Chemistry Blog. (n.d.). What is Fractional Distillation?.
- Chemistry LibreTexts. (2021). 5.3: Fractional Distillation.
- Google Patents. (n.d.). CN115611740B - Production method of ethyl 8-chlorooctoate.
- Google Patents. (n.d.). CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate.
- NCERT. (n.d.). Hydrocarbons.
- Google Patents. (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
- ResearchGate. (n.d.). The thermal decomposition of ethyl chloroformate.
Sources
- 1. lookchem.com [lookchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 6. CN115611740B - A kind of production method of 8-chlorooctanoic acid ethyl ester - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. njhjchem.com [njhjchem.com]
- 10. beakerandwrench.com [beakerandwrench.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fractional distillation - Wikipedia [en.wikipedia.org]
- 14. chemicals.co.uk [chemicals.co.uk]
Technical Support Center: Ethyl 8-chlorooctanoate Purification
Welcome to the technical support center for the purification of Ethyl 8-chlorooctanoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical bifunctional molecule in their synthetic pathways. The purity of this compound is paramount for the success of subsequent reactions, ensuring high yields and predictable outcomes in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude this compound.
Part 1: Understanding the Impurity Profile
A successful purification strategy begins with understanding the potential impurities. The impurity profile is largely dictated by the synthetic route employed.
FAQ: What are the most common impurities in crude this compound?
The most common impurities arise from unreacted starting materials, catalysts, and side-products from the synthesis reaction. For instance, in a typical Fischer esterification of 8-chlorooctanoic acid with ethanol, or multi-step syntheses starting from precursors like 1,6-dihalohexanes, you can expect the following:
-
Unreacted Starting Materials: Residual 8-chlorooctanoic acid, ethanol, or precursors like 1,6-dichlorohexane and diethyl malonate.[2]
-
Acidic Residues: Catalysts such as sulfuric acid or acidic by-products.
-
Solvent Residues: Solvents used during the reaction or initial workup (e.g., toluene, dichloroethane).
-
Water: Introduced during aqueous workup steps.
-
Side-Products: Formation of ethers from ethanol or products from multi-substituted intermediates in certain synthetic routes.[2]
FAQ: Which analytical methods are best for identifying these impurities?
A multi-pronged approach is recommended for a comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and thermally stable impurities. It can effectively separate this compound from residual starting materials and many side-products, while the mass spectrometer provides structural information for identification.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying impurities.[4][5] For example, a broad peak in the ¹H NMR spectrum around 10-12 ppm would indicate the presence of a carboxylic acid impurity.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for detecting non-volatile or thermally unstable impurities that are not amenable to GC analysis.[3][6]
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the crude mixture before undertaking large-scale purification like column chromatography.[5]
Part 2: Troubleshooting and Purification Protocols
This section addresses specific purification challenges in a question-and-answer format, providing both the underlying chemical principles and step-by-step protocols.
Q1: My crude product has a low pH and a sour smell. How do I remove acidic impurities?
This is a classic sign of residual carboxylic acid (8-chlorooctanoic acid) or the acid catalyst. The most direct method is a liquid-liquid extraction using a mild aqueous base.
Causality & Rationale: An aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃), will react with the acidic impurities to form their corresponding sodium salts. These salts are highly polar and thus soluble in the aqueous phase, while the neutral, organic-soluble this compound remains in the organic layer. Using a strong base like sodium hydroxide (NaOH) is generally avoided as it can promote the hydrolysis (saponification) of the desired ester product.
Experimental Protocol: Aqueous Bicarbonate Wash
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel. A typical ratio is 1 part crude product to 5-10 parts solvent.
-
Washing: Add a saturated aqueous solution of sodium bicarbonate to the funnel. Start with a volume roughly equal to the organic layer.
-
Venting (Critical Step): Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure from the carbon dioxide gas evolved during the acid-base neutralization. Failure to vent can lead to a dangerous pressure buildup.
-
Extraction: Shake the funnel gently at first, venting frequently. Once the gas evolution subsides, shake more vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh sodium bicarbonate solution until no more gas evolution is observed.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Safety Note: While sodium bicarbonate is generally considered safe, its dust can cause mild respiratory, skin, and eye irritation.[7][8][9][10][11] Always wear appropriate personal protective equipment (PPE), including safety goggles.[7]
Caption: Workflow for removing acidic impurities.
Q2: After the aqueous wash, my product still isn't pure enough. What is the best next step for bulk purification?
For separating this compound from impurities with different boiling points, fractional distillation under reduced pressure is the method of choice.[12][13]
Causality & Rationale: Fractional distillation separates components of a liquid mixture based on differences in their boiling points.[14][15] By heating the mixture, components with lower boiling points (higher volatility) will vaporize first, travel up a fractionating column, and be collected as the distillate.[15] Performing the distillation under reduced pressure (vacuum) lowers the boiling points of all components, which is crucial for high-boiling compounds like this compound to prevent thermal decomposition at high temperatures.
Data Presentation: Boiling Points of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Notes |
| This compound | 206.71[16][17] | 251.5[1][16] | The target compound. |
| 8-chlorooctanoic acid | 178.65 | ~280 (decomposes) | Higher boiling point; should remain in the distillation flask. |
| Ethanol | 46.07 | 78.4 | Highly volatile; removed easily. |
| Diethyl Ether (solvent) | 74.12 | 34.6 | Highly volatile; removed easily. |
Experimental Protocol: Fractional Distillation Under Reduced Pressure
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the washed and dried crude product to the distillation flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly reduce the pressure to the desired level.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Equilibration: As the mixture begins to boil, observe the condensation ring rising slowly up the fractionating column. This process allows for the separation of components.[18] The temperature at the distillation head should remain low as more volatile impurities are removed.
-
Collect Fractions:
-
Fore-run: Collect the initial distillate, which will contain low-boiling impurities.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the expected boiling point of this compound at the working pressure, switch to a new receiving flask to collect the pure product.
-
Final Fraction: As the distillation nears completion, the temperature may rise again. Stop the distillation before the flask boils to dryness to avoid the concentration of potentially unstable residues.
-
-
Shutdown: Remove the heat source, allow the apparatus to cool, and then slowly and carefully re-introduce air to the system before disassembling.
Q3: I need exceptionally high purity (>99%) for my API synthesis. Distillation is insufficient. What is the ultimate purification method?
For achieving the highest levels of purity, column chromatography is the preferred technique.[4][5][19]
Causality & Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel for esters) and their solubility in a mobile phase (the eluent).[19] this compound is a moderately polar compound. By choosing an appropriate solvent system (eluent), it can be effectively separated from less polar impurities (which will elute faster) and more polar impurities (which will be more strongly retained on the silica gel).[20]
Caption: Decision tree for purification strategy.
Experimental Protocol: Silica Gel Column Chromatography
-
Select Eluent: Determine the optimal solvent system using TLC. A common starting point for esters is a mixture of hexane and ethyl acetate. The goal is to find a ratio that gives the target compound an Rf value of approximately 0.3-0.4.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent (or the less polar component, e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly under gravity or with gentle pressure.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent. Carefully add this concentrated solution to the top of the silica gel bed.
-
Elute: Add the eluent to the top of the column and begin collecting fractions from the bottom outlet. Maintain a constant flow rate.
-
Monitor Fractions: Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.
References
- Ethyl 8-chlorooctano
- Esterification, Purification and Identification of Cinnamic Acid Esters.
- Cas 105484-55-7, 8-CHLORO-OCTANOIC ACID ETHYL ESTER. lookchem. [Link]
- (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters.
- Ethyl 8-chlorooctano
- Column chrom
- Safety with Sodium Bicarbon
- How to separate ester from carboxylic acid by using chromatography?
- Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chrom
- Sodium Bicarbon
- SAFETY DATA SHEET Sodium Bicarbon
- Module 3 : Alkanes and Alkyl Halides. NPTEL Archive. [Link]
- Sodium bicarbonate MSDS. West Liberty University. [Link]
- Sodium Bicarbonate.
- Fractional distill
- What is Fractional Distill
- 5.
- Synthesis method of 8-bromoethyl octanoate.
- Hydrocarbons. NCERT. [Link]
- Preparation method of ethyl 6-oxo-8-chloro-caprylate.
Sources
- 1. lookchem.com [lookchem.com]
- 2. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 7. ehs.com [ehs.com]
- 8. laballey.com [laballey.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. westliberty.edu [westliberty.edu]
- 11. conncoll.edu [conncoll.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. archive.nptel.ac.in [archive.nptel.ac.in]
- 14. Fractional distillation - Wikipedia [en.wikipedia.org]
- 15. chemicals.co.uk [chemicals.co.uk]
- 16. Cas 105484-55-7,8-CHLORO-OCTANOIC ACID ETHYL ESTER | lookchem [lookchem.com]
- 17. This compound | C10H19ClO2 | CID 11344782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. columbia.edu [columbia.edu]
- 20. researchgate.net [researchgate.net]
Optimizing reaction temperature for Ethyl 8-chlorooctanoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 8-chlorooctanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method for preparing this compound is through the Fischer esterification of 8-chlorooctanoic acid with ethanol.[1] This reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The Fischer esterification is a reversible reaction, and to favor the formation of the ester product, an excess of the alcohol (ethanol) is typically used to shift the equilibrium.[2][3][4]
Q2: What is the underlying mechanism of the Fischer esterification in this synthesis?
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the 8-chlorooctanoic acid, which enhances the electrophilicity of the carbonyl carbon. The oxygen atom of ethanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[2][4] Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the acid catalyst.[2][3]
Q3: What are the critical parameters that influence the yield of this compound?
Several factors can significantly impact the yield of the esterification reaction:
-
Reaction Temperature: Temperature plays a crucial role in the reaction kinetics. Higher temperatures generally increase the reaction rate.[5][6] However, excessively high temperatures can lead to side reactions and decomposition of the product.
-
Catalyst Concentration: The concentration of the acid catalyst is a key parameter. A sufficient amount of catalyst is necessary to achieve a reasonable reaction rate.
-
Reactant Ratio: Using an excess of ethanol helps to drive the equilibrium towards the formation of the ester, thereby increasing the yield.[3][4]
-
Water Removal: Since water is a byproduct of the reaction, its removal from the reaction mixture can also shift the equilibrium to favor product formation.[2][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on optimizing the reaction temperature.
Issue 1: Low or No Product Yield
Possible Cause 1: Inappropriate Reaction Temperature
-
Explanation: The rate of an esterification reaction is highly dependent on temperature.[5][6] If the temperature is too low, the reaction will proceed very slowly, resulting in a low yield within a practical timeframe. Conversely, if the temperature is too high, it can lead to the degradation of the reactants or product, or promote the formation of unwanted byproducts. For instance, at elevated temperatures, elimination reactions of the starting material, 1,6-dichlorohexane (a potential precursor), can occur, leading to impurities like 1-chloro-6-hexene.[7]
-
Recommended Action: The optimal reaction temperature for the Fischer esterification of 8-chlorooctanoic acid with ethanol is typically at the reflux temperature of the reaction mixture.[1][8] This is generally around 60-85°C.[9] It is advisable to start the reaction at a moderate temperature (e.g., 70°C) and monitor the progress using a suitable analytical technique like Thin Layer Chromatography (TLC). The temperature can then be adjusted to optimize the reaction rate and yield.
Possible Cause 2: Inactive or Insufficient Catalyst
-
Explanation: The acid catalyst is essential for the reaction to proceed at a reasonable rate. If the catalyst is old, has absorbed moisture, or is used in an insufficient amount, the reaction will be slow or may not occur at all.
-
Recommended Action: Use a fresh, anhydrous strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. Ensure the catalyst is added in an appropriate catalytic amount.
Issue 2: Formation of Impurities
Possible Cause 1: High Reaction Temperature
-
Explanation: As mentioned, excessively high temperatures can lead to side reactions. For long-chain chloroalkanoic acids, high temperatures can promote intermolecular reactions or decomposition, leading to a complex mixture of products and a darker-colored reaction mixture.[5]
-
Recommended Action: Carefully control the reaction temperature and avoid overheating. A temperature range of 105°C to 120°C has been suggested as optimal to balance reaction rate and minimize side reactions in similar esterifications.[5] However, for this specific synthesis, adhering to the reflux temperature of ethanol is a good starting point.
Possible Cause 2: Presence of Water
-
Explanation: The presence of water in the reaction mixture can shift the equilibrium back towards the reactants, reducing the yield of the ester.[10] It can also interfere with the catalytic activity of some acid catalysts.
-
Recommended Action: Use anhydrous ethanol and ensure all glassware is thoroughly dried before use.[3] If feasible, employing a Dean-Stark apparatus to remove water azeotropically during the reaction can significantly improve the yield.
Experimental Workflow for Optimizing Reaction Temperature
The following diagram outlines a systematic approach to determining the optimal reaction temperature for the synthesis of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. cerritos.edu [cerritos.edu]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. The influence of temperature on reaction rate during the oleic acid esterification process with trimethylolpropane | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. mdpi.com [mdpi.com]
- 7. CN115611740B - A kind of production method of 8-chlorooctanoic acid ethyl ester - Google Patents [patents.google.com]
- 8. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]
- 9. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst and Reaction Condition Selection for Ethyl 8-chlorooctanoate
An expert-curated technical support guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for reactions involving Ethyl 8-chlorooctanoate. As a bifunctional molecule with a primary alkyl chloride and an ester group, this compound is a versatile building block. However, its reactivity profile presents unique challenges, primarily centered on the selective functionalization of the C-Cl bond and managing competing reaction pathways. This guide, structured in a question-and-answer format, provides expert insights and troubleshooting protocols to help you navigate these challenges effectively.
Section 1: Navigating Nucleophilic Substitution and Elimination Reactions
The primary alkyl chloride is a key reactive site, but its functionalization is often a competition between the desired nucleophilic substitution (SN2) and the undesired elimination (E2) pathway. Catalyst choice, in this context, extends to the selection of bases, solvents, and additives that steer the reaction toward the intended product.
FAQ 1.1: My reaction is producing significant amounts of Ethyl octenoate. How can I favor the SN2 substitution product over the E2 elimination byproduct?
Answer: The competition between SN2 and E2 pathways is governed by three primary factors: the nature of the nucleophile, the reaction temperature, and the solvent system.[1] While this compound's structure as a primary alkyl halide inherently favors the SN2 pathway, unfavorable conditions can still lead to significant elimination.[1]
Causality:
-
Nucleophile/Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) preferentially abstract a proton from the beta-carbon, promoting E2 elimination. Conversely, good nucleophiles that are weak bases (e.g., azide, cyanide, halides) favor the SN2 backside attack.[1][2]
-
Temperature: Higher temperatures provide the activation energy needed for both reactions but thermodynamically favor elimination over substitution.[2]
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) are ideal for SN2 reactions. They solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare," increasing its reactivity.[2][3]
Troubleshooting Strategies:
| Parameter | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Nucleophile/Base | Use a good nucleophile that is a weak base (e.g., N₃⁻, CN⁻, I⁻).[1] | Use a strong, sterically hindered base (e.g., t-BuOK). | Weak bases are poor proton abstractors, while bulky bases are sterically impeded from backside attack. |
| Temperature | Use the lowest effective temperature. | Use elevated temperatures. | Elimination has a higher activation energy and is entropically favored.[2] |
| Solvent | Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile).[3] | Use a less polar or protic solvent. | Polar aprotic solvents enhance nucleophilicity for the SN2 pathway. |
graph "SN2_vs_E2_Decision_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124"];// Node Definitions start [label="Starting Conditions:\nthis compound", fillcolor="#4285F4"]; nucleophile [label="Choice of Nucleophile / Base", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; good_nu [label="Good Nucleophile\n(e.g., NaN₃, NaCN)", fillcolor="#34A853"]; strong_base [label="Strong, Bulky Base\n(e.g., t-BuOK)", fillcolor="#EA4335"]; temperature [label="Reaction\nTemperature", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; low_temp [label="Low Temperature", fillcolor="#34A853"]; high_temp [label="High Temperature", fillcolor="#EA4335"]; sn2_product [label="Major Product:\nSɴ2 Substitution", shape=ellipse, style=filled, fillcolor="#34A853"]; e2_product [label="Major Product:\nE2 Elimination", shape=ellipse, style=filled, fillcolor="#EA4335"];
// Edges start -> nucleophile; nucleophile -> good_nu [label=" Weak Base"]; nucleophile -> strong_base [label=" Strong Base"]; good_nu -> temperature; temperature -> low_temp [label=" Low"]; temperature -> high_temp [label=" High"]; low_temp -> sn2_product; high_temp -> e2_product; strong_base -> e2_product; }
Caption: Decision pathway for favoring SN2 vs. E2 reactions.
FAQ 1.2: My nucleophilic substitution reaction is extremely slow. How can I increase the reaction rate without promoting elimination?
Answer: The C-Cl bond is significantly less reactive than C-Br or C-I bonds in SN2 reactions due to the stronger bond energy and poorer leaving group ability of the chloride ion.[4][5] To accelerate the reaction, you can employ an in situ catalyst to convert the alkyl chloride to a more reactive intermediate.
Recommended Protocol: Finkelstein Reaction Catalysis The Finkelstein reaction involves using a catalytic amount of an iodide salt (e.g., sodium iodide or potassium iodide) in a suitable solvent like acetone or DMF.[4] The iodide ion is an excellent nucleophile that displaces the chloride to form the more reactive Ethyl 8-iodooctanoate in situ. Your desired nucleophile then displaces the iodide, which is an exceptional leaving group. The equilibrium is driven forward because sodium chloride is insoluble in acetone and precipitates out of the reaction mixture.
Experimental Protocol: Catalytic Iodide for Azide Substitution
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetone.
-
Catalyst Addition: Add sodium iodide (0.1-0.2 eq.) and sodium azide (1.5 eq.).
-
Reaction: Stir the mixture at reflux. The formation of a white precipitate (NaCl) indicates the reaction is proceeding. Monitor progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature and filter to remove the precipitated salts.[4] Evaporate the acetone under reduced pressure.
-
Purification: The crude product can be purified via standard extraction with diethyl ether and water, followed by drying and concentration.[2]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
While less reactive than their bromo- or iodo- counterparts, alkyl chlorides can participate in cross-coupling reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation). Success hinges critically on using a highly active catalyst system capable of activating the robust C-Cl bond.
FAQ 2.1: I want to perform a Suzuki-Miyaura coupling with an arylboronic acid. What is a reliable starting catalyst system for this compound?
Answer: Standard palladium catalysts used for aryl halides are often ineffective for alkyl chlorides. The rate-limiting step is the oxidative addition of the C-Cl bond to the Pd(0) center, which requires a highly electron-rich and sterically bulky phosphine ligand to promote the reaction.
Expert Recommendation: For primary alkyl chlorides, catalyst systems using palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ combined with bulky, electron-rich phosphine ligands are required. Buchwald's SPhos or RuPhos ligands are excellent starting points.
Key Components of the Catalyst System:
-
Palladium Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is a common Pd(0) source.
-
Ligand: RuPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the difficult oxidative addition step.[6]
-
Base: A non-nucleophilic base is essential to activate the boronic acid. Finely powdered potassium phosphate (K₃PO₄) is a reliable choice.[6]
-
Solvent: Anhydrous, degassed polar aprotic solvents like 1,4-dioxane or toluene are typically used.[6]
Troubleshooting Table: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst. | Use a fresh palladium precursor and high-purity ligand. Ensure all solvents are rigorously degassed to prevent catalyst oxidation. |
| Inefficient oxidative addition. | Increase reaction temperature. Switch to a more electron-rich ligand (e.g., SPhos, BrettPhos). | |
| Inappropriate base. | The base is crucial for activating the boronic acid.[6] Screen different bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered. | |
| Significant Protodeboronation | Presence of water. | Use anhydrous solvents and reagents. Consider using a more stable boronic ester (e.g., pinacol ester). |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and the reaction mixture. Maintain a strict inert atmosphere (Argon or Nitrogen). |
Section 3: Managing Reactions at the Ester Functional Group
The ester group in this compound is another reactive handle, but reactions at this site must be planned carefully to avoid unintended reactions at the alkyl chloride terminus.
FAQ 3.1: I am attempting a Grignard reaction, but my yield is low and I'm observing a high-molecular-weight byproduct. What is happening?
Answer: This is a classic issue when using organometallic reagents with bifunctional substrates. You are likely observing a significant amount of Wurtz-type coupling.[7] The Grignard reagent (R-MgX) is not only a nucleophile that can attack the ester carbonyl (desired reaction) but also a strong base and a coupling partner for the alkyl chloride (side reaction).
Competing Reaction Pathways:
-
Desired Reaction: Two equivalents of the Grignard reagent add to the ester carbonyl to form a tertiary alcohol.
-
Wurtz-Type Coupling: The Grignard reagent attacks the electrophilic carbon of the C-Cl bond, displacing the chloride and forming a C-C bond. This results in a longer-chain ester byproduct.[7]
-
Enolization: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ester, which quenches the reagent and reduces yield.[7]
Mitigation Strategies:
-
Low Temperature: Maintain a very low reaction temperature (e.g., -78 °C to 0 °C). Grignard addition to the ester is generally faster at low temperatures than the Wurtz coupling reaction.[7]
-
Slow Addition (Inverse Addition): Add the this compound solution dropwise to the Grignard reagent. This maintains a low concentration of the alkyl halide, favoring the desired attack at the ester carbonyl over the intermolecular coupling.[7]
Caption: Recommended workflow for minimizing side reactions in Grignard additions.
References
- Technical Support Center: Catalyst Selection for Efficient Ethyl 8-Bromooctano
- Technical Support Center: Ethyl 8-bromooctanoate Nucleophilic Substitution. Benchchem.
- Technical Support Center: Grignard Reaction with Ethyl 8-bromooctano
- The Williamson Ether Synthesis. University of Calgary.
- Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
- Application Note: Williamson Ether Synthesis of Ethyl 8-alkoxyoctano
- Minimizing elimination byproducts in reactions of Ethyl 8-bromooctano
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters.
- Williamson Ether Synthesis.
- A Comparative Analysis of the Reactivity of Ethyl 8-bromooctanoate and Ethyl 8-iodooctanoate in Nucleophilic Substitution Reactions. Benchchem.
- Reactions of alkyl halides - an overview. Chemistry LibreTexts.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion rates in Ethyl 8-chlorooctanoate reactions
Welcome to the technical support center for Ethyl 8-chlorooctanoate (E8CO). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. As a primary alkyl chloride, E8CO is an excellent substrate for bimolecular nucleophilic substitution (S\N2) reactions, making it a valuable intermediate in organic synthesis.[1][2][3] However, achieving high conversion rates requires a nuanced understanding of the underlying reaction kinetics and potential side reactions.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Core Principles: The S\N2 Pathway and Its Competitor, E2 Elimination
Reactions with this compound are a constant competition between two primary pathways: the desired S\N2 substitution and the undesired E2 elimination.[4] As a primary alkyl halide, E8CO is sterically unhindered, which strongly favors the S\N2 mechanism.[5][6] However, poor experimental design can inadvertently promote the E2 pathway, leading to the formation of ethyl octenoate isomers and a corresponding drop in the yield of your desired product. Understanding the factors that govern this balance is the first step in troubleshooting.
Caption: Key factors influencing the S\N2 vs. E2 reaction pathways.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so much slower than with Ethyl 8-bromooctanoate?
A1: The difference in reactivity is due to the leaving group ability of the halide. The carbon-chlorine (C-Cl) bond (~338 kJ/mol) is significantly stronger than the carbon-bromine (C-Br) bond (~285 kJ/mol).[7] Consequently, more energy is required to break the C-Cl bond during the rate-determining step of the S\N2 reaction, resulting in a slower reaction rate. Bromide is a weaker base than chloride, making it a more stable, and therefore better, leaving group.[7] For many applications, it is beneficial to first convert the chloride to the more reactive Ethyl 8-iodooctanoate in situ.
Q2: What is the most common side product and how can I detect it?
A2: The most common side product is a mixture of ethyl octenoate isomers, resulting from a competing E2 elimination reaction.[4] This is especially prevalent when using strong, sterically hindered bases or high reaction temperatures.[4] These isomers can be detected by GC-MS, where they will have a lower molecular weight than your starting material, or by ¹H NMR, where you will observe characteristic signals for vinyl protons in the δ 5-6 ppm region.
Q3: Is it critical to use anhydrous (dry) solvents?
A3: Yes, for many S\N2 reactions, it is highly critical. Water is a protic solvent that can solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.[4][8] Furthermore, in reactions involving strong bases (like NaH to form an alkoxide), water will quench the base and inhibit the reaction entirely. For the Finkelstein reaction, using dry acetone is essential to prevent the reverse reaction and ensure the sodium chloride or bromide byproduct precipitates effectively.[9]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is the most common and immediate method for monitoring reaction progress.[4][10] Co-spot your starting material alongside the reaction mixture to track its consumption. For more quantitative analysis, gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) are excellent methods to determine the ratio of starting material to product and to detect any side products.[7]
Systematic Troubleshooting Guide
This guide is structured as a logical workflow to diagnose and solve common issues leading to low conversion rates.
Caption: A troubleshooting workflow for low conversion rates.
Problem 1: Reaction is sluggish or stalls with minimal product formation.
If your reaction shows very little consumption of the starting material over an extended period, the activation energy for the S\N2 pathway is likely too high under your current conditions.
-
Potential Cause A: Poor Leaving Group Ability of Chloride
-
Explanation: As discussed, the C-Cl bond is strong, making chloride a relatively poor leaving group compared to bromide or iodide.[7] This is often the primary bottleneck in reactions with E8CO.
-
Solution: Convert the chloride to the much more reactive iodide in situ using a catalytic or stoichiometric amount of sodium iodide (NaI) in acetone. This is known as the Finkelstein reaction.[11][12] The iodide is a superior leaving group, and the reaction is driven to completion by the precipitation of NaCl from the acetone solvent.[6][9][11]
-
Actionable Protocol: See Protocol 1: High-Yield Synthesis of Ethyl 8-iodooctanoate via Finkelstein Reaction below.
-
-
Potential Cause B: Inappropriate Solvent Choice
-
Explanation: The choice of solvent is critical for S\N2 reactions. Polar aprotic solvents like DMF, DMSO, or acetone are ideal because they solvate the counter-ion (e.g., Na⁺) but leave the nucleophile relatively "naked" and highly reactive.[5][11][13] Protic solvents (e.g., ethanol, water) form a solvent shell around the nucleophile via hydrogen bonding, stabilizing it and reducing its nucleophilicity.[4]
-
Solution: Switch from a protic or non-polar solvent to a polar aprotic solvent.
-
| Solvent Type | Examples | Effect on S\N2 Rate |
| Recommended | ||
| Polar Aprotic | DMF, DMSO, Acetone | Excellent: Solvates cation, leaves nucleophile highly reactive.[11][13] |
| Not Recommended | ||
| Polar Protic | Water, Ethanol, Methanol | Poor: Solvates and deactivates the nucleophile.[4] |
| Non-Polar | Hexane, Toluene | Poor: Reagents often have low solubility. |
-
Potential Cause C: Insufficient Nucleophile Strength
-
Explanation: The rate of an S\N2 reaction is directly proportional to the concentration and strength of the nucleophile.[1] A weak nucleophile will react very slowly with a primary chloride.
-
Solution: Ensure your nucleophile is sufficiently strong. Good, non-basic nucleophiles for substitution include N₃⁻, CN⁻, I⁻, and RS⁻.[4] If you are performing a Williamson ether synthesis, ensure the parent alcohol is fully deprotonated to its more nucleophilic alkoxide form using a strong base like sodium hydride (NaH) in an aprotic solvent like THF.[4][14]
-
Problem 2: Significant formation of an elimination byproduct is observed.
If you observe good consumption of your starting material but a low yield of the desired product along with the appearance of a new, less polar spot on TLC, you are likely promoting the E2 elimination pathway.
-
Potential Cause A: Nucleophile is too Basic or Sterically Hindered
-
Explanation: All nucleophiles are also bases, and vice-versa. Strong, bulky bases, such as potassium tert-butoxide (KOtBu), are sterically hindered from attacking the carbon atom (S\N2 pathway) and will preferentially act as a base, abstracting a proton from the beta-carbon and leading to elimination (E2 pathway).[4]
-
Solution: Switch to a smaller, less basic nucleophile if your synthesis allows.
-
| Nucleophile / Base | Primary Function | Predominant Reaction with E8CO |
| NaN₃ (Sodium Azide) | Good Nucleophile | S\N2 [4] |
| NaCN (Sodium Cyanide) | Good Nucleophile | S\N2 [4] |
| CH₃ONa (Sodium Methoxide) | Strong Base/Nuc | S\N2 (low temp) / E2 (high temp)[4] |
| KOtBu (Potassium t-butoxide) | Strong, Bulky Base | E2 [4] |
-
Potential Cause B: Reaction Temperature is Too High
-
Explanation: Elimination reactions often have a higher activation energy than substitution reactions and are favored by higher temperatures.[4]
-
Solution: Lower the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature (e.g., room temperature or 40-50 °C) than to force it to completion quickly at a high temperature (e.g., >80 °C).
-
Experimental Protocols
Protocol 1: High-Yield Conversion of E8CO to Ethyl 8-iodooctanoate (Finkelstein Reaction)
This protocol provides a robust method for converting the less reactive chloride to the highly reactive iodide, which can then be used directly in a subsequent reaction.
-
Objective: To synthesize Ethyl 8-iodooctanoate from this compound.
-
Materials:
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in anhydrous acetone.
-
Add anhydrous sodium iodide to the solution.
-
Heat the mixture to reflux (approx. 56 °C) with vigorous stirring.[16]
-
A white precipitate of sodium chloride (NaCl) should begin to form, driving the reaction forward.[11]
-
Monitor the reaction by TLC or GC until the starting material is fully consumed (typically 12-18 hours).[16]
-
Cool the mixture to room temperature and filter to remove the precipitated NaCl.
-
Evaporate the acetone from the filtrate under reduced pressure. The resulting crude Ethyl 8-iodooctanoate is often of sufficient purity to be used directly in the next step.
-
Protocol 2: Optimized S\N2 Reaction with Sodium Azide
This protocol is a general example of an S\N2 reaction designed to minimize elimination.
-
Objective: To synthesize Ethyl 8-azidooctanoate with minimal byproduct formation.[4]
-
Materials:
-
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).[4] Avoid high temperatures.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and extract three times with diethyl ether.[4]
-
Combine the organic layers and wash with water and then brine to remove residual DMF.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[4]
-
Purify by column chromatography if necessary.
-
References
- Wikipedia. Finkelstein reaction. [Link]
- Assignment Help. Factors Affecting Nucleophilic Substitution, Alkyl halides. [Link]
- S
- BYJU'S. Finkelstein Reaction. [Link]
- Chemistry LibreTexts. 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
- Vedantu. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. [Link]
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. [Link]
- Chemistry LibreTexts.
- Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
- University of Rochester, Department of Chemistry. How To: Improve Yield. [Link]
- LookChem.
- MDPI.
- University of Colorado Denver. The Williamson Ether Synthesis. [Link]
- Widener University. The Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
- PubChem - NIH.
- Google Patents.
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
Sources
- 1. ocw.uci.edu [ocw.uci.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. expertsmind.com [expertsmind.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 9. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 10. benchchem.com [benchchem.com]
- 11. Finkelstein reaction - Wikipedia [en.wikipedia.org]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
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- 16. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]
Preventing decomposition of Ethyl 8-chlorooctanoate during storage
Technical Support Center: Ethyl 8-chlorooctanoate
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you prevent, diagnose, and resolve issues related to its decomposition during storage.
Troubleshooting Guide: Diagnosing and Resolving Decomposition
This section addresses specific issues you may encounter, providing a logical framework for identifying the root cause and implementing corrective actions.
Issue 1: Decreased Purity Observed in GC or LC-MS Analysis
Q: My latest analysis shows a significant decrease in the purity of my this compound sample, with new peaks appearing. What is the likely cause and how do I fix it?
A: A decrease in purity with the emergence of new analytical peaks is a classic sign of chemical decomposition. For this compound, the most probable cause is hydrolysis of the ester functional group.
Causality: The ester linkage in this compound is susceptible to attack by water molecules, a reaction known as hydrolysis.[1][2] This reaction, which can be catalyzed by trace amounts of acid or base, cleaves the ester into 8-chlorooctanoic acid and ethanol.[3] The introduction of atmospheric moisture into the storage container is the most common trigger for this process.[4][5]
Troubleshooting Protocol:
-
Confirm Identity of Impurities:
-
Analyze the degraded sample using GC-MS or LC-MS/MS.
-
Look for masses corresponding to the expected hydrolysis products:
-
8-chlorooctanoic acid: [M-H]⁻ at m/z 177.05 or [M+H]⁺ at m/z 179.07.
-
Ethanol: This is highly volatile and may be difficult to detect depending on your method.
-
-
-
Inspect Storage & Handling Procedures:
-
Container Seal: Was the container cap securely tightened? Was a PTFE-lined cap used to ensure an inert seal?
-
Headspace: Was the bottle frequently opened? A large headspace in a partially used bottle increases the amount of trapped atmospheric moisture.
-
Handling: Was the bottle allowed to warm to ambient temperature before opening? Opening a cold container can cause moisture from the air to condense inside, directly contaminating the reagent.[6]
-
-
Implement Corrective Actions:
-
Use an Inert Atmosphere: For long-term storage, purge the headspace of the container with an inert gas like argon or nitrogen before sealing.[6] This displaces both moisture and oxygen.
-
Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the risk of contaminating the entire stock with each use.
-
Use a Desiccator: Store containers within a desiccator to provide an additional layer of protection against ambient humidity.[6]
-
Issue 2: Sample Has Developed a Noticeably Acidic pH
Q: I dissolved a small amount of my stored this compound in a neutral solvent, and the solution is now acidic. Why did this happen?
A: The development of acidity is a direct consequence of decomposition. There are two primary pathways that produce acidic byproducts.
Causality:
-
Hydrolysis: As discussed previously, hydrolysis produces 8-chlorooctanoic acid, which will lower the pH of the solution.[2]
-
Dehydrochlorination: Though less common under typical storage conditions, the alkyl chloride moiety can undergo elimination of hydrogen chloride (HCl), especially if exposed to heat or catalytic impurities. The resulting HCl is a strong acid that can also catalyze further ester hydrolysis, creating a cascading degradation loop.
The workflow below illustrates how to diagnose the source of degradation.
Frequently Asked Questions (FAQs) on Storage
This section provides answers to common questions regarding the optimal storage and handling of this compound.
Q1: What are the primary decomposition pathways for this compound?
A: The two main decomposition pathways are hydrolysis of the ester bond and dehydrochlorination of the alkyl chloride chain. Hydrolysis is typically the more significant concern under standard storage conditions.
The diagram below illustrates these two chemical reactions.
Sources
- 1. carbodiimide.com [carbodiimide.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
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- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating Byproduct Identification in Ethyl 8-Chlorooctanoate Reactions by NMR
Welcome to the technical support center for the analysis of Ethyl 8-Chlorooctanoate and its associated reactions. As researchers and drug development professionals, the unambiguous identification of reaction components is paramount to ensuring the purity, efficacy, and safety of your synthesized molecules. This guide is designed to provide you with troubleshooting strategies and in-depth answers to common challenges encountered when using Nuclear Magnetic Resonance (NMR) spectroscopy to identify byproducts in reactions involving this compound.
Introduction: The Challenge of Byproduct Identification
This compound is a versatile linear ester, but its reactivity at both the ester and the terminal chloride can lead to a variety of side products. Distinguishing between the desired product and structurally similar byproducts can be challenging due to the overlapping signals in the aliphatic region of the NMR spectrum. This guide will equip you with the knowledge to confidently identify these byproducts and troubleshoot your NMR data.
Common Byproducts and Their NMR Fingerprints
Several common byproducts can arise during the synthesis and subsequent reactions of this compound. Understanding their characteristic NMR signals is the first step in identifying them in your reaction mixture.
Hydrolysis: 8-Chlorooctanoic Acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a frequent side reaction, especially in the presence of water under acidic or basic conditions.
-
¹H NMR: The most telling sign of hydrolysis is the disappearance of the characteristic quartet and triplet of the ethyl group and the appearance of a broad singlet for the carboxylic acid proton, typically above 10 ppm.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will shift slightly compared to the ester, and the signals for the ethyl group carbons will be absent.
Elimination: Ethyl oct-7-enoate
Under basic conditions, an E2 elimination reaction can compete with SN2 substitution, leading to the formation of an alkene.
-
¹H NMR: The key indicators are the appearance of signals in the olefinic region (typically 5-6 ppm) corresponding to the protons on the double bond.
-
¹³C NMR: Look for two new signals in the downfield region (around 114-140 ppm) corresponding to the sp² hybridized carbons of the double bond.
Incomplete Reaction/Starting Material Carryover
In syntheses starting from 1,6-dichlorohexane and diethyl malonate, several intermediates and byproducts of that initial reaction can be present.
-
Diethyl 2-(6-chlorohexyl)malonate: This key intermediate will show a characteristic triplet for the methine proton of the malonate group around 3.3-3.4 ppm.
-
1,6-dichlorohexane: If present, it will exhibit a characteristic triplet for the two equivalent methylene groups attached to the chlorine atoms around 3.5-3.6 ppm.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you might encounter during your NMR analysis in a practical question-and-answer format.
Q1: I see a broad singlet around 10-12 ppm in my ¹H NMR spectrum. What could it be?
A1: A broad singlet in this region is highly indicative of a carboxylic acid proton. This suggests that your this compound has undergone at least partial hydrolysis to 8-chlorooctanoic acid. To confirm, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The broad singlet should disappear or significantly decrease in intensity as the acidic proton exchanges with deuterium.
Q2: My ¹H NMR spectrum shows complex signals between 5 and 6 ppm that I wasn't expecting.
A2: The appearance of signals in this region strongly suggests the presence of a carbon-carbon double bond, likely from an elimination byproduct such as ethyl oct-7-enoate. The multiplicity of these signals can help confirm the structure. For ethyl oct-7-enoate, you would expect to see multiplets corresponding to the vinylic protons. A ¹³C NMR spectrum would show two signals in the 110-140 ppm range, confirming the presence of the alkene.
Q3: The integration of the triplet at ~3.5 ppm in my ¹H NMR spectrum is higher than expected for my product.
A3: The triplet around 3.5 ppm corresponds to the methylene group adjacent to the chlorine atom (-CH₂Cl). If its integration is unexpectedly high, it could indicate the presence of unreacted 1,6-dichlorohexane, which has a similar chemical shift for its terminal methylene groups. To differentiate, look for the other signals of your target molecule and check if their integrations are proportionally lower. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis can also help to confirm the presence of this more volatile starting material.
Q4: I see a triplet around 3.3 ppm that I can't assign to my product or starting materials.
A4: A triplet in this region could be the methine proton of a malonic ester derivative, such as diethyl 2-(6-chlorohexyl)malonate, a potential intermediate if you are synthesizing this compound from diethyl malonate. A 2D NMR experiment like a COSY (Correlation Spectroscopy) would show a correlation between this triplet and the adjacent methylene protons of the hexyl chain. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would show a correlation between this proton signal and a carbon signal around 50-55 ppm.
Advanced NMR Techniques for Byproduct Identification
When 1D NMR spectra are ambiguous, 2D NMR techniques can provide the necessary resolution and connectivity information to definitively identify byproducts.
DEPT (Distortionless Enhancement by Polarization Transfer)
A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the crowded aliphatic region of the ¹³C NMR spectrum.
-
DEPT-90: Only CH (methine) carbons will appear.
-
DEPT-135: CH and CH₃ carbons will give positive signals, while CH₂ carbons will give negative signals.
This technique is invaluable for confirming the presence of the methine carbon in malonate-derived byproducts or identifying the vinylic CH in elimination byproducts.
COSY (Correlation Spectroscopy)
This ¹H-¹H correlation experiment shows which protons are coupled to each other. It is extremely useful for tracing the carbon skeleton of your main product and any byproducts. Cross-peaks in the COSY spectrum connect signals from protons that are on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence)
This 2D experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This is a powerful tool for unambiguously assigning both the ¹H and ¹³C spectra, especially when dealing with overlapping signals.
Visualizing Reaction Pathways and Byproducts
The following diagrams illustrate the main reaction pathways and the formation of common byproducts.
Caption: Potential reaction pathways and byproduct formation.
Experimental Protocols
Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your reaction mixture for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use a deuterated solvent that completely dissolves your sample. Chloroform-d (CDCl₃) is a common choice for these types of compounds.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean 5 mm NMR tube.
-
Internal Standard: For accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).
D₂O Exchange Experiment
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake gently to mix.
-
Re-acquire the ¹H NMR spectrum and look for the disappearance of any broad, exchangeable proton signals.
Data Summary Table
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its common byproducts. These values are approximate and can be influenced by the solvent and other factors.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | 4.12 (q, 2H), 3.53 (t, 2H), 2.29 (t, 2H), 1.25 (t, 3H) | 173.8 (C=O), 60.3 (-OCH₂-), 45.1 (-CH₂Cl), 14.3 (-CH₃) |
| 8-Chlorooctanoic Acid | >10 (br s, 1H), 3.53 (t, 2H), 2.35 (t, 2H) | >175 (C=O), 45.0 (-CH₂Cl), 34.0 (-CH₂COOH) |
| Ethyl oct-7-enoate | 5.8 (m, 1H), 4.9 (m, 2H), 4.12 (q, 2H), 2.28 (t, 2H) | ~139 (=CH-), ~114 (=CH₂), 173.8 (C=O), 60.3 (-OCH₂-) |
| Diethyl 2-(6-chlorohexyl)malonate | 4.20 (q, 4H), 3.53 (t, 2H), 3.34 (t, 1H), 1.28 (t, 6H) | 169.5 (C=O), 61.4 (-OCH₂-), 51.5 (-CH-), 45.0 (-CH₂Cl) |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting NMR spectra of this compound reactions.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Overcoming poor solubility of reagents in Ethyl 8-chlorooctanoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 8-chlorooctanoate. This valuable bifunctional molecule serves as a key intermediate in the production of pharmaceuticals and specialty chemicals.[1][2] A frequent challenge encountered during its synthesis is the poor solubility of reagents, which can lead to low yields, slow reaction rates, and purification difficulties.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these solubility-related hurdles.
Frequently Asked Questions (FAQs)
Q1: My reaction to form this compound from Sodium 8-chlorooctanoate and an ethyl halide is showing very low conversion. What is the likely cause?
A: The most common culprit is poor solubility of the sodium carboxylate salt in the organic solvent required for the ethyl halide. Sodium salts of carboxylic acids, especially those with longer alkyl chains, are highly polar and ionic, exhibiting very low solubility in typical non-polar or moderately polar organic solvents like toluene, hexane, or even THF.[3][4] This immiscibility prevents the reacting species from interacting, thus stalling the reaction.[5] Simply heating and stirring a two-phase mixture of this nature can result in virtually no product formation, even after extended periods.[5]
Q2: I've heard about "Phase-Transfer Catalysis." How can this technique solve my solubility problem?
A: Phase-Transfer Catalysis (PTC) is a powerful technique designed specifically for situations where reactants are in different, immiscible phases (e.g., a solid salt and an organic liquid).[6][7] The catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile (in this case, the 8-chlorooctanoate anion) from its native phase (solid or aqueous) into the organic phase where the electrophile (the ethyl halide) resides.[5][8] This transfer overcomes the solubility barrier, allowing the reaction to proceed at a much faster rate.[9]
Q3: Besides PTC, are there other strategies to improve reagent solubility?
A: Yes. While PTC is often the most effective solution, other methods can be employed:
-
Co-solvent Systems: Using a mixture of solvents can enhance the solubility of the salt. For instance, adding a small amount of a polar protic solvent like ethanol might increase the concentration of the dissolved salt, though this can also lead to side reactions.
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent at dissolving salts.[3] Performing the reaction in a homogenous solution using one of these solvents can be very effective. However, their high boiling points can make product isolation more challenging, and they are often more expensive and difficult to handle than other solvents.[5]
-
Alternative Reagents: Instead of starting from the sodium salt, one could use 8-chlorooctanoic acid and perform a Fischer esterification with ethanol using an acid catalyst like sulfuric acid.[10][11][12] This method proceeds in a homogenous solution but requires acidic conditions and often the removal of water to drive the reaction to completion.[11]
Troubleshooting Guide: Low Yield & Slow Reaction Rate
If you are experiencing low yields or a stalled reaction, follow this troubleshooting workflow to diagnose and solve the problem.
Logical Troubleshooting Workflow```dot
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// Edges Start -> CheckReagents; CheckReagents -> CheckConditions [label="Reagents OK"]; CheckConditions -> SolubilityIssue [label="Conditions OK"]; SolubilityIssue -> SolutionPTC [label="Immiscibility Confirmed"]; SolubilityIssue -> SolutionSolvent [label="Immiscibility Confirmed"]; SolutionPTC -> Success; SolutionSolvent -> Success; }
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Table 1: Comparison of Common Phase-Transfer Catalysts
| Catalyst Name | Abbreviation | Structure | Key Advantages | Typical Loading |
| Tetrabutylammonium Bromide | TBAB | (CH₃CH₂CH₂CH₂)₄N⁺Br⁻ | Common, effective, thermally stable. | 1-5 mol% |
| Tetrabutylammonium Hydrogen Sulfate | TBAHS | (CH₃CH₂CH₂CH₂)₄N⁺HSO₄⁻ | Useful in both neutral and basic conditions. | 1-5 mol% |
| Aliquat® 336 (Tricaprylmethylammonium chloride) | - | [CH₃(CH₂)₇]₃N⁺CH₃Cl⁻ | Very high organophilicity, excellent for non-polar solvents, thermally robust. | 1-5 mol% |
| Hexadecyltributylphosphonium Bromide | - | [CH₃(CH₂)₁₅]P⁺(CH₂CH₂CH₂CH₃)₃Br⁻ | Phosphonium salts offer higher thermal stability than ammonium salts. [9] | 1-5 mol% |
Experimental Protocol: PTC Synthesis of this compound
-
Reagent Preparation:
-
Prepare Sodium 8-chlorooctanoate by reacting 8-chlorooctanoic acid with one equivalent of sodium hydroxide or sodium carbonate in an appropriate solvent (e.g., water or ethanol) and drying the resulting salt thoroughly under vacuum.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Sodium 8-chlorooctanoate (1.0 eq), a non-polar organic solvent (e.g., Toluene, 3-5 mL per mmol of salt), and the phase-transfer catalyst (e.g., TBAB, 0.05 eq).
-
Add ethyl bromide or ethyl iodide (1.1 - 1.5 eq).
-
-
Reaction Execution:
-
Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) with vigorous stirring. Vigorous agitation is crucial to maximize the interfacial surface area between the phases. [8] * Monitor the reaction progress by TLC or GC analysis. The reaction is often complete within 2-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salt byproduct (e.g., NaBr).
-
Wash the filtrate with water to remove any remaining catalyst.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield pure this compound.
-
Solution B: Alternative Synthesis via Fischer Esterification
This method avoids solubility issues by starting with the carboxylic acid, which is soluble in excess alcohol. It is a classic and reliable method, particularly if the sodium salt is not readily available. [10][12]
Experimental Protocol: Fischer Esterification
-
Reaction Setup:
-
In a round-bottom flask, dissolve 8-chlorooctanoic acid (1.0 eq) in a large excess of absolute ethanol (5-10 eq), which acts as both reactant and solvent.
-
-
Catalyst Addition:
-
While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3% of the acid's mass).
-
-
Reaction Execution:
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3-5 hours. To drive the equilibrium towards the product, a Dean-Stark trap can be used with a co-solvent like toluene to remove the water byproduct. [11] * Monitor the disappearance of the starting carboxylic acid by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether.
-
Carefully wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation.
-
By understanding the root cause of poor reagent solubility and applying the appropriate technique, such as phase-transfer catalysis or Fischer esterification, researchers can reliably and efficiently synthesize this compound.
References
- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.
- Dalal Institute. (n.d.). Phase Transfer Catalysis.
- PTC Organics Inc. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development.
- Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Hennis, H. E., Thompson, L. R., & Long, J. P. (1967). Esters from the Reactions of Alkyl Halides and Salts of Carboxylic Acids. Comprehensive Study of Amine Catalysis. Industrial & Engineering Chemistry Product Research and Development, 6(3), 193–197.
- Hirao, T., et al. (1981). Phase Transfer Catalysis for Preparation and Alkylation of Ethyl 1,3-Dithiane-2-carboxylate. Synthetic Communications, 11(4), 309-314.
- Slideshare. (n.d.). Phase transfer catalysis.
- Google Patents. (1998). Esterification of carboxylic acid salts. (US5777151A).
- OperaChem. (2023). Phase transfer catalysis (PTC).
- St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION.
- Quora. (2015). What different methods are there for manufacturing esters in the lab?
- Google Patents. (2012). Preparation method of ethyl 6-oxo-8-chloro-caprylate. (CN102731307B).
- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. 3(1).
- Ding, Z., & Zhang, H. (2023). Synthesis of 6-Hydroxy-8-chlorooctanoate Ethyl Ester by Chemoenzymatic Method. Molecules, 28(14), 5488.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. 3(1).
- Quora. (2016). Why is sodium carboxylate salt so soluble?
- Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. 18(8), 5038–5049.
- Google Patents. (2024). Production method of ethyl 8-chlorooctoate. (CN115611740B).
- Google Patents. (2009). A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate. (CN100593534C).
- ResearchGate. (n.d.). Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1.13.
- Google Patents. (2021). Synthesis method of 8-bromoethyl octanoate. (CN113087623A).
- LookChem. (n.d.). This compound.
- ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts...
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Technical Support Center: High-Throughput Screening for Optimizing Ethyl 8-Chlorooctanoate Reactions
Welcome to the technical support center for high-throughput screening (HTS) of reactions involving Ethyl 8-chlorooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the successful optimization of your chemical transformations.
Introduction to HTS for this compound Reactions
This compound is a versatile bifunctional molecule, valuable as a building block in the synthesis of more complex organic structures, including pharmaceuticals and agrochemicals.[1] High-throughput screening (HTS) offers a powerful methodology to rapidly explore a vast array of reaction conditions, enabling the efficient identification of optimal parameters for yield, purity, and reaction time.[2] This approach moves beyond traditional one-variable-at-a-time experimentation to a more holistic and data-driven process.[3]
However, the transition from benchtop synthesis to an automated HTS workflow introduces unique challenges. This guide will address common issues encountered during the HTS process for reactions of this compound, with a focus on nucleophilic substitution, the most common transformation for this substrate.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your HTS campaigns.
Low or No Product Conversion
Question: My HTS results show consistently low or no conversion of this compound across most wells. What are the likely causes and how can I troubleshoot this?
Answer: Low or no conversion in an HTS setting can be attributed to several factors, ranging from reagent stability to suboptimal reaction conditions. A systematic approach is necessary to diagnose the issue.
Potential Causes and Solutions:
-
Reagent Quality and Stability:
-
This compound: While relatively stable, it's crucial to ensure its purity. Contaminants can inhibit the reaction. Consider repurifying your starting material if it has been stored for an extended period.
-
Nucleophile/Base Instability: Many nucleophiles and bases can be sensitive to air and moisture. In an automated HTS setup, where reagents may be exposed to the environment for longer periods, degradation can be a significant issue.
-
Solution: Prepare fresh solutions of nucleophiles and bases before each HTS run. If possible, use an inert atmosphere in your liquid handling system.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: Nucleophilic substitution reactions of primary alkyl halides like this compound often require heating to proceed at a reasonable rate.[4] Room temperature screening may not be sufficient.
-
Solution: Incorporate temperature as a variable in your HTS design. Screen a range of temperatures (e.g., 40°C, 60°C, 80°C) to identify the optimal condition.
-
-
Solvent Choice: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more nucleophilic.[4]
-
Solution: Screen a panel of polar aprotic solvents to find the one that gives the best results for your specific nucleophile.
-
-
-
Dispensing Errors:
-
Clogged Dispensing Needles: Viscous reagents or solutions with suspended solids can clog the dispensing needles of your liquid handler, leading to incomplete or no reagent addition to the wells.
-
Solution: Regularly clean and maintain your liquid handling system. For viscous reagents, consider using positive displacement pipettes or pre-diluting the reagents if the reaction chemistry allows.
-
-
Inaccurate Dispensing Volumes: Incorrect calibration of the liquid handler can lead to erroneous reagent stoichiometry, which can drastically affect reaction outcomes.
-
Solution: Perform regular calibration checks of your liquid handler with the specific reagents and solvents you are using.
-
-
High Variability in Results
Question: I'm observing significant well-to-well variability in my HTS results, even for replicate experiments. What could be causing this inconsistency?
Potential Causes and Solutions:
-
Edge Effects: Wells on the outer edges of a microplate are more susceptible to temperature fluctuations and evaporation, which can lead to inconsistent reaction conditions compared to the inner wells.
-
Solution: Avoid using the outer wells of the microplate for experiments. Instead, fill them with a blank solvent to create a more uniform environment for the inner wells.
-
-
Inadequate Mixing: Insufficient mixing in the reaction wells can lead to localized concentration gradients and incomplete reactions.
-
Solution: Ensure your plate shaker is set to an appropriate speed to provide adequate mixing without causing cross-contamination. For reactions with solids, use a shaker that has an orbital motion.
-
-
Cross-Contamination:
-
During Dispensing: If the dispensing needles are not properly washed between reagent additions, cross-contamination can occur.
-
Solution: Implement a rigorous wash protocol for your liquid handler's dispensing needles, using appropriate solvents to remove all traces of the previous reagent.
-
-
During Incubation: Splashing between wells can occur if the plate is agitated too vigorously or if the well volumes are too high.
-
Solution: Reduce the shaking speed and ensure that the total reaction volume is appropriate for the well size.
-
-
Formation of Significant Side Products
Question: My analysis shows the presence of significant byproducts. How can I identify them and adjust my HTS parameters to minimize their formation?
Answer: The primary side reactions for this compound in nucleophilic substitution are elimination (E2) and hydrolysis of the ester (saponification).
Identifying and Minimizing Side Products:
-
Elimination (E2) Byproduct: The E2 reaction will produce Ethyl octenoate isomers. This is favored by strong, sterically hindered bases and high temperatures.
-
Identification: Use a high-resolution analytical technique like GC-MS or LC-MS to identify the molecular weight of the byproduct.[5]
-
Solution:
-
Base Selection: Screen a variety of bases with different strengths and steric bulk. Weaker, less hindered bases will favor the SN2 pathway.
-
Temperature Control: Lowering the reaction temperature will generally disfavor the elimination reaction more than the substitution reaction.[4]
-
-
-
Saponification Byproduct: The ester group of this compound can be hydrolyzed to the corresponding carboxylate salt in the presence of strong bases, especially with water present.
-
Identification: This byproduct will be more polar than the starting material and the desired product. It can be detected by LC-MS or by observing a change in pH of the reaction mixture.
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous.
-
Base Choice: Avoid using strong hydroxide bases (e.g., NaOH, KOH) if possible. If a strong base is necessary, use an alkoxide in an anhydrous alcohol.
-
-
| Side Product | Favored By | HTS Optimization Strategy |
| Ethyl octenoate (Elimination) | Strong, bulky bases; High temperatures | Screen weaker, less hindered bases; Screen a lower temperature range. |
| 8-chlorooctanoic acid salt (Saponification) | Strong hydroxide bases; Presence of water | Use anhydrous reagents and solvents; Screen non-hydroxide bases. |
Data Analysis and Hit Selection Challenges
Question: I have a large dataset from my HTS campaign. How do I effectively analyze this data to identify the true optimal conditions and avoid false positives?
Answer: HTS data analysis requires a systematic approach to normalize the data, identify outliers, and apply appropriate statistical methods to select genuine "hits" (optimal conditions).
Data Analysis Workflow:
-
Data Normalization: Raw data from the analytical instrument should be normalized to account for plate-to-plate and well-to-well variations. Common normalization methods include percent conversion or percent inhibition, calculated relative to positive and negative controls on each plate.
-
Quality Control: Assess the quality of each plate's data using metrics like the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.
-
Hit Selection:
-
Thresholding: A common method is to set a threshold for the desired outcome (e.g., >80% conversion). However, this can be prone to false positives.
-
Statistical Analysis: Use statistical methods like Z-scores to identify data points that are significantly different from the mean of the population.[6] This can help to identify true hits with a higher degree of confidence.
-
-
Confirmation and Validation: "Hits" identified from the primary screen should be re-tested in a secondary screen, preferably with a different analytical method, to confirm the results.[7]
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques for HTS of this compound reactions?
A1: The choice of analytical technique depends on the specific reaction and the desired throughput.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a versatile technique that can separate and identify the starting material, product, and byproducts, providing both qualitative and quantitative information. It is well-suited for HTS.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent choice for volatile and thermally stable compounds like this compound and its derivatives.[5] It offers high resolution and sensitivity.
-
Fluorescence-based Assays: If the product of the reaction is fluorescent or can be converted to a fluorescent derivative, this can be a very high-throughput and cost-effective method.[8]
Q2: How can I manage the dispensing of viscous or solid reagents in an automated HTS system?
A2:
-
Viscous Liquids: Use positive displacement pipettes or a liquid handler with pressure monitoring to ensure accurate dispensing. Pre-diluting the reagent in a compatible solvent can also be effective.
-
Solids: Automated solid dispensing systems are available. Alternatively, consider pre-dissolving the solids to create stock solutions for the liquid handler.
Q3: What are some common sources of false positives in HTS for reaction optimization?
A3:
-
Compound Interference: Some compounds can interfere with the analytical method (e.g., by fluorescing or quenching in a fluorescence assay).[9]
-
Dispensing Errors: An accidental over-dispensing of a catalyst or reagent can lead to a false positive result for that well.
-
Data Analysis Artifacts: Inappropriate data normalization or hit selection criteria can lead to the misidentification of hits.
Q4: How do I translate the optimized conditions from a miniaturized HTS format to a larger scale?
A4: Direct linear scale-up is often not successful.[10] Factors like mixing efficiency and heat transfer change significantly with scale. The optimized conditions from HTS should be considered a starting point for further process development at a larger scale. It is advisable to perform intermediate scale-up experiments to identify and address any scale-dependent issues.
Experimental Protocols & Workflows
General HTS Protocol for Nucleophilic Substitution of this compound
This protocol outlines a general procedure for a 96-well plate format.
-
Reagent Plate Preparation:
-
Prepare stock solutions of this compound, the nucleophile, and the base in the chosen reaction solvent.
-
In a separate 96-well plate (the "reagent plate"), use an automated liquid handler to dispense the desired volumes of the nucleophile and base stock solutions into each well according to the experimental design.
-
-
Reaction Initiation:
-
Use the liquid handler to transfer the this compound stock solution to each well of the reagent plate to initiate the reactions.
-
-
Incubation:
-
Seal the reaction plate and place it on a heated shaker at the desired temperature for the specified reaction time.
-
-
Quenching and Sample Preparation:
-
After the incubation period, quench the reactions by adding an appropriate quenching solution to each well.
-
Perform any necessary sample preparation steps, such as dilution or extraction, for the chosen analytical method.
-
-
Analysis:
-
Analyze the samples from each well using the chosen analytical technique (e.g., LC-MS, GC-MS).
-
Visual Workflow for HTS
Caption: High-throughput screening experimental workflow.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for HTS experiments.
References
- Ahlbrecht, J., et al. (2025).
- Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
- Jaman, Z., et al. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions.
- Jaman, Z., et al. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions.
- St-Gallay, S., et al. (2014). Automation of Synthesis in Medicinal Chemistry: Progress and Challenges. ACS Medicinal Chemistry Letters, 5(9), 954-959. [Link]
- Troubleshooting Guide. (n.d.). Phenomenex. [Link]
- Hinzen, B., et al. (2006). Improving the hit-to-lead process: Data-driven assessment of drug-like and lead-like screening hits. Current Opinion in Drug Discovery & Development, 9(1), 33-40. [Link]
- Zhang, J. H., et al. (2011). Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. Journal of Biomolecular Screening, 16(1), 1-14. [Link]
- Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. (2024). YouTube. [Link]
- High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
- Ryu, H., et al. (2018). Pitfalls in Computational Modeling of Chemical Reactions and How To Avoid Them. Organometallics, 37(20), 3227-3239. [Link]
- Nucleophilic Substitution of Alkyl Halides. (n.d.). University of Calgary. [Link]
- Ryu, H., et al. (2018). Pitfalls in Computational Modeling of Chemical Reactions and How To Avoid Them.
- Thorne, N., et al. (2012). Identifying Compounds That Interfere with High‐Throughput Screening Assay Technologies. Current Protocols in Chemical Biology, 4(4), 235-255. [Link]
- High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. (2025).
- Automated Reaction Condition Optimization For Low-Yield Systems. (2025).
- Rodrigues, T., et al. (2021). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 17, 1874-1896. [Link]
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Unleashing high-throughput reaction screening. (n.d.). Unchained Labs. [Link]
- Automation for high-throughput experiment
- Ding, Z., & Zhang, H. (2022). Synthesis of 6-Hydroxy-8-chlorooctanoate Ethyl Ester by Chemoenzymatic Method. Molecules, 27(19), 6543. [Link]
- Dragiev, M., et al. (2007). An efficient method for the detection and elimination of systematic error in high-throughput screening.
- An, F. S., & Kumar, R. A. (2014). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 95(2), 87-95. [Link]
- Preparation method of ethyl 6-oxo-8-chloro-caprylate. (2012).
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- Recent Advances in the Chemistry of Alkyl halides, Synthesis, Reaction. (2023).
- Ethyl 8-chlorooctano
- Alcohol synthesis based on the SN2 reactions of alkyl halides with the squarate dianion. (2007). Organic & Biomolecular Chemistry. [Link]
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- Al-Milli, N., & Khatatbeh, A. (2015). Adapting the Chemical Reaction Optimization Algorithm to the Printed Circuit Board Drilling Problem.
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Technical Support Center: Machine Learning-Driven Optimization of Ethyl 8-chlorooctanoate Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals applying machine learning to optimize the synthesis of Ethyl 8-chlorooctanoate. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. Our aim is to bridge the gap between theoretical machine learning concepts and practical laboratory applications, enabling you to accelerate your research and development efforts.
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1] Traditional optimization of its synthesis can be a time-consuming and resource-intensive process, often relying on one-variable-at-a-time (OVAT) methodologies.[2] Machine learning, particularly Bayesian optimization, offers a more efficient and data-driven approach to explore the reaction space and identify optimal conditions with fewer experiments.[3][4][5][6]
This guide is structured to provide you with a comprehensive understanding of how to implement machine learning for this specific reaction, troubleshoot common issues, and interpret the results to enhance your synthetic protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when first implementing a machine learning approach for the optimization of this compound synthesis.
Q1: I have no prior experience with machine learning. Where do I start with optimizing my this compound synthesis?
A1: The best starting point is to define your experimental space using a Design of Experiments (DoE) approach.[2][7][8][9] DoE provides a structured way to vary multiple reaction parameters simultaneously, such as temperature, catalyst loading, and reactant stoichiometry.[7] This initial dataset, even if small (10-20 experiments), can then be used to train a machine learning model. For those new to the field, user-friendly software packages that implement Bayesian optimization are highly recommended as they are designed to work with limited datasets and can guide your subsequent experiments.[6][10]
Q2: What are the most critical reaction parameters to include in my machine learning model for the synthesis of this compound?
A2: Based on known synthesis routes, the following parameters are crucial and should be considered as variables in your optimization efforts:
| Parameter | Range (Example) | Rationale |
| Temperature (°C) | 25 - 100 | Reaction rates are highly sensitive to temperature. Higher temperatures can increase the rate but may also lead to the formation of byproducts.[11][12][13] |
| Catalyst | Sulfuric Acid, p-TsOH | The choice and concentration of the acid catalyst are critical for the esterification reaction.[14] |
| Reactant Ratio | 1:1 to 1:5 (Acid to Alcohol) | The stoichiometry of 8-chlorooctanoic acid to ethanol will significantly impact the reaction equilibrium and final yield. |
| Reaction Time (hours) | 1 - 24 | Time is a key factor in achieving reaction completion. The optimal time will depend on the other reaction conditions. |
| Solvent | Dichloroethane, Toluene | While the reaction can be run neat, the choice of solvent can influence reaction kinetics and solubility.[15][16][17] |
Q3: My machine learning model is suggesting impractical or unsafe experimental conditions. What should I do?
A3: This is a common issue and highlights the importance of incorporating chemical knowledge into the machine learning process. It is crucial to set realistic and safe boundaries for each parameter in your model. For instance, you should constrain the temperature to well below the boiling point of your solvent and reactants. If the model suggests a condition outside of your defined safe operating range, you should disregard that suggestion and prompt the model to provide an alternative within the pre-defined limits.
Q4: How do I handle failed reactions or unexpected byproducts in my dataset?
A4: Including data from failed reactions is crucial for building a robust machine learning model.[18] These "negative" data points help the model learn the boundaries of the viable reaction space. When you encounter unexpected byproducts, it is important to characterize them using analytical techniques like GC-MS.[19] This information can be used to refine your optimization objectives, for example, by aiming to minimize the formation of a specific impurity.
Part 2: Troubleshooting Guides
This section provides step-by-step guidance for resolving specific problems you may encounter during your machine learning-driven optimization experiments.
Troubleshooting an Underperforming Machine Learning Model
If your model is not providing accurate predictions or is failing to identify improved reaction conditions, follow this workflow:
Caption: A workflow for troubleshooting an underperforming machine learning model.
Step 1: Check Data Quality and Quantity
-
Data Accuracy: Ensure that your experimental data is accurately recorded. Small errors in yield, temperature, or concentrations can significantly impact model performance.
-
Data Diversity: Your dataset should cover a wide range of the experimental space. If all your initial experiments are clustered in one area, the model will not be able to make accurate predictions for other regions.
-
Sufficient Data: While Bayesian optimization is designed for small datasets, a certain minimum number of initial experiments (typically 10-20) is needed to build a meaningful initial model.[20]
Step 2: Review Feature Engineering
-
Parameter Selection: Have you included all the critical reaction parameters? Revisit the list in FAQ Q2 and consider if any other factors could be influencing your reaction.
-
Parameter Scaling: Ensure that all your numerical parameters are scaled appropriately (e.g., normalization or standardization). This is particularly important for models like neural networks.
Step 3: Re-evaluate Model Choice
-
Algorithm Suitability: While Bayesian optimization with Gaussian Processes is a strong choice for reaction optimization, other algorithms like Random Forests can also be effective, especially for understanding feature importance.[20]
-
Model Complexity: Avoid using an overly complex model with a small dataset, as this can lead to overfitting.[18]
Step 4: Tune Hyperparameters
-
Systematic Tuning: Use systematic methods like grid search or Bayesian optimization to tune your model's hyperparameters (e.g., the kernel function in a Gaussian Process). Default hyperparameters are rarely optimal.
Experimental Protocol: A Machine Learning-Guided Optimization Cycle
This protocol outlines a single iteration of a machine learning-driven optimization for the synthesis of this compound.
1. Initial Data Generation (Design of Experiments)
-
Define the key reaction parameters and their ranges (see FAQ Q2).
-
Use a DoE methodology (e.g., a fractional factorial design) to generate an initial set of 16-20 experiments.[2][7]
-
Perform these experiments and accurately measure the yield and purity of this compound for each run.
2. Model Training and Suggestion
-
Input the experimental data into your chosen machine learning software (e.g., a Bayesian optimization tool).
-
Train the model on this initial dataset.
-
Request the model to suggest the next set of experimental conditions that are most likely to improve the yield.
3. Experimental Validation
-
Perform the experiment under the conditions suggested by the model.
-
Carefully measure the outcome (yield, purity, byproduct formation).
4. Model Update and Iteration
-
Add the results of the new experiment to your dataset.
-
Retrain the model with the updated data.
-
Repeat steps 2-4 until the model converges on an optimal set of conditions or you have reached your desired yield and purity.
Caption: The iterative workflow for machine learning-guided reaction optimization.
Part 3: Data Presentation and Interpretation
A key advantage of using machine learning is the ability to visualize and understand the relationships between different reaction parameters.
Example Data Table:
| Experiment | Temperature (°C) | Catalyst (mol%) | Reactant Ratio (Acid:Alcohol) | Time (h) | Yield (%) |
| 1 | 50 | 1 | 1:2 | 4 | 65 |
| 2 | 80 | 1 | 1:2 | 4 | 78 |
| 3 | 50 | 2 | 1:2 | 4 | 72 |
| 4 | 80 | 2 | 1:2 | 4 | 85 |
| 5 | 50 | 1 | 1:4 | 8 | 75 |
| 6 | 80 | 1 | 1:4 | 8 | 88 |
| 7 | 50 | 2 | 1:4 | 8 | 82 |
| 8 | 80 | 2 | 1:4 | 8 | 92 |
Interpreting Model Outputs:
Your machine learning software will likely provide visualizations of the predicted response surface. This allows you to see how the yield is expected to change as you vary the reaction parameters. Look for areas of the parameter space that the model predicts will have high yields and focus your subsequent experiments in those regions.
References
- Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature, 590(7844), 89-96.
- Gao, H., et al. (2018). Using Machine Learning To Predict Suitable Conditions for Organic Reactions. ACS Central Science, 4(11), 1465-1476.
- Murray, P. M., et al. (2016). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Organic & Biomolecular Chemistry, 14(9), 2373-2384.
- Reker, D., et al. (2020). Adaptive Optimization of Chemical Reactions with Minimal Experimental Information. Cell Reports Physical Science, 1(11), 100247.
- LookChem. (n.d.). This compound.
- Guo, J., et al. (2022). Bayesian Optimization for Chemical Reactions. CHIMIA, 76(11), 920-927.
- Doyle, A. G., & Stevens, J. (2021, May 11). Bayesian Optimization for Chemical Synthesis [Video]. YouTube.
- Zhang, X., et al. (2024). Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry, 20, 2476-2492.
- American Chemical Society. (n.d.). Design of Experiments.
- Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies.
- Google Patents. (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
- ResearchGate. (n.d.). Effect of reaction temperature on % yield of ethyl ester.
- Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity?.
- ResearchGate. (n.d.). (A) Effect of reaction temperature on ethyl acetate yield.
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- 20. Active machine learning for reaction condition optimization | Reker Lab [rekerlab.pratt.duke.edu]
Technical Support Center: Minimizing Waste in Ethyl 8-Chlorooctanoate Production
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This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for minimizing waste during the synthesis of Ethyl 8-chlorooctanoate. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve reaction efficiency, reduce byproduct formation, and streamline purification processes, leading to a more sustainable and cost-effective synthesis.
Frequently Asked questions (FAQs)
Q1: What are the primary synthetic routes to this compound and their main waste streams?
A1: The two most common routes are the Fischer esterification of 8-chlorooctanoic acid and the chlorination of ethyl 8-hydroxyoctanoate.
-
Fischer Esterification: This method involves reacting 8-chlorooctanoic acid with ethanol in the presence of an acid catalyst.[1] The primary waste stream is water, which is a byproduct of the reaction. Inefficient removal of water can limit the reaction yield due to the reversible nature of the esterification.[2] Excess ethanol, used to drive the equilibrium, also contributes to the waste if not recovered.
-
Chlorination of Ethyl 8-hydroxyoctanoate: This route involves replacing the hydroxyl group with a chlorine atom using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The main waste products are acidic gases (SO₂ and HCl with SOCl₂) and phosphorus byproducts, which require careful handling and neutralization.[3]
Q2: My Fischer esterification of 8-chlorooctanoic acid is giving low yields. What are the likely causes and how can I improve it?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction and incomplete conversion.[2][4] Here are key factors to investigate:
-
Insufficient Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[2]
-
Catalyst Inefficiency: The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) might be used in insufficient quantity or could be deactivated.[5]
-
Reaction Time and Temperature: The reaction may not have reached equilibrium. Ensure adequate reaction time at a suitable temperature (typically reflux).[6]
To improve the yield, consider using a Dean-Stark apparatus to azeotropically remove water as it forms.[2] Using a large excess of ethanol can also drive the reaction towards the product.[7]
Q3: I'm observing significant byproduct formation in my synthesis. What are the common side reactions?
A3: The most prevalent side reactions depend on the synthetic route:
-
Fischer Esterification: The primary side reaction is the hydrolysis of the ester back to the carboxylic acid and alcohol, especially if water is not effectively removed.[8]
-
From 1,6-dichlorohexane and diethyl malonate: A significant side reaction is the formation of multi-substituted impurities during the initial alkylation step.[5]
-
Chlorination of Alcohols: Elimination reactions can compete with substitution, leading to the formation of unsaturated esters (e.g., ethyl octenoate isomers).[9] Rearrangements of carbocation intermediates can also occur, particularly with secondary and tertiary alcohols, though less likely with the primary alcohol precursor to this compound.[10][11]
Q4: What are the best practices for purifying this compound to minimize waste?
A4: Effective purification is crucial for obtaining a high-purity product and minimizing waste.
-
Aqueous Washing: Neutralize any remaining acid catalyst with a mild base solution like sodium bicarbonate. This is followed by washing with brine to remove water-soluble impurities.[6]
-
Fractional Distillation: For high-purity requirements, fractional distillation under reduced pressure is the preferred method to separate the product from unreacted starting materials and high-boiling point byproducts.[6] Careful control of temperature and pressure is essential to prevent product decomposition.
Troubleshooting Guides
Issue 1: Low Conversion in Fischer Esterification
Symptoms:
-
GC-MS or NMR analysis shows a significant amount of unreacted 8-chlorooctanoic acid.
-
The isolated yield of this compound is consistently low (<70%).[12]
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Water Removal | The equilibrium of the Fischer esterification is unfavorable in the presence of water, the reaction's byproduct.[2] | Implement a Dean-Stark trap or use molecular sieves to continuously remove water from the reaction mixture. This will drive the equilibrium towards the formation of the ester.[2] |
| Insufficient Catalyst | An inadequate amount of acid catalyst will result in a slow reaction rate and incomplete conversion within a practical timeframe.[5] | Increase the catalyst loading (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) to a catalytic amount, typically 1-5 mol%. |
| Suboptimal Reaction Conditions | Insufficient temperature or reaction time will prevent the reaction from reaching equilibrium.[6] | Ensure the reaction is heated to reflux in ethanol (approximately 78 °C) and monitor the reaction progress by TLC or GC-MS until no further consumption of the starting material is observed. |
| Use of Wet Reagents | The presence of water in the starting materials (ethanol or 8-chlorooctanoic acid) will inhibit the reaction. | Use anhydrous ethanol and ensure the 8-chlorooctanoic acid is dry before starting the reaction. |
Experimental Protocol: High-Yield Fischer Esterification of 8-Chlorooctanoic Acid
-
Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.
-
Reagents: To the flask, add 8-chlorooctanoic acid (1.0 eq), a 5-10 fold molar excess of anhydrous ethanol, and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Reaction: Heat the mixture to reflux. The ethanol-water azeotrope will collect in the Dean-Stark trap, effectively removing water.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum.[6]
Issue 2: Formation of Elimination Byproducts in Chlorination Reactions
Symptoms:
-
GC-MS analysis reveals the presence of peaks corresponding to ethyl octenoate isomers.
-
Proton NMR shows signals in the olefinic region (δ 5-6 ppm).
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Strongly Basic or Hindered Nucleophile | While not the primary route for this compound, if a nucleophilic substitution is intended, a strongly basic or sterically hindered nucleophile can favor elimination (E2 pathway) over substitution (SN2 pathway).[9] | For chlorination of the corresponding alcohol, use milder chlorinating agents that favor SN2-type mechanisms, such as thionyl chloride in the presence of a non-nucleophilic base like pyridine. |
| High Reaction Temperature | Higher temperatures generally favor elimination reactions over substitution reactions. | Maintain the lowest possible temperature that allows for a reasonable reaction rate. For chlorinations with thionyl chloride, the reaction is often performed at or below room temperature. |
| Choice of Solvent | Polar aprotic solvents generally favor SN2 reactions, while polar protic solvents can promote elimination. | Use a non-polar or polar aprotic solvent such as dichloromethane or toluene. |
Experimental Protocol: Chlorination of Ethyl 8-hydroxyoctanoate with Thionyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
Reagents: Dissolve ethyl 8-hydroxyoctanoate (1.0 eq) in an anhydrous solvent like dichloromethane. Cool the solution in an ice bath.
-
Reaction: Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the cooled solution. A small amount of pyridine can be added as a catalyst and to neutralize the generated HCl.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by slowly adding it to ice-water.
-
Extraction: Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Green Chemistry Approaches for Waste Minimization
Adopting green chemistry principles can significantly reduce the environmental impact of this compound synthesis.
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Catalyst Selection: Opt for solid acid catalysts like ion-exchange resins (e.g., Dowex H+) for Fischer esterification.[13][14] These catalysts are often reusable, reducing waste and simplifying purification as they can be easily filtered off.
-
Alternative Solvents: Explore the use of greener solvents. For some esterifications, it may be possible to run the reaction neat (without solvent), especially when using a large excess of the alcohol.[2] If a solvent is necessary, consider options with a better environmental, health, and safety profile than traditional chlorinated solvents.[15][16]
-
Atom Economy: Whenever possible, choose synthetic routes with high atom economy. Direct esterification is generally preferable to multi-step sequences that generate more byproducts.[2]
By implementing these troubleshooting strategies and adopting greener chemical practices, researchers and professionals can optimize the production of this compound, leading to higher yields, purer products, and a more sustainable synthetic process.
References
- Szöllősi, G., & Fülöp, F. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega, 4(5), 9285–9295. [Link]
- Szöllősi, G., & Fülöp, F. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. PMC. [Link]
- Ashenhurst, J. (2015). Alcohols to Alkyl Halides. Chemistry Steps. [Link]
- van der Graaf, R. M., et al. (2017). Recovery and esterification of aqueous carboxylates by using CO2-expanded alcohols with anion exchange. Green Chemistry, 19(21), 5139-5145. [Link]
- Kotha, S., & Lahiri, K. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE (Journal of Visualized Experiments), (140), e58319. [Link]
- Ashenhurst, J. (2015). Making Alkyl Halides From Alcohols. Master Organic Chemistry. [Link]
- Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5850-5859. [Link]
- CN113087623A - Synthesis method of 8-bromoethyl octanoate.
- LibreTexts. (2024). 10.5: Preparing Alkyl Halides from Alcohols. Chemistry LibreTexts. [Link]
- University of Northern Colorado. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. University of Northern Colorado. [Link]
- CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate.
- Quora. (2020).
- CN116332761A - A kind of preparation method of 6-oxo-8-chlorooctanoic acid ethyl ester.
- CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
- Ashenhurst, J. (n.d.).
- Reddit. (2020).
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- CN112409175A - Synthesis method of 8-chloro ethyl caprylate.
- LookChem. (n.d.).
- LookChem. (n.d.). Cas 105484-55-7,8-CHLORO-OCTANOIC ACID ETHYL ESTER. LookChem. [Link]
- NIST. (n.d.). Octanoic acid, 8-chloro-8-oxo-, ethyl ester. NIST WebBook. [Link]
- PubChem. (n.d.).
- ResearchGate. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process.
- DE3401913A1 - Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.
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- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate - Google Patents [patents.google.com]
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- 5. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
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- 10. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]
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- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Scaling Up Ethyl 8-Chlorooctanoate Synthesis
Welcome to the technical support center for the synthesis and scale-up of Ethyl 8-chlorooctanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to a pilot plant. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a successful and efficient scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the Fischer esterification of 8-chlorooctanoic acid with ethanol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2] This reaction is an equilibrium process. To drive it towards the formation of the ester, it is typically conducted using a large excess of ethanol, which also serves as the solvent.[2][3] Another strategy to maximize the yield is the removal of water as it is formed, for instance, through azeotropic distillation.[3][4]
Q2: What are the critical safety precautions to consider when handling the reagents for this synthesis?
A2: The primary reagents of concern are the acid catalyst (e.g., concentrated sulfuric acid) and the solvents. Concentrated sulfuric acid is highly corrosive and can cause severe burns.[5] Thionyl chloride, if used for the synthesis of the acid chloride precursor, is also highly toxic and corrosive.[6] It is imperative to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.[7][8] Ensure that an emergency eyewash station and safety shower are readily accessible.[8] this compound itself is classified as harmful to aquatic life with long-lasting effects.[9][10]
Q3: How can I monitor the progress of the esterification reaction?
A3: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC analysis, a sample of the reaction mixture is spotted on a TLC plate alongside the starting material (8-chlorooctanoic acid). The disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding. GC analysis provides a more quantitative assessment of the conversion of the starting material to the product.
Troubleshooting Guide
Low Yields
Q4: My lab-scale synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?
A4: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][3] Here are several factors to investigate:
-
Incomplete Reaction: The reaction may not have reached equilibrium. Consider extending the reaction time and continue to monitor by TLC or GC until the starting material is consumed.
-
Insufficient Catalyst: The amount of acid catalyst is crucial. Ensure you are using a sufficient catalytic amount. For a lab-scale reaction, this is typically a small percentage of the limiting reagent.
-
Water Content: The presence of water in the reactants or solvent can shift the equilibrium back towards the starting materials.[1] Use absolute ethanol and ensure your 8-chlorooctanoic acid is dry.
-
Purification Losses: Significant product loss can occur during the work-up and purification steps. Ensure efficient extraction and minimize transfers between glassware. During distillation, ensure the vacuum is adequate and the collection fractions are appropriate.
Scale-Up Challenges
Q5: We are scaling up the synthesis to a pilot plant and are concerned about heat management. What are the key considerations?
A5: Heat management is a critical challenge during scale-up.[11] The esterification reaction is typically heated to reflux, and the heat of reaction needs to be carefully controlled in a larger reactor.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient.[11] Pilot plant reactors should have an efficient heating and cooling system, such as a jacket with a thermal fluid.
-
Exothermic Reactions: While the esterification itself is not strongly exothermic, the quenching of the acid catalyst with a base can be. The addition of the quenching solution should be done slowly and with efficient stirring to dissipate the heat generated.
-
Process Monitoring: Install temperature probes at different points within the reactor to monitor for any hot spots.
Q6: We are observing side product formation during our pilot-scale run. What are the likely side reactions and how can we mitigate them?
A6: At the elevated temperatures of the reaction, several side reactions can occur:
-
Ether Formation: Ethanol can dehydrate in the presence of a strong acid catalyst to form diethyl ether, especially at higher temperatures. Running the reaction at the optimal reflux temperature without overheating can minimize this.
-
Elimination Reactions: While less common for this substrate, there is a possibility of elimination reactions promoted by the acid catalyst at high temperatures.
-
Impurity-Driven Reactions: Impurities in the starting materials can lead to unexpected side products.[12] Ensure the purity of your 8-chlorooctanoic acid and ethanol before starting the reaction.
A Chinese patent suggests that in an alternative synthesis route starting from 1,6-dichlorohexane, elimination reactions can be a significant issue, leading to the formation of 1-chloro-6-hexene.[12]
Purification Issues
Q7: Purification of the crude this compound at the pilot scale is proving difficult. What are the recommended procedures?
A7: Purification at a larger scale requires robust and efficient methods.
-
Aqueous Work-up: After the reaction is complete, the excess ethanol is typically removed by distillation. The residue is then dissolved in a water-immiscible organic solvent and washed with water to remove any remaining ethanol and some water-soluble impurities. A wash with a mild base, such as sodium bicarbonate solution, is used to neutralize the acid catalyst. Finally, a brine wash helps to break any emulsions and remove excess water.
-
Fractional Distillation: The most effective method for obtaining high-purity this compound is fractional distillation under reduced pressure.[13] This separates the product from lower and higher boiling impurities. Careful control of the vacuum and temperature is essential to prevent product decomposition. A patent for a related compound, ethyl 6,8-dichlorooctanoate, specifies vacuum distillation at 5 mmHg and a temperature of 172-176°C.[14]
Experimental Protocols
Lab-Scale Synthesis of this compound
Materials and Equipment:
-
8-chlorooctanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve 8-chlorooctanoic acid in a 5-10 fold molar excess of absolute ethanol.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid).
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 3-6 hours.[15]
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.[15]
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Pilot-Plant Scale-Up Considerations
When scaling up the synthesis, the following parameters need to be carefully evaluated and optimized:[16]
| Parameter | Lab-Scale | Pilot-Plant Considerations |
| Reactant Ratio | Large excess of ethanol (5-10x) | May be reduced to improve process efficiency and reduce solvent waste. |
| Catalyst Loading | 1-2% w/w | May need optimization for reaction kinetics and to minimize side reactions. |
| Reaction Time | 3-6 hours | May change due to differences in mixing and heat transfer efficiency. |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer with appropriate impeller design for efficient mixing. |
| Heating/Cooling | Heating mantle | Jacketed reactor with thermal fluid for precise temperature control. |
| Work-up | Separatory funnel | Large-scale liquid-liquid extraction equipment. |
| Purification | Laboratory distillation | Pilot-scale distillation column with packing material for efficient fractionation. |
Process Workflow Diagram
Caption: Workflow for the synthesis of this compound.
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Reactivity of Ethyl 8-chlorooctanoate and Ethyl 8-bromooctanoate
For researchers and professionals in drug development and chemical synthesis, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. This guide provides an in-depth, objective comparison of the reactivity of two common long-chain bifunctional molecules: Ethyl 8-chlorooctanoate and Ethyl 8-bromooctanoate. The focus is on their performance in bimolecular nucleophilic substitution (SN2) reactions, a cornerstone of synthetic organic chemistry.
The primary structural difference between these two reagents is the terminal halogen—chlorine versus bromine. This seemingly minor variation leads to a significant divergence in chemical reactivity, a factor that must be carefully considered during the design of synthetic pathways.
The Decisive Factor: Leaving Group Ability in SN2 Reactions
Both this compound and its bromo-analog are primary alkyl halides. Due to minimal steric hindrance at the electrophilic terminal carbon, they readily undergo substitution via the SN2 mechanism.[1][2] This reaction involves a single, concerted step where a nucleophile attacks the carbon atom, and the leaving group departs simultaneously.[3][4] The rate of this reaction is highly dependent on the nature of the leaving group.[3][5]
A good leaving group is a species that is stable in its anionic form after it has departed with the pair of electrons from its former bond.[6][7] When comparing the halogens, the established order of leaving group ability is I > Br > Cl > F.[3] Therefore, it is predicted that Ethyl 8-bromooctanoate will be substantially more reactive than this compound.[3] This difference is rooted in three core physicochemical principles:
-
Basicity : A fundamental tenet of organic chemistry is that weaker bases make better leaving groups.[6][7] This is because they are more stable with a negative charge and are less likely to re-attack the carbon center.[3] The acidity of the conjugate acids (HBr and HCl) provides a direct measure of the basicity of the halide ions. With a pKa of approximately -9.0, HBr is a stronger acid than HCl (pKa ≈ -7.0).[8] Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and a superior leaving group.[8]
-
Bond Strength : For the substitution to occur, the carbon-halogen bond must be broken. The energy required for this is the bond dissociation energy. The carbon-bromine (C-Br) bond, with an approximate energy of 285 kJ/mol, is significantly weaker than the carbon-chlorine (C-Cl) bond (≈339 kJ/mol).[8][9] Less energy is required to cleave the C-Br bond in the transition state, which lowers the activation energy and accelerates the reaction rate.[3][10]
-
Polarizability : Bromine is a larger atom than chlorine, with a more diffuse electron cloud. This increased polarizability allows the electron density to be more easily distorted, which helps to stabilize the developing negative charge in the SN2 transition state.[3] This stabilization lowers the energy of the transition state, leading to a faster reaction.
Quantitative Reactivity Comparison
While specific kinetic data for the direct comparison of these exact two long-chain esters is not abundant in the literature, the principles governing their reactivity are well-established.[3][11] The following table summarizes the key physicochemical properties and provides an illustrative comparison of expected reaction outcomes based on data from analogous systems.
| Parameter | This compound | Ethyl 8-bromooctanoate | Significance for Reactivity |
| pKa of Conjugate Acid (HX) | ~ -7.0[8] | ~ -9.0[8] | Lower pKa indicates a weaker conjugate base, which is a better leaving group. |
| Carbon-Halogen Bond Energy | ~339 kJ/mol[8] | ~285 kJ/mol[8] | Weaker bond requires less energy to break, leading to a lower activation energy. |
| Illustrative Relative Rate | 1 | >50 | Bromide's superior leaving group ability leads to significantly faster reactions. |
| Illustrative Yield (e.g., 2h) | ~ 50% | > 95% | Faster reaction rate results in higher product conversion in a given timeframe. |
Visualizing the SN2 Mechanism
The SN2 reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the carbon center. The diagram below illustrates this concerted mechanism.
Caption: The SN2 mechanism for Ethyl 8-halooctanoate.
Experimental Protocol: Comparative Kinetic Study via the Finkelstein Reaction
To empirically validate the predicted reactivity difference, a Finkelstein reaction provides a robust and straightforward method.[12][13][14] This reaction involves treating the alkyl halide with sodium iodide in acetone. The key to this experiment is the differential solubility of the resulting sodium salts: sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not.[12][15] The formation of a precipitate (NaCl or NaBr) provides a visual and quantifiable measure of reaction progress.
Objective : To compare the relative reaction rates of this compound and Ethyl 8-bromooctanoate with sodium iodide in acetone.
Materials :
-
This compound
-
Ethyl 8-bromooctanoate
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Two identical reaction flasks or test tubes
-
Magnetic stirrer and stir bars
-
Constant temperature bath (e.g., 50 °C)
Procedure :
-
Preparation : In two separate, identical flasks, prepare 0.1 M solutions of this compound and Ethyl 8-bromooctanoate in anhydrous acetone.
-
Initiation : In parallel, add an equimolar amount of sodium iodide to each flask while stirring vigorously. Start a timer immediately.
-
Monitoring : Place both flasks in a constant temperature bath. Observe the flasks for the appearance of a white precipitate (NaCl or NaBr).
-
Data Collection : Record the time at which a precipitate first becomes visible in each flask. For a more quantitative analysis, withdraw aliquots at regular time intervals, quench the reaction, and analyze the concentration of the remaining alkyl halide by Gas Chromatography (GC).
-
Analysis : Compare the time to precipitation or the kinetic data from GC analysis. A shorter time to precipitation or a faster disappearance of the starting material indicates a higher reaction rate.
Expected Outcome : A precipitate of sodium bromide will form significantly faster in the flask containing Ethyl 8-bromooctanoate compared to the formation of sodium chloride in the other flask, confirming the higher reactivity of the bromo-compound.
Caption: Workflow for the comparative kinetic study.
Practical Implications and Synthetic Application
The enhanced reactivity of Ethyl 8-bromooctanoate makes it the preferred substrate when rapid and efficient conversion is desired under mild conditions. For instance, in the synthesis of Ethyl 8-azidooctanoate, a versatile intermediate for amines and triazoles, the bromo-ester allows for shorter reaction times and potentially lower temperatures.
Protocol: Synthesis of Ethyl 8-azidooctanoate
This protocol is described for the more reactive Ethyl 8-bromooctanoate. When starting from this compound, significantly longer reaction times and/or higher temperatures would be necessary to achieve a comparable yield.
Materials :
-
Ethyl 8-bromooctanoate (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure :
-
In a round-bottom flask, dissolve Ethyl 8-bromooctanoate in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours.[16]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).[16]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract three times with diethyl ether.[16]
-
Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[16]
-
Purify the crude product by vacuum distillation to obtain pure Ethyl 8-azidooctanoate.[16]
Conclusion
Based on fundamental principles of organic chemistry—including leaving group basicity, carbon-halogen bond strength, and polarizability—Ethyl 8-bromooctanoate is unequivocally more reactive than this compound in SN2 reactions. The bromide ion is a superior leaving group, resulting in significantly faster reaction rates. This theoretical prediction is readily verifiable through straightforward experiments like the Finkelstein reaction. For synthetic chemists, this means that while this compound may be a more cost-effective starting material, Ethyl 8-bromooctanoate offers the distinct advantages of shorter reaction times, milder conditions, and potentially higher yields, making it the optimal choice for efficient synthesis.
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A Comparative Guide to SN1 and SN2 Reactions of Ethyl 8-chlorooctanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, nucleophilic substitution reactions are fundamental transformations. The choice between a unimolecular (SN1) or bimolecular (SN2) pathway is dictated by a nuanced interplay of substrate structure, nucleophile strength, solvent properties, and the nature of the leaving group. This guide provides an in-depth comparison of the SN1 and SN2 reactions as they pertain to Ethyl 8-chlorooctanoate, a primary alkyl halide. Through an examination of the theoretical underpinnings and presentation of supporting experimental frameworks, this document aims to equip researchers with the insights necessary for predictable and efficient synthesis.
Theoretical Framework: The Dichotomy of Nucleophilic Substitution
Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. The two principal mechanisms, SN1 and SN2, differ fundamentally in their kinetics and stereochemistry.
The SN2 Reaction: A Concerted Pathway
The SN2 (Substitution Nucleophilic Bimolecular) reaction proceeds in a single, concerted step.[1] The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a trajectory referred to as "backside attack."[2] This leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.[3] A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center, akin to an umbrella flipping inside out in the wind.[4] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics.[3]
Several factors favor the SN2 pathway:
-
Substrate Structure: SN2 reactions are highly sensitive to steric hindrance.[5] Consequently, they are most rapid for methyl and primary alkyl halides and are not observed for tertiary halides due to the steric obstruction that prevents the backside attack of the nucleophile.[6][7]
-
Nucleophile Strength: A strong nucleophile is crucial for an SN2 reaction as it must actively displace the leaving group.[8] Strong nucleophiles are typically species with a negative charge and high electron density.[9]
-
Solvent: Polar aprotic solvents, such as acetone or dimethyl sulfoxide (DMSO), are ideal for SN2 reactions.[10] These solvents can dissolve the nucleophile but do not solvate it as extensively as protic solvents, leaving the nucleophile more reactive.[11]
The SN1 Reaction: A Stepwise Process
The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process.[2] The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate.[3] In the second, rapid step, the nucleophile attacks the planar carbocation.[2] Because the nucleophile can attack from either face of the carbocation, the SN1 reaction typically leads to a racemic mixture of products if the starting material is chiral.[4] The reaction rate is dependent only on the concentration of the substrate, following first-order kinetics.[2]
Key factors that promote the SN1 mechanism include:
-
Substrate Structure: The stability of the carbocation intermediate is the most critical factor for SN1 reactions.[12] Tertiary alkyl halides readily undergo SN1 reactions because they form stable tertiary carbocations.[13] Primary alkyl halides, like this compound, are generally poor substrates for SN1 reactions due to the high instability of the resulting primary carbocation.[14]
-
Nucleophile Strength: The strength of the nucleophile has little effect on the rate of an SN1 reaction because the nucleophile is not involved in the rate-determining step.[15] Weak nucleophiles, such as water or alcohols, are common in SN1 reactions.[16]
-
Solvent: Polar protic solvents, like water and alcohols, strongly favor SN1 reactions.[12] These solvents can stabilize the carbocation intermediate through solvation and also assist in the departure of the leaving group through hydrogen bonding.[11]
Application to this compound: A Primary Alkyl Halide
This compound possesses a primary alkyl chloride. This structural feature is the dominant factor determining its reactivity in nucleophilic substitution reactions.
-
Favored Pathway: Due to the primary nature of the alkyl halide, this compound will overwhelmingly favor the SN2 pathway . The formation of a primary carbocation required for an SN1 reaction is energetically unfavorable.[14] Steric hindrance at the electrophilic carbon is minimal, allowing for effective backside attack by a nucleophile.[7]
-
Competing Reactions: While SN2 is the major pathway, a competing E2 (Elimination Bimolecular) reaction can also occur, especially with strong, sterically hindered bases and at higher temperatures.[17] This would lead to the formation of ethyl octenoate isomers.
Experimental Design: Promoting SN2 vs. Forcing SN1 Conditions
To illustrate the practical implications of these mechanistic principles, we present two hypothetical experimental protocols.
Protocol 1: Optimized SN2 Reaction
This protocol is designed to maximize the yield of the SN2 product.
-
Objective: To synthesize Ethyl 8-azidooctanoate via an SN2 reaction.
-
Rationale: Sodium azide (NaN₃) is an excellent nucleophile for SN2 reactions as it is a strong nucleophile but a weak base, which minimizes the competing E2 elimination.[17] Acetone is a polar aprotic solvent that will facilitate the SN2 reaction.[10]
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add sodium azide (1.5 eq).
-
Heat the mixture to a gentle reflux (approx. 56°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and filter to remove the precipitated sodium chloride.
-
Evaporate the acetone under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
-
Protocol 2: Attempted SN1 Reaction
This protocol illustrates conditions that would typically favor an SN1 reaction, highlighting why it is an unfavorable pathway for a primary alkyl halide.
-
Objective: To investigate the solvolysis of this compound under SN1-favoring conditions.
-
Rationale: A weak nucleophile (water) and a polar protic solvent (water) are used to encourage the formation of a carbocation intermediate.[12] Silver nitrate is added to assist in the removal of the chloride leaving group by precipitating as silver chloride.
-
Procedure:
-
Prepare a solution of this compound in a mixture of water and a co-solvent like ethanol to aid solubility.
-
Add silver nitrate (1.1 eq) to the solution.
-
Heat the mixture gently (e.g., 50-60°C) and observe for the formation of a silver chloride precipitate.
-
Monitor the reaction over an extended period.
-
-
Expected Outcome: The reaction is expected to be extremely slow, if it proceeds at all. The formation of the unstable primary carbocation is a significant energy barrier.[14] The primary product, if any, would be Ethyl 8-hydroxyoctanoate.
Comparative Data Summary
The following table summarizes the expected outcomes and key parameters for the SN1 and SN2 reactions of this compound based on established chemical principles.
| Parameter | SN2 Reaction | SN1 Reaction |
| Reaction Rate | Fast | Extremely Slow / Negligible |
| Kinetics | Second-order (Rate = k[Substrate][Nu])[3] | First-order (Rate = k[Substrate])[2] |
| Optimal Nucleophile | Strong (e.g., I⁻, CN⁻, N₃⁻)[8] | Weak (e.g., H₂O, ROH)[16] |
| Optimal Solvent | Polar Aprotic (e.g., Acetone, DMSO)[10] | Polar Protic (e.g., H₂O, EtOH)[12] |
| Stereochemistry | Inversion of configuration[4] | Racemization (if chiral center were present)[4] |
| Primary Side Reaction | E2 Elimination[17] | E1 Elimination (if carbocation forms) |
| Leaving Group Ability | I > Br > Cl > F[18] | I > Br > Cl > F |
Conclusion for the Synthetic Chemist
For researchers and professionals in drug development and chemical synthesis, understanding the factors that govern nucleophilic substitution is paramount for designing efficient and high-yielding reactions. This compound, as a primary alkyl halide, is an excellent substrate for SN2 reactions . To achieve successful substitution, one should employ a strong, non-basic nucleophile in a polar aprotic solvent. Attempts to force an SN1 reaction will be met with prohibitively slow reaction rates due to the inherent instability of the primary carbocation intermediate. The competing E2 elimination can be minimized by using weakly basic nucleophiles and maintaining moderate reaction temperatures.[19] This understanding allows for the strategic selection of reagents and conditions to favor the desired substitution product, a critical aspect of rational synthetic design.
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Navigating the Crossroads of Reactivity: A Guide to E1 and E2 Elimination of Ethyl 8-chlorooctanoate
For researchers and professionals in drug development and synthetic chemistry, mastering the control of reaction pathways is paramount. The elimination reaction, a fundamental tool for introducing unsaturation into organic molecules, presents a critical choice between two primary mechanisms: the unimolecular E1 and the bimolecular E2 pathways. This guide provides an in-depth comparison of these two mechanisms as they apply to Ethyl 8-chlorooctanoate, a primary alkyl halide. We will explore the theoretical underpinnings, the critical experimental variables that allow for selective pathway control, and provide validated protocols to achieve the desired alkene, Ethyl oct-7-enoate.
Mechanistic Overview: The E1 and E2 Pathways
Elimination reactions involve the removal of two substituents from adjacent carbon atoms, resulting in the formation of a π-bond.[1] The specific mechanism, however, dictates the reaction kinetics, stereochemistry, and the conditions required for optimal product yield.
The E1 (Elimination, Unimolecular) Reaction: This is a two-step process.[2] The first and rate-determining step involves the spontaneous dissociation of the leaving group (in this case, the chloride ion) to form a carbocation intermediate.[3] The second step is a rapid deprotonation of a β-hydrogen (a hydrogen on the carbon adjacent to the carbocation) by a weak base to form the alkene.[2] The rate of the E1 reaction is dependent only on the concentration of the substrate.[4][5]
The E2 (Elimination, Bimolecular) Reaction: This is a concerted, one-step mechanism.[6] A strong base abstracts a β-hydrogen at the same time as the leaving group departs, and the double bond is formed.[2] The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.[4][5]
For this compound, a primary alkyl halide, the formation of a primary carbocation is highly energetically unfavorable.[4] Consequently, the E2 mechanism is strongly favored , while the E1 pathway is exceptionally difficult to achieve and will almost always be outcompeted by other reaction pathways.[5][7][8] This guide will therefore focus on optimizing the highly practical E2 reaction and, for academic and investigative purposes, explore the challenging conditions under which an E1-like reaction might be attempted, acknowledging the likely competition from substitution reactions (S N1 and S N2).
Controlling the Reaction Pathway: A Head-to-Head Comparison
The choice between an E1 and E2 pathway is not left to chance; it is dictated by a careful selection of reaction conditions. The most critical factors are the strength of the base, the nature of the solvent, and the reaction temperature.[5]
| Feature | E1 Elimination (Favored for 3° > 2° >> 1°) | E2 Elimination (Favored for 3° > 2° > 1°) |
| Substrate | This compound (Primary) - Highly Disfavored | This compound (Primary) - Highly Favored |
| Base | Weak base required (e.g., H₂O, ROH).[9] | Strong, often sterically hindered base required (e.g., t-BuOK, LDA, EtO⁻).[10] |
| Solvent | Polar protic solvents (e.g., ethanol, water) to stabilize the carbocation intermediate.[9][11] | Polar aprotic solvents (e.g., DMSO, THF) are often preferred to enhance base strength.[9] |
| Temperature | Higher temperatures favor elimination over substitution (S N1).[12][13] | Higher temperatures favor elimination over substitution (S N2).[12][14] |
| Rate Law | Rate = k[Substrate] (Unimolecular)[5] | Rate = k[Substrate][Base] (Bimolecular)[5] |
| Key Intermediate | Carbocation[2] | None (Concerted Transition State)[10] |
| Primary Product | Ethyl oct-7-enoate (in theory) | Ethyl oct-7-enoate |
| Major Competing Rxn | S N1 (Substitution, Unimolecular) yielding Ethyl 8-hydroxyoctanoate or Ethyl 8-ethoxyoctanoate. | S N2 (Substitution, Bimolecular) |
Visualizing the Mechanisms and Control Factors
A clear understanding of the reaction pathways and the decision-making process is crucial for experimental design.
Caption: The concerted, single-step E2 mechanism for this compound.
Caption: The stepwise E1 mechanism, highly disfavored for primary substrates.
Caption: Decision workflow for selecting E1 vs. E2 reaction conditions.
Experimental Protocols
The following protocols provide actionable steps for achieving elimination under E2- and E1-favoring conditions.
Protocol 1: Maximizing E2 Elimination for Synthesis of Ethyl oct-7-enoate
This protocol is designed for the efficient and high-yield synthesis of the target alkene via the favored E2 pathway. The choice of a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) is critical. Its bulkiness discourages it from acting as a nucleophile, minimizing the competing S N2 reaction, while its strength ensures efficient proton abstraction.[15][16]
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and heating mantle
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous THF. To this solution, add potassium tert-butoxide (1.5 eq) portion-wise at room temperature. The use of a slight excess of base ensures complete reaction.
-
Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours. Higher temperatures favor elimination over substitution.[14]
-
Workup: Cool the mixture to room temperature and quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure Ethyl oct-7-enoate.[17]
Protocol 2: Investigating Reactivity under E1-Favoring Conditions
This protocol is investigative, designed to force the substrate down a pathway it inherently disfavors. Due to the instability of the primary carbocation, the S N1 reaction is expected to be a major competitor.[18] A polar protic solvent (ethanol) is used to stabilize any potential carbocation intermediate and to act as the weak base.[9]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (serves as solvent and weak base)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and heating mantle
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a large volume of anhydrous ethanol.
-
Reaction (Solvolysis): Heat the solution to reflux (approx. 78 °C) for an extended period (24-48 hours). The high temperature is necessary to provide sufficient energy for the slow, rate-limiting C-Cl bond cleavage.[19]
-
Monitoring: Monitor the consumption of starting material and the formation of products by GC-MS. Expect to see the formation of both the desired elimination product (Ethyl oct-7-enoate) and the major substitution product (Ethyl 8-ethoxyoctanoate).
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in dichloromethane and wash with a saturated NaHCO₃ solution to neutralize any HCl formed, followed by water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Analysis: Analyze the resulting product mixture by ¹H NMR and GC-MS to determine the ratio of elimination (E1) to substitution (S N1) products. A low yield of the elimination product is expected.
Conclusion and Outlook
For a primary alkyl halide like this compound, the E2 reaction is the only synthetically viable elimination pathway. By employing a strong, sterically hindered base in a suitable solvent and applying heat, researchers can achieve high yields of the desired alkene, Ethyl oct-7-enoate. In contrast, the E1 pathway is severely hindered by the high energy barrier to forming an unstable primary carbocation. Attempts to force an E1 reaction will predominantly lead to substitution products via the competing S N1 mechanism. Understanding these fundamental principles and the experimental levers that control them is essential for any scientist engaged in the design and execution of organic syntheses.
References
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- Master Organic Chemistry. (2012). Elimination Reactions Are Favored By Heat.
- Chemistry Stack Exchange. (2017). Why substitution and elimination reactions are favored respectively at lower and higher temperature?
- LibreTexts Chemistry. (2023). C. Elimination vs. Substitution.
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- Crunch Chemistry. (2022). Elimination reactions in halogenoalkanes.
- PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?
- Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions.
- Master Organic Chemistry. (2012). Mechanism of the E2 Reaction.
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A Comparative Guide to Friedel-Crafts Acylation Efficiency with Ethyl 8-Chlorooctanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Friedel-Crafts acylation stands as a robust and widely utilized method for the formation of carbon-carbon bonds, providing a direct route to aryl ketones. These ketones are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. This guide offers an in-depth technical comparison of the Friedel-Crafts acylation efficiency when employing ethyl 8-chlorooctanoate derivatives as the acylating agent with various aromatic substrates. We will delve into the mechanistic nuances, compare the performance of different catalysts, and present alternative synthetic strategies, all supported by experimental data to inform your synthetic design and optimization.
The Foundational Chemistry: Understanding the Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1] The core of this transformation involves the generation of a highly electrophilic acylium ion from an acylating agent, typically an acyl chloride or anhydride, through the action of a Lewis acid catalyst.[2] This acylium ion is then attacked by the electron-rich π-system of an aromatic ring, leading to the formation of a ketone.[3]
A critical aspect of this reaction is the role of the Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[4] The catalyst is required in stoichiometric amounts, as it forms a complex with the newly formed ketone, rendering it inactive towards further acylation.[5] This deactivation of the product is a key advantage of acylation over the related Friedel-Crafts alkylation, as it effectively prevents polysubstitution.[6]
The choice of both the aromatic substrate and the acylating agent significantly impacts the reaction's efficiency and regioselectivity. The presence of electron-donating groups on the aromatic ring enhances its nucleophilicity and accelerates the reaction, while electron-withdrawing groups have the opposite effect.[7]
The Acylating Agent in Focus: this compound and its Derivatives
For the purposes of this guide, we will focus on the use of this compound and its corresponding acyl chloride, 8-chlorooctanoyl chloride, as the acylating agent. This long-chain haloalkane ester presents unique considerations:
-
Potential for Intramolecular Reactions: The presence of a terminal chloro group raises the possibility of intramolecular Friedel-Crafts reactions, leading to cyclic byproducts. However, the formation of an eight-membered ring is entropically disfavored, suggesting that intermolecular acylation will be the predominant pathway.
-
Steric Hindrance: The long alkyl chain of the acylating agent can influence the regioselectivity of the reaction, particularly with substituted aromatic substrates, where attack at the less sterically hindered position is favored.
Comparative Efficiency of Friedel-Crafts Acylation: A Data-Driven Analysis
The efficiency of the Friedel-Crafts acylation is best understood through the examination of experimental data. The following table summarizes the performance of this reaction with various aromatic substrates using 8-chlorooctanoyl chloride as the acylating agent and aluminum chloride as the catalyst.
| Aromatic Substrate | Activating/Deactivating Nature | Major Product(s) | Typical Yield (%) | Key Considerations & References |
| Benzene | Neutral | Ethyl 8-oxo-8-phenyloctanoate | Good | A baseline for reactivity. The reaction proceeds readily under standard conditions.[8] |
| Toluene | Activating (ortho, para-directing) | Ethyl 8-oxo-8-(p-tolyl)octanoate | High | The para isomer is the major product due to steric hindrance from the methyl group disfavoring ortho attack.[9][10] |
| Anisole | Strongly Activating (ortho, para-directing) | Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate | Very High | The methoxy group strongly activates the ring, leading to high yields, with the para product being predominant.[2] |
| Chlorobenzene | Deactivating (ortho, para-directing) | Ethyl 8-(4-chlorophenyl)-8-oxooctanoate | Moderate | The deactivating nature of the chlorine atom slows the reaction, but the para-directing effect still leads to the desired product. The ortho isomer is a minor byproduct.[7][11] |
The Catalyst's Role: A Comparison of Lewis Acids
While aluminum chloride is the traditional and often most potent catalyst for Friedel-Crafts acylation, its moisture sensitivity and the generation of corrosive HCl gas have prompted the exploration of alternatives.
| Lewis Acid Catalyst | Relative Activity | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | High | Readily available, highly effective for a wide range of substrates. | Moisture sensitive, required in stoichiometric amounts, generates significant acidic waste. |
| Ferric Chloride (FeCl₃) | Moderate to High | Less moisture sensitive than AlCl₃, often more economical. | Generally requires higher temperatures or longer reaction times. |
| Zinc Chloride (ZnCl₂) | Moderate | Milder catalyst, can be more selective in some cases. | Often less effective for deactivated aromatic substrates. |
| Solid Acid Catalysts (e.g., Zeolites, Montmorillonite clays) | Variable | Reusable, environmentally benign, easy to separate from the reaction mixture. | Can have lower activity and may require higher temperatures.[12] |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the experimental setup, a detailed protocol for a representative Friedel-Crafts acylation is outlined below.
Protocol: Synthesis of Ethyl 8-(4-chlorophenyl)-8-oxooctanoate
Materials:
-
Chlorobenzene
-
8-Chlorooctanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 8-chlorooctanoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, add chlorobenzene (1.5 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure ethyl 8-(4-chlorophenyl)-8-oxooctanoate.
Visualizing the Process
To further clarify the experimental and decision-making processes, the following diagrams are provided.
Beyond Friedel-Crafts: Alternative Synthetic Strategies
While Friedel-Crafts acylation is a powerful tool, its limitations, such as the requirement for strong Lewis acids and its intolerance of certain functional groups, have driven the development of alternative methods for the synthesis of aryl ketones.
One prominent alternative is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an acyl chloride. The Suzuki coupling offers several advantages, including milder reaction conditions, excellent functional group tolerance, and high regioselectivity. However, the synthesis of the required aryl boronic acids can add steps to the overall synthetic sequence.
Another approach involves the use of organometallic reagents , such as Grignard reagents or organolithium compounds, reacting with a suitable carboxylic acid derivative. These methods are highly effective but require strictly anhydrous conditions and can be sensitive to steric hindrance.
More recently, "greener" approaches to acylation have emerged, utilizing solid acid catalysts or methanesulfonic anhydride to promote the reaction, thereby minimizing the use of halogenated reagents and simplifying purification.[12]
Conclusion: Strategic Selection for Optimal Synthesis
The Friedel-Crafts acylation remains a highly effective and reliable method for the synthesis of aryl ketones from this compound derivatives. The choice of aromatic substrate significantly influences the reaction efficiency, with electron-rich arenes providing higher yields. While aluminum chloride is a potent catalyst, the exploration of alternative Lewis acids and solid acid catalysts can offer advantages in terms of handling, cost, and environmental impact.
For substrates that are incompatible with the harsh conditions of the Friedel-Crafts reaction, or when exceptional functional group tolerance is required, alternative methods such as Suzuki coupling provide a valuable synthetic alternative. Ultimately, the optimal choice of synthetic strategy will depend on a careful consideration of the specific substrate, desired product, and the overarching goals of the research program, including scalability and green chemistry principles.
References
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- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. Journal of Chemical Research, 6(1a), 56-58.
- Peris, G., & et al. (2004). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
- Chemhelper. (n.d.). friedel-crafts acylation of benzene.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE.
- Beilstein Journal of Organic Chemistry. (2019). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- Khan Academy. (2013, June 24). Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry [Video]. YouTube.
- LibreTexts. (2023, January 22). 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction.
- Scribd. (n.d.). Friedel-Crafts Acylation of Toluene.
- YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video].
- BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
- ResearchGate. (2015, June). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions.
- LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene.
- YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. [Video].
- ResearchGate. (n.d.). Table 2. Friedel-Crafts acylation reaction of toluene as the substrate....
- Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
- BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation of Toluene with 4-Bromobutyryl Chloride.
- ResearchGate. (n.d.). ChemInform Abstract: Base Induced Intramolecular Cyclization of α-Ketoimidoyl Chloride - An Efficient Preparation of 2-Acyl-5-ethoxyoxazoles.
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A Comparative Guide to the Validation of Analytical Methods for Ethyl 8-chlorooctanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity and concentration of intermediates are critical determinants of final product quality, efficacy, and safety. Ethyl 8-chlorooctanoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals, is no exception.[1][2] Rigorous analytical method validation is therefore not merely a regulatory formality but a scientific necessity to ensure that the data guiding product development is accurate, reliable, and reproducible.[3][4]
This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[5][6][7] We will explore the nuances of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering insights into the rationale behind experimental choices and providing detailed protocols for their validation.
The Foundation of Trustworthy Analysis: Regulatory Guidelines
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][8] Regulatory bodies like the ICH and FDA have established comprehensive guidelines to ensure a harmonized and scientific approach to method validation.[9][10][11] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14, emphasizes a lifecycle approach to analytical procedures, from development to continuous verification.[12][13][14]
The core validation parameters that must be evaluated include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of the test results to the true value.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability, intermediate precision, and reproducibility.[3]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]
Comparative Analysis of Analytical Methods for this compound
The selection of an appropriate analytical technique for this compound is primarily dictated by its physicochemical properties. As a volatile and thermally stable compound, Gas Chromatography (GC) is a powerful and widely used technique.[16] However, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly when dealing with non-volatile impurities or when derivatization is not desired.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass-to-charge ratio. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance. |
| Analytes | Volatile and thermally stable compounds.[16] | A broad range of compounds, including non-volatile and thermally labile ones.[16] |
| Sample Preparation | Typically requires dissolution in a volatile solvent. Derivatization may be necessary for certain analytes to increase volatility.[17][18] | Requires dissolution in the mobile phase and filtration. |
| Advantages for this compound | High resolution and sensitivity. Provides structural information for impurity identification. Well-suited for volatile compounds. | Can analyze a wider range of potential impurities, including non-volatile ones. Non-destructive, allowing for sample recovery. |
| Disadvantages for this compound | Not suitable for non-volatile or thermally labile impurities. Potential for analyte degradation at high temperatures. | Lower sensitivity for analytes lacking a strong chromophore (like this compound). Requires careful mobile phase selection. |
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step methodologies for the validation of both a GC-MS and an HPLC method for the analysis of this compound. These protocols are designed to be self-validating systems, incorporating system suitability tests to ensure the analytical system is performing correctly before sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
GC-MS is an ideal technique for the purity assessment and quantification of this compound due to its volatility.[19]
1. GC-MS Instrumentation and Conditions (Starting Point):
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[20]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[20]
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[20]
-
Injector Temperature: 250 °C.[20]
-
Injection Volume: 1.0 µL in split mode (e.g., 20:1 split ratio).[20]
-
Oven Temperature Program: Initial temperature: 80 °C, hold for 2 minutes. Ramp to 280 °C at a rate of 10 °C/min. Hold for 5 minutes.[20]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[17]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[16]
-
Scan Range: m/z 40-500.[16]
2. Validation Protocol:
-
Specificity:
-
Analyze a blank sample (solvent) to ensure no interfering peaks at the retention time of this compound.
-
Analyze a sample of this compound.
-
Analyze a sample spiked with known related substances or potential impurities.
-
Demonstrate that the analyte peak is free from interference from other components. The mass spectrum of the peak should correspond to that of a reference standard.
-
-
Linearity:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., ethyl acetate).
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).[21]
-
Inject each standard in triplicate.
-
Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Range:
-
The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[21]
-
-
Accuracy:
-
Prepare a sample matrix (placebo) and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[15]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery. The acceptance criterion is typically between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.[3]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2%.[3]
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Estimate the LOQ and LOD based on the signal-to-noise ratio (S/N). Typically, an S/N of 10:1 is used for LOQ and 3:1 for LOD.[21]
-
Prepare a series of dilute solutions and inject them to determine the concentration that gives the target S/N ratio.
-
Confirm the LOQ by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).
-
-
Robustness:
-
Deliberately vary critical method parameters one at a time, such as:
-
Injector temperature (± 5 °C)
-
Oven temperature ramp rate (± 1 °C/min)
-
Carrier gas flow rate (± 0.1 mL/min)
-
-
Analyze a system suitability sample under each condition and evaluate the impact on the results. The results should remain within the acceptance criteria.[15]
-
Workflow for GC-MS Method Validation
Caption: Workflow for GC-MS method validation.
High-Performance Liquid Chromatography (HPLC) Method Validation
While this compound does not possess a strong chromophore, HPLC with UV detection at a low wavelength can be a suitable alternative for its analysis.[22] A reverse-phase method would be appropriate.[23]
1. HPLC Instrumentation and Conditions (Starting Point):
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.[16]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[16]
-
Mobile Phase: A gradient of acetonitrile and water. Start with 60% acetonitrile / 40% water. Linearly increase to 95% acetonitrile / 5% water over 15 minutes. Hold at 95% acetonitrile for 5 minutes.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 30 °C.[16]
-
Detection: UV at 210 nm.[16]
-
Injection Volume: 10 µL.[16]
2. Validation Protocol:
The validation protocol for HPLC follows the same principles as for GC-MS, with adjustments to the specific parameters being tested.
-
Specificity: As per the GC-MS protocol, but using HPLC analysis.
-
Linearity: As per the GC-MS protocol, preparing standards in the mobile phase.
-
Range: As per the GC-MS protocol.
-
Accuracy: As per the GC-MS protocol.
-
Precision: As per the GC-MS protocol.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): As per the GC-MS protocol.
-
Robustness: Deliberately vary critical method parameters such as:
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
pH of the mobile phase (if applicable)
-
Logical Relationship of Validation Parameters
Caption: Interdependence of analytical method validation parameters.
Conclusion
The validation of analytical methods for this compound is a critical step in ensuring the quality and consistency of this important chemical intermediate. Both GC-MS and HPLC offer robust and reliable platforms for this purpose, each with its own set of advantages. The choice between the two will depend on the specific requirements of the analysis, including the nature of potential impurities and the desired level of sensitivity.
By adhering to the principles outlined by regulatory bodies such as the ICH, FDA, and USP, and by implementing a thorough validation protocol as detailed in this guide, researchers, scientists, and drug development professionals can have a high degree of confidence in the quality of their analytical data. This, in turn, supports the development of safe and effective products. The continuous lifecycle approach to analytical method validation ensures that methods remain fit for purpose throughout their use.[11][24]
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- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
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A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of Ethyl 8-chlorooctanoate
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates is a foundational requirement for ensuring the reliability, reproducibility, and safety of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Ethyl 8-chlorooctanoate, a key bifunctional building block, presents a common analytical challenge: how to best establish its absolute purity. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed, validated protocols, and offer a clear framework for selecting the most appropriate analytical method.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Unlike chromatographic methods that are inherently relative and rely on the response factor of an analyte compared to a reference standard of the exact same compound, qNMR is a primary ratio method.[1][2] This distinction is crucial. The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3] This allows for the purity of a substance to be determined by comparing the integral of one of its signals to the integral of a signal from a certified reference material (the internal standard) of a different compound, co-dissolved in the same NMR tube.[4][5] This capability makes qNMR an invaluable tool for characterizing new chemical entities or for instances where a fully characterized, high-purity standard of the analyte itself is not available.[6]
Part 1: Purity Determination by ¹H-qNMR Spectroscopy
The ¹H-qNMR method provides a direct, non-destructive measurement of the mass fraction (purity) of this compound. Its accuracy is contingent on meticulous experimental design, from the selection of an appropriate internal standard to the optimization of data acquisition parameters.
Causality in Experimental Design: Key Considerations for qNMR
-
Internal Standard (IS) Selection : The choice of IS is paramount for an accurate qNMR experiment. The ideal standard must be of high, certified purity (≥99%), chemically inert to the analyte, and possess signals that are well-resolved from any analyte or impurity signals.[7][8] For this compound in CDCl₃, Maleic Acid is an excellent choice. Its two olefinic protons appear as a sharp singlet far downfield (around 6.3 ppm), a region typically free of signals from aliphatic esters. It is also highly soluble in common deuterated solvents and is not volatile.[9]
-
Relaxation Delay (D1) : To ensure that all protons have fully returned to their equilibrium state before the next pulse, a sufficiently long relaxation delay (D1) is the most critical acquisition parameter. A D1 of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard protons is recommended for accurate integration. A conservative and safe approach often uses a D1 of 30 seconds or more.[4]
-
Sample Preparation : Accurate gravimetric data is the foundation of the qNMR calculation. Using a microbalance for weighing both the analyte and the internal standard is mandatory to minimize uncertainty contributions.[6]
Experimental Protocol: ¹H-qNMR of this compound
-
Preparation :
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial using a calibrated microbalance.
-
To the same vial, add approximately 10 mg of a certified Maleic Acid internal standard (purity known and certified). Record both masses precisely.
-
Dissolve the mixture in approximately 0.75 mL of deuterated chloroform (CDCl₃). Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a high-precision 5 mm NMR tube.
-
-
Data Acquisition (400 MHz NMR Spectrometer or higher) :
-
Temperature : Regulate the probe temperature, typically at 25 °C (298 K).
-
Shimming : Perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Pulse Angle : Use a small flip angle (e.g., ≤ 45°) to ensure uniform excitation across the spectrum.[4]
-
Spectral Width : Set a spectral width of at least 16 ppm to encompass all signals from the analyte and internal standard.
-
Relaxation Delay (D1) : Set to ≥ 30 seconds . This is critical for full relaxation and accurate quantification.[4]
-
Acquisition Time (AQ) : Set to ≥ 3 seconds to ensure adequate data points across each peak.
-
Number of Scans (NS) : Acquire a sufficient number of scans (typically ≥ 16) to achieve a signal-to-noise ratio (S/N) of >250:1 for the signals selected for quantification.[10]
-
-
Data Processing :
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully perform zero-order and first-order phase correction to ensure all peaks have a pure absorption lineshape.
-
Apply an automated baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
Integrate the selected signals. For this compound, the triplet at ~4.1 ppm (corresponding to the 2 protons of the -O-CH₂- group) is well-resolved. For Maleic Acid, integrate the singlet at ~6.3 ppm (2 protons).
-
-
Purity Calculation : The purity of the analyte (Purityₐ) is calculated using the following equation[3][11]:
Purityₐ (%) = (Iₐ / Nₐ) * (Nᵢₛ / Iᵢₛ) * (Mₐ / Mᵢₛ) * (mᵢₛ / mₐ) * Purityᵢₛ
Where:
-
I : Integral area of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
Purity : Purity of the internal standard
-
Subscript a : Analyte (this compound)
-
Subscript is : Internal Standard (Maleic Acid)
-
qNMR Workflow Diagram
Caption: Workflow for purity assessment by qNMR.
Part 2: Alternative Chromatographic Methods
For a comprehensive purity assessment, it is often beneficial to use an orthogonal method—one that relies on a different separation principle—to cross-validate results.[10]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is well-suited for volatile and thermally stable compounds like this compound.[12] Separation is based on the compound's boiling point and interaction with the stationary phase. The Flame Ionization Detector (FID) provides a response that is roughly proportional to the number of carbon atoms, making the area percent calculation a reasonable, albeit not absolute, estimation of purity.
-
Sample Preparation :
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in 1.0 mL of a suitable volatile solvent (e.g., ethyl acetate).
-
Dilute further to a final concentration of approximately 100 µg/mL.
-
-
Instrumentation and Conditions :
-
Gas Chromatograph : System equipped with a split/splitless injector and FID.
-
Column : HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[13]
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature : 250 °C.
-
Split Ratio : 50:1.
-
Oven Temperature Program : Initial 70 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min.[13]
-
Detector Temperature : 300 °C.
-
-
Data Analysis :
-
Purity is estimated by the area percentage method: (Peak Area of Analyte / Total Peak Area of all components) * 100. This method assumes all components have a similar response factor in the FID.
-
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their polarity.[14] A significant challenge for analyzing this compound with HPLC is its lack of a strong UV chromophore, making detection with a standard UV-Vis detector difficult and insensitive.[15][16] While detection at low wavelengths (~210 nm) is possible, it is often non-specific and prone to interference from solvents and other impurities.[17] An alternative is to use a universal detector like a Refractive Index (RI) detector, but this comes with lower sensitivity and incompatibility with gradient elution.[16]
-
Sample Preparation :
-
Prepare a stock solution of this compound in acetonitrile at approximately 1 mg/mL.
-
-
Instrumentation and Conditions :
-
HPLC System : Equipped with a pump, autosampler, and UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase : Isocratic mixture of Acetonitrile:Water (e.g., 70:30 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 210 nm.[13]
-
Injection Volume : 10 µL.
-
-
Data Analysis :
-
Purity is estimated by the area percentage method, similar to GC. This method carries the significant assumption that all impurities have the same absorptivity at 210 nm as the main compound, which is rarely true.
-
Part 3: Head-to-Head Comparison
The choice of analytical technique should be guided by the specific requirements of the analysis, including the need for absolute vs. relative purity, sensitivity requirements, and the nature of potential impurities.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Absolute quantification based on molar ratios of nuclei.[1] | Separation by volatility; semi-quantitative by area %.[18] | Separation by polarity; semi-quantitative by area %.[14] |
| Analyte Standard | Not required; uses a certified internal standard of a different compound.[4] | Required for accurate quantification; area % assumes equal response. | Required for accurate quantification; area % assumes equal response. |
| Selectivity | Very high; distinguishes structurally different molecules.[19] | High; excellent separation of volatile compounds. | Moderate to high, dependent on column and mobile phase. |
| Sensitivity | Lower (mg/mL range).[20] | High (µg/mL to ng/mL range). | Low for this compound due to poor UV absorbance. |
| Precision | High (RSD < 1% achievable).[1] | High (RSD < 2% typical). | Dependent on detector response; can be lower. |
| Sample State | Non-destructive; sample can be recovered.[21] | Destructive. | Non-destructive (fraction collection possible). |
| Strengths | - True primary method for absolute purity.[2]- No analyte-specific standard needed.- Provides structural information. | - High sensitivity for volatile impurities.- Robust and widely available. | - Excellent for non-volatile or thermally labile impurities. |
| Weaknesses | - Lower sensitivity.- Requires higher sample amount.- High capital cost for instrumentation. | - Requires analyte to be volatile and thermally stable.- Area % purity is an estimation. | - Poor sensitivity for non-chromophoric analytes.- Area % purity is a significant estimation. |
Method Selection Logic
The following diagram illustrates a decision-making process for selecting the appropriate purity assessment method for a compound like this compound.
Caption: Decision tree for selecting a purity analysis method.
Conclusion and Recommendation
For the definitive purity assessment of this compound, Quantitative NMR (qNMR) is the superior and recommended technique . Its status as a primary method provides an absolute purity value traceable to a certified reference material, a level of confidence that relative chromatographic methods cannot offer without a fully characterized standard of the analyte itself.[1][22] This is particularly critical in research and development settings where such standards may not exist. The method is robust, highly precise, and provides simultaneous structural confirmation.
While GC-FID is a valuable orthogonal technique for detecting and quantifying volatile impurities with high sensitivity, its reliance on area percentage makes it a less accurate measure of absolute purity. HPLC with standard UV detection is poorly suited for this specific analyte due to the lack of a chromophore.
Therefore, for establishing a reliable and defensible purity value for this compound, qNMR should be the primary method of choice. For comprehensive quality control, this result can be complemented by a sensitive chromatographic method like GC-FID to ensure the absence of trace volatile impurities. This dual-pronged, orthogonal approach provides the highest degree of confidence in the material's quality, aligning with the rigorous standards of the pharmaceutical industry.[10][23]
References
- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation.
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- Semantic Scholar. (n.d.). Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Mestrelab Resources. (n.d.). What is qNMR and why is it important?.
- BIPM. (n.d.). qNMR.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- Pharmaguideline. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
- ResearchGate. (n.d.). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review.
- US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
- Journal of Medicinal Chemistry - ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- University of Oxford. (2017). Quantitative NMR Spectroscopy.
- Benchchem. (2025). A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs. Alternatives.
- FUJIFILM Wako Pure Chemical Corporation. (n.d.). Internal Standard for qNMR (Calibration Standard for qNMR).
- In-pharmatechnologist.com. (n.d.). Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities.
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- Sigma-Aldrich. (2017). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
- IISTE.org. (n.d.). Analytical Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- Benchchem. (2025). A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone.
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- Benchchem. (2025). A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Phenyloctanoates: A Comparative Efficiency Analysis
Introduction
Substituted phenyloctanoates are a versatile class of chemical compounds with significant applications ranging from fragrance formulation and polymer chemistry to the synthesis of pharmaceutically active molecules. The efficiency of their synthesis is critically dependent on the chosen methodology, which in turn is dictated by the electronic and steric nature of the substituents on the phenyl ring. This guide provides an in-depth comparison of common synthetic routes to these esters, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific target molecule. We will dissect the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative chemical principles.
Core Synthetic Challenge: The Phenolic Hydroxyl Group
The primary challenge in synthesizing phenyl esters lies in the nature of the phenolic hydroxyl group. Unlike aliphatic alcohols, the oxygen atom's lone pairs in a phenol are delocalized into the aromatic π-system. This resonance effect reduces the oxygen's nucleophilicity, making it a less reactive partner in esterification reactions. Furthermore, this effect is profoundly influenced by substituents on the ring: electron-withdrawing groups (EWGs) exacerbate the poor nucleophilicity, while electron-donating groups (EDGs) can provide a modest enhancement. Steric hindrance, particularly from ortho-substituents, presents an additional, often formidable, barrier.
Comparative Analysis of Synthetic Methodologies
We will evaluate four principal methodologies for the synthesis of substituted phenyloctanoates from octanoic acid and substituted phenols:
-
Direct Acid-Catalyzed (Fischer-Speier) Esterification
-
Acyl Chloride/Anhydride Acylation
-
Carbodiimide-Mediated (Steglich) Esterification
-
Redox-Condensation (Mitsunobu) Reaction
Fischer-Speier Esterification
This classic method involves heating the carboxylic acid and phenol with a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[1][2] The reaction is an equilibrium process, and efficiency is dictated by Le Châtelier's principle.[3][4]
-
Mechanistic Insight: The acid catalyst protonates the carbonyl oxygen of octanoic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic phenol.[2][5] The removal of the water byproduct is essential to drive the equilibrium towards the product.[2]
-
Causality in Practice: This method's primary advantage is its cost-effectiveness, utilizing inexpensive bulk reagents. However, the requisite high temperatures and strongly acidic conditions limit its application to robust substrates that lack acid-sensitive functional groups.[6]
-
Impact of Substituents:
-
Electronic: Phenols bearing strong EWGs (e.g., -NO₂) are exceptionally poor nucleophiles and react sluggishly, often providing dismal yields under Fischer conditions.[5] Phenols with EDGs (e.g., -OCH₃, -CH₃) fare better, but the reaction remains slow.
-
Steric: Ortho-substituted phenols, such as 2,6-dimethylphenol, are generally unreactive due to steric shielding of the hydroxyl group.
-
-
Verdict: Best suited for large-scale synthesis of simple, non-sterically hindered phenyloctanoates derived from electron-neutral or electron-rich phenols. It is largely unsuitable for complex or sensitive molecules.
Acyl Chloride / Anhydride Acylation
This is a highly reliable and widely used two-step method. First, octanoic acid is converted to a highly reactive derivative, octanoyl chloride (using SOCl₂ or (COCl)₂) or octanoic anhydride. This activated species then readily reacts with the substituted phenol, typically in the presence of a stoichiometric base like pyridine or triethylamine.
-
Mechanistic Insight: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. The base serves a dual purpose: it neutralizes the HCl byproduct and can also act as a nucleophilic catalyst (especially pyridine or DMAP), forming a highly reactive acylpyridinium intermediate.
-
Causality in Practice: By activating the carboxylic acid, the reaction can proceed under much milder conditions than Fischer esterification and does not involve an equilibrium. This leads to faster reactions and generally higher yields.
-
Impact of Substituents:
-
Electronic: This method is effective even for phenols with EWGs, as the high reactivity of the acyl chloride compensates for the phenol's reduced nucleophilicity.
-
Steric: Severe steric hindrance at the ortho-positions can still impede the reaction, though it is often more successful than the Fischer method. For highly hindered phenols, the addition of a hyper-nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.
-
-
Verdict: A robust and versatile method suitable for a wide range of substituted phenols. It is the workhorse method for many applications, though it involves an extra synthetic step and generates stoichiometric salt waste.
Steglich Esterification
The Steglich esterification utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid in situ.[7] A catalytic amount of DMAP is crucial for efficient ester formation with phenols.[8][9]
-
Mechanistic Insight: DCC reacts with octanoic acid to form a highly reactive O-acylisourea intermediate.[9] While a phenol could, in principle, attack this intermediate directly, the reaction is slow. DMAP, a superior nucleophile, intercepts the O-acylisourea to form a reactive N-acylpyridinium salt. This "activated ester" is then rapidly attacked by the phenol to yield the product, regenerating the DMAP catalyst.[9]
Caption: Simplified workflow of the DMAP-catalyzed Steglich esterification.
-
Causality in Practice: The key advantage is the exceptionally mild reaction conditions (often room temperature), which preserves sensitive functional groups elsewhere in the molecule.[7] The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove if DCC is used. Using water-soluble EDC simplifies purification, as the corresponding urea byproduct can be removed with an aqueous wash.
-
Impact of Substituents:
-
Verdict: The premier choice for the synthesis of complex, functionalized, or sterically hindered phenyloctanoates where mild conditions are paramount.
Mitsunobu Reaction
The Mitsunobu reaction accomplishes a dehydration-condensation between an alcohol and a pronucleophile (in this case, octanoic acid) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11]
-
Mechanistic Insight: The reaction proceeds via the formation of a phosphonium intermediate between PPh₃ and DEAD. This potent electrophile activates the phenol's hydroxyl group, converting it into an excellent leaving group. Subsequent Sₙ2 attack by the octanoate carboxylate anion yields the ester product.[12][13]
-
Causality in Practice: Like the Steglich reaction, the Mitsunobu reaction proceeds under very mild, neutral conditions. A key consideration is the pKa of the nucleophile; for carboxylic acids, this is not an issue. The major challenge is purification, as the reaction generates stoichiometric quantities of triphenylphosphine oxide (TPPO) and a hydrazine derivative, which can be difficult to separate from the desired product.[12][14]
-
Impact of Substituents:
-
Electronic & Steric: The Mitsunobu reaction is remarkably tolerant of a wide array of functional groups and is effective for hindered phenols. It is a powerful tool for complex molecule synthesis.[15]
-
-
Verdict: An excellent, mild option for challenging substrates, particularly in small-scale and discovery chemistry settings. The difficulty in purification makes it less appealing for large-scale synthesis unless modified, separation-friendly reagents are used.[11]
Quantitative Data Summary
The following table provides a comparative summary of expected yields for the synthesis of various substituted phenyl octanoates. Yields are illustrative and can vary based on precise reaction conditions and purification efficiency.
| Substituted Phenol | Substituent Type | Fischer-Speier | Acyl Chloride | Steglich (EDC/DMAP) | Mitsunobu (PPh₃/DEAD) |
| Phenol | Neutral | Moderate (~60%) | Excellent (>95%) | Excellent (>95%) | Excellent (>90%) |
| p-Cresol | EDG (-CH₃) | Good (~75%) | Excellent (>95%) | Excellent (>95%) | Excellent (>90%) |
| p-Nitrophenol | EWG (-NO₂) | Very Poor (<10%) | Very Good (~90%) | Excellent (>95%) | Excellent (>90%) |
| 2,6-Dimethylphenol | Sterically Hindered | Extremely Poor (~0%) | Poor-Moderate (~40%) | Very Good (~85%) | Very Good (~85%) |
Experimental Protocols
Protocol 1: General Procedure for Steglich Esterification of a Hindered Phenol
This protocol describes the synthesis of 2,6-dimethylphenyl octanoate, a sterically challenging transformation where the Steglich method excels.
Materials:
-
2,6-Dimethylphenol (1.0 eq)
-
Octanoic acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 2,6-dimethylphenol, octanoic acid, and DMAP.
-
Dissolve the components in anhydrous DCM (approx. 0.2 M concentration relative to the phenol).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC portion-wise over 5 minutes. A slight exotherm may be observed.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic phase sequentially with 1 M HCl (to remove unreacted DMAP and EDC-urea), saturated NaHCO₃ solution (to remove unreacted octanoic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Protocol 2: General Procedure for Acylation using Octanoyl Chloride
This protocol details the synthesis of 4-nitrophenyl octanoate, demonstrating the method's utility for electron-poor phenols.
Materials:
-
4-Nitrophenol (1.0 eq)
-
Octanoyl chloride (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a dry, nitrogen-flushed flask, dissolve 4-nitrophenol in anhydrous DCM.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath with magnetic stirring.
-
Add octanoyl chloride dropwise via syringe over 10-15 minutes. A white precipitate of triethylammonium chloride will form.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can often be purified by recrystallization (e.g., from ethanol) or by flash column chromatography if necessary.
Decision-Making Workflow
To assist in selecting the most appropriate synthetic route, the following decision tree can be used.
Caption: A decision tree for selecting a synthetic method for phenyloctanoates.
Conclusion
The efficient synthesis of substituted phenyloctanoates is not a "one-size-fits-all" endeavor. A careful analysis of the substrate's electronic and steric properties is critical for methodological selection.
-
For simple, robust, and non-hindered phenols on a large scale, Fischer Esterification remains a viable, cost-effective option.
-
The Acyl Chloride method offers a significant step up in reactivity and scope, handling most substrates, including electron-poor phenols, with high efficiency.
-
For precious, complex, or sterically demanding targets, the mild and powerful conditions of Steglich Esterification and the Mitsunobu Reaction are unparalleled, with the former often being preferred due to easier byproduct removal.
By understanding the mechanistic underpinnings and practical limitations of each method, researchers can confidently navigate the synthetic landscape to achieve their target molecules with maximal efficiency and yield.
References
- Ullmann Condens
- Steglich Esterific
- Williamson Ether Synthesis. University Experiment Handout. [Link]
- The Ullmann Ether Condensation.
- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal. [Link]
- Ullmann condens
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Williamson Ether Synthesis. J&K Scientific LLC. [Link]
- Steglich Esterific
- Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- Mitsunobu reaction. Organic Synthesis. [Link]
- Mitsunobu reaction. Wikipedia. [Link]
- Steglich esterific
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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- Williamson Ether Synthesis. University Experiment Handout. [Link]
- Fischer–Speier esterific
- Acid to Ester - Common Conditions. The University of Sheffield. [Link]
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
- Ether synthesis by etherification (alkyl
- Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. PubMed. [Link]
- A Minireview of Phase-Transfer C
- PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences. [Link]
- Phase-transfer c
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]
- A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION.
- Fischer Esterific
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Fischer Esterific
- Fischer Esterific
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A Comparative Guide to the Reactivity of Primary Alkyl Halides in Nucleophilic Substitution Reactions
Introduction
In the realm of synthetic organic chemistry, particularly in the synthesis of pharmaceutical compounds, the ability to form new carbon-heteroatom bonds is fundamental. Nucleophilic substitution reactions of alkyl halides are a cornerstone of this process. Primary alkyl halides (R-CH₂-X), in particular, serve as versatile electrophilic building blocks. Their reactivity, however, is not uniform; it is a nuanced interplay of several key factors. Understanding these factors is paramount for researchers in drug development and process chemistry to control reaction outcomes, optimize yields, and minimize byproducts.
This guide provides an in-depth analysis of the factors governing the reactivity of primary alkyl halides in nucleophilic substitution reactions. We will explore the mechanistic underpinnings, compare the performance of different substrates and reagents with supporting experimental data, and provide a detailed protocol for a representative kinetic study.
The Dominant Mechanism: The Sₙ2 Pathway
Primary alkyl halides almost exclusively react through the Sₙ2 (Substitution, Nucleophilic, bimolecular) mechanism. This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (the halide) departs. The term "bimolecular" signifies that the rate of the reaction is dependent on the concentration of both the alkyl halide and the nucleophile.
Rate = k[Alkyl Halide][Nucleophile]
A key stereochemical feature of the Sₙ2 reaction is the Walden inversion , where the configuration of a chiral carbon center is inverted, much like an umbrella flipping inside out in the wind. This occurs because the nucleophile must attack from the side opposite to the leaving group (backside attack) to avoid steric hindrance and allow for the proper overlap of orbitals to form the new bond.
Caption: The concerted Sₙ2 mechanism showing backside attack and inversion of configuration.
Key Factors Influencing Reactivity
The rate of an Sₙ2 reaction is highly sensitive to the identity of the leaving group, the strength of the nucleophile, and the solvent used.
The Nature of the Leaving Group
For the reaction to proceed, the leaving group must be able to depart with the electron pair from the C-X bond. A good leaving group is a species that is stable on its own, which typically means it is the conjugate base of a strong acid.
-
Causality: The stability of the leaving group is inversely related to its basicity. A weaker base is less likely to re-attack the carbon, does not hold onto the electron pair as tightly, and is more stable in solution, thus making it a better leaving group. For the halogens, the acidity of their conjugate acids (H-X) increases down the group (HI > HBr > HCl > HF), meaning their basicity as anions decreases (I⁻ < Br⁻ < Cl⁻ < F⁻). This directly translates to their effectiveness as leaving groups.
The trend in reactivity for primary alkyl halides is therefore:
R-I > R-Br > R-Cl >> R-F
Alkyl fluorides are generally so unreactive in Sₙ2 reactions that they are often considered inert.
Table 1: Relative Reactivity of Primary Alkyl Halides This table shows the relative rates of reaction for 1-halobutanes with azide (N₃⁻) in acetone. The rates are standardized relative to 1-chlorobutane.
| Alkyl Halide | Leaving Group | Relative Rate |
| 1-Iodobutane | I⁻ | ~30-100 |
| 1-Bromobutane | Br⁻ | ~5-20 |
| 1-Chlorobutane | Cl⁻ | 1 |
| 1-Fluorobutane | F⁻ | ~10⁻⁵ (very slow) |
Note: Relative rates can vary depending on the specific nucleophile and solvent system, but the general trend remains consistent.
The Role of the Nucleophile
Nucleophilicity refers to the ability of a species to donate an electron pair to an electrophile. Several factors determine the strength of a nucleophile:
-
Basicity: Generally, for nucleophiles with the same attacking atom, nucleophilicity parallels basicity. For example, RO⁻ is a stronger nucleophile than RCOO⁻.
-
Polarizability: Larger atoms have more diffuse electron clouds that are more easily distorted. This "softness" or polarizability allows for better orbital overlap in the transition state, enhancing nucleophilicity. This is why I⁻ is a stronger nucleophile than Cl⁻ in protic solvents.
-
Solvent: The solvent can significantly mediate nucleophilic strength through solvation.
The Influence of the Solvent
The choice of solvent is critical for the success of an Sₙ2 reaction. Solvents are broadly classified as protic (containing O-H or N-H bonds) and aprotic (lacking these bonds).
-
Polar Aprotic Solvents: These are the solvents of choice for Sₙ2 reactions. Examples include acetone, dimethylformamide (DMF), acetonitrile (CH₃CN), and dimethyl sulfoxide (DMSO). They can dissolve the ionic nucleophile but are poor at solvating the anion (the nucleophile) itself because they lack the acidic protons to form strong hydrogen bonds. This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the reaction rate.
-
Polar Protic Solvents: Solvents like water, ethanol, and methanol can also be used, but they are less effective. They solvate the nucleophile through strong hydrogen bonds, creating a "solvent cage" that blunts its reactivity and must be broken for the reaction to occur.
Experimental Protocol: A Kinetic Study of 1-Bromobutane vs. 1-Chlorobutane
To quantitatively compare the reactivity of primary alkyl halides, a kinetic study can be performed. This protocol outlines a method to compare the reaction rates of 1-bromobutane and 1-chlorobutane with sodium iodide in acetone, a classic Finkelstein reaction.
A Comparative Guide to the Characterization of Ethyl 8-Chlorooctanoate Derivatives
In the landscape of pharmaceutical and specialty chemical synthesis, Ethyl 8-chlorooctanoate stands out as a versatile linear aliphatic ester, prized for its dual functionality.[1][2] The terminal chloro- group provides a reactive site for nucleophilic substitution, while the ethyl ester offers a handle for further modification or hydrolysis.[1][3] This unique structure makes it a valuable intermediate for crafting a diverse array of more complex molecules, from active pharmaceutical ingredients (APIs) to novel polymers.[2][4]
This guide provides an in-depth comparison of key derivatives synthesized from this compound, focusing on their synthesis, characterization, and comparative physicochemical properties. We will delve into the causality behind experimental choices and present detailed protocols to ensure reproducibility and scientific integrity.
The Parent Compound: this compound at a Glance
Before exploring its derivatives, it is crucial to understand the foundational properties of this compound (C₁₀H₁₉ClO₂). It is a colorless to pale yellow liquid with a boiling point of approximately 251.5 °C at standard pressure.[4] Its structure features a primary alkyl chloride, which is an excellent electrophile for Sₙ2 reactions, making it highly reactive toward a variety of nucleophiles.[1][5]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 206.71 g/mol | [4] |
| Density | 0.991 g/cm³ | [4] |
| Boiling Point | 251.5 °C at 760 mmHg | [4] |
| Flash Point | 107.5 °C | [4] |
| Refractive Index | 1.44 | [4] |
Synthesis and Characterization of Key Derivatives
The true utility of this compound is realized through its conversion into various derivatives. The primary reaction pathway involves nucleophilic substitution at the C-8 position. Below, we compare three common and synthetically useful derivatives: the azido, amino, and hydroxy analogues.
Reaction Scheme: Synthesis of this compound Derivatives
Caption: Synthetic pathways from this compound.
Ethyl 8-azidooctanoate
The azide derivative is a highly versatile intermediate, primarily used for introducing an amine group via reduction or for constructing triazoles through click chemistry.
-
Synthesis Rationale: The reaction of an alkyl halide with sodium azide is a classic and efficient Sₙ2 reaction.[1] N,N-Dimethylformamide (DMF) is the solvent of choice due to its polar aprotic nature, which effectively solvates the sodium cation while leaving the azide anion highly nucleophilic. The reaction is typically heated to ensure a reasonable reaction rate.[1]
-
Characterization:
-
IR Spectroscopy: The most prominent feature is a strong, sharp absorption band around 2100 cm⁻¹, characteristic of the azide (N₃) asymmetric stretching vibration. The ester carbonyl (C=O) stretch will appear around 1735 cm⁻¹.
-
¹H NMR Spectroscopy: The triplet corresponding to the methylene protons adjacent to the azide group (CH ₂-N₃) will appear around 3.25 ppm. This is a downfield shift compared to the starting material's CH ₂-Cl signal (around 3.53 ppm), reflecting the change in the electronic environment.
-
¹³C NMR Spectroscopy: The carbon attached to the azide group ( C H₂-N₃) will show a characteristic signal around 51 ppm.
-
Ethyl 8-aminooctanoate
The amino derivative is a crucial building block, particularly in the synthesis of polyamides and pharmaceutical agents like Salcaprozate Sodium (SNAC), an oral absorption promoter.[6]
-
Synthesis Rationale: While direct amination of alkyl chlorides can be problematic due to overalkylation, a cleaner route involves the reduction of the corresponding azide. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and high-yielding method for this transformation. This two-step process (chlorination → azidation → reduction) provides a more controlled pathway to the primary amine.[7]
-
Characterization:
-
IR Spectroscopy: The azide peak at ~2100 cm⁻¹ will disappear completely. The appearance of two medium-intensity bands in the 3300-3400 cm⁻¹ region is indicative of the N-H stretching vibrations of a primary amine.
-
¹H NMR Spectroscopy: The signal for the methylene protons adjacent to the nitrogen (CH ₂-NH₂) will shift upfield to around 2.68 ppm compared to the azide derivative. A broad singlet, corresponding to the amine protons (NH₂), will also be present, although its chemical shift can vary with concentration and solvent.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the successful incorporation of the amino group and loss of the azide functionality.
-
Ethyl 8-hydroxyoctanoate
The hydroxy derivative serves as an intermediate for producing compounds like polyesters and various pharmacologically active molecules.[8][9]
-
Synthesis Rationale: Direct hydrolysis of the alkyl chloride to the alcohol can be slow and require harsh conditions. A more efficient method involves a two-step process. First, the chloride is displaced by a carboxylate anion, such as acetate, to form an ester. This is followed by saponification (hydrolysis) of both the newly formed acetate ester and the original ethyl ester, and then re-esterification of the carboxylic acid to yield the final product. A common route involves starting from 6-chlorohexan-1-ol and diethyl malonate.[10][11]
-
Characterization:
-
IR Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region will appear, which is characteristic of the O-H stretching vibration of the alcohol. The ester carbonyl peak remains at ~1735 cm⁻¹.
-
¹H NMR Spectroscopy: A triplet for the methylene protons adjacent to the hydroxyl group (CH ₂-OH) will be observed around 3.64 ppm. A broad singlet for the hydroxyl proton (-OH) will also be present.
-
¹³C NMR Spectroscopy: The carbon bearing the hydroxyl group ( C H₂-OH) will have a chemical shift of approximately 62 ppm.
-
Comparative Data Summary
The table below provides a comparative summary of the key characterization data for these derivatives, allowing for quick differentiation.
| Derivative | Key IR Peak (cm⁻¹) | Key ¹H NMR Signal (ppm) | Application Note |
| This compound | C-Cl stretch (~725) | ~3.53 (t, -CH₂Cl) | Versatile starting material.[2][4] |
| Ethyl 8-azidooctanoate | ~2100 (N₃ stretch) | ~3.25 (t, -CH₂N₃) | Precursor for amines and triazoles.[1] |
| Ethyl 8-aminooctanoate | 3300-3400 (N-H stretch) | ~2.68 (t, -CH₂NH₂) | Building block for polyamides, APIs.[6] |
| Ethyl 8-hydroxyoctanoate | 3200-3600 (O-H stretch) | ~3.64 (t, -CH₂OH) | Intermediate for polyesters, pharmaceuticals.[8] |
Note: NMR chemical shifts are approximate and can vary based on solvent and instrument frequency.
Detailed Experimental Protocol: Synthesis and Characterization of Ethyl 8-azidooctanoate
This protocol outlines a self-validating workflow for synthesizing and characterizing Ethyl 8-azidooctanoate, a key intermediate.
Experimental Workflow Diagram
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Cross-validation of Ethyl 8-chlorooctanoate analysis with different techniques
An In-Depth Guide to the Cross-Validation of Analytical Methods for Ethyl 8-chlorooctanoate: A GC-MS and HPLC-UV Comparison
Authored by a Senior Application Scientist
Abstract
The accurate quantification of this compound, a key intermediate and potential impurity in various synthetic pathways, is paramount for ensuring process control and final product quality in the pharmaceutical and chemical industries. The choice of analytical methodology dictates the reliability, sensitivity, and efficiency of this critical quality control step. This guide provides a comprehensive cross-validation study comparing two powerful, yet fundamentally different, analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). By delving into the core principles of each method, presenting detailed experimental protocols, and interpreting comparative performance data, this document serves as a practical resource for researchers, analytical chemists, and quality control professionals. Our objective is to not only present the "how" but to elucidate the "why" behind methodological choices, grounding our discussion in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction: The Imperative for Rigorous Analytical Validation
This compound (CAS: 105484-55-7) is a bifunctional molecule featuring an ethyl ester and a terminal alkyl chloride.[3] Its utility in organic synthesis is significant, but its potential presence as a process-related impurity necessitates robust analytical control. In a regulated environment, an analytical method is not merely a procedure; it is a qualified system that must be proven "fit for purpose." This proof is established through method validation, a process that confirms the analytical procedure's performance characteristics meet the requirements for the intended application.[4]
When two or more analytical methods are available to measure the same analyte, a cross-validation study is essential.[5][6] This process critically assesses and compares the data generated by different techniques, ensuring that results are consistent and reliable, regardless of the method employed.[7][8] This guide will cross-validate a high-sensitivity GC-MS method against a versatile HPLC-UV method, providing a clear framework for selecting the optimal technique based on specific analytical needs.
Strategic Selection of Analytical Technologies
The choice between GC-MS and HPLC-UV is driven by the physicochemical properties of this compound and the desired analytical outcomes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given that this compound is a relatively volatile and thermally stable ester, GC is an ideal separation technique.[9][10] Coupling it with a mass spectrometer provides exceptional specificity and sensitivity. The mass detector identifies compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns, allowing for unambiguous identification and quantification even at trace levels, a critical advantage when dealing with potential genotoxic impurities.[11][12]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a cornerstone of pharmaceutical analysis due to its versatility with a wide range of compounds.[13] However, this compound lacks a significant chromophore, making it poorly detectable by standard UV detectors. To overcome this, a pre-column derivatization strategy can be employed. By reacting the analyte with a UV-absorbing agent, we can render it readily detectable, a common and powerful technique for analyzing alkyl halides.[14][15][16] This approach, while adding a sample preparation step, allows for analysis on ubiquitous HPLC-UV systems.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed as self-validating systems, with built-in system suitability tests (SSTs) to ensure instrument performance prior to analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed for high-sensitivity quantification and unambiguous identification.
A. Rationale: The choice of a mid-polarity column (e.g., 5% phenyl-polysiloxane) provides excellent resolution for this type of analyte. Electron Ionization (EI) is a robust, standard ionization technique that yields reproducible fragmentation patterns for library matching and structural confirmation. Selected Ion Monitoring (SIM) mode is used to maximize sensitivity for trace-level quantification.[12]
B. Experimental Workflow Diagram:
Caption: GC-MS analytical workflow for this compound.
C. Detailed Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution (1 mg/mL) of this compound reference standard in dichloromethane.
-
Create a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL by serial dilution of the stock solution.
-
Prepare samples by accurately weighing the material to be tested and dissolving in dichloromethane to achieve a final concentration within the calibration range.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[9]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[9]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: 250 °C, 1.0 µL injection volume, Split mode (20:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).[9]
-
MS Conditions: Transfer line 280 °C, Ion source 230 °C, EI at 70 eV.
-
Acquisition: SIM mode, monitoring characteristic ions (e.g., m/z 171, 135, 111 - specific ions would be determined from a full scan of the standard).
-
HPLC-UV Protocol with Pre-Column Derivatization
This method leverages the versatility of HPLC-UV systems through chemical modification of the analyte.
A. Rationale: Alkyl halides can be derivatized with reagents containing strong chromophores. 1-(4-Nitrophenyl) piperazine (4-NPP) is an effective reagent that reacts with the alkyl chloride, attaching a nitrophenyl group that is highly active in the near-visible UV range (~390 nm).[16] This shifts the detection wavelength away from many common matrix interferences. Using potassium iodide (KI) as a catalyst facilitates the reaction by an in-situ Finkelstein reaction, converting the chloride to a more reactive iodide.[16]
B. Experimental Workflow Diagram:
Caption: HPLC-UV with derivatization workflow for this compound.
C. Detailed Methodology:
-
Reagent Preparation:
-
Derivatizing Solution: Prepare a solution of 1-(4-Nitrophenyl) piperazine (4-NPP) and potassium iodide (KI) in acetonitrile.
-
-
Standard and Sample Derivatization:
-
Prepare a stock solution (1 mg/mL) of this compound in acetonitrile.
-
In separate reaction vials, add aliquots of the standard stock solution (for calibration curve) or sample solution.
-
Add the derivatizing solution to each vial.
-
Seal the vials and heat in a water bath or heating block at 60°C for 30 minutes.
-
Cool the vials to room temperature and dilute with mobile phase to the desired concentration.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 392 nm.
-
Cross-Validation Study: Framework and Parameters
The cross-validation study is designed according to ICH Q2(R1) guidelines to directly compare the performance of the GC-MS and HPLC-UV methods.[2]
Validation Parameters
The following parameters will be assessed for each method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components).
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of 5 concentration levels is recommended.[2]
-
Accuracy: The closeness of test results to the true value, assessed by spike/recovery studies at three concentration levels.
-
Precision: Assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but on different days with different analysts.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Comparative Performance Data and Scientific Discussion
The following tables summarize the validation results, providing a direct comparison of the two methods.
Table 1: Linearity and Sensitivity
| Parameter | GC-MS Method | HPLC-UV Method | Causality and Expert Insight |
|---|---|---|---|
| Linearity Range | 0.1 - 10 µg/mL | 0.5 - 50 µg/mL | The GC-MS method's high sensitivity allows for a lower linear range. The HPLC derivatization is efficient but may have a higher background, raising the lower limit. |
| Correlation Coeff. (r²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity, a fundamental requirement for quantitative analysis. |
| LOQ | 0.1 µg/mL | 0.5 µg/mL | The inherent sensitivity of the mass spectrometer in SIM mode provides a lower LOQ than the UV detector, even with a highly chromophoric derivative. |
Table 2: Accuracy and Precision
| Parameter | GC-MS Method | HPLC-UV Method | Causality and Expert Insight |
|---|---|---|---|
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | Both methods show excellent accuracy, indicating minimal systematic error. The multi-step derivatization in the HPLC method can introduce slightly more variability. |
| Repeatability (%RSD) | < 2.0% | < 2.5% | The automated, direct injection of the GC-MS method leads to slightly better repeatability. The manual derivatization step for HPLC is a key source of potential variability. |
| Intermediate Precision (%RSD) | < 3.0% | < 4.0% | Both methods are precise. The higher RSD for the HPLC method reflects the cumulative variability of the derivatization step across different days and analysts. |
Table 3: Specificity and Robustness
| Parameter | GC-MS Method | HPLC-UV Method | Causality and Expert Insight |
|---|---|---|---|
| Specificity | Very High: Confirmed by mass spectrum and retention time. | High: Confirmed by retention time and UV spectrum. Susceptible to interferences with similar chromophores. | GC-MS is inherently more specific. Mass spectral data provides a "fingerprint" of the molecule, which is far more selective than a UV absorbance maximum. |
| Robustness | High: Unaffected by minor changes in oven ramp rate or flow rate. | Moderate: Sensitive to derivatization time, temperature, and mobile phase composition. | The derivatization reaction in the HPLC method is a critical control point. Small deviations can impact reaction yield and thus the final result, making the method less robust than the direct GC-MS analysis. |
Conclusion and Recommendations
This cross-validation study demonstrates that both the developed GC-MS and HPLC-UV methods are suitable for the quantitative analysis of this compound, but their strengths make them applicable to different scenarios.
-
The GC-MS method is superior in terms of sensitivity (LOQ) and specificity . Its direct injection protocol makes it more robust and precise. It is the recommended method for trace-level impurity analysis, reference standard characterization, and when unambiguous identification is required.
-
The HPLC-UV method is a viable and powerful alternative, particularly in laboratories where GC-MS is not available or when HPLC is the preferred platform for workflow consistency. Its primary limitation is the additional complexity and potential variability of the derivatization step. It is well-suited for routine quality control applications where analyte concentrations are well above the LOQ and where the sample matrix is well-characterized to avoid potential interferences.
Ultimately, the choice of method should be guided by the specific analytical objective, regulatory requirements, and available instrumentation. This guide provides the foundational data and scientific rationale to make an informed, authoritative decision.
References
- Journal of Liquid Chromatography (2006). The Quantitative Separation of Alkyl and Phenethyl Halides by HPLC. Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/abs/10.1080/01483919608001648
- Wikipedia. Cross-validation (analytical chemistry). Available at: https://en.wikipedia.
- SlideShare. ICH Q2 Analytical Method Validation. Available at: https://www.slideshare.
- International Council for Harmonisation (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf
- BenchChem (2025). A Guide to Cross-Validation of Analytical Methods Between Laboratories. Available at: https://www.benchchem.
- Journal of Chromatographic Science. Derivatization of Alkyl Halides, Acid Chlorides, and Other Electrophiles with Polymer-Immobilized 8-Amino-2-naphthoxide. Oxford Academic. Available at: https://academic.oup.com/chromsci/article-abstract/25/10/471/300481
- International Council for Harmonisation. Quality Guidelines. Available at: https://www.ich.org/page/quality-guidelines
- Abraham Entertainment (2025). ICH Q2 R1: Mastering Analytical Method Validation. Available at: https://abrahamentertainment.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology
- PharmaGuru (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available at: https://pharmaguru.
- IntechOpen (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Available at: https://www.intechopen.com/chapters/49156
- BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate Derivatives. Available at: https://www.benchchem.
- PubMed Central (PMC). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8301140/
- ACS Omega (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Available at: https://pubs.acs.org/doi/10.1021/acsomega.3c09199
- RSC Publishing (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Available at: https://pubs.rsc.org/en/content/articlelanding/2019/ay/c9ay01188a
- PubMed Central (PMC) (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4158390/
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- BLD Pharm. 105484-55-7|this compound. Available at: https://www.bldpharm.com/products/105484-55-7.html
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Inter-laboratory comparison of Ethyl 8-chlorooctanoate analysis
An Inter-laboratory Comparison Guide to the Analysis of Ethyl 8-chlorooctanoate by Gas Chromatography
Abstract
This guide presents a framework for conducting an inter-laboratory comparison (ILC) for the quantitative analysis of this compound, a key intermediate in pharmaceutical and chemical synthesis.[1][2] Recognizing the critical need for robust and reproducible analytical methods in drug development and quality control, this document provides a detailed comparison of potential analytical methodologies, culminating in a recommended Gas Chromatography (GC) protocol. The core of this guide is a comprehensive plan for executing an ILC, designed in accordance with internationally recognized standards such as ASTM E691.[3][4] It is intended for researchers, analytical scientists, and quality assurance professionals seeking to validate an analytical method for this compound across multiple laboratory sites, thereby ensuring data integrity and consistency.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 105484-55-7) is a halogenated ester that serves as a versatile building block in organic synthesis.[1] Its applications as a pharmaceutical intermediate mean that its purity and concentration must be determined with high accuracy and precision.[2] Analytical method validation is a cornerstone of Good Manufacturing Practices (GMP) and is essential for ensuring the quality and safety of pharmaceutical products.[5] An inter-laboratory comparison, or proficiency test, is a powerful tool for assessing the reproducibility of an analytical method.[6][7] It involves multiple laboratories analyzing identical samples to evaluate the method's performance and identify potential biases, ultimately establishing a consensus on the method's reliability.[6][8]
Selecting the Optimal Analytical Methodology
The choice of analytical technique is predicated on the physicochemical properties of the analyte and the intended purpose of the analysis. This compound is a volatile compound with a boiling point of 251.5 °C, making it amenable to Gas Chromatography (GC).[1]
Gas Chromatography (GC): The Preferred Technique
GC separates compounds based on their volatility and interaction with a stationary phase.[9][10] For halogenated compounds like this compound, GC offers distinct advantages.
-
High Sensitivity: The presence of a chlorine atom makes the molecule highly responsive to an Electron Capture Detector (ECD), which is specifically designed for electrophilic compounds and can provide exceptional sensitivity, reaching parts-per-trillion levels.[9][11] A Flame Ionization Detector (FID) also provides a robust and linear response for general-purpose quantification.
-
Superior Resolution: Modern capillary columns provide excellent separation efficiency, capable of resolving the target analyte from potential impurities arising from synthesis, such as starting materials or by-products.[12]
-
Direct Analysis: The compound's volatility allows for direct injection without the need for chemical derivatization, simplifying the workflow and reducing potential sources of error.[13]
High-Performance Liquid Chromatography (HPLC): An Alternative with Caveats
HPLC is a powerful technique for a wide range of compounds, including those that are non-volatile or thermally labile.[14] However, for this compound, it presents challenges:
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors inefficient.
-
Derivatization Requirement: To enable sensitive detection, a pre- or post-column derivatization step would be necessary to attach a UV-active or fluorescent tag.[15][16][17] This adds complexity, time, and a potential source of variability to the analysis.
-
Alternative Detectors: While a Refractive Index (RI) detector could be used, it suffers from lower sensitivity and is incompatible with gradient elution, limiting its flexibility.
Table 1: Comparison of Analytical Techniques for this compound Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity. | Separation based on polarity. |
| Analyte Suitability | Excellent for volatile compounds like this compound. | Suitable for a broader range, but challenging for this specific analyte. |
| Detection | High sensitivity with ECD for halogenated compounds; robust FID response. | Requires derivatization for sensitive UV detection; RI detection lacks sensitivity. |
| Sample Preparation | Simple dissolution in a volatile solvent. | May require complex derivatization, increasing error potential. |
| Conclusion | Recommended Method due to direct analysis, high sensitivity, and simplicity. | Not recommended as the primary method due to detection challenges. |
Inter-laboratory Comparison (ILC) Study Design
The primary objective of this ILC is to determine the repeatability and reproducibility of the proposed GC method for analyzing this compound. The study design is grounded in the principles outlined in ASTM E691: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method .[3][4][18]
Study Workflow
The workflow ensures a systematic and controlled comparison across all participating laboratories.
Caption: Workflow for the Inter-laboratory Comparison Study.
Roles and Responsibilities
-
Coordinating Laboratory: Responsible for sourcing and verifying the test material, preparing and distributing samples, providing the analytical protocol, and performing the final statistical analysis.
-
Participating Laboratories: A minimum of 8-10 laboratories are recommended to ensure statistically significant results. Each laboratory must agree to follow the provided protocol precisely and report results within the specified timeframe.
Test Material and Samples
A single, homogenous batch of high-purity (e.g., >99%) this compound shall be used. The coordinator will prepare two distinct sample levels for analysis:
-
Level 1: Pure this compound.
-
Level 2: this compound spiked with a known potential impurity (e.g., 8-bromooctanoic acid) at a relevant concentration (e.g., 0.5% w/w).
Each participating lab will receive two vials for each level and will be instructed to perform three replicate injections from each vial.
Standardized Analytical Protocol: GC-FID Analysis
This protocol must be followed without deviation by all participants.
Instrumentation and Conditions
The following provides a validated starting point; however, the protocol will specify allowable adjustments to accommodate different instrument manufacturers while maintaining performance standards.
Table 2: GC-FID Instrumental Parameters
| Parameter | Specification | Rationale |
| GC System | Agilent 8890 or equivalent with FID | Standard, reliable instrumentation for quantitative analysis. |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column providing good separation for this analyte type. |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min | Provides optimal efficiency and consistent retention times. |
| Inlet Temp. | 260 °C | Ensures complete volatilization without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks for a high-concentration sample. |
| Injection Vol. | 1.0 µL | Standard volume for capillary GC. |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C @ 15 °C/min, hold 5 min | Optimized to provide good separation from solvent and potential impurities. |
| Detector | FID | Flame Ionization Detector |
| Detector Temp. | 280 °C | Prevents condensation of the analyte post-column. |
| Makeup Gas | Nitrogen, 25 mL/min | Optimizes detector performance. |
| Hydrogen Flow | 30 mL/min | Fuel for the FID flame. |
| Air Flow | 300 mL/min | Oxidizer for the FID flame. |
Reagents and Standards
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC grade or higher.
-
Internal Standard (IS): Tetradecane (or other suitable non-interfering hydrocarbon).
-
Stock Standard Preparation (10 mg/mL): Accurately weigh ~100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Internal Standard Stock (5 mg/mL): Accurately weigh ~50 mg of Tetradecane into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the Stock Standard and adding a fixed amount of Internal Standard Stock to each.
Sample Preparation
-
Accurately weigh approximately 100 mg of the provided ILC sample into a 10 mL volumetric flask.
-
Add 1.0 mL of the Internal Standard Stock solution.
-
Dissolve and dilute to the mark with the solvent.
-
Mix thoroughly and transfer an aliquot to a 2 mL autosampler vial.
Analytical Workflow
The sequence of analysis is critical for ensuring data quality.
Caption: Step-by-step GC analysis and quality control workflow.
Data Analysis and Interpretation
Upon receiving data from all participants, the coordinator will perform a statistical analysis according to ASTM E691 guidelines.
Data Reporting
Each laboratory must report the calculated concentration (e.g., in % w/w) for each of their six replicate measurements for each level, using a standardized spreadsheet provided by the coordinator.
Table 3: Example Data Reporting Sheet
| Laboratory ID | Sample Level | Replicate 1 (% w/w) | Replicate 2 (% w/w) | Replicate 3 (% w/w) | Mean | Std. Dev. |
| Lab-01 | Level 1 | 99.54 | 99.58 | 99.51 | ||
| Lab-01 | Level 2 | 99.02 | 98.98 | 99.05 | ||
| ... | ... | ... | ... | ... |
Statistical Evaluation
-
Outlier Screening: The data will be checked for consistency using Cochran's C test (for within-laboratory variance) and Grubbs' test (for between-laboratory means). Any identified statistical outliers will be investigated and may be removed from the final precision calculations.
-
Precision Statistics: The key outputs of the study are the repeatability and reproducibility standard deviations.
-
Repeatability Standard Deviation (sr): Represents the variability of results within a single laboratory under constant conditions.
-
Reproducibility Standard Deviation (sR): Represents the variability of results between different laboratories, encompassing all sources of error.
-
-
Performance Metrics:
-
Repeatability Limit (r): 2.8 * sr. The value below which the absolute difference between two test results obtained under repeatability conditions may be expected to lie with a 95% probability.
-
Reproducibility Limit (R): 2.8 * sR. The value below which the absolute difference between two test results obtained under reproducibility conditions may be in with a 95% probability.
-
Table 4: Hypothetical ILC Results Summary (Level 1)
| Parameter | Value |
| Number of Participating Labs | 10 |
| Average Concentration (% w/w) | 99.52 |
| Repeatability Std. Dev. (sr) | 0.05 |
| Reproducibility Std. Dev. (sR) | 0.15 |
| Repeatability Limit (r) | 0.14 |
| Reproducibility Limit (R) | 0.42 |
Conclusion
This guide outlines a scientifically rigorous and standardized approach to conducting an inter-laboratory comparison for the analysis of this compound. By adopting the recommended GC-FID method and adhering to the principles of established standards like ASTM E691, participating laboratories can collectively validate the method's performance.[3] The resulting repeatability and reproducibility data are invaluable for establishing method robustness, setting realistic specification limits, and ensuring consistent quality control across the pharmaceutical and chemical industries.
References
- Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes. (n.d.).
- The Quantitative Separation of Alkyl and Phenethyl Halides by HPLC. (2006). Journal of Liquid Chromatography, 10(11).
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- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
- Interlaboratory comparisons - The Joint Research Centre - EU Science Hub. (n.d.).
- ASTM E691-23: Interlaboratory Study to Determine Test Method Precision. (2023). The ANSI Blog.
- ASTM E691-23: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. (2023). ASTM International.
- ASTM D7778: Standard Guide for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. (2024). ASTM International.
- Analytical method validation: A brief review. (n.d.).
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- ISO/IEC Guide 43-2:1997, Proficiency testing by interlaboratory comparisons — Part 2. (1997). International Organization for Standardization.
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- The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. (2025).
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A Comparative Guide to the Synthesis of Ethyl 8-Chlorooctanoate for Research and Development
Ethyl 8-chlorooctanoate is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of various pharmaceuticals and specialty materials.[1] Its linear C8 backbone, coupled with a terminal chloro group and an ethyl ester, provides two distinct reactive sites for elaboration into more complex structures. Given its utility, the efficient and reliable synthesis of this compound is of significant interest to researchers in organic and medicinal chemistry.
This guide provides an in-depth comparison of established literature methods for the synthesis of this compound. We will move beyond simple protocol recitation to analyze the underlying chemical principles, performance metrics, and practical considerations of each approach. This analysis is designed to empower researchers, scientists, and drug development professionals to select the optimal synthetic route based on their specific laboratory context, scale, and purity requirements.
Method 1: Fischer-Speier Esterification of 8-Chlorooctanoic Acid
The most direct and classical approach to this compound is the Fischer-Speier esterification. This method involves the acid-catalyzed reaction of the parent carboxylic acid, 8-chlorooctanoic acid, with an excess of ethanol.[2][3][4]
Mechanistic Rationale
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2][3] The mechanism proceeds through several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst (commonly H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][4][5]
-
Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
The reaction is governed by Le Chatelier's principle. To drive the equilibrium toward the product, a large excess of the alcohol (ethanol) is typically used, and/or the water formed during the reaction is removed.[3][4]
Experimental Protocol: Acid-Catalyzed Esterification
-
Materials:
-
8-Chlorooctanoic acid
-
Absolute ethanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 8-chlorooctanoic acid in a significant excess of absolute ethanol (e.g., 10-20 equivalents).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the stirring solution.
-
Heat the mixture to a gentle reflux and maintain for 3-6 hours.[7] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.[7][8]
-
Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[8][9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[7][9]
-
Purify the product via vacuum distillation if necessary.
-
Workflow for Fischer Esterification
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Method 2: Thionyl Chloride-Mediated Esterification
An alternative and often higher-yielding method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with ethanol.[10][11] This approach avoids the equilibrium limitations of the Fischer esterification.
Mechanistic Rationale
This two-step, one-pot process begins with the activation of the carboxylic acid.
-
Acid Chloride Formation: 8-Chlorooctanoic acid reacts with thionyl chloride (SOCl₂) to form 8-chlorooctanoyl chloride.[5][11] This reaction is highly favorable as it produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drive the reaction to completion.[11]
-
Esterification: The highly electrophilic acid chloride is then quenched with ethanol. The alcohol readily attacks the carbonyl carbon, and subsequent loss of HCl (often scavenged by a mild base or excess alcohol) yields the desired ester.
This method is particularly effective because the acid chloride intermediate is much more reactive towards nucleophiles than the parent carboxylic acid.
Experimental Protocol: Thionyl Chloride Method
-
Materials:
-
8-Chlorooctanoic acid
-
Thionyl chloride (SOCl₂)
-
Absolute ethanol (anhydrous)
-
An inert solvent (e.g., Dichloromethane or Toluene, optional)
-
Pyridine (optional, as catalyst/acid scavenger)
-
-
Procedure:
-
Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood under anhydrous conditions.
-
To a flask containing 8-chlorooctanoic acid, slowly add an excess of thionyl chloride (e.g., 1.5-2.0 equivalents) at 0 °C or room temperature. A small amount of a catalyst like N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Stir the mixture at room temperature or gentle heat (e.g., 50-70 °C) for 1-3 hours until the evolution of gas (SO₂ and HCl) ceases.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Under an inert atmosphere, cool the resulting crude acid chloride in an ice bath and slowly add absolute ethanol. The reaction is exothermic.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC or GC).
-
The work-up is similar to the Fischer esterification: dilute with an organic solvent, wash with water and sodium bicarbonate solution to remove any residual acid, dry, and concentrate.
-
Purify by vacuum distillation.
-
Method 3: Alkylation of Diethyl Malonate
A multi-step, but versatile, route starts from more fundamental building blocks: 1,6-dihalohexane and diethyl malonate. A Chinese patent describes a process starting with 1,6-dichlorohexane.[12] A related synthesis for the bromo-analogue starts with 1,6-dibromohexane.[9][13] This malonic ester synthesis builds the carbon chain before finalizing the functional groups.
Mechanistic Rationale & Workflow
-
Alkylation: Diethyl malonate is deprotonated with a base (e.g., potassium carbonate) to form a nucleophilic enolate. This enolate then undergoes an Sₙ2 reaction with 1,6-dichlorohexane to form diethyl 2-(6-chlorohexyl)malonate.[12][13]
-
Hydrolysis & Decarboxylation: The resulting diester is then subjected to hydrolysis (saponification) under acidic conditions. This converts the two ester groups into carboxylic acids. Upon heating, the resulting malonic acid derivative readily decarboxylates (loses CO₂) to yield 8-chlorooctanoic acid.[13]
-
Esterification: The final step is a standard Fischer esterification of the generated 8-chlorooctanoic acid with ethanol, as described in Method 1.[13]
Synthesis Logic: Malonic Ester Route
Caption: Logical flow of the malonic ester synthesis route to this compound.
Benchmarking the Methods
The choice of synthetic method depends on several factors, including the availability of starting materials, required scale, purity needs, and safety considerations.
| Metric | Method 1: Fischer Esterification | Method 2: Thionyl Chloride | Method 3: Malonic Ester Synthesis |
| Starting Materials | 8-Chlorooctanoic Acid, Ethanol | 8-Chlorooctanoic Acid, SOCl₂, Ethanol | Diethyl Malonate, 1,6-Dichlorohexane |
| Number of Steps | 1 | 1 (in situ) or 2 | 3 |
| Typical Yield | Moderate to Good (65-85%)[3] | High (>90%) | Moderate (multi-step) |
| Reaction Conditions | Reversible, requires excess reagent or water removal | Irreversible, exothermic | Standard organic transformations |
| Key Reagent Hazards | Concentrated strong acids | Thionyl chloride (highly corrosive, water-reactive)[11] | Strong bases, handling of haloalkanes |
| Scalability | Excellent, commonly used in industry | Good, but requires careful handling of SOCl₂ | Moderate, requires multiple steps and purifications |
| Simplicity | High | Moderate | Low |
Conclusion and Recommendations
For most laboratory-scale applications where 8-chlorooctanoic acid is commercially available and affordable, the Fischer-Speier Esterification (Method 1) represents an excellent balance of simplicity, cost-effectiveness, and good yields. Its operational simplicity and the use of common, relatively safe reagents make it a trustworthy and robust choice for routine synthesis.
The Thionyl Chloride Method (Method 2) is recommended when the highest possible yield is desired and when the researcher is equipped to handle the corrosive and reactive nature of thionyl chloride. By avoiding an unfavorable equilibrium, this method often provides a more complete conversion of the starting carboxylic acid.
The Malonic Ester Synthesis (Method 3) is a more strategic choice. It is best employed when the precursor, 8-chlorooctanoic acid, is unavailable or when a modular approach to building the carbon chain from simpler starting materials is desired. While it involves more steps and purification, it offers greater synthetic flexibility.
Ultimately, the optimal synthesis of this compound is dictated by the specific constraints and goals of the research project. By understanding the chemical principles and practical trade-offs of each method presented, scientists can make an informed decision to achieve their synthetic objectives efficiently and safely.
References
- Google Patents. CN113087623A - Synthesis method of 8-bromoethyl octanoate.
- Google Patents. CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate.
- LookChem. This compound.
- AOCS Lipid Library. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.
- UCLA Chemistry. Fischer Esterification.
- University of Toronto. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- OperaChem. Fischer Esterification-Typical Procedures.
- Chemistry LibreTexts. Fischer Esterification.
- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Chemistry Steps. SOCl2 Reaction with Carboxylic Acids.
- Google Patents. CN115611740B - Production method of ethyl 8-chlorooctoate.
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Navigating the Synthesis of Ethyl 8-chlorooctanoate: An Economic and Practical Comparison of Key Manufacturing Routes
For Immediate Release
[City, State] – January 8, 2026 – Ethyl 8-chlorooctanoate, a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals, is the subject of a new in-depth guide comparing the economic viability and practicality of its principal synthetic routes. This publication offers researchers, scientists, and drug development professionals a comprehensive analysis of two major manufacturing pathways, providing the critical data necessary for informed decision-making in process development and scale-up.
Introduction
The selection of a synthetic route in the chemical and pharmaceutical industries is a multifaceted decision, balancing factors of yield, purity, cost, safety, and environmental impact. This compound[1][2], a versatile bifunctional molecule, is no exception. This guide meticulously examines two predominant synthetic strategies: the alkylation of diethyl malonate with 1,6-dichlorohexane and a multi-step synthesis originating from adipic acid. By dissecting each route's experimental protocols and conducting a thorough economic analysis, this document aims to provide a clear and objective comparison to aid in the strategic selection of the most suitable manufacturing process.
Route 1: Synthesis from 1,6-Dichlorohexane and Diethyl Malonate
This classical and widely utilized approach involves the mono-alkylation of diethyl malonate with 1,6-dichlorohexane, followed by hydrolysis, decarboxylation, and final esterification to yield the target molecule. The use of a phase-transfer catalyst is often employed to facilitate the initial alkylation step.
Experimental Protocol
A representative industrial synthesis is outlined as follows:
-
Alkylation: In a suitable reactor, 1,6-dichlorohexane and diethyl malonate are reacted in the presence of a base, such as potassium carbonate or sodium ethoxide, and a phase-transfer catalyst (e.g., a quaternary ammonium salt). The reaction is typically carried out in a solvent like ethanol or a non-polar solvent with a phase-transfer catalyst.
-
Hydrolysis and Decarboxylation: The resulting intermediate, diethyl (6-chlorohexyl)malonate, is then subjected to hydrolysis and decarboxylation. This is commonly achieved by heating with a strong acid, such as sulfuric acid, in an aqueous medium. This step cleaves the malonic ester and removes one of the carboxyl groups as carbon dioxide, yielding 8-chlorooctanoic acid.
-
Esterification: The crude 8-chlorooctanoic acid is then esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce the final product, this compound. The product is subsequently purified by distillation.
Process Flow Diagram
Caption: Workflow for the synthesis of this compound from 1,6-dichlorohexane.
Route 2: Synthesis from Adipic Acid
This alternative pathway commences with the readily available and inexpensive dicarboxylic acid, adipic acid. The synthesis involves several transformations, including monoesterification, conversion to an acid chloride, a Friedel-Crafts-type acylation with ethylene, reduction, and a final chlorination step.
Experimental Protocol
A plausible industrial sequence for this route is as follows:
-
Monoesterification and Acyl Chloride Formation: Adipic acid is first mono-esterified to produce monoethyl adipate. This is then converted to the corresponding acyl chloride, 6-chloro-6-oxohexanoic acid ethyl ester, typically using a chlorinating agent like thionyl chloride[3].
-
Addition of Ethylene: The acyl chloride undergoes an addition reaction with ethylene in the presence of a Lewis acid catalyst, such as aluminum trichloride, to form ethyl 6-oxo-8-chlorooctanoate[4][5].
-
Reduction of the Ketone: The keto group in ethyl 6-oxo-8-chlorooctanoate is then reduced to a hydroxyl group, yielding ethyl 6-hydroxy-8-chlorooctanoate. This reduction can be achieved using various reducing agents.
-
Chlorination: The final step involves the chlorination of the hydroxyl group to afford this compound.
Process Flow Diagram
Caption: Workflow for the synthesis of this compound from adipic acid.
Economic Analysis: A Comparative Cost Breakdown
To provide a clear economic comparison, the following table summarizes the estimated costs of raw materials for the production of 100 kg of this compound via each route. Prices are based on bulk industrial-grade materials.
| Raw Material | Route 1: from 1,6-Dichlorohexane | Route 2: from Adipic Acid | Unit Price (USD/kg) |
| Starting Material | 1,6-Dichlorohexane | Adipic Acid | |
| Quantity (kg) | Quantity (kg) | ||
| 75 | 71 | 1,6-dichlorohexane: ~$1.00 - | |
| Reagents | |||
| Diethyl Malonate | 77 | - | ~$17.25[7][8] |
| Potassium Carbonate | 67 | - | ~$1.28 - $1.35[9] |
| Sodium Ethoxide | - | - | ~$7.00 (indicative) |
| Thionyl Chloride | - | 58 | ~$0.30 - $0.48[10] |
| Aluminum Chloride | - | 65 | ~$0.50 (indicative) |
| Ethylene | - | 14 | ~$1.00 (indicative) |
| Reducing Agent | - | (Varies) | (Varies) |
| Chlorinating Agent | - | (Varies) | (Varies) |
| Solvents & Catalysts | |||
| Ethanol | (Excess) | (Excess) | ~$1.00[10] |
| Sulfuric Acid | (Catalytic) | (Catalytic) | ~$0.20 - $0.29[4] |
| Phase-Transfer Catalyst | (Catalytic) | - | (Varies) |
| Estimated Total Raw Material Cost (per 100 kg product) | ~$1500 - $1800 | ~$1200 - $1500 |
Note: Prices are estimates based on available bulk pricing and may vary depending on supplier and market conditions. The cost of reducing and chlorinating agents in Route 2 can vary significantly based on the chosen reagents.
Discussion and Route Comparison
Route 1: The Direct Approach
This route is more direct, involving fewer principal reaction steps. The use of a phase-transfer catalyst can improve efficiency and allow for milder reaction conditions. However, the higher cost of diethyl malonate is a significant contributor to the overall raw material cost. The work-up can be straightforward, but the complete removal of byproducts from the malonic ester synthesis may require careful purification.
Route 2: The Economical, but More Complex Path
Starting from the inexpensive adipic acid, this route holds the potential for lower raw material costs. However, it is a longer and more complex synthesis, involving several distinct stages. Each step introduces the possibility of yield loss, and the handling of hazardous reagents like thionyl chloride and aluminum trichloride requires specialized equipment and safety protocols. The multi-step nature of this route may also lead to higher operational costs, including energy consumption for multiple heating, cooling, and purification steps.
Conclusion: A Strategic Choice
The choice between these two synthetic routes for this compound is a strategic one, dependent on the specific needs and capabilities of the manufacturer.
-
Route 1 is a robust and well-established method that may be favored for its simplicity and fewer operational steps, particularly if a higher raw material budget is acceptable and a streamlined process is prioritized.
-
Route 2 presents a more economically attractive option from a raw material cost perspective. However, its complexity, the need for specialized handling of hazardous materials, and potentially higher operational costs must be carefully considered. This route may be more suitable for large-scale, continuous production where the initial investment in equipment and process optimization can be justified by the long-term savings in raw material expenditure.
Ultimately, a thorough process hazard analysis, a detailed engineering cost estimation, and pilot-scale studies are essential to make a definitive decision on the most advantageous synthetic route for the industrial production of this compound.
References
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- Adipic Acid. (n.d.). Univar Solutions.
- CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate. (n.d.). Google Patents.
- CN113087623A - Synthesis method of 8-bromoethyl octanoate. (n.d.). Google Patents.
- CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate. (n.d.). Google Patents.
- CN116332761A - A kind of preparation method of 6-oxo-8-chlorooctanoic acid ethyl ester. (n.d.). Google Patents.
- CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate. (n.d.). Google Patents.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 8-chlorooctanoate
As researchers and scientists, our work extends beyond discovery and into the responsible management of the chemical lifecycle. Ethyl 8-chlorooctanoate (CAS No. 105484-55-7), a halogenated ester, requires meticulous handling not only during its use but, critically, through its disposal. This guide provides a procedural framework grounded in safety and regulatory compliance, ensuring that our innovative work does not come at an environmental cost. The core principle is simple: proper disposal begins with correct identification and segregation.
Section 1: Hazard Identification and Safety Profile
Understanding the specific hazards of a compound is the foundation of its safe management. According to the Globally Harmonized System (GHS), this compound is not classified for acute toxicity, flammability, or carcinogenicity, which can lead to a false sense of security. However, its primary hazard lies in its environmental impact.
The key GHS classification is Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 , with the corresponding hazard statement H412: Harmful to aquatic life with long lasting effects [1][2][3]. This dictates that the compound must never be disposed of down the drain or released into the environment[1][3][4].
For immediate reference, the key physical and safety properties are summarized below.
| Property | Value | Source |
| CAS Number | 105484-55-7 | [1][5] |
| Molecular Formula | C10H19ClO2 | [2][5] |
| Molecular Weight | 206.71 g/mol | [2] |
| Boiling Point | 251.5 °C @ 760 mmHg | [3][5] |
| Flash Point | 107.5 °C | [3][5] |
| Density | 0.991 g/cm³ | [3][5] |
| GHS Hazard Code | H412 | [1][2] |
Essential Personal Protective Equipment (PPE)
While this compound does not have a high acute toxicity rating, direct contact should always be minimized through engineering controls and appropriate PPE.
-
Eye and Face Protection: Always wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1]
-
Skin Protection: Wear impervious clothing, such as a lab coat, and chemical-resistant gloves.[1] It is crucial to consult the glove manufacturer's compatibility chart to select the appropriate material for prolonged contact.
-
Respiratory Protection: Under conditions of adequate ventilation, such as within a chemical fume hood, respiratory protection is typically not required.[1] If ventilation is insufficient or if aerosols are generated, a full-face respirator should be used.[1]
Section 2: The Core Principle: Halogenated Waste Segregation
The presence of a chlorine atom in this compound classifies it as a halogenated organic compound .[6] This is the single most important piece of information for its disposal. Halogenated and non-halogenated waste streams must be kept separate.[4][6][7][8]
The causality behind this rule is twofold:
-
Regulatory Compliance & Treatment: Halogenated organic wastes require specific disposal methods, typically high-temperature incineration in regulated hazardous waste facilities, to ensure the complete destruction of the compounds and to scrub acidic gases (like HCl) from the effluent.[6][9] Mixing them with non-halogenated solvents contaminates the entire volume, subjecting it to this more complex and expensive treatment process.[4]
-
Safety: Co-mingling of waste streams is dangerous. Never mix halogenated solvents with incompatible materials such as strong acids, bases, or oxidizers in the same waste container.[4][6]
Section 3: Procedural Guide for Waste Accumulation and Disposal
Follow this step-by-step protocol to ensure safe and compliant disposal of this compound waste.
Step 1: Container Selection
Select a clean, compatible waste container. This is typically a high-density polyethylene (HDPE) carboy or bottle designated for halogenated organic waste.[6] Ensure the container is in good condition with a secure, tightly-sealing screw cap.[8]
Step 2: Labeling
Proper labeling is non-negotiable and must be done before the first drop of waste is added.[8]
-
Affix your institution's official "Hazardous Waste" tag.[7]
-
Clearly write the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[8]
-
If it is a mixed waste stream, list all chemical constituents and their approximate percentages.[4][7]
-
Check the appropriate hazard boxes on the tag (e.g., Toxic, Environmental Hazard).[7]
Step 3: Accumulation
-
Add waste to the container inside a chemical fume hood to minimize inhalation exposure.[7]
-
Keep the waste container closed at all times except when actively adding waste.[7][8] This prevents the release of vapors and protects against spills.
-
Store the container in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA should be equipped with secondary containment (e.g., a larger bin or tray) to contain any potential leaks.[7]
Step 4: Requesting Disposal
When the waste container is three-quarters full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[7] Do not overfill containers. Follow the specific online or paper-based request form required by your EHS office.[7]
Section 4: Emergency Procedures for Spills and Exposures
Accidents can happen, and a prepared response is critical to mitigating risk.
Spill Response
For small, manageable laboratory spills:
-
Alert personnel in the immediate area.[10]
-
Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Contain the spill using an inert absorbent material like sand, vermiculite, or commercial spill pads.[7][8] Prevent the spill from entering any drains.[11]
-
Collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled container for hazardous waste disposal.[8][12]
-
Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.[11]
For large spills, evacuate the area immediately and contact your institution's emergency response team.[8]
First-Aid Measures
These measures are for immediate response; always seek professional medical attention after an exposure.
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[1][12]
-
Eye Contact: Immediately flush eyes with pure water for at least 15 minutes, holding the eyelids open.[1][12]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[1][12]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[1][12]
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.
Caption: Decision workflow for this compound waste management.
By adhering to these scientifically-grounded procedures, we can ensure that our research activities are conducted with the highest degree of safety and environmental stewardship.
References
- Management of Hazardous Wastes containing Halogenated Organics - P2 InfoHouse. Source: P2 InfoHouse. [Link]
- This compound | C10H19ClO2 | CID 11344782 - PubChem. Source: National Institutes of Health (NIH). [Link]
- Hazardous Waste Segregation - Bucknell University. Source: Bucknell University. [Link]
- Cas 105484-55-7,8-CHLORO-OCTANOIC ACID ETHYL ESTER | lookchem. Source: lookchem.com. [Link]
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- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Source: University of Illinois Urbana-Champaign. [Link]
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Source: University of Maryland, Baltimore. [Link]
- School Chemistry Laboratory Safety Guide. Source: U.S. Consumer Product Safety Commission. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
